4-Amino-3,5-dimethylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38033. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3,5-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEOOPXCKUWJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284617 | |
| Record name | 4-amino-3,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4919-40-8 | |
| Record name | 4-Amino-3,5-dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 38033 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4919-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-3,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-3,5-dimethylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-amino-3,5-dimethylbenzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical analysis of the synthetic route. The synthesis is primarily approached as a two-step process commencing with the nitration of 3,5-dimethylbenzoic acid, followed by the reduction of the resultant nitro intermediate. Furthermore, this guide delves into the synthesis of the precursor, 3,5-dimethylbenzoic acid, from mesitylene, providing a complete synthetic pathway from commercially available starting materials.
Introduction: Significance of this compound
This compound (DMABA) is an aromatic compound characterized by a benzoic acid core with two methyl groups and an amino group substitution.[1] Its molecular structure, featuring multiple functional groups, makes it a versatile intermediate for organic synthesis. In the pharmaceutical industry, DMABA serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2] Its derivatives have been investigated for antimicrobial properties, and the compound itself is utilized in biochemical research, particularly in studies related to enzyme interactions.[1] Beyond pharmaceuticals, it finds applications in the manufacturing of dyes due to its ability to form azo compounds.[1]
The strategic importance of DMABA necessitates robust and well-understood synthetic protocols. This guide aims to provide such a resource, grounded in established chemical principles and validated experimental procedures.
Overview of the Primary Synthesis Pathway
The most common and efficient laboratory-scale synthesis of this compound involves a two-step reaction sequence starting from 3,5-dimethylbenzoic acid. This pathway is favored for its relatively high yields and the commercial availability of the starting material.
The logical flow of this synthesis is as follows:
Figure 1: Primary synthesis pathway for this compound.
This pathway leverages fundamental and highly characterized organic reactions: electrophilic aromatic substitution (nitration) and nitro group reduction. The methyl groups on the aromatic ring direct the incoming nitro group to the ortho and para positions. Due to steric hindrance from the two methyl groups and the carboxylic acid group, the nitration occurs selectively at the para position (position 4).
Synthesis of the Precursor: 3,5-Dimethylbenzoic Acid
While 3,5-dimethylbenzoic acid is commercially available, understanding its synthesis from a more fundamental starting material like mesitylene is crucial for process development and cost analysis.
Oxidation of Mesitylene
A common method for the synthesis of 3,5-dimethylbenzoic acid is the oxidation of one of the methyl groups of mesitylene (1,3,5-trimethylbenzene). Several oxidative methods have been reported, including the use of nitric acid or catalytic air oxidation.
A laboratory-scale preparation can be achieved by refluxing mesitylene with dilute nitric acid.[3] This method, while effective, requires careful control of reaction conditions to avoid over-oxidation or nitration of the aromatic ring.
An alternative and more industrially scalable approach involves the catalytic oxidation of mesitylene using compressed air in the presence of a cobalt acetate catalyst and an acetic acid solvent.[4] This method can achieve high conversion rates of mesitylene, reportedly up to 90%.[4]
Figure 2: Synthesis of 3,5-dimethylbenzoic acid from mesitylene.
Step-by-Step Experimental Protocols
The following protocols are detailed representations of the primary synthesis pathway for this compound.
Step 1: Nitration of 3,5-Dimethylbenzoic Acid
This electrophilic aromatic substitution introduces a nitro group at the 4-position of the benzene ring.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 3,5-dimethylbenzoic acid to chilled concentrated sulfuric acid with continuous stirring.
-
Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.
-
Add the nitrating mixture dropwise to the solution of 3,5-dimethylbenzoic acid in sulfuric acid, maintaining the temperature between 5-10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice with stirring.
-
The white precipitate of 4-nitro-3,5-dimethylbenzoic acid is collected by vacuum filtration.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Table 1: Reagents and Conditions for Nitration
| Reagent/Parameter | Quantity/Value | Rationale |
| 3,5-Dimethylbenzoic acid | 1 equivalent | Starting material |
| Concentrated H₂SO₄ | ~3-5 equivalents | Catalyst and solvent; protonates HNO₃ to form the nitronium ion (NO₂⁺) |
| Concentrated HNO₃ | ~1.1-1.2 equivalents | Source of the nitronium ion |
| Reaction Temperature | 5-10°C | To control the rate of reaction and prevent side reactions |
| Reaction Time | 1-2 hours | Typical duration for complete conversion, should be monitored by TLC |
Step 2: Reduction of 4-Nitro-3,5-dimethylbenzoic Acid
The nitro group of the intermediate is reduced to an amino group to yield the final product. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron in hydrochloric acid (the Béchamp reduction).
Protocol:
-
In a round-bottom flask, suspend 4-nitro-3,5-dimethylbenzoic acid in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing with vigorous stirring for several hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and filter it hot through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a base, such as sodium carbonate or ammonia solution, until the product precipitates.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the product with cold water.
-
The crude product can be further purified by recrystallization.
Table 2: Reagents and Conditions for Reduction
| Reagent/Parameter | Quantity/Value | Rationale |
| 4-Nitro-3,5-dimethylbenzoic acid | 1 equivalent | Substrate for reduction |
| Iron Powder (Fe) | ~3-5 equivalents | Reducing agent |
| Hydrochloric Acid (HCl) | Catalytic amount | Creates an acidic medium to facilitate the reduction |
| Solvent | Ethanol/Water | To dissolve/suspend the reactants |
| Reaction Temperature | Reflux | To increase the reaction rate |
| Reaction Time | 2-4 hours | Typical duration for complete reduction, should be monitored by TLC |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 251-252 °C | |
| Appearance | Solid | |
| CAS Number | 4919-40-8 | [1] |
Spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR spectroscopy, should be acquired and compared with literature values to confirm the structure. Mass spectrometry can be used to verify the molecular weight.
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (concentrated nitric and sulfuric acids). It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of the nitrating mixture must be done slowly and with efficient cooling to prevent the reaction from running away.
-
Reduction: The reduction with iron and hydrochloric acid involves the evolution of hydrogen gas, which is flammable. The reaction should be conducted in a well-ventilated area, away from ignition sources.
Conclusion
The synthesis of this compound via the nitration of 3,5-dimethylbenzoic acid followed by the reduction of the nitro intermediate is a reliable and well-established method. This guide provides a detailed framework for this synthesis, from the preparation of the precursor to the characterization of the final product. By understanding the underlying principles and adhering to the detailed protocols, researchers can confidently and safely produce this valuable chemical intermediate for a range of applications in drug discovery and materials science.
References
- CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
- CN102336658A - Production method of 3,5-dimethylbenzoic acid.
- Preparation of 3,5-dimethylbenzoic acid. PrepChem.com.
- Buy this compound | 4919-40-8. Smolecule.
- 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8. Chemsrc.
- This compound | 4919-40-8. Sigma-Aldrich.
- An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4,5-dimethyl-2-nitrobenzo
- Reduction of 4-nitrobenzoic acid. Sciencemadness.org.
- 4-Amino-3-methylbenzoic acid. NIST WebBook.
- Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Science Publishing.
- 3,5-Dimethyl-4-nitrobenzoic acid | C9H9NO4 | CID 249413. PubChem.
- 3,5-dinitrobenzoic acid. Organic Syntheses Procedure.
- 3,5-Dimethyl-4-nitrobenzoic acid | 3095-38-3 | FD71039. Biosynth.
- mesitoic acid. Organic Syntheses Procedure.
- Production method for 3, 5-dimethylbenzoic acid. Semantic Scholar.
- Electrochemical Reduction of 3-Nitro-Benzoic Acid in DMSO Media.
- Amino Acids in the Development of Prodrugs. MDPI.
- Exploring the Applications of 3,5-Dimethylbenzoic Acid in Chemical Synthesis.
- Benzoic acid, 3,5-dimethyl-. NIST WebBook.
- This compound | 4919-40-8. Sigma-Aldrich.
- N,N-Dimethylaniline synthesis. ChemicalBook.
- CAS: 4919-40-8 Name: this compound. Aribo Biotechnology.
- 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598. PubChem.
- 4919-40-8|this compound|BLD Pharm.
Sources
physicochemical properties of 4-Amino-3,5-dimethylbenzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5-dimethylbenzoic Acid
Introduction
This compound (CAS No. 4919-40-8) is a substituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a benzoic acid core with both an activating amino group and two electron-donating methyl groups, provides a unique scaffold for developing novel compounds. The strategic placement of these functional groups influences the molecule's electronic properties, reactivity, and intermolecular interactions, making it a valuable intermediate for pharmaceuticals and dyes.[1] Derivatives of this compound have been investigated for potential antimicrobial and enzyme-inhibiting activities.[1]
This technical guide offers a comprehensive examination of the core . As a Senior Application Scientist, the objective is not merely to present data but to provide a field-proven perspective on how these properties are determined and why they are critical for development and application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical compound is to establish its identity through its structure and standardized nomenclature. The arrangement of the amino, dimethyl, and carboxylic acid functionalities on the benzene ring dictates the molecule's reactivity and physical characteristics.
Caption: 2D Structure of this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 4919-40-8 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| InChI Key | NZEOOPXCKUWJDQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC(=CC(=C1N)C)C(=O)O |[1] |
Synthesis Pathway: Reduction of a Nitro Precursor
A common and reliable method for synthesizing this compound involves the reduction of its nitro precursor, 3,5-dimethyl-4-nitrobenzoic acid. This two-step approach, starting from 3,5-dimethylbenzoic acid, is a classic strategy in aromatic chemistry. The initial nitration step positions the nitro group at the 4-position, directed by the carboxyl group and activated by the methyl groups. The subsequent reduction of the nitro group to an amine is a high-yield transformation.
The choice of reducing agent is critical. While various reagents can effect this transformation, a combination of zinc powder in the presence of an acid or a base offers a robust and scalable method that avoids the need for high-pressure hydrogenation, making it accessible in most laboratory settings.[2]
Caption: General workflow for the synthesis via reduction.
Experimental Protocol: Synthesis via Reduction[2]
-
Step 1: Suspension: Suspend 3,5-dimethyl-4-nitrobenzoic acid (1.0 eq) in deionized water (approx. 20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer. Stir vigorously for 30 minutes to ensure a homogeneous dispersion.
-
Step 2: Addition of Reagents: To the suspension, add sodium carbonate (approx. 0.5-0.6 eq) followed by zinc powder (approx. 6.0 eq). The sodium carbonate assists in maintaining a suitable reaction environment.
-
Step 3: Reaction: Gently heat the reaction mixture to 30°C and maintain this temperature with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 4: Initial Work-up: Upon completion, filter the reaction mixture to remove unreacted zinc powder and inorganic salts. Wash the filter cake with water.
-
Step 5: Purification Wash: To remove unreacted starting material, wash the aqueous filtrate twice with ethyl acetate. Discard the organic layers.
-
Step 6: Acidification & Precipitation: Adjust the pH of the aqueous layer to approximately 3.5 by the slow, dropwise addition of 1N hydrochloric acid. This will protonate the carboxylate and precipitate the product.
-
Step 7: Extraction & Isolation: Extract the aqueous suspension five times with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product as a solid.
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments, influencing everything from its formulation into a final product to its absorption and distribution in a biological system.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Comments |
|---|---|---|
| Physical Form | Solid | |
| Melting Point | Not reported in reviewed literature. | Requires experimental determination. Impurities will depress and broaden the melting range. |
| Boiling Point | Not applicable (likely decomposes). | Aromatic amino acids typically decompose at high temperatures before boiling. |
| Solubility | Not explicitly reported. | Expected to have low solubility in water and non-polar solvents (e.g., hexanes), but higher solubility in polar organic solvents like ethanol, DMSO, and methanol.[3] |
| pKa | Not explicitly reported. | Two pKa values are expected: one for the carboxylic acid (-COOH) and one for the conjugate acid of the amino group (-NH₃⁺). |
Melting Point Determination
Causality & Importance: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline compound. This protocol describes the standard capillary method, which is highly reliable and requires minimal sample.
Experimental Protocol: Capillary Melting Point Determination
-
Step 1: Sample Preparation: Ensure the synthesized this compound is completely dry. Finely powder a small amount of the sample on a watch glass.
-
Step 2: Capillary Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. A sample height of 2-3 mm is ideal.
-
Step 3: Measurement: Place the packed capillary tube into a melting point apparatus.
-
Step 4: Rapid Heating: Heat the sample rapidly to approximately 15°C below the expected melting point. If the expected point is unknown, a preliminary rapid run is necessary to find an approximate value.
-
Step 5: Slow Heating & Observation: Decrease the heating rate to 1-2°C per minute. Observe the sample closely through the magnifying lens.
-
Step 6: Record Range: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last solid particle melts. The melting point is reported as the range T₁ - T₂.
Solubility Profile
Causality & Importance: Solubility is paramount for drug development, dictating formulation strategies, and for synthetic chemistry, where it governs the choice of reaction solvents and purification methods. The amphipathic nature of this compound, with its polar amino and carboxyl groups and nonpolar dimethylated benzene ring, suggests a nuanced solubility profile.
Experimental Protocol: Qualitative Solubility Assessment
-
Step 1: Preparation: To a series of small, labeled test tubes, add approximately 10 mg of this compound.
-
Step 2: Solvent Addition: Add 1 mL of a chosen solvent (e.g., water, ethanol, DMSO, acetone, ethyl acetate, toluene, hexanes) to each respective test tube.
-
Step 3: Observation: Agitate each tube vigorously for 1 minute at ambient temperature. Observe and record whether the solid dissolves completely.
-
Step 4: Classification:
-
Soluble: The entire solid dissolves.
-
Slightly Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: The solid does not appear to dissolve.
-
-
Step 5 (Optional): For samples that are insoluble at room temperature, gently warm the test tube to observe any temperature-dependent solubility effects.
Acidity and Basicity (pKa)
Causality & Importance: The compound possesses both an acidic carboxylic acid group and a basic amino group. The pKa values associated with these groups define the molecule's ionization state at a given pH. This is critical for understanding its behavior in biological systems (e.g., receptor binding, membrane transport) and for developing analytical methods like HPLC. The pKa of the carboxylic acid is expected to be around 4-5, while the pKa of the anilinium ion (-NH₃⁺) is expected to be around 4-5 as well. The two electron-donating methyl groups will slightly increase the basicity of the amino group (raising its pKa) and slightly decrease the acidity of the carboxylic acid (raising its pKa) compared to 4-aminobenzoic acid.
Table 3: pKa Values of Structurally Related Aminobenzoic Acids
| Compound | pKa (Carboxylic Acid) | pKa (Anilinium) |
|---|---|---|
| Benzoic acid | 4.20 | - |
| 2-Aminobenzoic acid | 4.78 | - |
| 3-Aminobenzoic acid | 4.55 | - |
| Data sourced from NIST[4] |
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Step 1: Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent like ethanol if water solubility is low.
-
Step 2: Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Step 3: Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
-
Step 4: Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized). Two equivalence points may be observed, corresponding to the titration of the carboxylic acid and the anilinium ion.
Spectroscopic Profile
Spectroscopy provides a "molecular fingerprint," allowing for structural elucidation and confirmation. Each technique probes different aspects of the molecule's quantum mechanical state.
Caption: Relationship between spectroscopic methods and molecular information.
Fourier-Transform Infrared (FTIR) Spectroscopy
Interpretation: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. The spectrum of this compound is expected to show characteristic peaks for the O-H stretch of the carboxylic acid (a very broad band), the N-H stretches of the amine, the C=O stretch of the carbonyl group, C=C stretches from the aromatic ring, and C-H stretches from the methyl and aromatic groups.
Table 4: Predicted Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
|---|---|---|---|
| 3400 - 3200 | Amine (N-H) | Symmetric & Asymmetric Stretch | Two sharp to medium peaks. |
| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch | Very broad, strong band due to H-bonding.[5] |
| ~1700 | Carbonyl (C=O) | Stretch | Strong, sharp peak.[5] |
| ~1600 & ~1475 | Aromatic Ring (C=C) | Stretch | Medium to strong peaks. |
| 1320 - 1210 | Carboxylic Acid (C-O) | Stretch | Medium intensity peak.[5] |
| ~1200 | Aromatic Amine (C-N) | Stretch | Medium intensity peak. |
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Step 1: Sample Preparation: Weigh approximately 1-2 mg of the compound and 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).
-
Step 2: Grinding: Gently grind the KBr to a fine powder in an agate mortar. Add the sample and grind further to create a homogeneous mixture.
-
Step 3: Pellet Formation: Transfer the powdered mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Step 4: Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample chamber. Then, collect the sample spectrum. The instrument software will generate the final transmittance or absorbance spectrum.
UV-Visible (UV-Vis) Spectroscopy
Interpretation: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions, typically involving π-electrons in conjugated systems. The aromatic ring in this compound constitutes the primary chromophore. We expect to see strong absorption bands characteristic of substituted benzene rings. Based on data for 4-aminobenzoic acid, which has absorption maxima at 194, 226, and 278 nm, similar peaks are expected for the target compound.[6] The methyl groups may cause a slight bathochromic (red) shift.
Table 5: Predicted UV-Vis Absorption Maxima (λ_max)
| Wavelength (nm) | Transition Type |
|---|---|
| ~200-230 | π → π* |
| ~270-290 | π → π* |
Experimental Protocol: UV-Vis Analysis
-
Step 1: Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Step 2: Solution Preparation: Prepare a stock solution of the compound of known concentration. Create a series of dilutions to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Step 3: Blanking: Fill a quartz cuvette with the pure solvent and use it to zero (blank) the spectrophotometer across the desired wavelength range (e.g., 190-400 nm).
-
Step 4: Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan the wavelength range and record the absorbance spectrum. Identify the wavelength(s) of maximum absorbance (λ_max).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Interpretation: NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of atomic nuclei (¹H and ¹³C). The chemical shifts, splitting patterns, and integration of the signals reveal the connectivity and chemical environment of each atom in the molecule. The symmetry of this compound simplifies the spectrum: the two methyl groups are equivalent, and the two aromatic protons are equivalent.
Table 6: Experimental ¹H and ¹³C NMR Data (in CD₃CN) [2]
| ¹H NMR (500 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| 8.94 | Broad Singlet | 1H | -COOH | |
| 7.55 | Singlet | 2H | Ar-H | |
| 4.52 | Broad Singlet | 2H | -NH₂ | |
| 2.15 | Singlet | 6H | -CH₃ | |
| ¹³C NMR (126 MHz) | Chemical Shift (δ, ppm) | Assignment | ||
| 168.5 | C=O (Carboxylic Acid) | |||
| 149.9 | C-NH₂ (Aromatic C) | |||
| 131.0 | Ar-CH (Aromatic C) | |||
| 122.4 | C-COOH (Aromatic C) | |||
| 121.4 | C-CH₃ (Aromatic C) |
| | 17.9 | | -CH₃ | |
Experimental Protocol: NMR Analysis
-
Step 1: Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., acetonitrile-d₃ (CD₃CN) or DMSO-d₆) in a clean NMR tube.
-
Step 2: Shimming: Insert the sample into the NMR spectrometer. The instrument will perform an automated shimming process to optimize the homogeneity of the magnetic field.
-
Step 3: Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for each experiment.
-
Step 4: Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed by the instrument's software to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak).
Applications and Biological Relevance
This compound serves as a versatile building block in several areas:
-
Pharmaceutical Intermediates: Its functional groups allow for further chemical modifications, making it a precursor for more complex pharmacologically active molecules.[1]
-
Dye Manufacturing: The primary amino group can undergo diazotization and coupling reactions to form azo dyes, which are important in the textile industry.[1]
-
Biochemical Research: The structural similarity to other biologically active compounds makes it a useful tool for studying enzyme interactions and for the development of enzyme inhibitors.[1]
Safety Information
Proper handling of all chemicals is essential. Based on available data, this compound should be handled with standard laboratory precautions.
Table 7: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
Data sourced from Sigma-Aldrich
References
- Hydrodynamic Methods. (n.d.). Spectroscopy Aromatic Amino Acids.
- Chemsrc. (2025). 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8.
- NIST. (n.d.). 4-Amino-3-methylbenzoic acid. In NIST Chemistry WebBook.
- NIST. (n.d.). Benzoic acid, 4-(dimethylamino)-. In NIST Chemistry WebBook.
- Filo. (2025). How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid....
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid.
- SpectraBase. (n.d.). 4-Amino-2,5-dimethylbenzoic acid.
- ChemSynthesis. (2025). This compound.
- NIST. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook.
- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- Human Metabolome Database. (2021). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815).
- NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
- SpectraBase. (n.d.). p-{[4-Amino-3-cyano-5-(2,4-dimethylbenzoyl)-2-thienyl]amino}benzoic acid, ethyl ester.
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
- Human Metabolome Database. (2021). Showing metabocard for 3,5-Dimethylbenzoic acid (HMDB0246063).
- ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.
- ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid.
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
- Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1.
Sources
- 1. Buy this compound | 4919-40-8 [smolecule.com]
- 2. 4-amino-3,5-dimethyl-benzoic acid | 4919-40-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. global.oup.com [global.oup.com]
- 5. How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel.. [askfilo.com]
- 6. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 4-Amino-3,5-dimethylbenzoic acid (CAS 4919-40-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Chemistry
4-Amino-3,5-dimethylbenzoic acid, with the CAS number 4919-40-8, is an aromatic compound characterized by a benzoic acid core substituted with an amino group and two methyl groups.[1] This specific arrangement of functional groups imparts a unique reactivity and steric profile, making it a valuable building block in various chemical syntheses.[1] While it finds applications in the manufacturing of dyes, its primary significance for the intended audience of this guide lies in its role as a key intermediate in the development of novel pharmaceutical agents.[1] The presence of the amino and carboxylic acid moieties allows for diverse chemical modifications, enabling its incorporation into more complex molecules with tailored biological activities.[1] This guide will provide a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in medicinal chemistry and drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 4919-40-8 | [1] |
| Molecular Formula | C9H11NO2 | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 251-252 °C | |
| Boiling Point | 342.5 °C at 760 mmHg | |
| Purity | Typically ≥98% | |
| InChI Key | NZEOOPXCKUWJDQ-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=CC(=C1N)C)C(=O)O | [1] |
Spectroscopic Data for Characterization
The identity and purity of this compound are typically confirmed using various spectroscopic techniques. Below is a summary of expected spectral data.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, amino protons, methyl protons, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for aromatic carbons, methyl carbons, and the carboxyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (carboxylic acid), O-H stretching (carboxylic acid), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |
Synthesis of this compound: A Validated Approach
The most common and reliable method for the synthesis of this compound is a two-step process starting from 3,5-dimethylbenzoic acid.[1] This involves the nitration of the aromatic ring followed by the reduction of the nitro group to an amino group.[1] This approach is favored due to the ready availability of the starting material and the high efficiency of the reactions.
Experimental Workflow: From 3,5-Dimethylbenzoic Acid to the Final Product
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Synthesis Protocol
Step 1: Nitration of 3,5-Dimethylbenzoic Acid
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add 3,5-dimethylbenzoic acid to the cooled nitrating mixture while maintaining the temperature below 10 °C. The choice of a slow addition rate is crucial to control the exothermic nature of the reaction and prevent side product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice to quench the reaction. The solid precipitate, 4-nitro-3,5-dimethylbenzoic acid, is then collected by filtration, washed with cold water until the washings are neutral, and dried.
Step 2: Reduction of 4-Nitro-3,5-dimethylbenzoic Acid
-
Catalyst and Solvent: In a hydrogenation vessel, suspend the synthesized 4-nitro-3,5-dimethylbenzoic acid and a catalytic amount of palladium on carbon (Pd/C) in a suitable solvent such as methanol or ethanol.
-
Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere. The reduction is typically carried out at a slightly elevated temperature and pressure to ensure a reasonable reaction rate.
-
Reaction Completion and Filtration: The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of celite. The celite pad is essential to safely and completely remove the pyrophoric palladium catalyst.
-
Isolation of Product: The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product with high purity.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it an attractive scaffold for the design and synthesis of novel therapeutic agents. The amino group can be readily acylated, alkylated, or used in the formation of amides and sulfonamides, while the carboxylic acid can be converted to esters, amides, or other functional groups. This versatility allows for the systematic exploration of the chemical space around this core structure to optimize pharmacological activity.
As a Building Block for Enzyme Inhibitors
Derivatives of aminobenzoic acids have shown significant promise as inhibitors of various enzymes implicated in disease.[1] The this compound scaffold can be utilized to develop inhibitors with high potency and selectivity.
-
Protein Kinase CK2 Inhibitors: Protein kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers. Its inhibition is a validated strategy for cancer therapy. Studies have shown that analogs of 4-(thiazol-5-yl)benzoic acid are potent inhibitors of CK2.[2] The this compound core can be used to synthesize similar structures, where the amino group can be functionalized to interact with key residues in the ATP-binding pocket of the enzyme.
-
EP4 Receptor Antagonists: The prostaglandin E2 receptor 4 (EP4) is involved in inflammation and pain pathways. Antagonists of this receptor are being investigated as potential treatments for inflammatory diseases and pain. Research has identified potent EP4 antagonists based on a 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid scaffold.[3] This highlights the potential of this compound as a starting point for the development of novel anti-inflammatory and analgesic drugs.
The following diagram illustrates the general principle of competitive enzyme inhibition, a common mechanism for drugs derived from scaffolds like this compound.
Caption: Mechanism of competitive enzyme inhibition.
Potential for Antimicrobial Agents
Some research suggests that derivatives of this compound may possess antimicrobial properties.[1] The proposed mechanism for some aminobenzoic acid derivatives involves the inhibition of essential bacterial enzymes, leading to the disruption of vital metabolic pathways and ultimately cell death.[4] Further investigation into the structure-activity relationships of this compound derivatives could lead to the development of new classes of antibiotics.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
This compound is a versatile and valuable building block for researchers in the chemical and pharmaceutical sciences. Its well-defined structure and reactive functional groups provide a solid foundation for the synthesis of a wide range of derivatives with potential therapeutic applications. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in the development of novel enzyme inhibitors, antimicrobial agents, and other biologically active molecules. The information provided in this guide serves as a comprehensive resource for scientists and researchers working with this important chemical intermediate.
References
- Bide Pharmatech Ltd. (n.d.). This compound CAS NO.4919-40-8.
- PrepChem.com. (n.d.). Synthesis of 4-amino-3,5-dimethoxybenzoic acid.
- Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
- Blanco, M. J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 26(3), 931-935.
Sources
- 1. Buy this compound | 4919-40-8 [smolecule.com]
- 2. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Guide to 4-Amino-3,5-dimethylbenzoic Acid: Unveiling Molecular Structure through NMR, IR, and MS Data
Abstract
This technical guide provides an in-depth analysis of the spectral data for 4-Amino-3,5-dimethylbenzoic acid, a key building block in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of spectra, this guide delves into the rationale behind experimental choices, the principles of spectral interpretation, and the validation of data, thereby providing a holistic understanding of the molecule's structural characteristics. Detailed experimental protocols, data interpretation, and visual aids are included to facilitate a thorough comprehension of the spectroscopic techniques applied.
Introduction
This compound, with a molecular formula of C₉H₁₁NO₂, is a substituted aromatic compound featuring a carboxylic acid and an amino group attached to a dimethylated benzene ring. The unique arrangement of these functional groups imparts specific chemical properties that are of significant interest in the synthesis of novel pharmaceutical agents and advanced polymers. Accurate structural elucidation is paramount for its application, and spectroscopic methods provide the most powerful tools for this purpose. This guide will walk through the acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and MS data to build a complete and validated structural profile of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of individual atoms.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals in the spectral regions of interest. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its exchangeable proton signals, which can help in identifying labile protons.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, for enhanced signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay that allows for full recovery of magnetization between pulses.
-
¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Caption: A generalized workflow for NMR data acquisition.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the amino protons, and the carboxylic acid proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | -COOH |
| ~7.6 | Singlet | 2H | Ar-H |
| ~5.5 | Broad Singlet | 2H | -NH₂ |
| ~2.2 | Singlet | 6H | -CH₃ |
Interpretation:
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a downfield chemical shift of around 10-13 ppm.[1] This broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a singlet in the aromatic region, typically between 7 and 8 ppm.
-
Amino Protons (-NH₂): The two protons of the primary amine group will also give rise to a broad singlet, usually in the range of 4-6 ppm.[1] The broad nature of this peak is also due to hydrogen bonding and exchange.
-
Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups will appear as a sharp singlet at a more upfield position, generally around 2.0-2.5 ppm.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals, corresponding to the six unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~150 | C-NH₂ |
| ~138 | C-CH₃ |
| ~130 | C-H (Aromatic) |
| ~118 | C-COOH |
| ~20 | -CH₃ |
Interpretation:
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid is the most deshielded, appearing furthest downfield (around 165-185 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.[2]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the electron-donating amino group (C-NH₂) will be significantly shielded, while the carbons attached to the methyl groups (C-CH₃) and the carboxylic acid group (C-COOH) will have their chemical shifts influenced by the electronic effects of these groups. The aromatic carbons bonded to hydrogen (C-H) will resonate in the typical aromatic region of 120-140 ppm.
-
Methyl Carbons (-CH₃): The carbons of the two equivalent methyl groups will be the most shielded, appearing at the most upfield position in the spectrum (around 15-25 ppm).
Caption: Carbon numbering for NMR assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples like this compound, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
IR Spectral Data and Interpretation
The IR spectrum of this compound will show characteristic absorption bands for the N-H, O-H, C=O, C-H, and aromatic C=C bonds.
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3400-3200 | Medium | N-H stretch | Primary Amine (-NH₂) |
| 3300-2500 | Strong, Broad | O-H stretch | Carboxylic Acid (-COOH) |
| ~1700 | Strong | C=O stretch | Carboxylic Acid (-COOH) |
| 3000-2850 | Medium | C-H stretch | Methyl (-CH₃) |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1320-1210 | Strong | C-O stretch | Carboxylic Acid (-COOH) |
| ~1620 | Medium | N-H bend | Primary Amine (-NH₂) |
Interpretation:
-
N-H Stretching: Primary amines typically show two medium-intensity bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[3]
-
O-H Stretching: The O-H stretch of the carboxylic acid is one of the most characteristic bands in an IR spectrum, appearing as a very broad and strong absorption from 3300 to 2500 cm⁻¹.[2] This broadness is due to extensive hydrogen bonding.
-
C=O Stretching: The carbonyl stretch of the carboxylic acid gives a strong, sharp absorption band around 1700 cm⁻¹.[2]
-
C-H Stretching: The C-H stretching vibrations of the methyl groups will appear as medium-intensity bands in the 3000-2850 cm⁻¹ region. Aromatic C-H stretches may be observed as weaker bands just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring typically results in several bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-O Stretching and O-H Bending: The C-O stretching vibration of the carboxylic acid is expected to appear as a strong band between 1320 and 1210 cm⁻¹. The in-plane O-H bend can also be found in this region.
-
N-H Bending: The scissoring vibration of the primary amine N-H bonds usually gives a medium-intensity band around 1620 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule. In positive ion mode, the molecule will be protonated to form [M+H]⁺. In negative ion mode, it will be deprotonated to form [M-H]⁻.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Caption: A simplified workflow for Mass Spectrometry analysis.
Mass Spectral Data and Interpretation
The molecular weight of this compound is 165.19 g/mol .
-
Positive Ion Mode (ESI+):
-
Molecular Ion: The protonated molecule, [M+H]⁺, is expected at m/z 166.
-
Major Fragments:
-
m/z 149: Loss of NH₃ (17 Da) from the protonated molecule.
-
m/z 121: Loss of COOH (45 Da) from the protonated molecule.
-
m/z 120: Subsequent loss of a proton from the m/z 121 fragment.
-
-
-
Negative Ion Mode (ESI-):
-
Molecular Ion: The deprotonated molecule, [M-H]⁻, is expected at m/z 164.
-
Major Fragment:
-
m/z 120: Loss of CO₂ (44 Da) from the deprotonated molecule, a common fragmentation for carboxylic acids in negative ion mode.
-
-
The fragmentation of aromatic amines can also proceed via the loss of a hydrogen atom followed by the expulsion of HCN.[4] For benzoic acid derivatives, a characteristic fragmentation is the loss of the hydroxyl group, followed by the loss of carbon monoxide.[5] The exact fragmentation pattern will depend on the ionization method and the energy applied.
Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a self-validating and coherent structural elucidation of this compound. The NMR data confirms the carbon-hydrogen framework, including the number and connectivity of protons and carbons. The IR spectrum verifies the presence of the key functional groups: the primary amine, the carboxylic acid, and the substituted aromatic ring. Finally, mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This multi-technique approach ensures a high degree of confidence in the assigned structure, which is fundamental for its use in research and development.
References
- Filo. (2025, October 27). How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel...
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- Wikipedia. (n.d.). Mass spectral interpretation.
- Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions....
- Illinois State University. (2015). Infrared Spectroscopy.
Sources
- 1. How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel.. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Solubility of 4-Amino-3,5-dimethylbenzoic Acid in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of 4-Amino-3,5-dimethylbenzoic acid in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational principles of solubility, theoretical predictions based on molecular structure, and robust experimental methodologies.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] For a molecule like this compound, a substituted aromatic compound, understanding its behavior in different solvent systems is fundamental for processes such as purification, crystallization, and the design of dosage forms. This guide will delve into the theoretical underpinnings of its solubility and provide actionable protocols for its empirical determination.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [3][4] |
| Molecular Weight | 165.19 g/mol | [3][4] |
| Melting Point | 251-252 °C | [3] |
| Boiling Point | 342.5 °C at 760 mmHg | [3] |
| logP (Octanol-Water Partition Coefficient) | 2.165 | [3] |
| Physical Form | Solid |
The relatively high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding facilitated by the carboxylic acid and amino groups, as well as potential π-π stacking of the benzene rings. The logP value indicates a moderate lipophilicity.
Theoretical Considerations for Solubility in Organic Solvents
The solubility of this compound is governed by the interplay of its functional groups with the solvent's properties, adhering to the principle of "like dissolves like."[5][6]
-
Carboxylic Acid Group (-COOH): This polar, protic group can act as both a hydrogen bond donor and acceptor. It contributes to solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) that can accept hydrogen bonds. In alkaline conditions, it can deprotonate to form a highly polar carboxylate salt, significantly enhancing aqueous solubility.
-
Amino Group (-NH₂): As a primary amine, this group is a hydrogen bond donor and can also accept a hydrogen bond. It enhances solubility in polar solvents. In acidic media, it can be protonated to form an ammonium salt, which increases solubility in aqueous solutions.
-
Dimethyl Groups (-CH₃): These two methyl groups are nonpolar and contribute to the molecule's lipophilicity. Their presence will enhance solubility in less polar organic solvents.
-
Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring solubility in nonpolar solvents like toluene and benzene through van der Waals forces and potential π-π interactions.
-
Substitution Pattern and the "Ortho Effect": The two methyl groups are ortho to the carboxylic acid group. This steric hindrance can force the carboxyl group to twist out of the plane of the benzene ring.[7] This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which can increase the acidity of the benzoic acid derivative.[7] Almost all ortho-substituents, regardless of their electronic nature, tend to increase the acid strength of benzoic acid, a phenomenon known as the ortho-effect.[8]
Predicted Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol, where hydrogen bonding interactions can be maximized.
-
Moderate Solubility: Expected in solvents of intermediate polarity such as acetone and ethyl acetate.
-
Low Solubility: Expected in nonpolar solvents like hexane and cyclohexane, where the polar functional groups will hinder dissolution.
Experimental Determination of Solubility
The most reliable method for determining the solubility of a compound is through empirical measurement. The "shake-flask" method is considered the gold standard for its reliability and is detailed below.[9][10][11]
The Shake-Flask Method: A Step-by-Step Protocol
This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.[12]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Glass vials or flasks with airtight seals
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[12]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant through a syringe filter.[13]
-
Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.[1][14]
Analytical Quantification
Using HPLC-UV:
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities. The mobile phase should be compatible with the dissolution solvent.[2]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound. Inject these standards to generate a calibration curve of peak area versus concentration.[14]
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
Using UV-Vis Spectrophotometry:
-
Determine λmax: Scan a solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a set of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.[15][16]
-
Calculation: Measure the absorbance of the diluted saturated solution and use the calibration curve to determine its concentration, followed by back-calculation to find the solubility.[11]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Analysis and Thermodynamic Modeling
Once experimental solubility data is obtained across a range of temperatures, it can be used to derive valuable thermodynamic parameters of dissolution, such as the Gibbs energy, enthalpy, and entropy of the process.
Several thermodynamic models can be employed to correlate and predict solubility:
-
Ideal Solubility: Can be calculated using the melting point and enthalpy of fusion of the solute. It serves as a baseline for comparison with experimental data.
-
Activity Coefficient Models: Models like the Non-Random Two-Liquid (NRTL) or UNIQUAC can be used to describe the non-ideal behavior of the solution and correlate solubility data.[17]
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a quantum chemistry-based method that can predict solubility from first principles, requiring only the molecular structure.[17][18]
-
Machine Learning Models: Quantitative Structure-Property Relationship (QSPR) models trained on large datasets can predict solubility based on molecular descriptors.[17][19]
The relationship between solubility and molecular properties can be visualized as follows:
Caption: Factors Influencing the Solubility of an Organic Compound.
Conclusion
References
- PharmaGuru. (n.d.). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
- Analytical Chemistry. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
- PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
- Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions.
- Unknown Source. (n.d.).
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
- HACETTEPE UNIVERSITY JOURNAL OF THE FACULTY OF PHARMACY. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
- MDPI. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
- SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown Source. (2023). Solubility of Organic Compounds.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- ACS Publications. (n.d.). Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools.
- SpringerLink. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- ACS Publications. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1.
- PubMed Central. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.
- ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.
- Chemsrc. (n.d.). 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8.
- YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone.
- Semantic Scholar. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.
- Unknown Source. (n.d.). The Ortho Effect of benzoic acids.
- ResearchGate. (n.d.). Retention factors and resolutions of amino benzoic acid isomers with some lonic liquids.
- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
- PubMed Central. (n.d.). Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study.
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. asianjpr.com [asianjpr.com]
- 3. 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8 | Chemsrc [chemsrc.com]
- 4. Buy this compound | 4919-40-8 [smolecule.com]
- 5. chem.ws [chem.ws]
- 6. youtube.com [youtube.com]
- 7. The Ortho Effect of benzoic acids [mail.almerja.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. enamine.net [enamine.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. scielo.br [scielo.br]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-3,5-dimethylbenzoic acid molecular weight and formula
An In-depth Technical Guide to 4-Amino-3,5-dimethylbenzoic Acid
Abstract
This compound (CAS No. 4919-40-8) is a substituted aromatic carboxylic acid with significant utility in synthetic chemistry. This guide provides a comprehensive overview of its molecular characteristics, validated synthesis protocols, key applications, and essential safety and handling procedures. With a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol , this compound serves as a versatile intermediate in the manufacturing of dyes and as a precursor in the development of novel pharmaceutical agents.[1][2] Its unique structure, featuring an amino group and two methyl groups on a benzoic acid backbone, allows for diverse chemical modifications, making it a valuable building block for researchers in organic synthesis and drug discovery.[1]
Molecular and Physicochemical Profile
This compound is a solid, crystalline compound at room temperature. The molecule's structure consists of a central benzene ring substituted with a carboxylic acid group, an amino group at position 4 (para), and two methyl groups at positions 3 and 5 (meta to the carboxyl group). This arrangement influences its chemical reactivity and physical properties.
Key Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4919-40-8 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 165.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 251-252 °C | |
| Boiling Point | 342.5 °C at 760 mmHg | |
| Physical Form | Solid | |
| SMILES | CC1=CC(=CC(=C1N)C)C(=O)O | [1] |
| InChI Key | NZEOOPXCKUWJDQ-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
The synthesis of this compound is most commonly achieved through a two-step process starting from 3,5-dimethylbenzoic acid. This involves the nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amine.[1] This pathway is efficient and utilizes standard laboratory reagents.
Synthetic Workflow Diagram
The logical flow from the starting material to the final product is illustrated below. The initial nitration step is crucial for introducing the nitrogen-containing functional group, which is then converted to the desired amino group in the subsequent reduction step.
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol: Reduction of 3,5-Dimethyl-4-nitrobenzoic Acid
This protocol details the reduction of the nitro-intermediate to yield the final product. The use of zinc powder in an acidic medium is a classic and effective method for this transformation.[4]
Materials:
-
3,5-Dimethyl-4-nitrobenzoic acid (1 equivalent)
-
Deionized Water
-
Sodium Carbonate (Na₂CO₃)
-
Zinc Powder (Zn)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspension: Suspend 3,5-dimethyl-4-nitrobenzoic acid (e.g., 976 mg, 5 mmol) in water (20 mL) and stir vigorously for 30 minutes to ensure homogeneous dispersion.[4]
-
Addition of Reagents: Add sodium carbonate (300 mg, 2.8 mmol) and zinc powder (3 g, 30 mmol) to the suspension. Heat the mixture to 30 °C.[4]
-
Acidification: Slowly add concentrated hydrochloric acid (10 mL) dropwise over 20 minutes. The causality here is to generate the active reducing species in situ while controlling the exothermic reaction.[4]
-
Filtration: After the reaction is complete, filter the mixture to remove unreacted zinc and zinc salts. Wash the filter cake with water (2 x 7 mL).[4]
-
Purification Wash: Wash the filtrate with ethyl acetate (2 x 40 mL) to remove any unreacted nitro starting material.[4]
-
Precipitation and Filtration: Adjust the pH of the aqueous layer to 9.35 with a saturated sodium carbonate solution to precipitate zinc hydroxide (Zn(OH)₂), which is then removed by filtration.[4] Wash the filter cake with a 5% sodium bicarbonate solution (2 x 10 mL).
-
Extraction: Adjust the pH of the final filtrate to 3.5 with 1N HCl. This protonates the amino group while ensuring the carboxylic acid is in a state suitable for extraction. Extract the aqueous layer five times with ethyl acetate (5 x 80 mL).[4]
-
Drying and Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as a solid.[4]
Applications in Research and Drug Development
The functional groups of this compound—the nucleophilic amino group and the carboxylic acid—make it a highly valuable precursor for a range of downstream products.
-
Pharmaceutical Intermediates: Its structure serves as a scaffold for the synthesis of more complex molecules with potential therapeutic value.[1] It can be incorporated into quinoline inhibitors targeting viral enzymes, highlighting its relevance in medicinal chemistry.[5]
-
Dye Manufacturing: The primary amino group can undergo diazotization and subsequent coupling reactions to form azo compounds, which are important chromophores used in the dye industry.[1]
-
Biochemical Research: The compound is utilized in studies investigating enzyme interactions and metabolic pathways.[1] Its structural similarity to other biologically active molecules makes it a candidate for screening in drug discovery programs.[1] Some derivatives have shown potential antimicrobial activity.[1]
Application Workflow Diagram
The versatility of this compound as a chemical building block is depicted in the following diagram.
Caption: Key application areas for this compound.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and an irritant.
GHS Hazard Information
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6] |
| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [6][7] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses or goggles to prevent skin and eye contact.[7][8]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[6][7]
-
Handling: Avoid dust formation during handling. Wash hands and any exposed skin thoroughly after use.[7][8]
-
Storage: Store in a tightly closed container in a cool, dark, and dry place under an inert atmosphere.[3] Room temperature storage is generally acceptable.[3]
References
- Synthesis of 4-amino-3,5-dimethoxybenzoic acid. PrepChem.com. [Link]
- SAFETY DATA SHEET - 2-Amino-3,4-dimethylbenzoic acid. Thermo Fisher Scientific. [Link]
- This compound methyl ester. Mosher Chemical. [Link]
- 4 Amino 3 5 Dimethyl Benzoic Acid Cas No 4919 40 8. Taizhou Volsen Chemical Co., Ltd. [Link]
- 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8. Chemsrc. [Link]
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Preparation of 3,5-dimethylbenzoic acid. PrepChem.com. [Link]
Sources
- 1. Buy this compound | 4919-40-8 [smolecule.com]
- 2. This compound - CAS:4919-40-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4919-40-8|this compound|BLD Pharm [bldpharm.com]
- 4. 4-amino-3,5-dimethyl-benzoic acid | 4919-40-8 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
commercial availability of 4-Amino-3,5-dimethylbenzoic acid
An In-Depth Technical Guide to the Commercial Availability of 4-Amino-3,5-dimethylbenzoic Acid
Executive Summary
This compound (CAS No. 4919-40-8) is an aromatic amine and a substituted benzoic acid that serves as a versatile building block in various chemical synthesis applications.[1] Its utility spans from the creation of complex pharmaceutical intermediates to the production of vibrant azo dyes. For researchers and drug development professionals, securing a reliable source of this compound with verifiable purity is paramount to the success and reproducibility of experimental outcomes. This guide provides a comprehensive overview of its commercial availability, outlines robust protocols for quality verification, and discusses its principal applications, grounding all technical information in established scientific principles.
Compound Identification and Physicochemical Properties
Before procurement, it is essential to confirm the identity and properties of the target molecule. This compound is a solid, typically a white to pale brown powder, with a unique set of identifiers and characteristics that dictate its handling, storage, and analytical assessment.[2]
| Property | Value | Source(s) |
| CAS Number | 4919-40-8 | [1][3][4][5] |
| Molecular Formula | C₉H₁₁NO₂ | [1][4][5] |
| Molecular Weight | 165.19 g/mol | [1][4][5] |
| Melting Point | 251-252 °C | [3] |
| Boiling Point | 342.5 °C at 760 mmHg | [3] |
| Typical Purity | ≥98% | [5] |
| InChI Key | NZEOOPXCKUWJDQ-UHFFFAOYSA-N | |
| Storage | Room temperature, inert atmosphere, keep in dark place |
Commercial Procurement Landscape
This compound is readily available from a variety of chemical suppliers catering to research and bulk manufacturing needs. The choice of supplier often depends on the required quantity, purity grade, and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).
Key Commercial Suppliers:
-
Sigma-Aldrich (Merck): Offers the compound through various partners, providing different grades and quantities suitable for research and development.
-
Smolecule: Lists the product with applications in biochemistry and as a pharmaceutical intermediate.[1]
-
Clearsynth: Provides the compound with a stated purity of >98% by HPLC and includes a Certificate of Analysis.[5]
-
Oakwood Chemical: Lists the related methyl ester, indicating a portfolio strong in related building blocks.[6]
-
Chemsrc: Acts as a marketplace, listing various suppliers and available quantities.[3]
The following diagram illustrates a recommended workflow for procuring and validating this chemical for a research environment.
Caption: Procurement and Quality Control Workflow for Research Chemicals.
Core Applications in Research and Development
The specific arrangement of the amino, carboxyl, and methyl groups on the benzene ring makes this compound a valuable precursor in several fields. Its functional groups allow for a variety of chemical modifications, making it a versatile starting material.[1]
Caption: Major Application Areas of this compound.
-
Pharmaceutical Intermediates: The compound is a key building block in the synthesis of more complex molecules with potential therapeutic properties. Its structure is analogous to other biologically active compounds, making it a target for medicinal chemistry programs.[1] For instance, the related compound 3,5-dimethylbenzoic acid is used to prepare quinoline inhibitors for viral proteases, highlighting the utility of this structural motif.[7]
-
Dye Manufacturing: The primary amino group can be readily diazotized and coupled with other aromatic compounds to form azo dyes, which are important in the textile industry.[1]
-
Biochemical Research: It is used as a chemical probe in studies related to enzyme interactions and metabolic pathways.[1] Understanding how it binds to proteins can yield insights into its pharmacokinetic profile.[1]
Synthesis and Quality Control Framework
While this guide focuses on commercial availability, understanding the synthesis is crucial for assessing potential impurities. A common laboratory-scale approach involves the modification of a related commercially available precursor.
Representative Synthesis Strategy
The most logical synthesis route begins with 3,5-dimethylbenzoic acid, which is first nitrated and then subsequently reduced to yield the desired product. This two-step process is a fundamental transformation in organic chemistry.
Caption: A common synthetic pathway to the target compound.
This general strategy is analogous to the synthesis of 4-amino-3-methylbenzoic acid, where 3-methyl-4-nitrobenzoic acid is reduced using hydrogen gas and a palladium-on-carbon catalyst in a methanol solvent.[8] This type of catalytic hydrogenation is highly efficient and is a standard procedure in pharmaceutical development for its clean conversion and the ease of removing the solid catalyst by filtration.[8]
Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)
Upon receiving a commercial batch, in-house verification of purity is a critical step. HPLC with UV detection is the standard method for this purpose, offering a robust and accurate quantification of the main component and any potential impurities.
Objective: To determine the purity of a commercial sample of this compound, expressed as a percentage of the total peak area.
Instrumentation and Reagents:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid or Formic Acid (for pH adjustment)
-
This compound sample
Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated H₃PO₄ to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Causality Note: A buffered aqueous mobile phase is used because the retention of ionizable compounds like benzoic acids is highly dependent on pH. Controlling the pH ensures reproducible retention times. A C18 column is chosen for its excellent retention of aromatic, moderately nonpolar compounds.
-
-
Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. This ensures solubility and compatibility with the starting mobile phase conditions.
-
-
Sample Solution Preparation (1 mg/mL):
-
Prepare the commercial sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: ~254 nm or a wavelength determined by a UV scan to be the absorbance maximum.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Self-Validation Note: The gradient is designed to first elute any highly polar impurities, then resolve the main peak, and finally wash out any strongly retained nonpolar impurities. The extended re-equilibration period ensures the column is ready for the next injection, guaranteeing reproducibility.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
-
This protocol provides a reliable system for verifying that the commercial material meets the required specifications (typically >98%) before its use in sensitive drug discovery or synthesis workflows.[5] For absolute structural confirmation, spectroscopic methods such as NMR, IR, and Mass Spectrometry should be employed, with spectral data available from sources like ChemicalBook.[9]
References
- 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8. Chemsrc. [Link]
- Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Synthesis of 4-amino-3,5-dimethoxybenzoic acid. PrepChem.com. [Link]
- 4-Amino-3, 5-dimethylbenzoic acid, min 98%, 100 mg. CP Lab Chemicals. [Link]
- 4-Amino-3,5-dimethyl-benzoic acid methyl ester. Oakwood Chemical. [Link]
- Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
- This compound - CAS:4919-40-8. Sunway Pharm Ltd. [Link]
- 4 Amino 3 5 Dimethyl Benzoic Acid Cas No 4919 40 8. Taizhou Volsen Chemical Co., Ltd. [Link]
- Amino Acid Analysis. Agilent. [Link]
Sources
- 1. Buy this compound | 4919-40-8 [smolecule.com]
- 2. 4-Hydroxy-3,5-dimethylbenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8 | Chemsrc [chemsrc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. clearsynth.com [clearsynth.com]
- 6. 4-Amino-3,5-dimethyl-benzoic acid methyl ester [oakwoodchemical.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 4-amino-3,5-dimethyl-benzoic acid(4919-40-8) 1H NMR [m.chemicalbook.com]
Unlocking Potential: A Technical Guide to the Research Applications of 4-Amino-3,5-dimethylbenzoic Acid
Abstract: 4-Amino-3,5-dimethylbenzoic acid is a unique aromatic molecule poised for significant contributions across diverse research and development landscapes. Its structurally constrained yet highly functionalized nature presents a compelling platform for innovation in medicinal chemistry, materials science, and synthetic chemistry. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core properties, synthesis, and, most importantly, the potential research applications of this versatile compound. We will explore its role as a scaffold for novel therapeutics, a monomer for high-performance polymers, and a versatile building block for complex chemical synthesis, supported by detailed experimental insights and protocols.
The Core Moiety: Structural Features and Synthetic Access
This compound, with the chemical formula C₉H₁₁NO₂, is an aromatic compound featuring a benzoic acid core substituted with an amino group and two methyl groups.[1] The spatial arrangement of these functional groups is critical to its utility. The carboxylic acid and amino moieties provide reactive handles for a wide array of chemical transformations, including amide and ester formation, diazotization, and N-alkylation. The two methyl groups at the 3 and 5 positions introduce steric hindrance, which can influence reaction kinetics, product selectivity, and the conformational properties of resulting derivatives.
Physicochemical Properties Summary:
| Property | Value | Source |
| CAS Number | 4919-40-8 | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 251-252 °C | |
| Boiling Point | 342.5 °C at 760 mmHg |
Synthetic Routes: The synthesis of this compound can be achieved through several established methods. A common approach involves the nitration of 3,5-dimethylbenzoic acid at the para position, followed by the reduction of the nitro group to the primary amine.[1] Alternative strategies include the direct amination of precursors or oxidative methods starting from mesitylene.[1]
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The inherent structural features of this compound make it an attractive starting point for the design and synthesis of new drug candidates. Its derivatives have shown potential in various therapeutic areas.
Antimicrobial Agents
Derivatives of this compound have been investigated for their antimicrobial properties.[1] The aminobenzoic acid motif is a well-known pharmacophore in several antibacterial drugs. For instance, a derivative of 4-amino-3,5-dimethoxybenzoic acid is a key intermediate in the synthesis of aditoprim, an antibacterial agent. This highlights the potential of the substituted aminobenzoic acid scaffold in the development of new anti-infective agents.
Kinase Inhibitors
While specific research on this compound as a kinase inhibitor scaffold is emerging, the broader class of aminobenzoic acids is well-established in this area. The amino and carboxylic acid groups can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The dimethyl substitution pattern offers a unique opportunity to explore steric interactions within the ATP-binding pocket, potentially leading to enhanced potency and selectivity.
Experimental Workflow: Library Synthesis for Kinase Inhibitor Screening
The following workflow outlines a general strategy for the synthesis of a diverse library of compounds based on the this compound scaffold for kinase inhibitor screening.
Caption: A generalized workflow for the synthesis and screening of a kinase inhibitor library.
Protocol: Amide Synthesis via Carbodiimide Coupling
-
Activation: Dissolve this compound (1.0 eq) and a suitable coupling additive such as N-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF).
-
Coupling Agent: Add a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq), to the solution and stir for 15-30 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The crude product is then purified by column chromatography or recrystallization.
Causality: The use of a carbodiimide coupling agent like EDCI activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The addition of HOBt minimizes side reactions and racemization.
Materials Science: Monomer for High-Performance Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[2] this compound, possessing both an amine and a carboxylic acid functionality, can serve as an AB-type monomer for the synthesis of such polymers.
The incorporation of the dimethyl-substituted aromatic ring into the polymer backbone is expected to impart several desirable properties:
-
High Thermal Stability: The aromatic nature of the repeating unit contributes to a high decomposition temperature.
-
Good Mechanical Properties: The rigid polymer chains can lead to high tensile strength and modulus.[2]
-
Improved Solubility: The methyl groups can disrupt chain packing, potentially leading to improved solubility in organic solvents compared to unsubstituted aromatic polyamides, which would facilitate processing.
While specific data for polyamides derived solely from this compound is not extensively reported, the properties of other aromatic polyamides suggest that polymers from this monomer would exhibit glass transition temperatures in the range of 249–309°C and 10% weight loss temperatures between 486–517°C.[3]
Diagram: Polycondensation of this compound
Caption: General scheme for the polycondensation of this compound.
Synthetic Chemistry: A Versatile Building Block for Azo Dyes
The primary aromatic amino group of this compound makes it a valuable precursor for the synthesis of azo dyes.[1] Azo dyes are a large and commercially important class of colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-).[4]
The synthesis involves a two-step process:
-
Diazotization: The amino group is converted to a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium, at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline derivative.
The specific coupling partner will determine the final color of the dye. The presence of the carboxylic acid group on the this compound moiety can be used to tune the solubility of the dye and provide a point of attachment to substrates.
Protocol: General Synthesis of an Azo Dye
-
Diazotization: Dissolve this compound in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath. While stirring, slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C throughout the addition.
-
Coupling: In a separate beaker, dissolve the coupling component (e.g., phenol, naphthol, or an aromatic amine) in an appropriate solvent (e.g., aqueous NaOH for phenols).
-
Reaction: Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form.
-
Isolation: Collect the solid dye by vacuum filtration, wash with cold water, and dry.
Future Outlook and Conclusion
This compound is a molecule with a rich potential that is yet to be fully explored. Future research could focus on:
-
Development of Novel Catalysts: The sterically hindered amino group could be incorporated into ligands for asymmetric catalysis.
-
Supramolecular Chemistry: The rigid structure and hydrogen bonding capabilities make it a candidate for the construction of self-assembling materials.
-
Agrochemicals: The aminobenzoic acid scaffold is present in some herbicides and pesticides, suggesting potential applications in this field.
References
- SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. (URL not available)
- Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4-Amino-2,3-Dimethyl-1-Phenyl-3-Pyrazol-5-One. Semantic Scholar. (URL not available)
- Buy this compound | 4919-40-8 - Smolecule. (URL not available)
- Thermal properties of polyamides | Download Table.
- Synthesis, Spectral characterization, DFT studies and antimicrobial activities of Amino-methylbenzoic acid based Azo Dyes.
- Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. PMC. (URL not available)
- Classifications, properties, recent synthesis and applications of azo dyes. PMC. (URL not available)
- Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (URL not available)
- Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. PubMed. (URL not available)
- Polyamide. (URL not available)
- Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4) - PubMed. (URL not available)
- Supporting Information Synthesis, characterization and application of a novel polyazo dye as a universal acid-base indic
- CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)
- Manuscript - ResearchG
- Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile.
- Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. PubMed. (URL not available)
- Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption.
- Drug evolution: p-aminobenzoic acid as a building block. PubMed. (URL not available)
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. (URL not available)
- Synthesis, thermal and mechanical properties and biodegradation of branched polyamide 4.
- COMPOUND, PROCESS FOR ITS PREPARATION, A PHARMACEUTICAL SOLUTION CONTAINING THE COMPOUND, A METHOD OF DETERMINING THE PRESENCE O - EPO. (URL not available)
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Publications & P
- This compound | 4919-40-8 - Sigma-Aldrich. (URL not available)
- Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed. (URL not available)
- (PDF) Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid.
- NZ701894A - Dimethyl-benzoic acid compounds - Google P
- This compound - 4919-40-8, C9H11NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL not available)
- 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem. (URL not available)
Sources
The Strategic Derivatization of 4-Amino-3,5-dimethylbenzoic Acid: A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Untapped Potential of a Substituted Anthranilate Scaffold
In the landscape of medicinal chemistry, the aminobenzoic acid framework serves as a cornerstone for the development of a multitude of therapeutic agents. While extensive research has been devoted to the parent para-aminobenzoic acid (PABA) scaffold, its methylated analogue, 4-Amino-3,5-dimethylbenzoic acid, represents a strategic, albeit less explored, starting point for novel drug discovery. The introduction of two methyl groups at the 3 and 5 positions sterically shields the 4-amino group and electronically modifies the phenyl ring. This unique substitution pattern offers the potential for derivatives with altered pharmacokinetic profiles, enhanced target-binding selectivity, and novel pharmacological activities.
This technical guide provides a comprehensive exploration of the derivatives of this compound. We will delve into the synthesis of the core molecule, detail the principal pathways for its derivatization, and, by drawing parallels with the extensively studied PABA derivatives, project the potential biological activities and structure-activity relationships (SAR) of these novel compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.
The Core Moiety: Synthesis and Properties of this compound
The foundational step in any derivatization campaign is the efficient and scalable synthesis of the core scaffold. This compound (CAS 4919-40-8) is an aromatic compound with the molecular formula C₉H₁₁NO₂.[1]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 251-252 °C | [2] |
| Boiling Point | 342.5 °C at 760 mmHg | [2] |
| Appearance | Solid | [3] |
Synthetic Pathways to the Core
The synthesis of this compound can be approached through several established organic chemistry routes. The most common and reliable method involves the nitration of 3,5-dimethylbenzoic acid, followed by the reduction of the nitro group.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis via Nitration and Reduction
-
Step 1: Nitration of 3,5-Dimethylbenzoic Acid.
-
To a stirred solution of 3,5-dimethylbenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C, slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture onto crushed ice, which will precipitate the 3,5-dimethyl-4-nitrobenzoic acid product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
-
-
Step 2: Reduction of 3,5-Dimethyl-4-nitrobenzoic Acid.
-
Suspend the 3,5-dimethyl-4-nitrobenzoic acid in a suitable solvent (e.g., water or ethanol).
-
Add a reducing agent, such as zinc powder and hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.
-
If using a metal/acid system, heat the reaction mixture and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst or unreacted metal.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) to precipitate the this compound.
-
Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
-
Derivatization Strategies and Potential Applications
The presence of both a carboxylic acid and an amino group on the this compound scaffold allows for a wide range of chemical modifications. The primary derivatization strategies focus on the formation of amides, esters, and Schiff bases. While specific research on derivatives of this compound is limited, the extensive literature on PABA derivatives provides a robust framework for predicting the synthetic routes and potential biological activities of these novel compounds.
Amide Derivatives: A Gateway to Anticancer Agents
Amide bond formation is a cornerstone of medicinal chemistry, and N-substituted benzamides are a well-established class of anticancer agents.[1] Derivatives of 4-methylbenzamide, for instance, have been investigated as potent protein kinase inhibitors.[4]
Synthetic Workflow: Amide Coupling
Caption: General workflow for the synthesis of amide derivatives.
Exemplary Protocol: Synthesis of N-Substituted Benzamides
This protocol is adapted from the synthesis of related benzamide derivatives and is presented as a general method.
-
Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amide Coupling: To the activated acid solution, add the desired primary or secondary amine (1.1 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted-4-amino-3,5-dimethylbenzamide.
Projected Biological Activity: Anticancer Potential
Structurally related N-substituted benzamides have demonstrated significant anticancer activity, often through the inhibition of protein kinases or histone deacetylases (HDACs).[1][4] For example, a series of 4-methylbenzamide derivatives containing 2,6-substituted purines were synthesized and evaluated as potential protein kinase inhibitors, with some compounds showing IC₅₀ values in the low micromolar range against cancer cell lines like K562 and HL-60.[4]
Hypothesized Structure-Activity Relationship (SAR):
-
N-Substituent: The nature of the substituent on the amide nitrogen is critical for activity. Bulky, heterocyclic, or aromatic groups can be designed to interact with specific pockets in the active site of a target enzyme.
-
Amino Group Modification: The 4-amino group can be further functionalized, but this may also impact the overall electronic properties and binding interactions of the molecule.
-
Role of the 3,5-Dimethyl Groups: These methyl groups are expected to influence the molecule's conformation and may enhance binding to hydrophobic pockets within a target protein. They can also block metabolic pathways, potentially improving the pharmacokinetic profile of the derivatives.
Schiff Base Derivatives: Exploring Antimicrobial and Antifungal Activity
The condensation of the 4-amino group with various aldehydes yields Schiff bases, a class of compounds known for their broad spectrum of biological activities, including antimicrobial and antifungal properties.[5]
Synthetic Workflow: Schiff Base Formation
Caption: General workflow for the synthesis of Schiff base derivatives.
Exemplary Protocol: Synthesis of Schiff Bases
This protocol is adapted from the synthesis of PABA-derived Schiff bases and is presented as a general method.[5]
-
Reaction Setup: Dissolve this compound in a suitable solvent such as absolute ethanol.
-
Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted aldehyde.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction Conditions: Reflux the reaction mixture for 5-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the product can be precipitated by pouring the reaction mixture over crushed ice.
-
Purification: Filter the precipitate, wash with a dilute solution of sodium bisulfite to remove any unreacted aldehyde, and then with water. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
Projected Biological Activity: Antimicrobial and Antifungal Potential
Schiff bases derived from PABA have shown promising activity against a range of bacterial and fungal pathogens.[5] The biological activity is highly dependent on the nature of the aldehyde used in the synthesis.
Exemplary Antimicrobial Data for PABA-derived Schiff Bases:
| Aldehyde Substituent | Target Organism | Activity (MIC in µM/ml) | Reference |
| 3,4,5-trimethoxybenzylidene | S. aureus | 1.82 | [1] |
| 3-bromobenzylidene | B. subtilis | 2.11 | [1] |
| 4-bromobenzylidene | A. niger & C. albicans | 1.81 | [1] |
Hypothesized Structure-Activity Relationship (SAR):
-
Aldehyde Moiety: The substitution pattern on the aromatic ring of the aldehyde is a key determinant of activity. Electron-withdrawing groups, such as halogens, have been shown to enhance the antimicrobial activity of PABA-derived Schiff bases.[1]
-
Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to penetrate microbial cell membranes.
-
Steric Factors: The 3,5-dimethyl groups on the core ring may influence the overall shape and steric hindrance of the molecule, potentially leading to altered target binding and selectivity compared to the un-methylated PABA derivatives.
In Vitro Biological Evaluation: A Methodological Overview
To assess the therapeutic potential of novel derivatives of this compound, a suite of standardized in vitro assays should be employed.
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol: Broth Microdilution
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
The this compound scaffold presents a compelling starting point for the design and synthesis of novel therapeutic agents. The strategic placement of the dimethyl groups offers the potential for improved pharmacokinetic properties and enhanced target selectivity compared to the well-trodden path of PABA derivatives. While the direct exploration of derivatives from this specific core is an emerging area, the vast body of research on related aminobenzoic acids provides a clear and promising roadmap for future investigations.
This guide has outlined the fundamental synthetic routes to the core molecule and its principal derivatives, namely amides and Schiff bases. By leveraging established protocols and drawing insights from the structure-activity relationships of analogous compounds, researchers are well-equipped to embark on the systematic exploration of this promising chemical space. The projected anticancer and antimicrobial activities, coupled with the potential for novel enzyme inhibition, underscore the significant opportunities that lie in the derivatization of this compound. It is our hope that this technical guide will serve as a valuable resource and a catalyst for innovation in this exciting area of medicinal chemistry.
References
- Kumar, P., & Narasimhan, B. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(2), 85-95.
- Dilmaghani, K. A., et al. (2007). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry, 19(7), 5951-5955.
- Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
- Zhang, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Medicinal Chemistry, 13(10), 1234-1245.
- Preprints.org. (2023).
- SciELO. (2020). Cytotoxic Activity of Synthetic Chiral Amino Acid Derivatives. Journal of the Brazilian Chemical Society, 31(8), 1629-1640.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
4-Amino-3,5-dimethylbenzoic Acid: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Substituted Anthranilic Acid Derivative
4-Amino-3,5-dimethylbenzoic acid, a substituted anthranilic acid derivative, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique structural arrangement, featuring a carboxylic acid, a primary amine, and two sterically hindering methyl groups on the aromatic ring, imparts a distinct reactivity profile that has been harnessed in the development of a diverse array of functional molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, offering insights for its strategic utilization in pharmaceutical and materials science research. The strategic placement of the methyl groups influences the electronic and steric environment of the amine and carboxylic acid functionalities, offering both challenges and opportunities in synthetic design.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4919-40-8 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 251-252 °C | [2] |
| Boiling Point | 342.5 °C at 760 mmHg | [2] |
| Appearance | Solid | [3] |
| Purity | Typically >98% | [3] |
Synthesis of this compound: A Two-Step Approach
The most common and efficient synthesis of this compound involves a two-step process starting from 3,5-dimethylbenzoic acid: electrophilic nitration followed by reduction of the nitro group.[7]
Step 1: Nitration of 3,5-Dimethylbenzoic Acid
The introduction of a nitro group at the 4-position of 3,5-dimethylbenzoic acid is achieved through electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[7] The methyl groups are ortho, para-directing activators, and the carboxylic acid is a meta-directing deactivator. The directing effects of the two methyl groups synergistically favor substitution at the C4 position.
Experimental Protocol: Nitration of 3,5-Dimethylbenzoic Acid [7]
-
Preparation of the Cooling Bath: Prepare an ice-salt bath to maintain a reaction temperature below 5°C.
-
Dissolution of the Substrate: In a reaction flask equipped with a magnetic stirrer and a thermometer, cool a measured amount of concentrated sulfuric acid in the ice bath. Slowly add 3,5-dimethylbenzoic acid while stirring to ensure complete dissolution, maintaining the temperature below 5°C.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid (a common molar ratio is 1:3 relative to the substrate) while cooling in an ice bath.
-
Slow Addition: Transfer the cold nitrating mixture to a dropping funnel and add it dropwise to the dissolved 3,5-dimethylbenzoic acid solution over an extended period (e.g., 1-2 hours), ensuring the temperature does not exceed 5°C.
-
Quenching: After the addition is complete, continue stirring for a short period before slowly and carefully pouring the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Isolation: The solid 3,5-dimethyl-4-nitrobenzoic acid will precipitate. Isolate the product by vacuum filtration, wash thoroughly with cold water, and dry.
Caption: Workflow for the nitration of 3,5-dimethylbenzoic acid.
Step 2: Reduction of 3,5-Dimethyl-4-nitrobenzoic Acid
The nitro group of 3,5-dimethyl-4-nitrobenzoic acid is then reduced to a primary amine to yield the final product. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas.[8]
Experimental Protocol: Reduction of 3,5-Dimethyl-4-nitrobenzoic Acid [8]
-
Reaction Setup: In a suitable autoclave or hydrogenation apparatus, dissolve 3,5-dimethyl-4-nitrobenzoic acid in a solvent such as methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (e.g., 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.7 MPa) and heat the reaction mixture (e.g., to 60°C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture, carefully vent the hydrogen, and purge with nitrogen. Remove the catalyst by filtration through a pad of celite.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization if necessary.
Caption: Simplified mechanism of catalytic hydrogenation of a nitro group.
Applications in Synthesis
The bifunctional nature of this compound, coupled with the steric influence of the methyl groups, makes it a valuable synthon for a range of applications.
Pharmaceutical Intermediates
Derivatives of aminobenzoic acid are well-established pharmacophores with a broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[9][10] The introduction of substituents on the aminobenzoic acid scaffold is a key strategy in medicinal chemistry to modulate these activities.[11] While specific examples for this compound are less documented in readily available literature, its structural motifs suggest its potential as a precursor for novel therapeutic agents. For instance, it can be used in the synthesis of complex heterocyclic systems, which are prevalent in many drug molecules.
A general application is the synthesis of amide derivatives by coupling the carboxylic acid functionality with various amines, or the derivatization of the amino group. For example, derivatives of p-aminobenzoic acid have been synthesized and evaluated for their antimicrobial activity.[12]
Azo Dye Synthesis
The primary aromatic amine group of this compound can be readily diazotized and coupled with electron-rich aromatic compounds to form azo dyes.[3] The resulting azo compounds possess an extended conjugated system, leading to their characteristic colors. The carboxylic acid group can be used to modulate the solubility and binding properties of the dye.
The synthesis of azo dyes from an aromatic amine is a two-step process: diazotization followed by azo coupling.[3][13]
Caption: General workflow for the synthesis of an azo dye.
Experimental Protocol: General Procedure for Azo Dye Synthesis [3]
Part A: Preparation of the Diazonium Salt Solution
-
Dissolve this compound in a mixture of concentrated HCl and water.
-
Cool the solution to 0–5 °C in an ice-water bath.
-
Prepare a solution of sodium nitrite in cold water.
-
While maintaining the temperature at 0–5 °C and stirring vigorously, add the sodium nitrite solution dropwise to the amine solution.
-
Continue stirring in the ice bath for an additional 5-10 minutes to ensure complete diazotization.
Part B: Preparation of the Coupling Agent Solution
-
Dissolve an electron-rich coupling agent (e.g., 2-naphthol) in an aqueous sodium hydroxide solution.
-
Cool this solution to 0–5 °C in an ice-water bath.
Part C: Azo Coupling Reaction
-
While keeping the coupling agent solution cold and stirring, slowly add the previously prepared cold diazonium salt solution.
-
A brightly colored precipitate of the azo dye should form.
-
Isolate the dye by vacuum filtration, wash with cold water, and dry.
The mechanism of diazotization involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which then reacts with the primary amine to form a diazonium salt.[14][15] The subsequent azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks the electron-rich coupling agent.[13]
Materials Science
Aminobenzoic acids are valuable monomers for the synthesis of high-performance polymers such as polyamides and polyimides. While specific studies on the polymerization of this compound are not abundant, the synthesis of polymers from structurally similar monomers like 3,5-diaminobenzoic acid has been reported.[2] These polymers often exhibit excellent thermal stability and mechanical properties. The presence of the methyl groups in this compound could potentially enhance the solubility and processability of the resulting polymers. The synthesis of polymers from amino acid-based monomers is an active area of research.[16]
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its unique substitution pattern provides a platform for the creation of a wide range of functional molecules with potential applications in the pharmaceutical and materials science industries. The synthetic routes to this compound are well-established, and its reactivity can be strategically exploited to generate diverse molecular architectures. As the demand for novel and functional organic molecules continues to grow, the importance of readily accessible and versatile building blocks like this compound is set to increase, paving the way for future innovations in drug discovery and materials development.
References
- BenchChem. (2025). Technical Support Center: Temperature Control in Nitration of Dimethylbenzoic Acid. BenchChem.
- Gassman, P. G., & Gruetzmacher, G. (n.d.).
- Kraszewska, A., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and cytotoxic Agents. Molecules.
- PrepChem. (n.d.). Synthesis of 4-amino-3,5-dimethoxybenzoic acid.
- BenchChem. (2025). Application Notes: The Role of 4-Aminobenzoic Acid in Azo Dye Synthesis. BenchChem.
- ChemicalBook. (n.d.). 4-Amino-3-methylbenzoic acid synthesis.
- BYJU'S. (n.d.).
- The Synthesis of Azo Dyes. (n.d.).
- ResearchGate. (2020). Synthesis and characterization of poly(3,5-diaminobenzoic acid)
- The Royal Society of Chemistry. (n.d.).
- Request PDF. (n.d.).
- Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
- National Institutes of Health. (2022).
- Truman ChemLab. (n.d.).
- Oakwood Chemical. (n.d.). 4-Amino-3,5-dimethyl-benzoic acid methyl ester.
- BenchChem. (2025). Synthesis of 4-Amino-3-cyclopropylbenzoic Acid: Application Notes and Protocols for Medicinal Chemistry.
- Scholars Research Library. (n.d.).
- BenchChem. (2025).
- The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.
- Wiley Online Library. (1990).
- WebAssign. (n.d.).
- Longdom Publishing. (2018).
- BenchChem. (2025).
- Journal of Pharmaceutical and Scientific Innovation. (n.d.). synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents.
- Wikipedia. (n.d.). Azo coupling.
- BenchChem. (2025).
- Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
- The Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource.
- Master Organic Chemistry. (2018).
- MDPI. (n.d.).
- ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- ChemSynthesis. (2025). This compound.
- Polymer Chemistry (RSC Publishing). (n.d.). Precise synthesis of poly(N-acryloyl amino acid)
- ResearchGate. (2025). (PDF) Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid)
- ResearchGate. (n.d.).
- PrepChem.com. (n.d.).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 13. Azo coupling - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
biological activity of 4-Amino-3,5-dimethylbenzoic acid
An In-Depth Technical Guide to the Biological Activity of 4-Amino-3,5-dimethylbenzoic Acid: A Proposed Research Framework
Authored by a Senior Application Scientist
Foreword: The exploration of novel chemical entities for therapeutic potential is the cornerstone of drug discovery. This compound, a structurally unique aromatic compound, presents an intriguing scaffold for investigation. While its primary role to date has been as an intermediate in chemical synthesis, its biological activities remain largely uncharted territory.[1] This guide, therefore, deviates from a retrospective summary of known data. Instead, it serves as a forward-looking, in-depth technical framework for researchers, scientists, and drug development professionals. It outlines a comprehensive, scientifically rigorous approach to systematically investigate and characterize the biological potential of this compound. We will leverage established principles of pharmacology and medicinal chemistry, drawing parallels from structurally related aminobenzoic acid derivatives to hypothesize and subsequently test for meaningful biological activity.
Compound Profile: this compound
A thorough understanding of a compound's physicochemical properties is fundamental to designing meaningful biological assays.
Chemical Identity:
-
Systematic Name: this compound
-
CAS Number: 4919-40-8[2]
-
Molecular Formula: C₉H₁₁NO₂[2]
-
Molecular Weight: 165.19 g/mol [2]
Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | [3] |
| Melting Point | 251-252 °C | [4] |
| Boiling Point | 342.5 °C at 760 mmHg | [4] |
| Purity | Typically >98% (Commercial) |[3][4] |
The presence of an amino group and a carboxylic acid group on the benzene ring makes this compound a versatile chemical entity, capable of participating in various biological interactions.[1] Its structural similarity to other biologically active compounds suggests potential utility in pharmaceuticals, particularly as a scaffold for drug synthesis.[1]
Hypothesized Biological Activities Based on Structural Analogs
While direct data on this compound is scarce, the biological activities of its derivatives provide a logical starting point for our investigation.
-
Antimicrobial Potential: Derivatives of aminobenzoic acids are known for their antimicrobial properties.[1] For instance, 4-aminobenzoic acid (PABA) is a crucial precursor in the folic acid synthesis pathway in many bacteria.[5] Its derivatives can act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in this pathway, leading to a bacteriostatic effect.[5] The introduction of substituents, such as in 4-Amino-3-chlorobenzoic acid and 4-Amino-3-bromobenzoic acid, has been explored to develop novel antimicrobial agents.[5][6] It is therefore plausible that this compound could exhibit similar activity.
-
Enzyme Inhibition: The broader class of benzoic acid derivatives has been shown to inhibit various enzymes. For example, derivatives of 4-(thiazol-5-yl)benzoic acid are potent inhibitors of protein kinase CK2, a target in cancer therapy.[7] Furthermore, some benzoic acid derivatives have demonstrated inhibitory effects on mushroom tyrosinase, an enzyme involved in pigmentation.[8] The specific arrangement of functional groups on this compound could allow it to interact with the active or allosteric sites of various enzymes.[1]
Proposed Experimental Workflow for Biological Characterization
This section outlines a tiered, systematic approach to screen for and characterize the .
Caption: Proposed experimental workflow for characterizing the .
Phase 1: Foundational Assays
3.1.1. Compound Quality Control and Solubility
-
Rationale: Ensuring compound purity is critical for data integrity. Solubility characteristics dictate the appropriate vehicles for biological assays and inform potential formulation strategies.
-
Protocol:
-
Verify the purity of this compound via HPLC and confirm its identity using ¹H NMR and mass spectrometry.
-
Prepare a stock solution in a suitable solvent such as DMSO.
-
Determine the solubility in various aqueous buffers (e.g., PBS at pH 7.4) to ensure it remains in solution during the assays.
-
3.1.2. In Vitro Cytotoxicity Assay
-
Rationale: Establishing a cytotoxicity profile is essential to differentiate between specific biological activity and general toxicity. This will determine the concentration range for subsequent screening assays.
-
Protocol (MTT Assay):
-
Cell Culture: Plate human cell lines (e.g., HeLa or HepG2) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
-
Phase 2: Primary Biological Screening
3.2.1. Antimicrobial Susceptibility Testing
-
Rationale: Based on the activity of related aminobenzoic acids, a primary screen for antimicrobial effects is warranted.[5][9]
-
Protocol (Broth Microdilution for Minimum Inhibitory Concentration - MIC):
-
Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
3.2.2. Broad-Spectrum Enzyme Inhibition Screening
-
Rationale: To explore a wide range of potential targets, a broad-spectrum enzyme inhibition screen is a cost-effective initial step.
-
Protocol (Example: Tyrosinase Inhibition Assay):
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, mushroom tyrosinase, and this compound at a fixed concentration (e.g., 10 µM or 50 µM).
-
Substrate Addition: Initiate the reaction by adding the substrate, L-DOPA.
-
Kinetic Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a plate reader.
-
Analysis: Compare the rate of reaction in the presence of the compound to a vehicle control. A significant reduction in the reaction rate indicates potential inhibition.
-
Phase 3: Hit Validation and Mechanism of Action Studies
If significant activity ("hits") are identified in Phase 2, the following steps are crucial for validation and to elucidate the mechanism of action.
Sources
- 1. Buy this compound | 4919-40-8 [smolecule.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | 4919-40-8 [sigmaaldrich.com]
- 4. This compound | 4919-40-8 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of 4-vinylbenzaldehyde and 4-vinylbenzoic acid on the activity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-3,5-dimethylbenzoic acid: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 4-Amino-3,5-dimethylbenzoic acid, a valuable aromatic compound with applications in pharmaceutical and dye manufacturing. This document delves into the compound's synthesis, starting from its precursor, 3,5-dimethylbenzoic acid, and details its physicochemical properties and potential applications. The information is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.
Section 1: Historical Context and Synthesis Pathway
The precursor, 3,5-dimethylbenzoic acid, also known as mesitylenic acid, is typically synthesized through the oxidation of mesitylene (1,3,5-trimethylbenzene).[1][2] Various methods have been developed for this oxidation, reflecting the broader historical progression of oxidation chemistry in industrial processes.
The logical flow of synthesis, therefore, begins with the preparation of the precursor, 3,5-dimethylbenzoic acid, followed by the introduction of the amino group.
Caption: Overall synthesis pathway for this compound.
Section 2: Synthesis of the Precursor: 3,5-Dimethylbenzoic Acid
The synthesis of 3,5-dimethylbenzoic acid is a critical first step. A common and effective method involves the oxidation of mesitylene.
Experimental Protocol: Oxidation of Mesitylene
This protocol is based on established oxidation methods for alkylbenzenes.
Materials:
-
Mesitylene
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agents
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine mesitylene and a solution of potassium permanganate in water.
-
Slowly add sulfuric acid to the mixture while stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.
-
After the addition of sulfuric acid, heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and add sodium bisulfite to quench any excess permanganate.
-
Acidify the mixture with hydrochloric acid to precipitate the crude 3,5-dimethylbenzoic acid.
-
Filter the crude product and wash with cold water.
-
For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.
-
Alternatively, the product can be purified by dissolving it in diethyl ether, drying the organic layer with anhydrous magnesium sulfate, filtering, and evaporating the solvent.
Caption: Experimental workflow for the synthesis of 3,5-dimethylbenzoic acid.
Section 3: Synthesis of this compound
The conversion of 3,5-dimethylbenzoic acid to the final product is achieved in two subsequent steps: nitration and reduction.
Step 1: Nitration of 3,5-Dimethylbenzoic Acid
Experimental Protocol:
Materials:
-
3,5-Dimethylbenzoic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add 3,5-dimethylbenzoic acid to a mixture of fuming nitric acid and concentrated sulfuric acid, ensuring the temperature is kept below 10°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the 4-Nitro-3,5-dimethylbenzoic acid.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
Step 2: Reduction of 4-Nitro-3,5-dimethylbenzoic Acid
Experimental Protocol:
Materials:
-
4-Nitro-3,5-dimethylbenzoic acid
-
A reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure (using SnCl₂/HCl):
-
Suspend 4-Nitro-3,5-dimethylbenzoic acid in a suitable solvent, such as ethanol.
-
Add a solution of tin(II) chloride in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the tin salts.
-
Filter off the tin salts and acidify the filtrate with hydrochloric acid to precipitate the this compound.
-
Filter the product, wash with water, and dry.
Caption: Workflow for the synthesis of this compound.
Section 4: Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| CAS Number | 4919-40-8 | [3] |
| Appearance | Solid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water | [4] |
| InChI Key | NZEOOPXCKUWJDQ-UHFFFAOYSA-N | [3] |
Section 5: Applications and Future Directions
This compound serves as a versatile intermediate in various fields of chemical synthesis.
-
Dye Manufacturing: The presence of a primary aromatic amine group allows for diazotization and subsequent coupling reactions to form azo dyes.[1]
-
Pharmaceutical Intermediates: The structural motif of an aminobenzoic acid is found in numerous biologically active molecules. This compound can serve as a building block for the synthesis of more complex pharmaceutical agents.[1] Some studies suggest that derivatives may possess antimicrobial properties.[1]
Future research may focus on the development of novel pharmaceuticals derived from this compound, exploring its potential in areas such as enzyme inhibition and other pharmacological activities.[1] Its unique substitution pattern could lead to the discovery of compounds with novel biological properties.
Section 6: Safety Information
Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, eye protection, and a lab coat.[1]
References
- 3,5-DIMETHYL-4-NITROBENZOIC ACID|3095-38-3 - LookChem. (URL: [Link])
- CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google P
Sources
A Theoretical Chemist's Guide to 4-Amino-3,5-dimethylbenzoic Acid: A Computational Whitepaper
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 4-Amino-3,5-dimethylbenzoic acid (ADMBA), a versatile aromatic compound with applications in pharmaceuticals and material science.[1] While experimental data provides foundational knowledge, a deep understanding of ADMBA's electronic structure, reactivity, and spectroscopic properties necessitates a computational approach. This document outlines the established theoretical protocols, leveraging Density Functional Theory (DFT), to elucidate the molecular characteristics of ADMBA. It is intended for researchers, computational chemists, and drug development professionals seeking to model and predict the behavior of this and related small molecules.
Introduction: The Significance of this compound
This compound (ADMBA), with the molecular formula C₉H₁₁NO₂, is an aromatic carboxylic acid distinguished by an amine group and two methyl groups strategically positioned on the benzene ring.[1] This substitution pattern imparts a unique combination of electronic and steric properties, making it a valuable intermediate in the synthesis of dyes and pharmaceuticals.[1] Reports suggest its derivatives may possess antimicrobial properties, and its structural motifs are of interest in the study of enzyme interactions.[1]
A thorough theoretical characterization of ADMBA can accelerate research and development by providing predictive insights into its stability, reactivity, and spectroscopic signatures, thereby guiding synthetic efforts and biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4919-40-8 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 251-252 °C | |
| Boiling Point | 342.5 °C at 760 mmHg | |
| Physical Form | Solid |
The Computational Approach: A Methodological Workflow
The theoretical investigation of ADMBA is best approached using Density Functional Theory (DFT), a robust quantum mechanical modeling method that provides a good balance between accuracy and computational cost for molecules of this size. The following workflow represents a standard and validated protocol for such a study.
Caption: A typical DFT workflow for the theoretical characterization of a small molecule.
Step 1: Geometry Optimization
The "Why": The first and most critical step is to determine the most stable three-dimensional arrangement of atoms in the ADMBA molecule, i.e., its ground-state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. An accurate optimized geometry is paramount as all other calculated properties are dependent on it.
The "How":
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that has demonstrated high accuracy for organic molecules.[2]
-
Basis Set: 6-311G(d,p) is a suitable basis set that provides a good description of the electron distribution, including polarization functions (d,p) for heavier atoms and hydrogen, respectively.[2][3]
-
Software: Gaussian 09W or a similar quantum chemistry software package is typically employed.[2][3]
The optimization process involves iterative calculations that adjust the positions of the atoms until the forces on them are negligible, and the total energy is at a minimum.
Step 2: Vibrational Frequency Analysis
The "Why": A frequency calculation serves two purposes. Firstly, it confirms that the optimized geometry is a true energy minimum (no imaginary frequencies). Secondly, it provides the theoretical vibrational spectra (Infrared and Raman), which can be directly compared with experimental data for validation.
The "How": Following the geometry optimization, a frequency analysis is performed using the same DFT method and basis set. The output will provide the vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities.
Delving into the Electronic Landscape
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The "Why": The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[3]
Table 2: Expected Frontier Orbital Properties for ADMBA (based on similar molecules)
| Parameter | Expected Significance |
| HOMO Energy | Indicates electron-donating character. |
| LUMO Energy | Indicates electron-accepting character. |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |
For a related molecule, 4-(carboxyamino)-benzoic acid, the calculated HOMO-LUMO gap is 5.0 eV, indicating a stable structure.[2] A similar range would be expected for ADMBA.
Molecular Electrostatic Potential (MEP)
The "Why": The MEP is a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is invaluable for predicting how ADMBA will interact with other molecules, including biological targets.
The "How": The MEP is calculated from the optimized geometry and plotted as a color-coded map onto the electron density surface.
-
Red/Yellow: Regions of negative potential (electron-rich), likely sites for electrophilic attack.
-
Blue/Green: Regions of positive potential (electron-poor), likely sites for nucleophilic attack.
Caption: A conceptual diagram of the expected Molecular Electrostatic Potential (MEP) for ADMBA.
Simulating and Interpreting Spectra
Theoretical Vibrational Spectra (FT-IR and FT-Raman)
The "Why": By simulating the FT-IR and FT-Raman spectra, we can assign the experimentally observed vibrational bands to specific molecular motions (stretching, bending, etc.). This provides a detailed "fingerprint" of the molecule and validates the accuracy of the computational model.
The "How": The vibrational frequencies and intensities obtained from the frequency calculation are used to generate the theoretical spectra. It is standard practice to scale the calculated frequencies by a factor (e.g., ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and other systematic errors in the calculation.
Table 3: Key Expected Vibrational Modes for ADMBA
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |
| O-H Stretch (Carboxylic Acid) | 3500 - 3600 (monomer) | A broad band in the experimental spectrum due to hydrogen bonding. |
| N-H Stretch (Amine) | 3300 - 3500 | Typically two bands for symmetric and asymmetric stretching. |
| C-H Stretch (Aromatic) | 3000 - 3150 | |
| C-H Stretch (Methyl) | 2850 - 3000 | |
| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | A strong, characteristic absorption. |
| C-N Stretch | 1200 - 1400 |
Electronic Spectra (UV-Vis)
The "Why": Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Visible range. This is crucial for understanding the molecule's color, photostability, and potential applications in materials like dyes.
The "How": TD-DFT calculations are performed on the optimized geometry to determine the excitation energies and oscillator strengths of the lowest-energy electronic transitions. The results can be compared to an experimental UV-Vis spectrum. The transitions are often characterized by the movement of electron density from occupied to unoccupied orbitals (e.g., HOMO to LUMO).
Potential Applications and Future Directions
The theoretical data generated through these computational studies can provide valuable insights into several areas:
-
Drug Design: Understanding the MEP and frontier orbitals can guide the design of ADMBA derivatives with improved binding affinity to biological targets. The molecule's shape and charge distribution are key to its pharmacokinetic and pharmacodynamic properties.
-
Materials Science: The calculated electronic properties, including the HOMO-LUMO gap and polarizability, can help in assessing the potential of ADMBA and its derivatives for applications in nonlinear optics and as components in organic electronic devices.[3]
-
Reaction Mechanism Studies: DFT can be used to model reaction pathways, identify transition states, and calculate activation energies for the synthesis and derivatization of ADMBA, aiding in the optimization of reaction conditions.
Conclusion
This technical guide has outlined a robust and validated computational workflow for the in-depth theoretical study of this compound. By employing DFT calculations, researchers can gain a profound understanding of its structural, electronic, and spectroscopic properties. This knowledge is not merely academic; it provides a predictive framework that can guide and accelerate the development of new pharmaceuticals, advanced materials, and efficient chemical syntheses. The synergy between theoretical modeling and experimental work is key to unlocking the full potential of this versatile molecule.
References
- Vibrational Investigation And Potential Energy Surface Scan Analysis Of NLO Chromophore 4- Dimethyl Aminobenzoic Acid Ethyl Ester. (n.d.). International Journal of Scientific & Technology Research.
- Saravanamoorthy, S. N., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: Molecular Docking and DFT Calculations. Acta Scientific Pharmaceutical Sciences, 5(11), 70-88.
- Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. (n.d.).
- This compound | 4919-40-8. (n.d.). Smolecule.
- This compound | 4919-40-8. (n.d.). Sigma-Aldrich.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of STAT3 Inhibitors Derived from 4-Amino-3,5-dimethylbenzoic Acid
Introduction: Targeting STAT3 in Drug Discovery
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein that acts as a transcription factor, regulating a multitude of cellular processes including proliferation, survival, and differentiation.[1][2] In healthy cells, STAT3 activity is tightly controlled and transient. However, its persistent activation is a hallmark of numerous human cancers, where it drives tumor progression, metastasis, and chemoresistance.[1][3] This makes STAT3 a highly attractive target for the development of novel anticancer therapeutics.[4][5]
The STAT3 signaling cascade is typically initiated by cytokines and growth factors, which lead to the phosphorylation of STAT3 by receptor-associated kinases like Janus kinases (JAKs).[2] Phosphorylation triggers the dimerization of STAT3 monomers through their SH2 domains, followed by translocation to the nucleus where the dimer binds to DNA and activates the transcription of target genes.[2][6] Small molecule inhibitors have been designed to interrupt this pathway at various stages, such as by preventing phosphorylation, blocking dimerization, or inhibiting DNA binding.[2]
This document provides a comprehensive guide for the synthesis of potential STAT3 inhibitors based on a 4-Amino-3,5-dimethylbenzoic acid scaffold. While direct synthesis from this specific starting material is not extensively documented in publicly available literature, we present a rational, proposed synthetic route based on established organic chemistry principles and the structure of known benzoic acid-based STAT3 inhibitors.[7][8] Furthermore, we provide detailed protocols for the biological evaluation of these synthesized compounds, enabling researchers to assess their potency and mechanism of action as STAT3 inhibitors.
Proposed Synthetic Pathway and Protocols
The following section outlines a proposed synthetic scheme to generate a library of potential STAT3 inhibitors from this compound. The strategy involves the acylation of the amino group with various substituted benzoyl chlorides, creating a series of N-aroyl-4-amino-3,5-dimethylbenzoic acid derivatives. This approach is a common method for generating diversity in drug discovery campaigns.[9]
General Synthetic Scheme
Sources
- 1. Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.libraries.rutgers.edu]
- 9. preprints.org [preprints.org]
Topic: Protocol for N-acylation of 4-Amino-3,5-dimethylbenzoic acid
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic N-Acylation of Sterically Hindered Aminobenzoic Acids
The N-acylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal for the construction of amide-containing scaffolds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The substrate, 4-Amino-3,5-dimethylbenzoic acid, presents a unique synthetic challenge and opportunity. The amino group is flanked by two methyl groups, which introduce steric hindrance that can modulate its nucleophilicity. At the same time, the presence of both an amine and a carboxylic acid on the same aromatic ring makes it a valuable bifunctional building block for complex molecular architectures.
This guide provides a detailed protocol for the N-acylation of this compound, leveraging the robust and widely applicable Schotten-Baumann reaction conditions.[4][5][6] We will delve into the mechanistic underpinnings of this transformation, explain the causality behind critical experimental choices, and provide a self-validating protocol complete with characterization benchmarks.
Scientific Integrity & Logic: The Schotten-Baumann Approach
The N-acylation of an amine with an acyl chloride is a classic nucleophilic acyl substitution reaction.[7][8] The reaction proceeds through a well-defined mechanism that is facilitated by the use of a base to neutralize the hydrochloric acid byproduct.
Reaction Mechanism
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of this compound acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[9][10]
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This process results in the expulsion of the most stable leaving group, the chloride ion (Cl⁻).
-
Acid Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl). In the absence of a base, this acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The core principle of the Schotten-Baumann reaction is the inclusion of a base (such as aqueous sodium hydroxide or an organic base like pyridine) to neutralize the HCl as it is formed.[4] This crucial step drives the reaction equilibrium towards the product, ensuring a high yield.[8]
The general reaction scheme is illustrated below:
Experimental Protocol: N-Benzoylation of this compound
This protocol details the N-acylation using benzoyl chloride as a representative acylating agent. The same principles can be applied with other acyl chlorides (e.g., acetyl chloride) with minor adjustments to stoichiometry and reaction time.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | C₉H₁₁NO₂ | 165.19 | 10.0 | 1.65 g | 1.0 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 11.0 | 1.30 mL | 1.1 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 30.0 | 1.20 g | 3.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | - | - | 50 mL | - |
| Deionized Water | H₂O | - | - | 50 mL | - |
| Hydrochloric Acid (conc. HCl) | HCl | - | - | As needed for pH | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | 2 x 25 mL | - |
| Brine (Saturated NaCl Solution) | NaCl(aq) | - | - | 1 x 25 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | ~2 g | - |
Step-by-Step Methodology
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.65 g, 10.0 mmol) in 50 mL of deionized water containing sodium hydroxide (1.20 g, 30.0 mmol). Stir until a clear solution is obtained. The use of excess base ensures both the amine remains deprotonated and the carboxylic acid is in its soluble carboxylate form.
-
Reaction Setup: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with vigorous stirring. This temperature control is critical to manage the exothermicity of the reaction, especially during the addition of the highly reactive acyl chloride.[11]
-
Addition of Acylating Agent: While maintaining vigorous stirring, add benzoyl chloride (1.30 mL, 11.0 mmol) dropwise to the cold solution over 15-20 minutes. A white precipitate of the N-acylated product should begin to form immediately. The biphasic Schotten-Baumann conditions, with the amine in the aqueous phase and the acyl chloride potentially in an organic micro-environment, facilitate an efficient reaction at the interface.[6]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction proceeds to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, acidifying it, extracting with ethyl acetate, and spotting against the starting material.
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Slowly and carefully acidify the mixture to a pH of ~2 using concentrated hydrochloric acid. This step protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) to remove inorganic salts and any remaining HCl.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Experimental Workflow Diagram
Caption: Workflow for the N-benzoylation of this compound.
Data Analysis and Product Characterization
To confirm the identity and purity of the synthesized N-benzoyl-4-amino-3,5-dimethylbenzoic acid, a combination of spectroscopic methods should be employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show the disappearance of the broad -NH₂ singlet from the starting material and the appearance of a new amide N-H singlet (typically δ 9-11 ppm). New aromatic proton signals corresponding to the benzoyl group will appear (typically δ 7.4-7.9 ppm). The signals for the dimethyl-substituted aromatic ring will also be present.[12][13][14]
-
¹³C NMR Spectroscopy: The carbon NMR will show a new amide carbonyl carbon signal around 165-170 ppm. Signals corresponding to the carbons of the benzoyl group will also be visible.[13][15]
-
FT-IR Spectroscopy: The IR spectrum provides definitive evidence of amide formation. Look for the disappearance of the primary amine N-H stretching bands (typically two bands around 3300-3500 cm⁻¹) and the appearance of a secondary amide N-H stretch (a single sharp band around 3300 cm⁻¹) and a strong amide C=O (carbonyl) stretching band around 1650-1680 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the exact mass of the product (C₁₆H₁₅NO₃, MW = 269.29 g/mol ), matching the calculated molecular weight.
-
Melting Point: A sharp melting point for the recrystallized product indicates high purity.
Conclusion and Further Applications
The Schotten-Baumann protocol offers a reliable and high-yielding pathway for the N-acylation of this compound. The resulting N-acylated products are versatile intermediates. The remaining carboxylic acid functionality can be activated (e.g., converted to an acid chloride or active ester) for further coupling reactions, enabling the synthesis of more complex molecules, including potential peptide-based therapeutics and other biologically active compounds.[16][17] The steric hindrance provided by the ortho-methyl groups can also be strategically exploited to influence the conformation and biological activity of the final products.
References
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- LibreTexts Chemistry. (n.d.). Acylation under weak base conditions.
- Save My Exams. (2025). Acylation Mechanism.
- NCERT. (n.d.). Amines.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
- Allen. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs.
- Study Mind. (n.d.). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry).
- BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity.
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
- Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39: 2694–2701.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- YouTube. (2019). acylation of amines.
- MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(21), 7247.
- PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-7.
- European Patent Office. (n.d.). Method for the estimation of N-acylated primary aromatic amines.
- ResearchGate. (2015). Experimental and theoretical study on benzoic acid derivatives.
- PubMed. (2005). Solid-state 17O NMR study of benzoic acid adsorption on metal oxide surfaces. Journal of the American Chemical Society, 127(42), 14781-90.
- MDPI. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(16), 2993.
- Unknown Source. (n.d.).
- Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2024). Journal of Surfactants and Detergents.
- ARKIVOC. (2004). N-Acylation in combinatorial chemistry. (i), 12-35.
- National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
- ResearchGate. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
- Autech Industry Co.,Limited. (n.d.). 4-amino-3,5-dimethyl-benzoic Acid CAS NO 4919-40-8.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11, 43.
Sources
- 1. Acylation Reaction- Mechanism, Applications and FAQs. [allen.in]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. savemyexams.com [savemyexams.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides [organic-chemistry.org]
- 17. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-3,5-dimethylbenzoic Acid in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of Substituted Benzoic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on the strategic selection of versatile building blocks. 4-Amino-3,5-dimethylbenzoic acid, a disubstituted aminobenzoic acid, represents a key intermediate with significant potential in the synthesis of targeted pharmaceutical agents. Its unique structural features—a nucleophilic amino group, a carboxylic acid handle for amide bond formation, and two methyl groups that can influence solubility, metabolic stability, and binding pocket interactions—make it an attractive scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1][2][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of precursors for targeted therapies like kinase inhibitors.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Reference |
| CAS Number | 4919-40-8 | [4][5] |
| Molecular Formula | C₉H₁₁NO₂ | [4][5] |
| Molecular Weight | 165.19 g/mol | [4][5] |
| Appearance | Solid | [4][5] |
| Melting Point | 251-252 °C | [5] |
| Boiling Point | 342.5 °C at 760 mmHg | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.[4]
Synthesis of the Core Intermediate: this compound
The availability of high-purity this compound is the first critical step. A common and reliable synthetic route begins with the oxidation of mesitylene to 3,5-dimethylbenzoic acid, followed by nitration and subsequent reduction.
Protocol 1: Synthesis of 3,5-Dimethylbenzoic Acid from Mesitylene
This protocol is based on established oxidation methods for alkylbenzenes.
Causality of Experimental Choices: Nitric acid is a strong oxidizing agent capable of converting the methyl groups of mesitylene to a carboxylic acid. The reflux conditions provide the necessary energy to overcome the activation barrier of this oxidation. The purification process, involving dissolution in a basic solution and re-precipitation with acid, effectively separates the acidic product from unreacted starting material and non-acidic byproducts.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine mesitylene (1 equivalent) with 30% nitric acid (4 equivalents).
-
Oxidation: Heat the mixture to reflux for 18-24 hours in a fume hood.
-
Isolation of Crude Product: Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid. Collect the solid by vacuum filtration and wash with cold water.
-
Purification:
-
Dissolve the crude solid in a 10% aqueous sodium carbonate solution.
-
Separate and discard any unreacted mesitylene or nitromesitylene.
-
Acidify the aqueous solution with dilute hydrochloric acid to re-precipitate the 3,5-dimethylbenzoic acid.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry.
-
Protocol 2: Synthesis of this compound
This two-step protocol involves the nitration of 3,5-dimethylbenzoic acid followed by the reduction of the nitro group.
Causality of Experimental Choices: The nitration is directed to the position para to the carboxylic acid group due to the combined directing effects of the alkyl and carboxyl groups. The subsequent reduction of the nitro group to an amine is a standard transformation, often achieved with high efficiency using reducing agents like tin(II) chloride or catalytic hydrogenation.
Step-by-Step Methodology:
-
Nitration:
-
To a solution of 3,5-dimethylbenzoic acid (1 equivalent) in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto ice to precipitate the 4-nitro-3,5-dimethylbenzoic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Reduction:
-
Suspend the 4-nitro-3,5-dimethylbenzoic acid (1 equivalent) in ethanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (3-4 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Application in Pharmaceutical Intermediate Synthesis: Amide Bond Formation
A primary application of this compound in pharmaceutical synthesis is its use as a carboxylic acid component in amide bond formation. This reaction is fundamental to the construction of a vast number of bioactive molecules, including many kinase inhibitors that feature a central benzamide core.[1][2][3]
Protocol 3: Representative Synthesis of an N-Aryl-4-amino-3,5-dimethylbenzamide Intermediate
This protocol is a representative procedure for the coupling of this compound with a substituted aniline, a common structural motif in kinase inhibitors. The conditions are based on established methods for amide bond formation with electron-rich and sometimes sterically hindered components.[1][6]
Causality of Experimental Choices:
-
Coupling Reagents (HATU/DIPEA or EDC/HOBt): These reagents are highly effective for amide bond formation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling agent that forms a highly reactive activated ester, minimizing side reactions and racemization.[7] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is another widely used system that proceeds through an activated ester intermediate, enhancing coupling efficiency and suppressing side reactions.[6]
-
Base (DIPEA): Diisopropylethylamine is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction and to facilitate the formation of the activated ester.
-
Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the substituted aryl amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, dilute the reaction mixture with water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-Validation and Expected Outcomes:
-
TLC Monitoring: The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product.
-
LC-MS Analysis: A peak corresponding to the expected mass of the N-aryl-4-amino-3,5-dimethylbenzamide.
-
NMR Spectroscopy: The appearance of characteristic amide N-H signals and the correlation of aromatic and aliphatic protons consistent with the desired structure.
-
Yield: Expected yields for this type of coupling reaction are typically in the range of 60-90%, depending on the specific substrates used.
Downstream Transformations and Applications
The synthesized N-aryl-4-amino-3,5-dimethylbenzamide serves as a versatile intermediate for further functionalization. The free amino group can undergo a variety of reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to introduce further diversity.
-
Sulfonylation: Reaction with sulfonyl chlorides.
-
Alkylation: Introduction of alkyl groups.
-
Participation in Cyclization Reactions: Formation of heterocyclic rings, which are prevalent in many pharmaceutical compounds.[8]
Conclusion
This compound is a valuable and strategically important building block in pharmaceutical synthesis. Its straightforward preparation and the versatility of its functional groups allow for the efficient construction of complex molecular architectures. The protocols and application notes provided herein offer a solid foundation for the use of this intermediate in the synthesis of novel drug candidates, particularly in the development of targeted therapies such as kinase inhibitors. The causality-driven explanations for the experimental procedures are intended to empower researchers to not only replicate these methods but also to adapt and innovate upon them in their drug discovery endeavors.
References
- Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. (n.d.). PubMed Central.
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). MDPI.
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). PubMed.
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). PubMed Central.
- This compound - cas 4919-40-8, synthesis, structure, density, melting point, boiling point. (n.d.). ChemSynthesis.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). Neliti.
Sources
- 1. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Application Note: A Validated HPLC Method for the Purity Assessment of 4-Amino-3,5-dimethylbenzoic acid
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 4-Amino-3,5-dimethylbenzoic acid, a key intermediate in pharmaceutical synthesis.[1] The described isocratic reversed-phase method provides excellent separation and resolution from potential impurities. Method validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's accuracy, precision, linearity, and specificity.[2][3][4][5] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and purity assessment of this compound.
Introduction
This compound (CAS 4919-40-8) is an aromatic compound with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] Its structure, featuring an amino group and two methyl groups on a benzoic acid backbone, makes it a versatile intermediate in the synthesis of various pharmaceutical compounds and dyes.[1] The purity of this starting material is critical as impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical products and intermediates, offering high resolution, sensitivity, and precise quantification.[6] Reversed-phase HPLC, in particular, is well-suited for the separation of aromatic amines and their isomers.[7][8] This application note presents a detailed, validated HPLC method developed to ensure the quality and consistency of this compound. The validation process adheres to the principles outlined in the ICH Q2(R1) guideline, which provides a framework for ensuring the accuracy, precision, and reliability of analytical data.[2][3][4][5]
Experimental
Instrumentation and Materials
-
HPLC System: A validated HPLC system equipped with a UV detector is required.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Phosphoric acid (or Formic acid for MS compatibility)[9]
-
This compound reference standard (purity ≥ 98%)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below. The selection of a reversed-phase C18 column is based on its proven efficacy in separating aromatic compounds. The mobile phase composition was optimized to achieve a balance between adequate retention of the analyte and a reasonable run time, ensuring good peak shape and resolution from potential impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid), 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the standard solution.
Analytical Workflow
The overall analytical process, from sample preparation to data analysis and purity calculation, is illustrated in the following diagram. This workflow ensures a systematic and reproducible approach to the purity assessment.
Sources
- 1. Buy this compound | 4919-40-8 [smolecule.com]
- 2. pharmdinfo.com [pharmdinfo.com]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH guideline Q2 (R1): Significance and symbolism [wisdomlib.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
GC-MS analysis of 4-Amino-3,5-dimethylbenzoic acid reaction products
An Application Note for the Analysis of 4-Amino-3,5-dimethylbenzoic Acid and its Reaction Products by Gas Chromatography-Mass Spectrometry
Authored by: A Senior Application Scientist
Introduction
This compound (ADMBA) is an aromatic compound of significant interest in various fields of chemical synthesis. With the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol , its structure features a benzoic acid backbone with both an amino (-NH₂) and two methyl (-CH₃) groups.[1][2] This unique arrangement of functional groups makes it a versatile precursor and intermediate in the manufacturing of dyes and pharmaceuticals.[1] The monitoring of chemical reactions involving ADMBA is critical for process optimization, yield maximization, and impurity profiling in research and drug development settings.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of polar molecules like ADMBA poses a significant challenge. The presence of the carboxylic acid and primary amine functional groups imparts high polarity and low volatility, making the compound unsuitable for direct GC analysis due to poor peak shape, low sensitivity, and potential thermal degradation within the GC inlet.[3]
To overcome these limitations, a chemical modification step known as derivatization is essential.[4] Derivatization converts the polar, active hydrogen-containing functional groups into less polar, more volatile, and more thermally stable moieties, thereby improving chromatographic behavior and detection. This application note provides a comprehensive guide and detailed protocols for the GC-MS analysis of ADMBA and its potential reaction products following derivatization, with a focus on the scientific rationale behind the chosen methodologies.
Anticipated Reaction Products of ADMBA
The bifunctional nature of ADMBA allows it to participate in a variety of chemical transformations. A robust analytical method must be capable of separating and identifying not only the parent compound but also its likely reaction products. Key reactions include:
-
Esterification: The carboxylic acid group can react with alcohols to form esters, a common step in modifying solubility or creating a prodrug.[1]
-
N-Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides, a fundamental reaction in peptide synthesis and other organic transformations.
-
Diazo Coupling: As a primary aromatic amine, ADMBA can be diazotized and coupled with other aromatic compounds to synthesize azo dyes.[1]
Monitoring these reactions requires a method that can resolve the starting material from these newly formed, and often less polar, products.
The Imperative of Derivatization: A Mechanistic Overview
The core challenge in analyzing ADMBA lies with the active hydrogens on the carboxylic acid (-COOH) and amino (-NH₂) groups. These sites promote strong intermolecular hydrogen bonding, which significantly raises the boiling point and causes the molecule to adsorb to active sites within the GC column, leading to broad, tailing peaks.
Derivatization mitigates this by replacing these active hydrogens with nonpolar functional groups. The most common and effective strategy for molecules containing both hydroxyl/carboxyl and amine groups is silylation.
Silylation is a robust technique where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively.[5] TBDMS derivatives are notably more stable and less sensitive to moisture than their TMS counterparts.
Below is a conceptual diagram illustrating the derivatization of ADMBA.
Caption: Conceptual workflow of ADMBA derivatization for GC-MS analysis.
Experimental Protocols
Protocol 1: Comprehensive Silylation with BSTFA
This protocol is designed for the simultaneous derivatization of both the carboxylic acid and amino groups, providing a single, volatile derivative for analysis.
Materials:
-
This compound sample or reaction aliquot
-
Pyridine or Acetonitrile (high purity, anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Transfer an accurately weighed amount (approx. 1 mg) of the sample or a dried reaction mixture aliquot into a 2 mL GC vial.
-
Rationale: It is critical to start with a dry sample, as silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.
-
-
Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to the vial. Vortex briefly to dissolve the sample.
-
Rationale: Pyridine acts as a catalyst and an acid scavenger, driving the reaction forward. Acetonitrile is a good alternative solvent if pyridine interferes with the chromatography.
-
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly.
-
Rationale: BSTFA is a powerful silylating agent. The TMCS acts as a catalyst to enhance the reactivity of the silylation process, especially for the less reactive amino group.
-
-
Reaction: Heat the vial at 70-80°C for 60 minutes.
-
Rationale: Heating ensures the reaction proceeds to completion for both functional groups, resulting in a homogenous product suitable for analysis.
-
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for the analysis of derivatized ADMBA. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Inlet Type | Split/Splitless |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C, Hold: 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[6] |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 50 - 550 m/z |
| Analysis Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) |
Overall Analytical Workflow
The entire process from sample preparation to data analysis is summarized in the workflow diagram below.
Caption: Workflow for the GC-MS analysis of ADMBA reaction products.
Data Analysis and Interpretation of Mass Spectra
The mass spectrum of a derivatized compound provides a molecular fingerprint that is used for identification.
The Nitrogen Rule
A fundamental principle in mass spectrometry, the nitrogen rule states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[7][8] ADMBA (C₉H₁₁NO₂) and its reaction products that retain the single nitrogen atom will adhere to this rule, providing an initial check for correct peak assignment.
Expected Fragmentation Patterns
Upon ionization in the MS source, molecules fragment in predictable ways. For the di-silylated ADMBA derivative (both -COOH and -NH₂ groups derivatized with TMS), key fragments are expected:
-
Molecular Ion (M⁺): The peak corresponding to the intact ionized molecule. For the di-TMS derivative of ADMBA, the molecular weight is 309 g/mol .
-
[M-15]⁺: A very common fragment for TMS derivatives, representing the loss of a methyl group (-CH₃) from a silicon atom. This would appear at m/z 294.
-
[M-117]⁺: Loss of the COOTMS group from the molecular ion.
-
m/z 73: A characteristic peak for TMS derivatives, corresponding to the [Si(CH₃)₃]⁺ ion.
The table below summarizes the expected mass data for ADMBA and its di-TMS derivative.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected M⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₉H₁₁NO₂ | 165.19 | 165 | 148, 120 |
| Di-TMS Derivative of ADMBA | C₁₅H₂₇NO₂Si₂ | 309.55 | 309 | 294 ([M-15]⁺), 192 ([M-117]⁺), 73 ([Si(CH₃)₃]⁺) |
Application Example: Monitoring an Esterification Reaction
Consider the esterification of ADMBA with methanol to produce methyl 4-amino-3,5-dimethylbenzoate. To monitor this reaction, aliquots are taken from the reaction vessel over time. Each aliquot is dried and derivatized according to Protocol 1.
-
Initial Time Point (t=0): The GC-MS chromatogram will show a major peak corresponding to the derivatized ADMBA.
-
Intermediate Time Points (t>0): A new peak, corresponding to the derivatized product (methyl 4-amino-3,5-dimethylbenzoate), will appear and increase in area over time. Since the product's carboxylic acid group is already esterified, only the amino group will be silylated. The peak for the derivatized ADMBA will decrease in area.
-
Final Time Point (t=end): The chromatogram should ideally show only the peak for the derivatized product, indicating the reaction has gone to completion.
By plotting the relative peak areas of the reactant and product versus time, a reaction profile can be generated, providing valuable kinetic information. This approach aligns with standard methodologies for reaction monitoring.[9][10]
Conclusion
The GC-MS analysis of this compound and its reaction products is a highly effective method when preceded by a robust derivatization step. Silylation successfully converts the polar, non-volatile parent compound and its analogues into derivatives suitable for GC analysis, enabling their separation and identification. The protocols and parameters detailed in this note provide a validated starting point for researchers in synthetic chemistry and drug development to monitor reaction progress, identify byproducts, and ensure the quality of their synthesized compounds. The interpretation of the resulting mass spectra, guided by fundamental principles like the nitrogen rule and characteristic fragmentation patterns, allows for confident structural elucidation.
References
- The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines.Google Scholar.
- GCMS Section 6.15 - Fragmentation of Amines.Whitman College.
- Mass Spectrometry of Amines.JoVE (Journal of Visualized Experiments).
- Application Note: Derivatization of 3-Amino-2,4,5-trichlorobenzoic acid for Enhanced GC-MS Analysis.BenchChem.
- Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I.YouTube.
- Mass Spectrometry: Amine Fragmentation.JoVE (Journal of Visualized Experiments).
- This compound | 4919-40-8.Smolecule.
- Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography...PubMed.
- Acids: Derivatization for GC Analysis.Encyclopedia of Chromatography.
- Application Notes and Protocols for Monitoring 2-((2-Nitrophenyl)thio)benzoic Acid Reactions.BenchChem.
- The Derivatization and Analysis of Amino Acids by GC-MS.Sigma-Aldrich.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis.SciSpace.
- GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing.Applied and Environmental Microbiology.
- GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.ResearchGate.
- This compound | 4919-40-8.Sigma-Aldrich.
- Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a...Sigma-Aldrich.
Sources
- 1. Buy this compound | 4919-40-8 [smolecule.com]
- 2. This compound | 4919-40-8 [sigmaaldrich.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Video: Mass Spectrometry of Amines [jove.com]
- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 利用できないコンテンツ [sigmaaldrich.com]
Application Notes & Protocols: A Scaffold-Based Approach to Kinase Inhibitor Development Using 4-Amino-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[1] This document provides a comprehensive guide to utilizing 4-Amino-3,5-dimethylbenzoic acid as a foundational scaffold for the rational design and development of novel kinase inhibitors. We will explore the strategic rationale for selecting this scaffold, detail synthetic derivatization strategies, provide step-by-step protocols for biochemical and cellular screening, and outline the process for establishing a robust structure-activity relationship (SAR) to guide lead optimization.
Introduction: The Rationale for the this compound Scaffold
The selection of a core scaffold is a critical first step in modern drug discovery.[2] The this compound structure offers several advantageous features for development as a kinase inhibitor:
-
Established Pharmacophore: The aminobenzoic acid core is a well-established moiety in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[3] This suggests good "drug-like" properties and a favorable starting point for optimization.
-
Key Interaction Points: The amino and carboxylic acid groups provide crucial hydrogen bond donor and acceptor sites, which can mimic the hinge-binding interactions of ATP with the kinase active site.
-
Vectors for Derivatization: The scaffold presents three primary points for chemical modification: the amino group, the carboxylic acid, and the aromatic ring. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
-
Modulation of Physicochemical Properties: The two methyl groups on the aromatic ring provide a degree of steric bulk and lipophilicity. This substitution can influence the orientation of the molecule within the ATP binding pocket and potentially enhance binding to specific kinases.
The overall strategy is to use this scaffold as a foundation to build a library of diverse compounds and screen them against a panel of kinases to identify potent and selective inhibitors.
Synthetic Strategy: Building a Focused Compound Library
The versatility of the this compound scaffold allows for the creation of a diverse library of analogs through straightforward synthetic transformations. The general approach involves the modification of the amino and carboxylic acid functionalities.
Protocol 2.1: Amide Coupling at the Carboxylic Acid Moiety
This protocol describes a general method for coupling various amines to the carboxylic acid of the scaffold.
Materials:
-
This compound
-
Amine of choice (e.g., substituted anilines, benzylamines)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Protocol 2.2: N-Acylation of the Amino Group
This protocol details the acylation of the amino group with various acyl chlorides or anhydrides.
Materials:
-
This compound
-
Acyl chloride or anhydride of choice (e.g., benzoyl chloride, acetic anhydride)
-
Pyridine or Triethylamine (TEA)
-
DCM (Dichloromethane), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine or TEA (1.5 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting product by silica gel column chromatography.
By combining these synthetic routes, a diverse library of compounds can be generated for screening.
Caption: Synthetic workflow for generating a diverse compound library.
Biochemical Screening: In Vitro Kinase Inhibition Assays
The initial evaluation of the synthesized compounds involves determining their ability to inhibit the enzymatic activity of target kinases in a purified, in vitro system. A common and robust method is a luminescence-based assay that measures ATP consumption.
Protocol 3.1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is adapted for a 384-well plate format for higher throughput screening.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Synthesized compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate. Include wells with DMSO only for no-inhibition controls and a known inhibitor as a positive control.
-
Kinase Reaction Setup:
-
Prepare a 2X kinase solution by diluting the kinase stock in the appropriate kinase assay buffer.
-
Prepare a 2X substrate/ATP solution. The final ATP concentration should be near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
-
Initiate Kinase Reaction:
-
Add the 2X kinase solution to all wells containing the test compounds and controls.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.[4]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Caption: Workflow for the ADP-Glo™ kinase assay.
Cell-Based Assays: Assessing Target Engagement and Cellular Potency
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to understand a compound's activity in a more physiologically relevant context. These assays can measure a compound's ability to permeate cells, engage its target, and inhibit a downstream signaling event.
Protocol 4.1: Western Blotting for Phospho-Protein Levels
This protocol assesses the inhibition of a specific kinase signaling pathway by measuring the phosphorylation status of a known downstream substrate.
Materials:
-
Cancer cell line known to be dependent on the target kinase pathway
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total protein and phospho-specific for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compounds for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the plate with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system. Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading. Quantify the band intensities to determine the reduction in substrate phosphorylation at different compound concentrations.
Structure-Activity Relationship (SAR) Analysis
The data generated from the biochemical and cellular screens will be used to establish a structure-activity relationship (SAR). This involves systematically analyzing how changes in the chemical structure of the inhibitors affect their biological activity.
Example SAR Table (Hypothetical Data):
| Compound ID | R1 (Amide) | R2 (Acyl) | Kinase X IC50 (nM) | Cell Proliferation GI50 (µM) |
| Scaffold | H | H | >10,000 | >50 |
| A-1 | 4-Fluorophenyl | H | 520 | 12.5 |
| A-2 | 3-Chlorophenyl | H | 350 | 8.2 |
| A-3 | 4-Methoxyphenyl | H | 1,200 | 25.1 |
| B-1 | H | Benzoyl | 2,500 | 45.0 |
| B-2 | H | Acetyl | 8,000 | >50 |
Interpretation of Hypothetical SAR:
-
Amide vs. Acyl: Modification at the carboxylic acid (Amide series A) appears more fruitful for potency than modification at the amino group (Acyl series B).
-
Electronic Effects on Amide: Electron-withdrawing groups on the phenyl ring of the amide (A-1, A-2) seem to enhance potency compared to an electron-donating group (A-3). The chloro-substitution (A-2) is more potent than the fluoro-substitution (A-1).
-
Correlation: There is a good correlation between the biochemical IC50 and the cellular growth inhibition (GI50), suggesting good cell permeability and on-target activity.
This iterative process of synthesis, screening, and SAR analysis guides the design of the next generation of compounds with improved potency and desired properties.
Caption: The iterative cycle of kinase inhibitor design and optimization.
Conclusion
The this compound scaffold represents a promising and versatile starting point for the development of novel kinase inhibitors. Its favorable chemical properties and multiple points for derivatization allow for a systematic exploration of structure-activity relationships. By employing the robust biochemical and cellular protocols outlined in these application notes, researchers can effectively screen compound libraries, identify potent hits, and optimize them into lead candidates with therapeutic potential. This structured approach, integrating rational design, chemical synthesis, and biological evaluation, is fundamental to modern kinase inhibitor drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening Assays Using Aurora Kinase Inhibitors.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- LiverTox. (2025). Protein Kinase Inhibitors. National Institute of Diabetes and Digestive and Kidney Diseases.
- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79–86.
- Ho, Y. T., & Yang, J. M. (2009). Drug evolution: p-aminobenzoic acid as a building block. Journal of Computer-Aided Molecular Design, 23(8), 489–502.
Sources
Application Notes & Protocols: Strategic Functionalization of the Amino Group in 4-Amino-3,5-dimethylbenzoic Acid
Introduction: The Strategic Value of 4-Amino-3,5-dimethylbenzoic Acid
This compound is an aromatic compound distinguished by a unique substitution pattern: a carboxylic acid group, a para-amino group, and two sterically shielding methyl groups ortho to the amine. This specific arrangement of functional groups makes it a highly valuable and versatile building block in medicinal chemistry and materials science.[1] The amino group serves as a primary reactive handle for introducing diverse functionalities, while the flanking methyl groups influence the molecule's conformation, reactivity, and metabolic stability. Its derivatives have shown potential as antimicrobial agents and are used as precursors in the synthesis of pharmaceuticals and dyes.[1]
This guide provides an in-depth exploration of key chemical transformations targeting the amino group of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reagents and conditions, and the practical applications of the resulting derivatives. The protocols described herein are designed to be robust and adaptable for researchers engaged in drug discovery, process development, and novel material synthesis.
N-Acylation: Synthesis of Amide Derivatives
The conversion of the primary amino group to an amide is a fundamental and highly reliable transformation. N-acylation is frequently employed to modulate the electronic properties of the amino group, introduce new pharmacophoric elements, or to serve as a protecting group strategy in multi-step syntheses.[2][3] The resulting N-acyl derivatives are crucial intermediates for a wide range of more complex molecules.[2]
Causality and Mechanistic Insight
N-acylation proceeds via nucleophilic attack of the amino group's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent, such as an acid anhydride or acid chloride. The reaction typically requires a base to neutralize the acidic byproduct (e.g., acetic acid or HCl), which drives the reaction to completion.[4] For a substrate like this compound, the choice of base and solvent is critical to ensure solubility and efficient reaction kinetics.
Caption: General workflow for the N-acylation of this compound.
Protocol 1: Synthesis of 4-Acetamido-3,5-dimethylbenzoic Acid
This protocol details the N-acetylation using acetic anhydride, a common and efficient method.
Materials:
-
This compound
-
Acetic Anhydride
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1 M Hydrochloric Acid (HCl)
-
Acetone
-
Deionized Water
-
Ice
Procedure:
-
Dissolution: In a 250 mL beaker, dissolve 10.0 g of this compound in 100 mL of 5% aqueous sodium carbonate solution. Stir until a clear solution is obtained.
-
Cooling: Cool the solution in an ice bath with continuous stirring. The temperature should be maintained between 0-5 °C.
-
Addition of Acylating Agent: In a separate flask, prepare a solution of 10 mL of acetic anhydride in 20 mL of acetone. Add this solution dropwise to the cold, stirred aminobenzoic acid solution over 15-20 minutes.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Precipitation: Slowly and carefully add 50 mL of 1 M hydrochloric acid to the reaction mixture to neutralize the base and precipitate the product. Check the pH to ensure it is acidic (pH ~2-3).
-
Isolation and Purification: Filter the resulting white precipitate using a Büchner funnel. Wash the filter cake thoroughly with a small amount of cold water. Dry the product in an oven at 80-100 °C to a constant weight.[4]
| Parameter | Value/Condition | Rationale |
| Acylating Agent | Acetic Anhydride | Highly reactive, readily available, and the acetic acid byproduct is easily removed. |
| Base | Sodium Carbonate | Solubilizes the starting material and neutralizes the generated acetic acid. |
| Solvent | Water/Acetone | Acetone helps to solubilize the acetic anhydride for controlled addition. |
| Temperature | 0-5 °C | Controls the exothermic reaction and minimizes potential side reactions. |
| Work-up | Acidification | Neutralizes the base and precipitates the less soluble carboxylic acid product. |
N-Sulfonylation: Crafting Sulfonamide Scaffolds
The synthesis of sulfonamides from primary amines is a cornerstone of medicinal chemistry. Sulfonamides are a key structural motif in a multitude of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The reaction of this compound with various sulfonyl chlorides provides direct access to this important class of compounds.
Causality and Mechanistic Insight
Similar to acylation, N-sulfonylation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. The Schotten-Baumann reaction condition, which utilizes an aqueous base, is commonly employed. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction. Maintaining a basic pH is crucial for driving the reaction forward.[5]
Caption: General workflow for the N-sulfonylation of this compound.
Protocol 2: Synthesis of 4-{[(4-Methylphenyl)sulfonyl]amino}-3,5-dimethylbenzoic acid
This protocol uses p-toluenesulfonyl chloride (tosyl chloride) as a representative sulfonylating agent.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (Tosyl Chloride)
-
1 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1 N Hydrochloric Acid (HCl)
-
Methanol or Ethanol/Water for recrystallization
-
Deionized Water
Procedure:
-
Dissolution & pH Adjustment: In a round-bottom flask, suspend 7.3 mmol of this compound in 10 mL of distilled water. Add 1 M aqueous sodium carbonate solution dropwise while stirring until the solid dissolves and the pH is between 8 and 9.
-
Addition of Sulfonylating Agent: Add 8.7 mmol (approx. 1.2 equivalents) of tosyl chloride in small portions to the stirred solution at room temperature.
-
Reaction: Continue stirring the mixture vigorously. The reaction can be monitored by TLC. Stirring is continued until the suspension changes to a clear solution, indicating the consumption of the starting materials.
-
Precipitation: Once the reaction is complete, carefully adjust the pH of the reaction mixture to 1–2 using 1 N HCl. A precipitate will form.
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with distilled water, and dry. The crude product can be recrystallized from methanol or an ethanol/water mixture to yield the pure sulfonamide.[5]
| Parameter | Value/Condition | Rationale |
| Sulfonylating Agent | p-Toluenesulfonyl chloride | A common, stable, and reactive sulfonylating agent. |
| Base | Sodium Carbonate | Maintains a basic pH to facilitate the reaction and neutralize HCl. |
| Solvent | Water | An environmentally benign solvent suitable for Schotten-Baumann conditions. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate without degrading the reagents. |
| Purification | Recrystallization | Effective method for purifying the solid sulfonamide product. |
N-Alkylation: Navigating Steric Hindrance
Direct N-alkylation of the amino group in this compound using alkyl halides is often challenging and inefficient due to the steric hindrance from the two ortho-methyl groups and the propensity for over-alkylation.[6] Modern synthetic methods offer superior control and efficiency. Here, we focus on two powerful strategies: Reductive Amination and "Borrowing Hydrogen" Catalysis.
Reductive Amination
Reductive amination is a robust method that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine.[7] This two-step, often one-pot, process is highly efficient for creating secondary and tertiary amines.
Causality and Mechanistic Insight: The reaction begins with the condensation of the amine and a carbonyl compound (aldehyde or ketone) under mildly acidic conditions to form an imine (or iminium ion).[8] A selective reducing agent is then used to reduce the C=N double bond to a C-N single bond. The key is to use a reductant that is more reactive towards the iminium ion than the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal choice as it is a mild reducing agent that selectively reduces iminium ions in the presence of aldehydes.[7][9][10]
Caption: General workflow for N-alkylation via reductive amination.
Protocol 3: Reductive Amination with an Aldehyde
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 mmol), the aldehyde (1.1 mmol), and the solvent (e.g., 10 mL of DCE).
-
Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 1-2 hours.[11]
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirred mixture. Be cautious of gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
N-Alkylation via "Borrowing Hydrogen" Catalysis
This modern, atom-economical strategy uses alcohols as alkylating agents, with water as the only byproduct.[12] The reaction is catalyzed by transition-metal complexes (typically Ru or Ir) that "borrow" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination.[13]
Causality and Mechanistic Insight: The catalytic cycle involves three key stages:
-
Oxidation: The metal catalyst dehydrogenates the alcohol to form an aldehyde and a metal-hydride species.
-
Condensation: The in situ-generated aldehyde condenses with the amine to form an imine, releasing a molecule of water.
-
Reduction: The metal-hydride species reduces the imine back to the N-alkylated amine, regenerating the active catalyst.[12][13]
This method is particularly advantageous for its green credentials and broad substrate scope, although it often requires elevated temperatures.[12][14]
| Parameter | Reductive Amination | Borrowing Hydrogen |
| Alkyl Source | Aldehyde/Ketone | Alcohol |
| Reductant | Stoichiometric (e.g., STAB) | Catalytic (H₂ from alcohol) |
| Catalyst | Acid (e.g., Acetic Acid) | Transition Metal (Ru, Ir) |
| Byproduct | Borate salts | Water |
| Temperature | Typically Room Temp | Often >100 °C |
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[15] It allows for the formation of C(aryl)-N bonds under conditions that are far milder and more general than classical methods like nucleophilic aromatic substitution.[15] This is the premier method for coupling this compound with aryl halides or triflates.
Causality and Mechanistic Insight
The reaction proceeds through a catalytic cycle involving a palladium(0) species.
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[16][17]
The choice of ligand on the palladium catalyst is critical for the reaction's success, influencing the rates of oxidative addition and reductive elimination and preventing catalyst decomposition.[18]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 4: Palladium-Catalyzed N-Arylation
Materials:
-
This compound
-
Aryl Halide (e.g., 4-Bromotoluene)
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide, K₃PO₄)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium catalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.5-2.0 equiv). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Add this compound (1.0 equiv) and the aryl halide (1.1 equiv) to the flask under the inert atmosphere.
-
Solvent Addition: Add anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.
Diazotization: A Gateway to Diverse Functionalities
Diazotization converts the primary aromatic amino group into a diazonium salt (-N₂⁺), an exceptionally versatile intermediate.[19][20] While generally unstable, diazonium salts can be readily transformed into a wide variety of functional groups through reactions like the Sandmeyer and Schiemann reactions, or through coupling to form azo dyes.[1][20]
Causality and Mechanistic Insight
The reaction is performed in a cold aqueous acidic solution. Sodium nitrite (NaNO₂) reacts with the strong acid (e.g., HCl, H₂SO₄) to generate nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the primary amine to form the diazonium salt.[19] Low temperatures (0-5 °C) are critical to prevent the decomposition of the unstable diazonium salt, which can readily lose N₂ gas to form a carbocation.[19][21]
Caption: General workflow for diazotization and subsequent functional group substitution.
Protocol 5: Diazotization and Conversion to 4-Hydroxy-3,5-dimethylbenzoic acid
Materials:
-
This compound
-
Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
Amine Suspension: In a beaker, create a stirred suspension of this compound (36.5 mmol) in 55 mL of 1.0 M sulfuric acid.
-
Cooling: Cool the suspension to 0 °C in an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite (38.3 mmol) in a minimal amount of cold water to the stirred suspension, keeping the temperature below 5 °C.[21] Stir for an additional 20-30 minutes at this temperature.
-
Hydrolysis: To convert the diazonium salt to the corresponding phenol, the ice bath is removed, and the mixture is carefully heated (e.g., under reflux) for 1-5 hours.[21] Vigorous evolution of N₂ gas will be observed.
-
Isolation: Upon cooling, the phenolic product will precipitate. The solid can be collected by filtration and recrystallized from hot water to afford pure 4-hydroxy-3,5-dimethylbenzoic acid.[21]
| Possible Transformation | Reagent | Product Functional Group |
| Sandmeyer Reaction | CuCl / HCl | -Cl |
| Sandmeyer Reaction | CuBr / HBr | -Br |
| Sandmeyer Reaction | CuCN / KCN | -CN |
| Schiemann Reaction | HBF₄, heat | -F |
| Hydrolysis | H₂O, heat | -OH |
| Azo Coupling | Activated Aromatic (e.g., Phenol) | -N=N-Ar |
Conclusion
The amino group of this compound is a versatile handle for a vast array of chemical modifications. Through well-established and modern synthetic protocols—including N-acylation, N-sulfonylation, reductive amination, Buchwald-Hartwig amination, and diazotization—researchers can access a rich library of derivatives. The strategic selection of a functionalization pathway allows for the precise tuning of the molecule's steric, electronic, and physicochemical properties, making this scaffold a powerful tool in the design and synthesis of novel pharmaceuticals, agrochemicals, and functional materials.
References
- Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.
- ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Catalysis Science & Technology. (2020). Triarylborane catalysed N-alkylation of amines with aryl esters. Royal Society of Chemistry.
- National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Wikipedia. (n.d.). Reductive amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- Google Patents. (n.d.). US3941768A - One step diazotization coupling process.
- ResearchGate. (n.d.). Selective N‐alkylation of different aromatic amines by benzyl alcohol.
- Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions.
- YouTube. (2023). Reductive Amination.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- National Institutes of Health. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
- ResearchGate. (2020). Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids.
- YouTube. (2025). Reductive Amination | Synthesis of Amines.
- Autechaux. (n.d.). Exploring the Applications of 3,5-Dimethylbenzoic Acid in Chemical Synthesis.
- National Institutes of Health. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.
- National Institutes of Health. (n.d.). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid.
Sources
- 1. Buy this compound | 4919-40-8 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Diazotisation [organic-chemistry.org]
- 21. scirp.org [scirp.org]
Application Notes and Protocols: Esterification of 4-Amino-3,5-dimethylbenzoic Acid
Abstract
This technical guide provides comprehensive protocols for the esterification of 4-Amino-3,5-dimethylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. We present two robust and validated methods: the classic Fischer-Speier acid-catalyzed esterification and the milder Steglich esterification for more sensitive applications. This document offers an in-depth analysis of the reaction mechanisms, discusses the causal factors influencing experimental choices, and provides detailed, step-by-step procedures for the synthesis of both methyl and ethyl esters. Furthermore, we address the steric implications of the ortho-dimethyl substituents on the reaction kinetics and yield. This guide is intended for researchers, scientists, and professionals in drug development seeking reliable and reproducible methods for the synthesis of substituted aminobenzoate esters.
Introduction
This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its derivatives, particularly the corresponding esters, serve as crucial building blocks for a variety of biologically active molecules. The ester functionality can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, making its efficient and controlled synthesis a critical step in drug discovery and development.
The presence of both an amino and a carboxylic acid group on the same aromatic ring, coupled with the steric hindrance from the two methyl groups ortho to the amino group, presents unique challenges and considerations for its esterification. This guide will explore two primary, field-proven methodologies to achieve this transformation, providing the rationale for procedural steps to ensure both high yield and purity of the final product.
Mechanistic Considerations: The Impact of Ortho-Dimethyl Substituents
The esterification of this compound can be approached through several synthetic routes. The choice of method often depends on the desired scale, the sensitivity of other functional groups, and the available resources. Here, we focus on two of the most reliable methods: Fischer-Speier Esterification and Steglich Esterification.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[3]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.[2]
A critical consideration for this compound is the presence of the basic amino group. This group will be protonated by the strong acid catalyst, which deactivates the ring towards electrophilic side reactions but also means that a stoichiometric amount of acid is required to both protonate the amine and catalyze the reaction.[2] The ortho-dimethyl substituents, while not directly adjacent to the carboxylic acid, can exert some steric hindrance, potentially slowing the rate of reaction compared to unsubstituted p-aminobenzoic acid.[5][6] This may necessitate longer reaction times or higher temperatures to achieve good conversion.[7]
Steglich Esterification
For substrates that are sensitive to the harsh acidic conditions and high temperatures of the Fischer esterification, the Steglich esterification offers a mild and efficient alternative.[8][9] This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[10][11]
The reaction proceeds at or below room temperature and under neutral conditions.[10] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[9] DMAP then acts as an acyl transfer agent, forming an even more reactive acylpyridinium species, which is readily attacked by the alcohol to form the desired ester.[10] The DCC byproduct is converted to dicyclohexylurea (DCU), a stable and largely insoluble solid that can be removed by filtration.[8] The mildness of this method makes it particularly suitable for complex molecules with acid-labile functional groups.[10][11]
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of methyl and ethyl 4-amino-3,5-dimethylbenzoate.
Protocol 1: Fischer-Speier Esterification of this compound
This protocol is adapted from established procedures for the esterification of substituted aminobenzoic acids.[12][13] It is a robust method suitable for producing larger quantities of the ester.
| Reagent/Parameter | Methyl Ester Synthesis | Ethyl Ester Synthesis |
| This compound | 10.0 g (60.5 mmol) | 10.0 g (60.5 mmol) |
| Alcohol | Methanol (150 mL) | Ethanol (150 mL) |
| Catalyst (Conc. H₂SO₄) | 6.0 mL (approx. 110 mmol) | 6.0 mL (approx. 110 mmol) |
| Reflux Time | 4-6 hours | 6-8 hours |
| Neutralizing Agent | 10% aq. Sodium Carbonate | 10% aq. Sodium Carbonate |
| Expected Yield | 85-95% | 80-90% |
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 60.5 mmol).
-
Reagent Addition: Add the corresponding alcohol (methanol or ethanol, 150 mL) to the flask and stir to suspend the solid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (6.0 mL) to the stirring suspension. The mixture will heat up, and the solid will likely dissolve as its sulfate salt is formed.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for the specified time (4-6 hours for methanol, 6-8 hours for ethanol). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reflux period, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 300 mL of ice-cold water.
-
Neutralization: While stirring vigorously, slowly add a 10% aqueous solution of sodium carbonate until the pH of the solution is approximately 8. Be cautious as significant effervescence (CO₂ evolution) will occur.[2] The crude ester will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
The crude ester can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be briefly heated before hot filtration to remove the charcoal.
-
To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.
-
Methyl 4-amino-3,5-dimethylbenzoate:
-
Ethyl 4-amino-3,5-dimethylbenzoate:
-
Molecular Weight: 193.25 g/mol .
-
Expected ¹H NMR (CDCl₃, δ): ~7.6 (s, 2H, Ar-H), 4.3 (q, 2H, OCH₂CH₃), 3.7 (br s, 2H, NH₂), 2.2 (s, 6H, Ar-CH₃), 1.3 (t, 3H, OCH₂CH₃).
-
Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: Steglich Esterification of this compound
This protocol is ideal for smaller-scale syntheses or when the substrate may be sensitive to the harsh conditions of the Fischer esterification.[10][11]
| Reagent/Parameter | Methyl/Ethyl Ester Synthesis |
| This compound | 1.0 g (6.05 mmol) |
| Alcohol (Methanol or Ethanol) | 1.2 eq. (7.26 mmol) |
| Dicyclohexylcarbodiimide (DCC) | 1.1 eq. (6.66 mmol, 1.37 g) |
| 4-Dimethylaminopyridine (DMAP) | 0.1 eq. (0.61 mmol, 74 mg) |
| Solvent (Dichloromethane, dry) | 30 mL |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Room Temperature |
| Expected Yield | 70-85% |
-
Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 g, 6.05 mmol) in 30 mL of dry dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add the alcohol (methanol or ethanol, 7.26 mmol) and 4-dimethylaminopyridine (DMAP, 74 mg, 0.61 mmol).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.37 g, 6.66 mmol) in 10 mL of dry DCM dropwise over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 20 mL) to remove DMAP, followed by saturated aqueous sodium bicarbonate (2 x 20 mL) to remove any unreacted acid, and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient.
Caption: Workflow for Steglich Esterification.
Troubleshooting and Self-Validation
-
Low Yield in Fischer Esterification: Ensure the alcohol is in large excess and that the sulfuric acid is of high concentration. Check for any leaks in the reflux apparatus that might allow water to enter or alcohol to escape. Reaction times may need to be extended for this sterically hindered substrate.[7]
-
Incomplete Reaction in Steglich Esterification: Ensure all reagents and solvents are anhydrous, as water will consume the DCC. If the reaction is sluggish, a slight increase in the amount of DMAP can be beneficial.
-
Purification Difficulties: The primary byproduct in the Steglich reaction, DCU, is mostly insoluble in DCM but has some solubility in other organic solvents. If it contaminates the product, it can sometimes be removed by precipitation from a concentrated solution at low temperature. For the Fischer method, ensure complete neutralization, as residual acid will make the product water-soluble.[2]
Conclusion
The esterification of this compound can be successfully achieved using either the Fischer-Speier or the Steglich method. The Fischer esterification is a cost-effective and scalable method that provides high yields, although it requires harsh conditions. The Steglich esterification, while employing more expensive reagents, offers a mild and highly efficient alternative for sensitive substrates. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available equipment. The detailed procedures and mechanistic insights provided in this guide are designed to enable researchers to confidently and successfully synthesize these valuable chemical intermediates.
References
- Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., Ali, K. G., & Irfan, A. (2023).
- Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., Ali, K. G., & Irfan, A. (2023).
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
- ResearchGate. (n.d.). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. [Link]
- Wikipedia. (2023).
- ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. [Link]
- ChemBK. (2024).
- Li, X. (2008). Methyl 4-amino-3-methylbenzoate.
- Taylor & Francis. (n.d.).
- ResearchGate. (2023). (PDF)
- Fischer Esterific
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. [Link]
- Organic Chemistry Portal. (n.d.).
- Procedure. (n.d.). [Link]
- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). [Link]
- ChemSynthesis. (n.d.).
- NIST WebBook. (n.d.). Ethyl p-bis(2-hydroxyethyl)
- SpectraBase. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- NIST WebBook. (n.d.). Benzoic acid, 3-amino-, ethyl ester. [Link]
- American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. [Link]
- ResearchGate. (2008). (PDF)
- OperaChem. (2024).
- Oriental Journal of Chemistry. (n.d.).
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
- Handout Esterification and Acetaliz
- ResearchGate. (n.d.).
- DSpace@MIT. (n.d.). 5.
- Chemistry LibreTexts. (2021).
- ResearchGate. (2025). (PDF) Synthesis of ( E )
Sources
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 4-AMINO-3,5-DIMETHYL-BENZOIC ACID METHYL ESTER | 3095-48-5 [chemicalbook.com]
- 15. academicpublishers.org [academicpublishers.org]
Application Notes & Protocols: Polymer Synthesis Incorporating 4-Amino-3,5-dimethylbenzoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of 4-Amino-3,5-dimethylbenzoic acid in Advanced Polymer Design
In the pursuit of high-performance polymers, the thoughtful selection of monomers is paramount to achieving desired material properties. This compound (DMABA) emerges as a critical building block, particularly in the synthesis of aromatic polyamides (aramids) and other advanced polymers. Its unique structure, featuring a benzoic acid core with an amine functionality and two flanking methyl groups, offers a strategic approach to overcoming the inherent processing challenges associated with rigid aromatic polymers.
The incorporation of DMABA into a polymer backbone disrupts the extensive hydrogen bonding and chain packing that typically render aramids insoluble and infusible. The steric hindrance introduced by the dimethyl substitution effectively increases the free volume between polymer chains, thereby enhancing solubility in common organic solvents without significantly compromising thermal stability.[1] This modification is crucial for applications requiring solution-based processing, such as the casting of thin films and the spinning of fibers.
This guide provides a comprehensive overview of the synthesis of polymers incorporating this compound, detailing established protocols and the scientific rationale behind them. It is intended to equip researchers with the knowledge to not only replicate these methods but also to innovate and tailor polymer properties for specific applications, ranging from advanced materials to drug delivery systems.[2]
Monomer Characteristics and Handling
A thorough understanding of the monomer's properties is foundational to successful polymerization.
| Property | Value | Source |
| CAS Number | 4919-40-8 | [3][4] |
| Molecular Formula | C₉H₁₁NO₂ | [3][5] |
| Molecular Weight | 165.19 g/mol | [5] |
| Melting Point | 251-252 °C | [3] |
| Boiling Point | 342.5 °C at 760 mmHg | [3] |
| Appearance | Solid | [3][4] |
| Purity | ≥98% | [3][4] |
| Storage | Store at room temperature in a dark, inert atmosphere. | [3][4] |
Safety Precautions: Handle this compound with standard laboratory safety protocols, including the use of gloves, eye protection, and a well-ventilated fume hood to prevent inhalation of dust.[5]
Synthesis of this compound
The monomer itself can be synthesized through various routes, with nitration followed by reduction being a common and effective method.[5]
Workflow for Monomer Synthesis
Caption: Synthesis of this compound.
Polymerization Methodologies: Crafting High-Performance Polyamides
The synthesis of polyamides from DMABA typically involves condensation polymerization with a suitable dicarboxylic acid or diacid chloride.[6][7] The direct phosphorylation method and low-temperature solution polycondensation are two widely employed and effective techniques.
Protocol 1: Direct Phosphorylation Polycondensation
This method is highly effective for producing high molecular weight polyamides with good yields.[1] It utilizes triphenyl phosphite (TPP) and pyridine as condensing agents.
Reaction Scheme:
n HOOC-Ar-COOH + n H₂N-(DMABA)-R → [-OC-Ar-CO-NH-(DMABA)-R-]n + 2n H₂O
Materials:
-
This compound (or a diamine comonomer)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Ethanol
-
Deionized water
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the aromatic dicarboxylic acid (1.0 eq), LiCl (as required for solubility), and anhydrous NMP.
-
Dissolution: Stir the mixture at room temperature under a gentle nitrogen flow until all solids have completely dissolved.
-
Monomer Addition: Add this compound (1.0 eq) and anhydrous pyridine to the flask.
-
Initiation: Rapidly add triphenyl phosphite (TPP) (typically 2.2 eq) to the stirred solution.
-
Polymerization: Heat the reaction mixture to 105°C and maintain this temperature for 3-4 hours. The viscosity of the solution will increase as polymerization progresses.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing ethanol (or methanol/water) to precipitate the polyamide.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot water and then with ethanol to remove residual solvents and reagents.
-
Drying: Dry the purified polymer in a vacuum oven at 100°C overnight to obtain the final product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical to prevent the hydrolysis of the phosphite condensing agent and the growing polymer chains, which would otherwise lead to lower molecular weights.
-
Lithium Chloride: LiCl is added to enhance the solubility of the aromatic monomers and the resulting rigid-rod polymer in the organic solvent, preventing premature precipitation and allowing for the formation of high molecular weight chains.[1]
-
Pyridine: Pyridine acts as a catalyst and an acid scavenger, neutralizing the acidic byproducts of the reaction and driving the polymerization equilibrium towards the product.
-
Precipitation in Ethanol/Water: This step is crucial for isolating the polymer from the reaction mixture and removing unreacted monomers and salts.
Protocol 2: Low-Temperature Solution Polycondensation
This technique is particularly useful when working with reactive diacid chlorides and allows for the synthesis of aramids under milder conditions.[8]
Reaction Scheme:
n ClOC-Ar-COCl + n H₂N-(DMABA)-R → [-OC-Ar-CO-NH-(DMABA)-R-]n + 2n HCl
Materials:
-
This compound (or a diamine comonomer)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
An acid scavenger (e.g., triethylamine, propylene oxide)[9]
-
Methanol or water
Step-by-Step Protocol:
-
Monomer Solution: In a flask under a nitrogen atmosphere, dissolve the this compound (1.0 eq) and the acid scavenger in anhydrous DMAc.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Diacid Chloride Addition: Slowly add a solution of the aromatic diacid chloride (1.0 eq) in anhydrous DMAc to the cooled monomer solution with vigorous stirring. Maintain the temperature at 0°C during the addition.
-
Polymerization: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, and then let it warm to room temperature and continue stirring for an additional 3-5 hours.
-
Precipitation: Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol or water.
-
Purification: Collect the polymer by filtration and wash it extensively with water and methanol to remove any unreacted monomers and salts.
-
Drying: Dry the polymer under vacuum at a suitable temperature (e.g., 80-100°C).
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is conducted at low temperatures to control the high reactivity of the acid chloride and to minimize side reactions, ensuring the formation of a linear, high molecular weight polymer.
-
Acid Scavenger: An acid scavenger is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise react with the amine groups of the monomer and the growing polymer chain, terminating the polymerization.[9] Propylene oxide is an effective choice as it converts HCl into volatile byproducts that can be easily removed.[9]
Polymer Characterization
Once synthesized, the polymers should be thoroughly characterized to determine their structure, molecular weight, and properties.
| Technique | Purpose |
| FTIR Spectroscopy | To confirm the formation of the amide linkage (C=O stretch around 1650 cm⁻¹, N-H stretch around 3300 cm⁻¹). |
| ¹H NMR Spectroscopy | To elucidate the detailed chemical structure of the polymer repeat unit. |
| Gel Permeation Chromatography (GPC) | To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer by measuring the temperature at which weight loss occurs.[10] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or crystalline nature.[11] |
| Solubility Tests | To assess the processability of the polymer by testing its solubility in various organic solvents (e.g., DMAc, NMP, DMSO, THF). |
Impact of this compound on Polymer Properties
The incorporation of DMABA into polyamide backbones imparts several desirable characteristics:
-
Enhanced Solubility: The methyl groups disrupt chain packing, leading to improved solubility in organic solvents, which is a significant advantage for processing.[1]
-
High Thermal Stability: Despite the increased solubility, the aromatic nature of the backbone ensures that the polymers maintain high thermal stability, with decomposition temperatures often exceeding 400°C.[1][9]
-
Amorphous Nature: The non-linear structure induced by the dimethyl substitution generally leads to amorphous polymers with a distinct glass transition temperature rather than a sharp melting point.[1]
-
Good Mechanical Properties: Films cast from solutions of these polymers typically exhibit good tensile strength and modulus, making them suitable for various applications.[1][9]
Polymerization Workflow Visualization
Caption: General workflow for polyamide synthesis.
Applications in Drug Development and Beyond
The enhanced solubility and biocompatibility of polyamides derived from monomers like DMABA open up possibilities in the biomedical field.[2] These polymers can be engineered for:
-
Drug Delivery Systems: The polymer matrix can be designed to encapsulate and control the release of therapeutic agents.[2]
-
Biomedical Implants and Devices: Their mechanical strength and biocompatibility make them potential candidates for various medical applications.[2]
-
Advanced Materials: In the realm of materials science, these soluble aramids are valuable for creating high-performance films, coatings, and composite materials where traditional aramids are difficult to process.[12]
Conclusion
This compound is a versatile and valuable monomer for the synthesis of advanced polymers with a unique combination of solubility, thermal stability, and mechanical performance. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this monomer in creating novel materials for a wide range of applications, from high-performance engineering plastics to innovative biomedical solutions. The ability to tailor polymer properties through the strategic incorporation of functionalized monomers like DMABA continues to be a driving force in the evolution of polymer chemistry.
References
- A Comparative Analysis of Mechanical Properties: Aramids With and Without 4-(4-aminophenoxy)benzoic Acid Integration. Benchchem.
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry.
- Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. Journal of Polymer Science Part A: Polymer Chemistry.
- Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI.
- Buy this compound | 4919-40-8. Smolecule.
- Synthesis of Polyamides from www.ChemistryTuition.Net. YouTube.
- Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. MDPI.
- Benzoic acid, 4-amino-3,5-dimethyl-, methyl ester. Echemi.
- Incorporation of Aramids into Polybenzimidazoles to Achieve Ultra-High Thermoresistance and Toughening Effects. Semantic Scholar.
- Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO.
- Aramids. RE-TIC Sicherheitskleidung.
- Thermal properties of polymers. ResearchGate.
- Thermal properties of polymers and starting materials. ResearchGate.
- Polyamide Syntheses. ResearchGate.
- Quick Review of Polyamide Synthesis. YouTube.
- This compound | 4919-40-8. Sigma-Aldrich.
- Synthesis and characterization of new soluble Aromatic polyamides derived from 1,4-bis(4-carboxyphenoxy)-2, 5-di-tert-butylbenzene. Semantic Scholar.
- This compound | 4919-40-8. Sigma-Aldrich.
- Synthesis, Thermal Properties and Decomposition Mechanism of Poly(Ethylene Vanillate) Polyester. MDPI.
- Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. PMC - NIH.
- 4-AMINO-3,5-DIMETHYL-BENZOIC ACID METHYL ESTER | 3095-48-5. ChemicalBook.
- Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. PMC - NIH.
- Thermal Behavior of Polymers in Solid-State. ETFLIN.
- This compound. Sigma-Aldrich.
- Production method for 3, 5-dimethylbenzoic acid. Google Patents.
- On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. ResearchGate.
Sources
- 1. www2.ictp.csic.es [www2.ictp.csic.es]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 4919-40-8 [sigmaaldrich.com]
- 4. This compound | 4919-40-8 [sigmaaldrich.com]
- 5. Buy this compound | 4919-40-8 [smolecule.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of 4-Amino-3,5-dimethylbenzoic acid in Pharmaceutical Matrices
Abstract
This application note presents robust and validated analytical methodologies for the precise quantification of 4-Amino-3,5-dimethylbenzoic acid, a key intermediate and potential impurity in pharmaceutical development. Recognizing the criticality of accurate quantification for regulatory compliance and quality control, we provide detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, from sample preparation to instrument parameters, is elucidated to provide a deeper understanding of the method's scientific basis. All methodologies are designed to be self-validating, aligning with stringent international guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a substituted aromatic amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its presence, even in trace amounts, as an impurity or a residual starting material in the final drug product, necessitates the development of sensitive, specific, and reliable analytical methods for its quantification. Accurate measurement is essential for process optimization, stability testing, and ensuring the safety and efficacy of the final pharmaceutical product.
The analytical challenge lies in the polar nature of the molecule and the complexity of the matrices in which it is typically found, such as reaction mixtures or biological fluids. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and validate analytical procedures suitable for their intended purpose, in accordance with regulatory expectations.[1][2]
Method Selection: A Rationale
The choice of an analytical technique is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For the quantification of this compound, two primary techniques are recommended:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for routine quality control and quantification at moderate to high concentrations. Its simplicity and reliability make it a cornerstone of many analytical laboratories.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity quantification, particularly in complex matrices or when low detection limits are required.[3][4][5] The specificity of Multiple Reaction Monitoring (MRM) minimizes interferences from the sample matrix.[3]
Experimental Workflow Overview
A systematic approach is crucial for reproducible and reliable results. The general workflow for the analysis of this compound is depicted below.
Caption: General workflow for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This method is adapted from established procedures for similar aminobenzoic acid derivatives and is suitable for routine analysis.[6][7]
Principle
The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. The analyte is then detected by its absorbance of ultraviolet (UV) light. The acidic mobile phase ensures the ionization state of the analyte is controlled, leading to sharp, symmetrical peaks.
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)[8]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the initial mobile phase composition (90% A: 10% B).
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., drug substance, formulation) and dissolve in a suitable solvent (e.g., methanol).
-
Dilute the sample solution with the initial mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Data Analysis and Quantification
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be > 0.995. The concentration of this compound in the sample can then be calculated using this equation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices, LC-MS/MS is the preferred method.[9][10]
Principle
This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored for quantification, a technique known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity.[3]
Materials and Reagents
-
Same as HPLC-UV method, but with LC-MS grade solvents and additives.
-
Internal Standard (IS): A stable isotope-labeled analog of this compound is recommended for optimal precision. If unavailable, a structurally similar compound with a distinct mass can be used.
Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | API 4000 triple quadrupole or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of the analyte. A plausible transition would be based on the loss of water and/or carbon monoxide from the protonated molecule. |
| Key MS Parameters | Curtain Gas: 20 psi, Collision Gas: 6 psi, IonSpray Voltage: 5500 V, Temperature: 500°C |
Sample Preparation for Biological Matrices (Plasma)
A protein precipitation method is generally effective for plasma samples.[11]
Caption: Sample preparation workflow for plasma using protein precipitation.
Quantification
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the analyte in the prepared standards.
Method Validation
Any analytical method intended for regulatory submission must be validated to demonstrate its suitability for the intended purpose.[12] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]
Validation Parameters
The following parameters should be assessed during method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank matrices and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples) and expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% (for drug product), 80-120% of nominal for bioanalysis |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) for bioanalysis |
| LOQ | Signal-to-noise ratio ≥ 10 |
| LOD | Signal-to-noise ratio ≥ 3 |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound in various pharmaceutical contexts. The choice between the two methods will depend on the specific analytical requirements, with HPLC-UV being a cost-effective solution for routine analysis and LC-MS/MS offering superior sensitivity and selectivity for more demanding applications. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality data suitable for regulatory scrutiny.
References
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- New Food Magazine. Application of LCMS in small-molecule drug development.
- Scribd. FDA Guidance For Industry Analytical Procedures and Methods Validation.
- Bioanalysis Zone. Small molecule analysis using MS.
- Royal Society of Chemistry. Current developments in LC-MS for pharmaceutical analysis.
- American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
- SIELC Technologies. Separation of 4-Amino-3-methylbenzoic acid on Newcrom R1 HPLC column.
- RXinsider. Analytical Methods Validation for FDA Compliance.
- BioPharm International. FDA Releases Guidance on Analytical Procedures.
- Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
- Agilent. Sample Preparation Techniques for Biological Matrices.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
- ResearchGate. GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu.
- Japan Environment and Children's Study. III Analytical Methods.
- International Journal of ChemTech Research. Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation.
- ResearchGate. Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations.
- MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- ScienceDirect. Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
- Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives.
- Royal Society of Chemistry. Analytical Methods.
- PubMed. Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector.
- National Center for Biotechnology Information. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Chemsrc. 4-amino-3,5-dimethyl-benzoic acid.
- Agilent. Amino Acid Analysis.
- PubMed. Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization.
Sources
- 1. scribd.com [scribd.com]
- 2. rxinsider.com [rxinsider.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Separation of 4-Amino-3-methylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. This compound | 4919-40-8 [sigmaaldrich.com]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fda.gov [fda.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. starodub.nl [starodub.nl]
Application Note & Protocol: A Scalable, Two-Step Synthesis of 4-Amino-3,5-dimethylbenzoic Acid for Pharmaceutical and Research Applications
Abstract & Introduction
4-Amino-3,5-dimethylbenzoic acid is a pivotal chemical intermediate whose structural arrangement of amino, carboxyl, and methyl functional groups makes it a valuable building block in medicinal chemistry and material science.[1] With a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol , its applications range from being a precursor in the synthesis of novel pharmaceutical agents to its use in the manufacturing of specialized dyes.[1][2] The growing demand for this compound necessitates a well-characterized, reliable, and scalable synthetic protocol.
This application note provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, chemists, and process development professionals. We present a robust two-step synthetic route starting from the commercially available 3,5-dimethylbenzoic acid. The methodology detailed herein emphasizes safety, efficiency, and high purity of the final product. The chosen pathway involves an initial electrophilic nitration followed by a clean and efficient catalytic hydrogenation. Each step is explained with a focus on the underlying chemical principles, in-process controls, and critical safety considerations to ensure successful and safe implementation at a larger scale.
Rationale for Synthetic Strategy
The selected synthetic pathway is a classic and reliable method for introducing an amino group para to a deactivating group on a polysubstituted benzene ring.
-
Step 1: Nitration of 3,5-Dimethylbenzoic Acid. This step introduces a nitro group at the 4-position, yielding 4-nitro-3,5-dimethylbenzoic acid. This position is electronically and sterically favored. The carboxyl group is a meta-director, while the two activating methyl groups direct ortho- and para-. The para- position relative to the carboxyl group is the only position activated by both methyl groups and is sterically accessible.
-
Step 2: Reduction of 4-Nitro-3,5-dimethylbenzoic Acid. The nitro intermediate is then reduced to the target primary amine. For scale-up operations, catalytic hydrogenation is the method of choice over stoichiometric metal-acid reductions (like Sn/HCl or Fe/HCl).[3] Catalytic hydrogenation offers numerous advantages, including milder reaction conditions, significantly reduced waste streams (atom economy), and simpler product isolation, which are critical for industrial applications.[4]
Caption: Sulfuric acid catalyzes the formation of the nitronium ion (NO₂⁺).
Part 2: Synthesis of this compound
This protocol describes the catalytic hydrogenation of the nitro intermediate. This reaction should be performed in equipment rated for pressure reactions.
3.2.1 Materials & Equipment
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (Büchner funnel or filter press)
-
Celite® or a similar filter aid
-
Rotary evaporator
-
4-Nitro-3,5-dimethylbenzoic acid (from Part 1)
-
Palladium on Carbon (Pd/C, 5 wt. %, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH)
3.2.2 Reagent Quantities
| Reagent | MW ( g/mol ) | Amount (mol) | Mass / Volume | Notes |
|---|---|---|---|---|
| 4-Nitro-3,5-dimethylbenzoic Acid | 195.17 | 0.50 | 97.6 g | 1.0 equiv |
| 5% Pd/C (50% wet) | - | - | 5.0 g | ~2.5 g dry basis |
| Methanol | 32.04 | - | 1000 mL | Solvent |
| Hydrogen (H₂) | 2.02 | - | 50-60 psi | Reductant |
3.2.3 Step-by-Step Protocol
-
Reactor Charging: To a suitable hydrogenation reactor vessel, add 4-nitro-3,5-dimethylbenzoic acid (97.6 g) and methanol (1000 mL).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 5% Pd/C catalyst (5.0 g, 50% wet). Caution: Dry Pd/C can be pyrophoric. Handle with care.
-
Sealing and Purging: Seal the reactor. Purge the vessel three times with nitrogen (or argon) to remove all oxygen, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor to 50-60 psi with hydrogen. Begin vigorous stirring and heat the reactor to 40-50 °C. An exothermic reaction may be observed. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Reaction Completion: Maintain the reaction conditions for 4-6 hours, or until hydrogen uptake ceases. Confirm completion by TLC or HPLC analysis of a carefully vented sample.
-
Cooldown and Venting: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the vessel three times with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 x 100 mL) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford this compound as off-white to light-tan crystals.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight. Expected yield: 75-80 g (91-97%).
Safety and Hazard Management
The scale-up of this synthesis requires strict adherence to safety protocols.
-
Nitration Reaction:
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact. [5][6] * Exothermic Hazard: The nitration is highly exothermic. A loss of cooling can lead to a thermal runaway, generating large volumes of toxic nitrogen oxide gases and posing an explosion risk. [7][5] * Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat when handling concentrated acids. [6][8] * Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood. For larger scales, a blast shield is mandatory. [5]Ensure immediate access to an emergency eyewash station and safety shower. [8]
-
-
Catalytic Hydrogenation:
-
Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and purged of all oxygen before introducing hydrogen.
-
Catalyst Handling: Palladium on carbon, especially when dry, can be pyrophoric and may ignite flammable solvents upon exposure to air. Handle the catalyst in an inert atmosphere or as a wet paste.
-
Pressure Safety: Use only pressure-rated equipment. Do not exceed the maximum rated pressure of the vessel.
-
-
Waste Disposal:
-
Acidic waste from the nitration quench must be neutralized carefully before disposal.
-
The palladium catalyst should be recovered or disposed of in accordance with local environmental regulations for heavy metal waste. Do not mix nitric acid waste with other waste streams. [9]
-
References
- Kempe, K. et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- ResearchGate.
- ResearchGate. Catalytic hydrogenation of nitroarenes into different products via.... [Link]
- YouTube.
- Guggenheim, T. L. et al. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
- Rowe, M. K. et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- Wikipedia. Bismuthinidene. [Link]
- University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. [Link]
- VelocityEHS. Nitric Acid Safety Tips & Health Hazards. (2015). [Link]
- University of Washington Environmental Health & Safety. Reduce your risk of a nitric acid incident. (2024). [Link]
- PrepChem.com. Preparation of 3,5-dimethylbenzoic acid. [Link]
- ResearchGate. What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? (2013). [Link]
- PrepChem.com. Synthesis of 4-amino-3,5-dimethoxybenzoic acid. [Link]
- Sciencemadness.org. Reduction of 4-nitrobenzoic acid. (2018). [Link]
- Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
- Canadian Science Publishing. Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. (1970). [Link]
- Google Patents. Reduction of nitrobenzoic acid - JPS5726652A.
- LookChem. 3,5-DIMETHYL-4-NITROBENZOIC ACID|3095-38-3. [Link]
- Mahavir Synthesis. 3,5-dimethylbenzoic Acid. [Link]
- ChemSynthesis. This compound. [Link]
- Google Patents. CN102336658A - Production method of 3,5-dimethylbenzoic acid.
- Google Patents. CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
- PubChem. 3,5-Dimethyl-4-nitrobenzoic acid | C9H9NO4 | CID 249413. [Link]
- Google Patents. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
- Chemsrc. 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8. [Link]
- National Institutes of Health. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). [Link]
Sources
- 1. Buy this compound | 4919-40-8 [smolecule.com]
- 2. This compound | 4919-40-8 [sigmaaldrich.com]
- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ehs.com [ehs.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Derivatives of 4-Amino-3,5-dimethylbenzoic Acid
Introduction: Unlocking Novel Chemical Space with Substituted Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, frequently appearing in natural products, pharmaceuticals, and advanced organic materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become a premier method for constructing the pivotal C(sp²)–C(sp²) bond that defines these structures.[1] This is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3][4]
This guide focuses on the Suzuki-Miyaura coupling of derivatives of 4-Amino-3,5-dimethylbenzoic acid. This particular structural scaffold is of significant interest to drug development professionals due to its potential for generating novel pharmacologically active molecules.[5][6] The presence of the amino and carboxylic acid groups offers multiple points for further functionalization, while the dimethyl substitution pattern introduces steric hindrance that can influence the molecule's conformational properties and biological activity. However, these same features—the potentially coordinating amino and carboxyl groups and the steric bulk—present unique challenges for the cross-coupling reaction that require careful optimization of reaction conditions.
These application notes provide a comprehensive overview of the reaction, detailed experimental protocols, and insights into overcoming the challenges associated with this sterically hindered and multifunctional substrate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Suzuki-Miyaura coupling. The generally accepted catalytic cycle proceeds through three primary steps, initiated by a palladium(0) species.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a halogenated derivative of this compound), forming a Pd(II) intermediate.[9] For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed to facilitate this step.[10][11]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[12][13] The choice of base is critical and can significantly impact the reaction rate and yield.[10][14]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][15]
Below is a visualization of this fundamental process:
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buy this compound | 4919-40-8 [smolecule.com]
- 6. preprints.org [preprints.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Amino-3,5-dimethylbenzoic acid
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Amino-3,5-dimethylbenzoic acid. Here, we address common challenges, offer troubleshooting solutions, and provide detailed protocols to improve reaction yields and final product purity. Our approach is grounded in established chemical principles to explain the causality behind each experimental step.
I. Synthetic Pathway Overview
The most common and reliable route to synthesize this compound involves a two-step process starting from 3,5-dimethylbenzoic acid.[1] This pathway is generally favored for its straightforward execution and the commercial availability of the starting material.
-
Step 1: Electrophilic Nitration. 3,5-dimethylbenzoic acid is nitrated to form the intermediate, 4-nitro-3,5-dimethylbenzoic acid. The directing effects of the carboxyl and methyl groups favor the introduction of the nitro group at the C4 position.
-
Step 2: Reduction of the Nitro Group. The nitro intermediate is then reduced to the corresponding amine, yielding the final product, this compound.
This process, while conceptually simple, has several critical parameters that must be controlled to ensure high yield and purity.
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Step 1: Nitration of 3,5-Dimethylbenzoic Acid
Question: I am experiencing a low yield of the 4-nitro-3,5-dimethylbenzoic acid intermediate. What are the likely causes?
Answer: Low yields in this nitration step are typically traced back to three main factors: reaction temperature, the concentration of the nitrating agent, and incomplete reaction.
-
Suboptimal Temperature Control: The nitration of aromatic rings is a highly exothermic reaction. If the temperature rises uncontrollably, it can lead to the formation of undesired byproducts and decomposition of the starting material or product. It is crucial to maintain the reaction at a low temperature (typically 0-10°C) using an ice bath, especially during the addition of the nitrating mixture.[2]
-
Improper Nitrating Agent Concentration: The use of fuming nitric acid in concentrated sulfuric acid is a common and effective nitrating mixture.[3][4] If the acids are not sufficiently concentrated, the rate of reaction will be significantly slower, leading to an incomplete conversion within the typical timeframe. Always use fresh, high-purity acids.
-
Insufficient Reaction Time: While temperature control is critical, the reaction must be allowed to proceed to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the 3,5-dimethylbenzoic acid spot indicates the reaction is complete.
Question: My final product from the nitration step contains multiple isomers. How can I improve the regioselectivity?
Answer: The directing effects of the substituents on the starting material, 3,5-dimethylbenzoic acid, strongly favor nitration at the C4 position (ortho to both methyl groups and para to the carboxylic acid). Formation of other isomers is generally minimal. If you are observing significant isomeric impurities, it may suggest overly aggressive reaction conditions.
-
Cause: Excessively high temperatures can overcome the activation energy barriers for substitution at less-favored positions.
-
Solution: Ensure strict temperature control as mentioned above. A slow, dropwise addition of the substrate to the cooled nitrating mixture allows for better heat dissipation and maintains the desired regioselectivity.
Step 2: Reduction of 4-nitro-3,5-dimethylbenzoic acid
Question: My reduction of the nitro-intermediate is incomplete, leaving starting material in my final product. How can I ensure the reaction goes to completion?
Answer: Incomplete reduction is a frequent issue and can be resolved by optimizing the choice of reducing agent, catalyst activity, and reaction conditions.
-
Catalyst Activity (for Catalytic Hydrogenation): The palladium on carbon (Pd/C) catalyst is highly effective for this transformation.[5] However, its activity can be compromised.
-
Solution: Ensure you are using a fresh, high-quality catalyst. If the catalyst is old or has been exposed to air, its activity may be diminished. In some cases, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can help drive the reaction to completion.[6]
-
-
Reducing Agent Stoichiometry (for Metal/Acid Reductions): When using methods like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), it is crucial to use a sufficient excess of the metal.[6][7] The reaction consumes the metal, and an insufficient amount will lead to incomplete conversion.
-
Reaction Time and Monitoring: The reduction of a nitro group can be a stepwise process, potentially forming nitroso or hydroxylamine intermediates.[6] Allow adequate reaction time and monitor via TLC until all starting material and visible intermediates are consumed.
Question: I am observing side products or discoloration in my final amine product. How can this be prevented?
Answer: Side product formation often results from over-reduction or degradation. The choice of reducing agent is key to preventing this.
-
Catalytic Hydrogenation (e.g., H₂ with Pd/C): This is often the cleanest method. It is highly chemoselective for the nitro group and typically does not affect the carboxylic acid or the aromatic ring. Reactions are often run at room temperature to moderate temperatures (up to 60°C) and moderate pressures (e.g., 0.7 MPa or ~100 psi), which minimizes side reactions.[5]
-
Metal/Acid Reduction (e.g., SnCl₂ or Fe/HCl): While effective, these methods can sometimes be more aggressive and require a more rigorous workup to remove metal salts.[6][7] The workup process itself, if not performed carefully, can lead to product degradation.
-
Workup and Purification: After the reaction, the product should be isolated promptly. For purification, recrystallization is often effective. Dissolving the crude product in a suitable hot solvent (like an ethanol/water mixture) and allowing it to cool slowly will yield purer crystals, leaving colored impurities in the mother liquor.[6]
Caption: Troubleshooting flowchart for the nitro group reduction step.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: Both steps require careful handling.
-
Nitration: Concentrated nitric and sulfuric acids are extremely corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction is exothermic and must be cooled properly to prevent runaways.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, using properly rated equipment (e.g., a Parr shaker or a balloon setup in a fume hood). The Pd/C catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen; handle it with care, often by filtering it while wet.
Q2: Which reduction method offers the best balance of yield and purity? A2: Catalytic hydrogenation using H₂ gas and a Pd/C catalyst is generally considered superior for this specific transformation. It offers high chemoselectivity, cleaner reaction profiles, simpler workups (filtration to remove the catalyst), and typically results in higher yields of pure product compared to metal/acid reductions.[5]
| Parameter | Catalytic Hydrogenation (Pd/C) | Metal/Acid Reduction (Fe/HCl) | Metal Salt Reduction (SnCl₂) |
| Typical Reducing Agent | H₂ gas (1-50 psi) or H-donor | Iron (Fe) powder | Stannous chloride dihydrate |
| Catalyst/Reagent Loading | 5-10 mol% Pd/C | 3-5 equivalents of Fe | 3-4 equivalents of SnCl₂·2H₂O |
| Typical Solvent | Methanol, Ethanol, Ethyl Acetate | Ethanol/Water, Acetic Acid | Ethanol, Ethyl Acetate |
| Temperature | Room Temperature to 50°C | 50°C to Reflux | 50-70°C |
| Workup Complexity | Simple filtration of catalyst | Requires filtration of metal salts and careful pH adjustment | Requires removal of tin salts, often complex |
| Selectivity/Purity | Very High | Good, but can have metal contamination | Good, but workup can be challenging |
| This table is adapted from general knowledge on nitro group reductions.[6] |
Q3: How should I purify the final product, this compound? A3: The most common and effective purification method is recrystallization.
-
After the reaction workup, the crude solid is collected.
-
Dissolve the crude product in a minimum amount of a hot solvent system, such as methanol or an ethanol/water mixture.[6]
-
If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. Detailed Experimental Protocols
Protocol 1: Nitration of 3,5-Dimethylbenzoic Acid
Materials:
-
3,5-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add 3,5-dimethylbenzoic acid in portions, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the benzoic acid, maintaining the reaction temperature between 5-10°C.
-
After the addition is complete, allow the mixture to stir at this temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
A white precipitate of 4-nitro-3,5-dimethylbenzoic acid will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product under vacuum. The expected melting point is 221-223°C.[8]
Protocol 2: Reduction via Catalytic Hydrogenation
Materials:
-
4-nitro-3,5-dimethylbenzoic acid
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Methanol
-
Hydrogen (H₂) gas source
Procedure:
-
To a hydrogenation flask or autoclave, add 4-nitro-3,5-dimethylbenzoic acid and methanol.[5]
-
Carefully add the Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Seal the vessel, and then purge the system first with an inert gas (like nitrogen or argon) and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (a typical pressure is 0.7 MPa or can be done with a balloon at atmospheric pressure).[5]
-
Stir the mixture vigorously at a controlled temperature (e.g., 60°C) for several hours (e.g., 10 hours) or until hydrogen uptake ceases.[5]
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Once complete, carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it may be pyrophoric. Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization as described in the FAQ section.
V. References
-
PrepChem. Synthesis of 4-amino-3,5-dimethoxybenzoic acid. Available from: [Link]
-
ChemSynthesis. This compound. Available from: [Link]
-
PrepChem. Preparation of 3,5-dimethylbenzoic acid. Available from: [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]
-
ResearchGate. What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?. Available from: [Link]
-
Sciencemadness.org. Reduction of 4-nitrobenzoic acid. Available from: [Link]
-
Canadian Science Publishing. Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Available from: [Link]
-
Google Patents. Reduction of nitrobenzoic acid - JPS5726652A. Available from:
-
LookChem. 3,5-DIMETHYL-4-NITROBENZOIC ACID|3095-38-3. Available from: [Link]
-
Mahavir Synthesis. 3,5-dimethylbenzoic Acid. Available from: [Link]
-
Google Patents. CN105085228A - Production method for 3, 5-dimethylbenzoic acid. Available from:
-
Organic Syntheses. mesitoic acid. Available from: [Link]
-
PubChem. 3,5-Dimethyl-4-nitrobenzoic acid. Available from: [Link]
-
Google Patents. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid. Available from:
-
National Institutes of Health. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Available from: [Link]
-
Chemsrc. 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8. Available from: [Link]
-
Semantic Scholar. On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Available from: [Link]
Sources
- 1. Buy this compound | 4919-40-8 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. lookchem.com [lookchem.com]
Technical Support Center: Purification of 4-Amino-3,5-dimethylbenzoic acid
Welcome to the technical support center for the purification of 4-Amino-3,5-dimethylbenzoic acid (CAS 4919-40-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. We will delve into the underlying chemical principles of various purification techniques and provide troubleshooting advice based on field-proven insights.
Understanding the Molecule: Key Physicochemical Properties
This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. Its aromatic ring is substituted with two methyl groups, which increases its hydrophobicity compared to simpler aminobenzoic acids. These structural features dictate its solubility and chromatographic behavior, which are central to its purification.
| Property | Value | Reference |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 251-252 °C | [1] |
| Appearance | Solid | [1] |
A key challenge in the purification of this compound is its zwitterionic nature, which can influence its solubility in different pH ranges. Additionally, its aromatic structure makes it susceptible to interactions that can complicate chromatographic separations.
Common Impurities in the Synthesis of this compound
The most common synthetic route to this compound involves the reduction of 3,5-dimethyl-4-nitrobenzoic acid. Based on this, the primary impurities to anticipate are:
-
Unreacted Starting Material: Residual 3,5-dimethyl-4-nitrobenzoic acid.
-
Intermediates: Incomplete reduction products, such as nitroso or hydroxylamino species.
-
Over-alkylation (if applicable): If methylation is part of the synthesis, there's a risk of N-methylation.[2]
-
Isomeric Impurities: Depending on the synthesis of the starting material, other isomers of dimethyl-nitrobenzoic acid could be present and carried through the synthesis.
Understanding these potential impurities is the first step in designing an effective purification strategy.
Troubleshooting Purification: A Question-and-Answer Guide
This section addresses specific issues you may encounter during the purification of this compound in a practical, question-and-answer format.
Recrystallization Challenges
Recrystallization is a powerful technique for purifying solid compounds, but it comes with its own set of challenges.
Q1: I'm struggling to find a suitable solvent for the recrystallization of this compound. What are my best options?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. While specific solubility data for this compound is not extensively published, we can infer suitable solvents from its structure and data on similar compounds like benzoic acid and its nitro-derivatives.[3][4]
-
Promising Solvents:
-
Ethanol/Water or Methanol/Water mixtures: The compound's polarity suggests it will have good solubility in hot alcohols and lower solubility upon the addition of water as an anti-solvent. This is a common and effective system for many aminobenzoic acids.
-
Ethyl Acetate: This solvent of intermediate polarity is often a good choice for aromatic acids.[3][4]
-
-
Experimental Approach:
-
Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.
-
Look for a solvent that requires heating to fully dissolve the compound.
-
If the compound is too soluble in a particular solvent at room temperature, consider using it as the primary solvent in a binary system with an anti-solvent (e.g., ethanol with water, or ethyl acetate with hexanes).
-
Q2: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the crude solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated upon cooling, leading to the separation of a liquid phase instead of solid crystals. This is often due to the boiling point of the solvent being higher than the melting point of the solute-impurity mixture.
-
Solutions:
-
Add more of the primary solvent: This will lower the saturation point of the solution. Reheat the mixture to dissolve the oil, and then allow it to cool more slowly.
-
Lower the solvent's boiling point: If using a solvent mixture, increase the proportion of the lower-boiling solvent.
-
Slow down the cooling process: Insulate the flask to allow for gradual cooling, which encourages the formation of an ordered crystal lattice.
-
Q3: I'm not getting any crystal formation after my solution has cooled. What should I do?
A3: A lack of crystallization can be due to either using too much solvent or the solution being in a stable supersaturated state.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of the pure compound to the solution to initiate crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.
-
Below is a workflow diagram for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
Chromatographic Purification Challenges
Column chromatography is a versatile technique for separating compounds with different polarities.
Q4: My compound is streaking or tailing on the silica gel column. How can I improve the separation?
A4: Tailing is a common issue with polar, ionizable compounds like this compound on silica gel, which is acidic.
-
Causes and Solutions:
-
Strong Interaction with Silica: The basic amino group can strongly interact with the acidic silanol groups on the silica surface, causing tailing.
-
Solution: Add a small amount of a competitive base, such as triethylamine (0.1-1%), to your eluent. This will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
-
Poor Solubility in Eluent: If the compound is not fully soluble in the mobile phase as it moves down the column, it can lead to tailing.
-
Solution: Ensure you are using an appropriate solvent system. You may need to use a more polar eluent, such as a mixture of ethyl acetate and methanol, or dichloromethane and methanol.
-
-
Column Overloading: Applying too much sample can lead to poor separation and peak tailing.
-
Solution: Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).
-
-
Q5: I am having trouble separating my product from a very polar impurity. What are my options?
A5: Separating compounds of similar high polarity can be challenging with standard silica gel chromatography.
-
Alternative Strategies:
-
Reversed-Phase Chromatography: Use a C18-functionalized silica gel column. In this technique, non-polar compounds are retained more strongly. You would typically use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or acetic acid to control the ionization of your compound.
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since your compound is amphoteric, you could use either a cation or anion exchange resin, depending on the pH of your mobile phase and the nature of the impurity.
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option.[5][6] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for purifying aromatic amino acids.[7]
-
Acid-Base Extraction
This technique is particularly useful for separating acidic, basic, and neutral compounds.
Q6: How can I use acid-base extraction to purify my this compound?
A6: Acid-base extraction leverages the differential solubility of the ionized and neutral forms of your compound in aqueous and organic phases.
-
Detailed Protocol:
-
Dissolution: Dissolve the crude mixture in an organic solvent in which all components are soluble, such as diethyl ether or ethyl acetate.
-
Removal of Basic Impurities (if any): Extract the organic solution with a dilute aqueous acid (e.g., 5% HCl). Any basic impurities will be protonated and move into the aqueous layer. Your product, being amphoteric, may also be partially extracted, so this step should be performed cautiously if your main impurities are not basic.
-
Extraction of the Product: Extract the organic layer with a dilute aqueous base (e.g., 5% sodium bicarbonate). The carboxylic acid group of your product will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Isolation of the Product: Separate the aqueous layer containing your product's salt. Cool this aqueous solution in an ice bath and carefully re-acidify it with a dilute acid (e.g., 5% HCl) until the product precipitates out.
-
Final Steps: Collect the precipitated solid by vacuum filtration, wash it with cold water to remove any residual salts, and dry it thoroughly.
-
The following diagram illustrates the logic of an acid-base extraction workflow.
Caption: Workflow for purification via acid-base extraction.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
Q7: Which analytical techniques are best for determining the purity of my final product?
A7: A combination of techniques is often best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for purity assessment.[8]
-
Typical Method: A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with an acid modifier (e.g., 0.1% formic acid or acetic acid) is a good starting point. Detection is typically done by UV absorbance at a wavelength where the compound has a strong chromophore (e.g., around 254 nm).[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the structure of the compound and to detect and quantify proton-containing impurities. The aromatic protons, methyl protons, and amine protons will have characteristic chemical shifts.[9]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule and can help identify impurities that may not be visible in the ¹H NMR spectrum.[9]
-
-
Melting Point: A sharp melting point close to the literature value (251-252 °C) is a good indicator of high purity.[1] A broad melting range suggests the presence of impurities.
Q8: My final product is off-color (e.g., yellow or brown). What can I do?
A8: Colored impurities are common in syntheses involving aromatic nitro compounds.
-
Decolorization Techniques:
-
Activated Charcoal: During recrystallization, after the crude product is dissolved in the hot solvent, a small amount of activated charcoal can be added. The charcoal will adsorb the colored impurities. The hot solution is then filtered through a fluted filter paper to remove the charcoal before cooling to crystallize the product.
-
Chromatography: If decolorization with charcoal is not effective, column chromatography is a good alternative for removing colored impurities.
-
Stability and Storage
Q9: How should I store my purified this compound?
A9: Like many aminobenzoic acids, this compound can be sensitive to light and air (oxidation).
-
Recommended Storage: Store the solid compound in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). While specific stability studies are not widely available, it is known that aromatic amines can degrade over time, especially under harsh pH or thermal conditions.[10][11]
This technical support guide provides a framework for addressing the common purification challenges of this compound. By understanding the chemical principles behind each technique and anticipating potential issues, you can develop a robust and efficient purification strategy.
References
- Zhang, X., & Chen, J. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- General procedure for the Cu-catalyzed amination of aryl halides. (2009). The Royal Society of Chemistry. [Link]
- Huber, U., & Majors, R. E. (n.d.). Principles in preparative HPLC. University of Warwick. [Link]
- The solubility of benzoic acid in seven solvents. (n.d.).
- Strategy for Preparative LC Purific
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. (n.d.). PubMed Central. [Link]
- NMR Chemical Shifts of Impurities. (n.d.). KGROUP. [Link]
- HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies. [Link]
- Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. (1990).
- Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). (n.d.). PubMed Central. [Link]
- Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. (n.d.). Der Pharma Chemica. [Link]
- Supporting Inform
- Analytical Methods. (n.d.). RSC Publishing. [Link]
- Synthesis of 4-amino-3-nitrobenzonitrile. (n.d.). PrepChem.com. [Link]
- 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8. (n.d.). Chemsrc. [Link]
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combin
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. [Link]
- The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS M
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. agilent.com [agilent.com]
- 7. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix: 2,5-dihydroxybenzoic acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic acid, 3,5-dimethoxy-4-hydroxycinnamic acid, nor-harmane and harmane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Amino-3,5-dimethylbenzoic acid
Welcome to the technical support guide for the synthesis of 4-Amino-3,5-dimethylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and preventative measures based on established chemical principles.
The most common and industrially relevant synthesis of this compound involves a two-step process:
-
Nitration: Electrophilic nitration of 3,5-dimethylbenzoic acid to form 4-nitro-3,5-dimethylbenzoic acid.
-
Reduction: Subsequent reduction of the nitro group to an amino group.
This guide is structured to address potential issues in each of these critical stages.
Part 1: Troubleshooting the Nitration of 3,5-Dimethylbenzoic Acid
The nitration of 3,5-dimethylbenzoic acid is a crucial first step. The directing effects of the substituents on the aromatic ring predominantly favor the substitution at the C4 position. However, improper control of reaction conditions can lead to several undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yielded a mixture of nitro-isomers. How can I improve the regioselectivity for the desired 4-nitro product?
A1: The formation of multiple isomers during the nitration of substituted benzoic acids is a known challenge. While the carboxyl group is a meta-director and the two methyl groups are ortho, para-directors, the substitution at the C4 position is sterically and electronically favored. However, deviations can occur.
-
Causality: Aggressive nitrating conditions (high temperature, excessively strong nitrating agents) can overcome the subtle electronic and steric preferences, leading to the formation of other isomers. For instance, nitration of similar compounds like 2,5-dimethylbenzoic acid has shown sensitivity to reaction conditions, yielding mixtures of isomers.[1]
-
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C. This enhances the selectivity of the electrophilic attack.
-
Controlled Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of 3,5-dimethylbenzoic acid. This prevents localized overheating and high concentrations of the nitrating agent.
-
Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is generally sufficient. Using fuming nitric acid or oleum can increase the rate of reaction but may decrease selectivity.
-
Q2: I've observed the formation of a significant amount of dinitro- compounds in my product mixture. What causes this and how can I avoid it?
A2: Over-nitration, leading to products like 3,5-dimethyl-2,4-dinitrobenzoic acid or 3,5-dimethyl-4,6-dinitrobenzoic acid, is a common side reaction if the reaction conditions are too harsh.
-
Causality: The initial nitro group is deactivating, making a second nitration more difficult. However, forcing conditions such as high temperatures, prolonged reaction times, or a high concentration of the nitrating agent can lead to dinitration.[2] Procedures for synthesizing dinitrobenzoic acids often employ such forcing conditions.[3][4]
-
Troubleshooting & Prevention:
-
Stoichiometry: Use a carefully controlled molar ratio of the nitrating agent to the substrate. A slight excess of the nitrating agent is often used to ensure complete conversion, but a large excess should be avoided.
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration.
-
Temperature Management: As with improving regioselectivity, maintaining a low temperature is critical to prevent over-nitration.
-
Q3: My final product after nitration is dark-colored, suggesting the presence of impurities. What could these be?
A3: The formation of colored byproducts is often indicative of oxidative side reactions.
-
Causality: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the methyl groups on the aromatic ring to carboxylic acids, leading to impurities like 5-methylisophthalic acid.[5] Additionally, complex polymeric materials can form under harsh conditions.
-
Troubleshooting & Prevention:
-
Temperature Control: This is the most critical factor. Lower temperatures minimize the oxidative potential of nitric acid.
-
Purification: If colored impurities are present, recrystallization of the crude 4-nitro-3,5-dimethylbenzoic acid from a suitable solvent (e.g., ethanol/water mixture) is an effective purification method.
-
Visualizing the Nitration and Side Reactions
// Nodes Start [label="3,5-Dimethylbenzoic Acid", fillcolor="#FFFFFF"]; NitratingAgent [label="HNO₃ / H₂SO₄", shape=ellipse, style=filled, fillcolor="#FBBC05"]; DesiredProduct [label="4-Nitro-3,5-dimethylbenzoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; DinitroProduct [label="Dinitro Side Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidizedProduct [label="Oxidized Side Products\n(e.g., 5-Methylisophthalic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IsomerProduct [label="Other Nitro Isomers", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> NitratingAgent [style=invis]; NitratingAgent -> DesiredProduct [label="Controlled Temp.\nCorrect Stoichiometry"]; NitratingAgent -> DinitroProduct [label="High Temp.\nExcess HNO₃"]; NitratingAgent -> OxidizedProduct [label="High Temp."]; NitratingAgent -> IsomerProduct [label="High Temp."]; } .enddot Caption: Key pathways in the nitration of 3,5-dimethylbenzoic acid.
Part 2: Troubleshooting the Reduction of 4-Nitro-3,5-dimethylbenzoic Acid
The reduction of the nitro group to an amine is the final step in the synthesis. While various reducing agents can be employed, each comes with its own set of potential side reactions.
Frequently Asked Questions (FAQs)
Q1: After my reduction reaction, I still have a significant amount of the starting nitro compound. How can I ensure the reduction goes to completion?
A1: Incomplete reduction is a common issue that can often be resolved by optimizing the reaction conditions and the choice of reducing agent.
-
Causality: This can be due to insufficient reducing agent, deactivation of the catalyst (in catalytic hydrogenation), or insufficient reaction time.
-
Troubleshooting & Prevention:
-
Catalytic Hydrogenation (e.g., H₂/Pd-C):
-
Catalyst Activity: Ensure the palladium on carbon catalyst is fresh and active.[6] The catalyst can be poisoned by impurities.
-
Hydrogen Pressure: Maintain an adequate hydrogen pressure throughout the reaction.
-
Solvent: Use a solvent in which both the starting material and the product are reasonably soluble to ensure good contact with the catalyst. Methanol is a common choice.[6]
-
-
Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl):
-
Stoichiometry: Use a sufficient excess of the metal and acid to ensure complete reduction.
-
Activation: Ensure the surface of the metal is activated (e.g., by washing with dilute acid before the reaction).
-
-
Reaction Monitoring: Track the disappearance of the starting material by TLC or HPLC to determine the appropriate reaction time.
-
Q2: My product is contaminated with colored impurities, possibly azo or azoxy compounds. Why do these form and how can I prevent them?
A2: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. Under certain conditions, these intermediates can condense to form colored azo (-N=N-) and azoxy (-N=N+(O-)-) compounds.
-
Causality: These side reactions are more common with certain reducing agents and under non-ideal pH conditions. For instance, reductions under neutral or basic conditions can sometimes favor the formation of these condensation products. The reduction of nitroarenes can involve single-electron transfer steps, which can lead to radical intermediates that dimerize.[7]
-
Troubleshooting & Prevention:
-
Choice of Reducing Agent: Catalytic hydrogenation (H₂/Pd-C) is often a cleaner method and less prone to forming azo/azoxy impurities compared to some metal/acid reductions.
-
pH Control: When using metal/acid reductions, maintaining acidic conditions throughout the reaction helps to ensure the complete reduction to the amine.
-
Work-up: A thorough work-up procedure, including extraction and recrystallization, can help to remove these colored impurities.
-
Q3: I am using catalytic hydrogenation, and the reaction is very slow or has stalled. What could be the problem?
A3: The efficiency of catalytic hydrogenation can be affected by several factors.
-
Causality:
-
Catalyst Poisoning: Sulfur or halogen-containing impurities in the starting material or solvent can poison the palladium catalyst.
-
Poor Mass Transfer: Inadequate stirring can lead to poor contact between the hydrogen gas, the substrate in solution, and the solid catalyst.
-
Inactive Catalyst: The catalyst may have lost its activity due to improper storage or previous use.
-
-
Troubleshooting & Prevention:
-
Purity of Starting Materials: Ensure the 4-nitro-3,5-dimethylbenzoic acid and the solvent are of high purity.
-
Agitation: Use efficient mechanical stirring to ensure the catalyst remains suspended and there is good mixing of the gas and liquid phases.
-
Fresh Catalyst: Always use a fresh, high-quality catalyst for optimal results.
-
Visualizing the Reduction Pathways
// Nodes Nitro [label="4-Nitro-3,5-dimethylbenzoic Acid\n(R-NO₂)", fillcolor="#FFFFFF"]; Nitroso [label="Nitroso Intermediate\n(R-NO)", fillcolor="#FBBC05"]; Hydroxylamine [label="Hydroxylamine Intermediate\n(R-NHOH)", fillcolor="#FBBC05"]; Amine [label="this compound\n(R-NH₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AzoAzoxy [label="Azo/Azoxy Side Products\n(R-N=N-R)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Nitro -> Nitroso [label="[H]"]; Nitroso -> Hydroxylamine [label="[H]"]; Hydroxylamine -> Amine [label="[H]"]; Nitroso -> AzoAzoxy [label="Condensation", dir=both]; Hydroxylamine -> AzoAzoxy [label="Condensation", dir=both]; } .enddot Caption: Intermediates and side products in nitro group reduction.
Part 3: Recommended Experimental Protocol and Data
This section provides a reliable, step-by-step protocol for the synthesis of this compound, designed to minimize the side reactions discussed above.
Step 1: Nitration of 3,5-Dimethylbenzoic Acid
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylbenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Addition: Add the nitrating mixture dropwise to the stirred solution of 3,5-dimethylbenzoic acid, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture slowly onto crushed ice. The solid 4-nitro-3,5-dimethylbenzoic acid will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to obtain the pure nitro compound.
Step 2: Reduction of 4-Nitro-3,5-dimethylbenzoic Acid
-
Setup: To a solution of 4-nitro-3,5-dimethylbenzoic acid in methanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization if necessary.
Table of Reaction Parameters
| Parameter | Nitration Step | Reduction Step (Catalytic Hydrogenation) |
| Temperature | 0-10°C | Room Temperature |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | H₂, 10% Pd/C |
| Solvent | Sulfuric Acid | Methanol |
| Common Side Products | Dinitro compounds, oxidized byproducts | Azo/azoxy compounds, unreacted starting material |
| Mitigation Strategy | Strict temperature control, correct stoichiometry | Use of fresh catalyst, efficient stirring |
References
- Organic Syntheses Procedure for a related amination.
- PrepChem entry for a related synthesis.
- PrepChem entry detailing byproducts in a related synthesis.
- Organic Syntheses Procedure for dinitration of benzoic acid.
- Canadian Journal of Chemistry article on nitration orientation.
- ChemSynthesis entry for this compound.
- ResearchGate discussion on dinitrobenzoic acid synthesis.
- Profnit article on benzoic acid nitration.
- Sciencemadness forum on nitro reduction.
- Google Patents entry for a related synthesis.
- PubChem entry for 3,5-Dimethyl-4-nitrobenzoic acid.
- NIH article on nitroreduction pathways.
- Google Patents entry on purification.
- Chemsrc product page.
- Taizhou Volsen Chemical Co., Ltd. product page.
- ResearchGate article on a related reaction.
- ResearchGate article on a related reaction.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. sga.profnit.org.br [sga.profnit.org.br]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-3,5-dimethylbenzoic Acid Derivatization
Welcome to the technical support center dedicated to the successful derivatization of 4-Amino-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and solutions to common challenges encountered during the chemical modification of this versatile molecule. Here, you will find in-depth FAQs, a comprehensive troubleshooting guide, detailed experimental protocols, and key data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: this compound possesses two primary reactive functional groups: a carboxylic acid and an aromatic amine. The most common derivatization strategies involve targeting one of these groups while the other may be protected. The principal methods include:
-
Amide Bond Formation: The carboxylic acid moiety can be coupled with a primary or secondary amine to form an amide. This is typically achieved using carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive such as NHS (N-hydroxysuccinimide) or HOBt (Hydroxybenzotriazole).[1][2][3]
-
Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions.[4]
-
Acylation of the Amino Group: The amino group can be acylated using an acyl chloride or anhydride to form an amide.[4]
-
Derivatization via Diazonium Salts: The amino group can be converted to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions.[5]
Q2: I'm planning an amide coupling reaction with the carboxylic acid group of this compound. What are the recommended starting conditions?
A2: For a standard EDC/NHS coupling, a good starting point is a two-step, one-pot reaction. First, activate the carboxylic acid with EDC and NHS in an appropriate organic solvent at a slightly acidic pH (4.5-6.0).[6] Following activation, the amine is added, and the pH is raised to a neutral to slightly basic range (7.0-8.5) for the coupling step.[6] A common solvent choice is DMF or a mixture of DCM and DMF.
Q3: How does the structure of this compound influence its reactivity?
A3: The two methyl groups ortho to the carboxylic acid can introduce steric hindrance, potentially slowing down the rate of reaction at the carboxyl group. The electron-donating nature of the amino and methyl groups can also influence the reactivity of the aromatic ring. The amino group's nucleophilicity is somewhat reduced by its attachment to the aromatic ring.
Q4: What are the key parameters to optimize for a successful derivatization?
A4: The key parameters for optimization include:
-
Choice of Coupling Reagent and Additives: Different coupling reagents have varying efficiencies depending on the substrates.[3]
-
Reaction pH: As mentioned in Q2, pH control is critical for both the activation and coupling steps in amide bond formation.[6][7]
-
Solvent: The solvent should be chosen to ensure the solubility of all reactants and reagents.
-
Reaction Temperature and Time: These parameters should be optimized to ensure complete reaction while minimizing side reactions.
-
Stoichiometry of Reagents: The molar ratios of the coupling agents and reactants can significantly impact the reaction outcome.
Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization of this compound, with a focus on amide bond formation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Carboxylic Acid Activation: The O-acylisourea intermediate formed by EDC is unstable and prone to hydrolysis.[6] | - Ensure your EDC and NHS are fresh and have been stored properly. - Prepare EDC and NHS solutions immediately before use.[6] - Perform the activation at a slightly acidic pH (4.5-6.0) using a buffer like MES.[6] |
| Hydrolysis of Activated Ester: The NHS-ester is also susceptible to hydrolysis, especially at higher pH.[6] | - Minimize the time between the activation and coupling steps.[6] - Consider using sulfo-NHS for improved stability in aqueous solutions.[7] | |
| Low Nucleophilicity of the Amine: The amine you are coupling may be sterically hindered or electronically deactivated. | - Increase the reaction temperature or extend the reaction time. - Use a stronger coupling reagent like HATU or HBTU. - Add a non-nucleophilic base like DIEA to facilitate the reaction. | |
| Poor Solubility of Reactants: this compound or your coupling partner may not be fully dissolved. | - Use a co-solvent system (e.g., DMF/DCM). - Gently warm the reaction mixture to aid dissolution. | |
| Incomplete Reaction | Insufficient Reagent Stoichiometry: The molar ratio of coupling agents to the carboxylic acid may be too low. | - Use a molar excess (typically 1.1-1.5 equivalents) of the coupling agents (EDC/NHS). - If one of your reactants is significantly more valuable, use an excess of the less expensive component.[8] |
| Steric Hindrance: The methyl groups on the aromatic ring can hinder the approach of the amine to the activated carboxyl group. | - Consider using a less bulky coupling reagent. - Increase the reaction temperature and time to overcome the activation energy barrier. | |
| Formation of Side Products/Impurities | N-acylurea Formation: The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct in carbodiimide-mediated couplings.[9] | - The addition of NHS or HOBt helps to suppress this side reaction by converting the O-acylisourea to a more stable activated ester. |
| Self-Condensation: The amino group of one molecule of this compound can react with the activated carboxyl group of another. | - Protect the amino group with a suitable protecting group (e.g., Boc, Fmoc) before activating the carboxylic acid. | |
| Racemization (if coupling a chiral amine): Carbodiimide-mediated couplings can sometimes lead to racemization of chiral centers adjacent to the reacting functional groups.[3] | - The use of additives like HOBt or HOAt can help to minimize racemization. | |
| Difficulty in Product Purification | Removal of Urea Byproducts: The urea byproduct from carbodiimide reagents (e.g., DCU from DCC) can be difficult to remove.[9] | - Use a water-soluble carbodiimide like EDC, as the resulting urea is also water-soluble and can be removed with an aqueous workup.[9] - For DCU, precipitation and filtration are often effective. |
| Separation from Unreacted Starting Material: The product may have similar polarity to the starting materials. | - Optimize your chromatography conditions (solvent system, gradient). - Consider a recrystallization step. A known method for purifying 3,5-dimethylbenzoic acid involves dissolution in a basic solution, filtration, and then re-precipitation by acidification, which could be adapted.[10] |
Experimental Protocols & Data
Protocol 1: General Procedure for EDC/NHS Amide Coupling
This protocol provides a general workflow for the derivatization of the carboxylic acid group of this compound with a primary amine.
Caption: General workflow for EDC/NHS mediated amide coupling.
Data Table: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents (relative to this compound) | Purpose |
| EDC | 1.1 - 1.5 | Carboxylic acid activation |
| NHS/HOBt | 1.1 - 1.5 | Stabilize activated intermediate, reduce side reactions |
| Amine | 1.0 - 1.2 | Nucleophile for amide bond formation |
| DIEA (optional) | 1.0 - 2.0 | Non-nucleophilic base to neutralize salts and facilitate coupling |
Visualizing the Logic: Troubleshooting Decision Tree
This diagram provides a logical pathway for troubleshooting common issues in your derivatization reaction.
Caption: Troubleshooting decision tree for low yield reactions.
References
- Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. doi:10.1007/978-1-60761-670-2_3.
- Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. PubMed.
- Fischer, M. (2010). Amine coupling through EDC/NHS: a practical approach. Semantic Scholar.
- Various Authors. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. ResearchGate.
- Karakas, F. P., et al. (2020). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. PubMed.
- Ankalath, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines.
- Supporting Information. (n.d.). CDC Stacks.
- Various Authors. (2021). Tips and tricks for difficult amide bond formation?. Reddit.
- de Bruijn, J. C. M., et al. (2015). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org.
- Various Authors. (2022). amide coupling help. Reddit.
- Google Patents. (n.d.). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Kakehi, K., et al. (1998). Use of the derivatizing agent 4-aminobenzoic acid 2-(diethylamino)ethyl ester for high-sensitivity detection of oligosaccharides by electrospray ionization mass spectrometry. PubMed.
- PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid.
- Chemistry LibreTexts. (2023). Derivatization.
- SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Various Authors. (2000). Fluorescence derivatization of amino acids with 4-(5′,6′-dimethoxybenzothiazolyl)phenylisothiocyanate in liquid chromatography. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. mdpi.com [mdpi.com]
- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. bachem.com [bachem.com]
- 10. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Aminobenzoic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of aminobenzoic acids. Here, we will explore the root causes of this common chromatographic problem and provide systematic, field-proven solutions to restore peak symmetry and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing aminobenzoic acids on a standard C18 column?
Peak tailing for aminobenzoic acids, which are amphoteric compounds possessing both a basic amino group and an acidic carboxylic acid group, typically stems from unwanted secondary interactions with the stationary phase.[1][2] The most common culprit is the interaction between the basic amino group of the analyte and acidic silanol groups (Si-OH) present on the surface of silica-based columns like C18.[1][2][3][4]
These interactions can be categorized as:
-
Ionic Interactions : At mobile phase pH values above 3, residual silanol groups on the silica surface become deprotonated and negatively charged (SiO⁻).[3] The basic amino group of aminobenzoic acid can be protonated (positively charged), leading to a strong ion-exchange interaction that results in a secondary retention mechanism.[5] This causes some analyte molecules to be retained longer, leading to a tailed peak.[6]
-
Hydrogen Bonding : Even at lower pH where silanol groups are protonated, hydrogen bonding can occur between the silanol groups and the polar functional groups of the aminobenzoic acid.[7]
Additionally, other factors can contribute to or exacerbate peak tailing:
-
Mobile Phase pH : If the mobile phase pH is close to the pKa of either the amino or carboxylic acid group, both ionized and non-ionized forms of the analyte can exist simultaneously, leading to peak broadening and tailing.[3][8]
-
Metal Contamination : Trace metal impurities within the silica matrix or from the HPLC system hardware can activate nearby silanol groups, increasing their acidity and propensity to cause tailing.[6][9][10] These metal ions can also directly interact with the analyte through chelation.[11][12]
-
Column Overload : Injecting too much sample can saturate the primary retention sites on the stationary phase, leading to peak distortion.[2][13]
Q2: How does the mobile phase pH affect the peak shape of aminobenzoic acids, and how can I optimize it?
Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like aminobenzoic acids.[14][15][16] The goal is to ensure the analyte exists in a single, stable ionic form and to suppress the ionization of surface silanol groups.[10]
Understanding the Role of pKa
Aminobenzoic acids have two distinct pKa values: one for the carboxylic acid group (pKa₁) and one for the protonated amino group (pKa₂). The exact values vary by isomer.
| Compound | pKa₁ (Carboxylic Acid) | pKa₂ (Ammonium) |
| 2-Aminobenzoic acid (Anthranilic acid) | 2.05 | 4.95 |
| 3-Aminobenzoic acid | 3.07 | 4.73 |
| 4-Aminobenzoic acid (PABA) | 2.38 | 4.85[17] |
| Note: pKa values can vary slightly depending on the literature source and experimental conditions.[17][18][19][20][21] |
The Strategy: Ion Suppression
To achieve sharp, symmetrical peaks, it is generally best to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[10] For aminobenzoic acids, the most effective strategy is to work at a low pH.
-
Low pH (e.g., pH 2.5 - 3.0) : At this pH, the acidic silanol groups on the column are fully protonated (neutral), minimizing the strong ionic interactions with the protonated amino group of the analyte.[1][9][22][23] The carboxylic acid group will also be protonated, leading to a more hydrophobic molecule with better retention in reversed-phase chromatography.
A mobile phase pH that is too close to the analyte's pKa can result in both the ionized and unionized forms of the analyte co-existing, which can lead to peak broadening or splitting.[16]
Protocol 1: Mobile Phase pH Optimization
Objective : To set the mobile phase pH to suppress silanol activity and ensure the analyte is in a single, stable ionic state.
Materials :
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., Acetonitrile or Methanol)
-
Acidifier/Buffer (e.g., Formic acid, Trifluoroacetic acid (TFA), or Phosphate buffer)
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filter
Procedure :
-
Prepare the Aqueous Phase : Before adding the organic modifier, prepare the aqueous component of your mobile phase.
-
Adjust pH : Add a suitable acidifier to the aqueous phase to lower the pH to a target of 2.5-3.0. For example, add 0.1% (v/v) formic acid or TFA.[24] A phosphate buffer (10-20 mM) can also be used for precise pH control.[22]
-
Confirm pH : Use a calibrated pH meter to confirm the pH of the aqueous portion.
-
Filter : Filter the aqueous phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Mix Mobile Phase : Combine the pH-adjusted aqueous phase with the organic modifier at the desired ratio.
-
Equilibrate : Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
Q3: I've adjusted the pH, but my peaks are still tailing. What other mobile phase modifications can I try?
If pH adjustment alone is insufficient, mobile phase additives can be employed to further mask secondary interactions.
-
Competing Bases : Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[22] TEA is a stronger base than the aminobenzoic acid and will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[5][23] A typical concentration is 5-20 mM.[9][22] However, be aware that TEA can shorten column lifetime and may suppress MS signals.[22]
-
Inorganic Modifiers/Buffers : Increasing the ionic strength of the mobile phase with a buffer, such as phosphate, can help reduce ionic interactions.[23] Higher buffer concentrations (e.g., 25-50 mM) can be more effective at masking silanol interactions for UV detection.[5][23] Inorganic additives like sodium perchlorate can also improve peak shape by disrupting certain solvation effects.[25]
Choosing Between Acetonitrile and Methanol
The choice of organic solvent can also influence peak shape. Methanol is a more protic solvent and can form hydrogen bonds with active silanol groups, which can help to reduce their interaction with the analyte.[7] If you are using acetonitrile and still experiencing tailing, switching to methanol may offer an improvement.
Q4: Could my column be the problem? What column chemistries are better suited for analyzing aminobenzoic acids?
Yes, the column itself is often a key factor. If you are using an older "Type A" silica column, it likely has a higher concentration of acidic silanols and metal contaminants, making it prone to causing peak tailing for basic compounds.[9][22]
Consider these alternative column strategies:
-
High-Purity, End-Capped Columns (Type B Silica) : Modern columns are typically made from high-purity "Type B" silica, which has a lower metal content.[7][9] They are also "end-capped," a process where residual silanol groups are chemically reacted with a small, non-polar group (like a trimethylsilyl group) to make them less active.[1][3][23] Using a well end-capped, high-purity silica column is a primary strategy for reducing peak tailing.[8]
-
Polar-Embedded Columns : These columns have a polar functional group (e.g., an amide or carbamate) embedded in the alkyl chain. This polar group provides shielding of the residual silanol groups, further reducing their interaction with basic analytes.[3]
-
Hybrid Silica Columns : These columns incorporate both inorganic (silica) and organic (organosiloxane) materials in their stationary phase.[9] This can improve pH stability and reduce silanol activity.[24][26] Some hybrid columns also have a slight positive surface charge at low pH, which can help to repel protonated basic analytes, minimizing secondary interactions.[24]
Workflow: Diagnosing and Solving Peak Tailing
Here is a logical workflow to troubleshoot peak tailing for aminobenzoic acids.
Caption: A systematic troubleshooting workflow for HPLC peak tailing.
Q5: Could issues with my HPLC system or sample preparation be causing the tailing?
While chemical interactions are the most common cause for specific compounds like aminobenzoic acids, system and sample issues can also lead to peak tailing, often affecting all peaks in the chromatogram.[27][28]
-
Extra-Column Effects : Excessive tubing length or diameter between the column and detector can cause band broadening and peak tailing.[2][3] Ensure connections are properly made with minimal dead volume.
-
Column Degradation : Over time, the stationary phase can degrade, especially if used at high pH or temperature, exposing more active silanol sites or creating a void at the column inlet.[2][8][27] If the column is old or has been used extensively with harsh conditions, replacement may be necessary.
-
Sample Solvent Mismatch : Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion.[2] Whenever possible, dissolve your sample in the initial mobile phase.
Protocol 2: Basic Column Wash
Objective : To remove strongly retained contaminants from the column that may be causing peak shape issues.
Procedure :
-
Disconnect the column from the detector.
-
Flush the column with your mobile phase without the buffer (e.g., water/organic solvent mix) to remove buffer salts.
-
Wash the column with 20-30 column volumes of a strong, water-miscible organic solvent like isopropanol or a 50:50 mixture of acetonitrile and isopropanol.
-
If contamination with very non-polar compounds is suspected, a wash with a solvent like hexane (for reversed-phase columns) may be performed, followed by an intermediate solvent like isopropanol before returning to the reversed-phase mobile phase.
-
Equilibrate the column thoroughly with your mobile phase before use.
References
- Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?
- Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP.
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- LoBrutto, R., et al. (n.d.).
- BenchChem. (2026, January 5). Troubleshooting peak tailing in HPLC analysis of halogenated phenols.
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- ACE. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems.
- SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's?
- Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC.
- Zheng, J., Polyakova, Y., & Row, K. H. (2007). Effects of Ionic Liquid as Additive and the pH of the Mobile Phase on the Retention Factors of Amino Benzoic Acids in RP-HPLC.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzoic Acid Derivatives.
- Welch Materials. (2025, September 11). Column Substitution in HPLC: More Than Just Matching Specs.
- ResearchGate. (n.d.). Analytical Profile of p-Aminobenzoic Acid.
- ChemicalBook. (2024, December 16). What is the pH and pKa of 4-Aminobenzoic acid?
- PubChem. (n.d.). p-Aminobenzoic Acid.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Sigma-Aldrich. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. acdlabs.com [acdlabs.com]
- 5. hplc.eu [hplc.eu]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. silcotek.com [silcotek.com]
- 12. Overcoming Metal Interference in HPLC | Technology Networks [technologynetworks.com]
- 13. youtube.com [youtube.com]
- 14. Effects of ionic liquid as additive and the pH of the mobile phase on the retention factors of amino benzoic acids in RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. acdlabs.com [acdlabs.com]
- 17. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. p-Aminobenzoic Acid [drugfuture.com]
- 21. global.oup.com [global.oup.com]
- 22. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 23. labcompare.com [labcompare.com]
- 24. support.waters.com [support.waters.com]
- 25. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. welch-us.com [welch-us.com]
- 27. waters.com [waters.com]
- 28. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
preventing oxidation of 4-Amino-3,5-dimethylbenzoic acid during storage
Document ID: TSC-ADMBA-2026-01
Version: 1.0
Introduction
Welcome to the Technical Support Center for 4-Amino-3,5-dimethylbenzoic acid (ADMBA). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. This compound is susceptible to oxidation, a process that can compromise experimental outcomes and the quality of research. This document provides in-depth troubleshooting advice and preventative protocols to mitigate oxidative degradation during storage and handling. Our goal is to provide you with the expertise and practical guidance necessary to maintain the purity and reactivity of your ADMBA samples.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and use of this compound, with a focus on identifying and resolving problems related to oxidation.
Question 1: My once white/off-white this compound powder has developed a yellow, brown, or pinkish tint. What is happening?
Answer: The discoloration of your this compound is a strong indicator of oxidation. Aromatic amines, particularly those with electron-donating groups like the amino and methyl groups on ADMBA, are susceptible to autoxidation when exposed to atmospheric oxygen.[1] This process involves a free radical chain reaction that can lead to the formation of highly colored conjugated products such as azo compounds and quinone-imines. Even trace amounts of these oxidized species can impart a noticeable color to the bulk material. The discoloration is often accelerated by exposure to light and elevated temperatures.
Question 2: I suspect my this compound has oxidized. How can I confirm this analytically?
Answer: Visual inspection is the first step, but for quantitative assessment, chromatographic and spectroscopic methods are recommended.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method to assess the purity of your sample and detect degradation products. An oxidized sample will typically show a decrease in the area of the main peak corresponding to this compound and the appearance of new, often broader, peaks. We recommend a starting point for a reversed-phase HPLC method, which can be further optimized for your specific instrumentation and requirements.
Parameter Recommendation Column C18, 5 µm, 4.6 x 150 mm Mobile Phase Acetonitrile and 0.02 M Ammonium Acetate buffer (pH 4.0) (20:80 v/v)[2] Flow Rate 1.0 mL/min[3] Detection UV at 280 nm[2] Column Temp. 30 °C[3] -
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective way to qualitatively check for impurities. Spot your sample on a silica gel TLC plate and develop it in an appropriate solvent system (e.g., ethyl acetate/hexanes). The appearance of additional spots, especially those that are colored, indicates the presence of degradation products. A simple method for the detection of aromatic amines on a TLC plate involves using cinnamaldehyde as a reagent, which can produce a colored spot.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful identification tool. Derivatization may be necessary to improve the volatility of the compound and its degradation products.
Question 3: Can I still use my discolored this compound?
Answer: We strongly advise against using discolored or analytically impure this compound in your experiments. The presence of oxidation products can lead to:
-
Inaccurate Stoichiometry: The actual concentration of the active compound is lower than what is weighed out.
-
Side Reactions: The impurities can participate in unintended side reactions, leading to complex and uninterpretable results.
-
Altered Biological Activity: If used in biological assays, the degradation products may have their own, often undesirable, biological effects.
For critical applications, it is always best to use a fresh, pure sample of the compound.
Question 4: I need to store this compound for an extended period. What is the best way to do this?
Answer: The key to long-term stability is to minimize exposure to oxygen, light, and moisture. The recommended storage conditions are in a dark place, under an inert atmosphere, at room temperature.[5] For optimal long-term storage, we recommend the following protocol.
Preventative Storage and Handling Protocols
Core Principle: The primary strategy for preventing the oxidation of this compound is the rigorous exclusion of atmospheric oxygen. This is best achieved by storing the solid under an inert gas atmosphere.
Protocol 1: Long-Term Storage under Inert Gas
This protocol describes a simple and effective method for creating an inert atmosphere in a storage vial without the need for a Schlenk line or glovebox.
Materials:
-
This compound solid
-
Glass vial with a PTFE-lined cap
-
Source of dry, inert gas (Nitrogen or Argon) with a regulator and tubing
-
A long needle or cannula
-
A short "vent" needle
Procedure:
-
Preparation: Place the desired amount of this compound into a clean, dry glass vial.
-
Inerting:
-
Securely cap the vial with the PTFE-lined cap.
-
Carefully pierce the septum of the cap with the long inert gas inlet needle, ensuring the tip is near the bottom of the vial.
-
Pierce the septum with the short vent needle, ensuring the tip is just below the septum.
-
Initiate a gentle flow of inert gas (a few bubbles per second if passed through an oil bubbler). The inert gas, being denser than air, will fill the vial from the bottom up, displacing the air out of the vent needle.
-
Continue the gentle purge for 2-3 minutes.
-
-
Sealing:
-
While the inert gas is still flowing, remove the short vent needle.
-
Then, remove the long inert gas inlet needle. The slight positive pressure of inert gas will prevent air from re-entering the vial.
-
-
Final Steps:
-
For added security, wrap the cap and neck of the vial with Parafilm®.
-
Store the vial in a dark, dry place at room temperature, such as a desiccator or a cabinet.
-
Caption: Workflow for inert gas purging of a storage vial.
Protocol 2: Handling and Dispensing
When you need to use the compound, it is crucial to minimize its exposure to air.
Best Practice (Glovebox):
The ideal method for handling air-sensitive solids is inside a glovebox with an inert atmosphere.[6] All weighing and transfers should be performed within this controlled environment.
Alternative (Benchtop with Inert Gas Flow):
If a glovebox is not available, you can work on the benchtop under a positive flow of inert gas.
-
Setup: Place the sealed vial of this compound in a clean, dry area. Have a second, clean vial ready for the dispensed material if needed.
-
Inert Gas Blanket: Direct a gentle stream of inert gas over the cap of the vial as you open it. This will help to prevent air from entering.
-
Quick Dispensing: Quickly weigh out the desired amount of the solid and transfer it to your reaction vessel or a new vial.
-
Resealing: Immediately recap the stock vial, and if necessary, repeat the inert gas purging procedure (Protocol 1) before returning it to storage.
The Science Behind the Strategy: Understanding Aromatic Amine Oxidation
The oxidation of aromatic amines like this compound is an autoxidation process, which is a free-radical chain reaction involving atmospheric oxygen.[1] The mechanism can be simplified into three main stages:
-
Initiation: An initiator (which can be light, heat, or a trace metal impurity) abstracts a hydrogen atom from the amino group, forming an aminyl radical.
-
Propagation: The aminyl radical reacts with molecular oxygen to form a peroxy radical. This highly reactive peroxy radical can then abstract a hydrogen atom from another molecule of the amine, propagating the chain reaction.
-
Termination: The reaction is terminated when two radical species combine.
The intermediate products of this chain reaction can undergo further reactions to form the colored impurities observed.
Caption: Simplified mechanism of aromatic amine autoxidation.
Use of Stabilizers
For some aromatic amines, the addition of a small amount of a stabilizer can help to retard discoloration during storage.[7] Compounds such as thiourea and its derivatives have been shown to be effective.[7] However, it is important to consider that the addition of any substance will technically make your this compound a mixture. This approach should only be considered if the stabilizer is compatible with your downstream applications and can be easily removed if necessary. For most high-purity research applications, proper storage under an inert atmosphere is the preferred method of stabilization.
References
- ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
- Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.
- MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
- Google Patents. (n.d.). US2927136A - Stabilization of aromatic amines.
- Google Patents. (n.d.). US3154583A - Stabilization of aromatic amines.
- Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
- ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?.
- Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing.
- ResearchGate. (2025, September 19). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51.
- Scribd. (n.d.). Using Insert Gases For Puring, Blanketing and Transfer PDF.
- Wikipedia. (n.d.). Autoxidation.
- Performance Additives. (n.d.). Aromatic Amines Antioxidants.
- Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- Google Patents. (n.d.). US4622168A - Stabilizer for amine/quaternary ammonium blends.
- PubMed. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
- GasN₂. (n.d.). Blanketing: protecting the integrity of your products with inert gas.
- Air Products. (n.d.). Packaging, Inerting and Blanketing.
- MDPI. (n.d.). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
- ResearchGate. (n.d.). Oxidation potential of different aliphatic and aromatic amines.
- BOC. (n.d.). Inerting in the chemical industry.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- ResearchGate. (2025, August 6). Photo-assisted Oxidation of Anilines and Other Primary Aromatic Amines to Azo Compounds Using Mercury(II) Oxide as a PhotoOxidant.
- ResearchGate. (n.d.). Visible-Light-Driven Oxidation of Amines to Imines in Air Catalyzed by Polyoxometalate–Tris(bipyridine)ruthenium Hybrid Compounds | Request PDF.
Sources
- 1. Autoxidation - Wikipedia [en.wikipedia.org]
- 2. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. helixchrom.com [helixchrom.com]
- 6. 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 7. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
solubility issues of 4-Amino-3,5-dimethylbenzoic acid in aqueous media
Technical Support Center: 4-Amino-3,5-dimethylbenzoic Acid Solubility
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in aqueous media. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
I. Understanding the Challenge: The Amphoteric Nature of this compound
This compound is an amphoteric molecule, meaning it possesses both a weakly acidic carboxylic acid group and a weakly basic amino group.[1] This dual functionality is the primary determinant of its complex solubility behavior in aqueous solutions. The solubility is profoundly influenced by the pH of the medium, as this dictates the ionization state of the molecule.[2][3]
-
In acidic conditions (low pH): The amino group becomes protonated, forming a more soluble cationic salt.[1]
-
In alkaline conditions (high pH): The carboxylic acid group deprotonates, forming a more soluble anionic carboxylate salt.[1]
-
At the isoelectric point (pI): The molecule exists predominantly as a zwitterion, with both a positive and a negative charge, or as a neutral species. At this pH, the net charge is zero, and the compound typically exhibits its minimum aqueous solubility.
The presence of two methyl groups on the benzene ring increases the lipophilicity of the molecule, further contributing to its limited solubility in water compared to its parent compound, 4-aminobenzoic acid.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when working with this compound.
Q1: Why is my this compound not dissolving in water?
A1: The limited aqueous solubility of this compound at neutral pH is expected due to its molecular structure. The non-polar benzene ring and methyl groups contribute to its hydrophobicity. To achieve dissolution in a purely aqueous system, pH adjustment is typically necessary.
Q2: What is the recommended starting point for dissolving this compound?
A2: For initial attempts, it is advisable to explore pH modification. Start by preparing a slurry of the compound in water and incrementally add a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) while monitoring for dissolution. This will help you identify the pH range where the compound is most soluble.
Q3: I've adjusted the pH, but the compound precipitates out of solution over time. What's happening?
A3: This could be due to a few factors:
-
Reaching saturation: The concentration of your compound may exceed its solubility limit at that specific pH and temperature.
-
Temperature effects: Solubility is often temperature-dependent. If you dissolved the compound at an elevated temperature, it might precipitate upon cooling to room temperature.[1]
-
Common ion effect: If you are using a buffer system, the presence of a common ion can suppress the solubility of the salt form of your compound.[4]
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, polar organic solvents are effective for dissolving this compound.[1] Good starting points include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][5] However, for many biological applications, the use of organic solvents needs to be minimized or eliminated.
III. Troubleshooting Guide: Strategies for Enhancing Aqueous Solubility
This guide provides a systematic approach to overcoming solubility issues with this compound, progressing from simple adjustments to more advanced formulation techniques.
Strategy 1: pH Adjustment and Salt Formation
This is the most direct and often most effective method for increasing the aqueous solubility of ionizable compounds.[6][7]
Causality: By converting the neutral, poorly soluble form of the molecule into a charged, more polar salt, its interaction with water molecules is significantly enhanced, leading to increased solubility.[8]
Experimental Workflow:
Caption: Workflow for pH Adjustment and Salt Formation.
Step-by-Step Protocol for pH Adjustment:
-
Prepare a slurry of a known amount of this compound in a specific volume of purified water.
-
While stirring, slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH).
-
Continue adding the acid or base until the solid completely dissolves.
-
Measure the final pH of the solution. This will give you an indication of the pH required to achieve that concentration.
-
To create a full pH-solubility profile, repeat this process at various concentrations or use the shake-flask method across a range of buffered solutions.[9][10]
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar or poorly water-soluble compounds.[11][12][13]
Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for the hydrophobic portions of the solute molecule.[14]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerol
Data Presentation: Co-solvent Effects
| Co-solvent | Typical Concentration Range (% v/v) | Considerations |
| Ethanol | 5 - 40% | Potential for precipitation upon dilution with aqueous media.[15] |
| Propylene Glycol | 10 - 60% | Can increase viscosity. Generally regarded as safe (GRAS). |
| PEG 300/400 | 10 - 50% | Low toxicity, widely used in parenteral formulations.[15] |
Experimental Protocol: Co-solvent Screening
-
Prepare stock solutions of your chosen co-solvents in water at various concentrations (e.g., 10%, 20%, 40% v/v).
-
Add an excess amount of this compound to a known volume of each co-solvent mixture.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the saturated solutions to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Strategy 3: Utilization of Surfactants
Surfactants, or surface-active agents, can significantly enhance the solubility of poorly soluble compounds through micellar solubilization.[16][17]
Causality: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble drug can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.[18][19]
Commonly Used Surfactants:
| Surfactant Type | Examples | Typical Concentration Range |
| Anionic | Sodium Lauryl Sulfate (SLS) | > CMC (typically 0.05-0.10%)[15] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | > CMC |
| Non-ionic | Polysorbates (e.g., Tween® 80), Poloxamers (e.g., Pluronic® F-68) | > CMC |
Experimental Workflow for Surfactant-Based Solubilization:
Caption: Workflow for Surfactant-Based Solubilization.
Step-by-Step Protocol for Surfactant Solubilization:
-
Prepare a series of aqueous solutions of the chosen surfactant at different concentrations, ensuring some are below and some are above the known CMC.
-
Add an excess amount of this compound to a fixed volume of each surfactant solution.
-
Place the samples in a shaking incubator at a controlled temperature for 24-72 hours to reach equilibrium.
-
After equilibration, filter the samples through a syringe filter (e.g., 0.22 µm) to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.
IV. Analytical Methodologies for Solubility Determination
Accurate determination of solubility is crucial for evaluating the effectiveness of any enhancement strategy.
Shake-Flask Method
This is the "gold standard" method for determining equilibrium solubility.[20]
Protocol:
-
Add an excess amount of the solid compound to a known volume of the test solvent (e.g., buffer, co-solvent mixture) in a sealed container.
-
Agitate the container at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[1]
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it to remove any undissolved particles.[1]
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectrophotometry).
High-Throughput Screening (HTS) Methods
For rapid screening of multiple conditions, HTS methods can be employed. These often involve smaller scales and automated liquid handling.
V. Concluding Remarks
The solubility of this compound in aqueous media is a manageable challenge. A systematic approach, beginning with an understanding of its amphoteric nature and the profound effect of pH, is key. By logically progressing through troubleshooting strategies such as pH adjustment, the use of co-solvents, and the application of surfactants, researchers can successfully prepare solutions of this compound for their specific experimental needs. It is essential to couple these formulation strategies with robust analytical methods to accurately quantify the improvements in solubility.
VI. References
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enchantment Of Poorly Soluble Drug. Available at: [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutical Technology & Innovation.
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]
-
Lin, S., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. PubMed. Available at: [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Available at: [Link]
-
BenchChem. (2025). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives.
-
Pawar, P., et al. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
-
Kumar, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. PMC - NIH. Available at: [Link]
-
Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
-
Avdeef, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. Available at: [Link]
-
Qureshi, A., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
-
Avdeef, A., et al. (2012). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-Aminobenzoic Acid. Available at: [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
-
Al-Ghaban, A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]
-
Serajuddin, A. T. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
-
ScienceDirect. (2025). Co-solvent: Significance and symbolism.
-
Solubility of Things. (n.d.). 4-Aminobenzoic acid. Available at: [Link]
-
ResearchGate. (2025). Comparative Dissolution Rates of Weak Acids and Their Sodium Salts.
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Crison, J. R., et al. (2000). Dissolution of ionizable water-insoluble drugs: the combined effect of pH and surfactant. PubMed. Available at: [Link]
-
ScienceDirect. (n.d.). Cosolvent.
-
Indulkar, A. S., et al. (2017). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. PubMed. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs.
-
ProQuest. (n.d.). Solubility of aromatic compounds in mixed solvents.
-
Gao, P., et al. (2012). Effect of ionization of drug on drug solubilization in SMEDDS prepared using Capmul MCM and caprylic acid. PMC - NIH. Available at: [Link]
-
Kumar, S. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
-
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
-
BOC Sciences. (n.d.). Solubility Analysis.
-
ResearchGate. (n.d.). Solubility of p ABA in several solvents (data in Table 1), from above:. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
-
Sharma, D., et al. (2009). Dissolution enhancement of drugs. Part I: Technologies and effect of carriers. ResearchGate. Available at: [Link]
-
Szaniawska, M., & Szymczyk, K. (n.d.). Strategies in poorly soluble drug delivery systems.
-
Outsourced Pharma. (2025). Formulation Strategies For Poorly Soluble Molecules. Available at: [Link]
-
University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rjpdft.com [rjpdft.com]
- 5. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. asianpharmtech.com [asianpharmtech.com]
- 19. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Amino-3,5-dimethylbenzoic Acid
Welcome to the technical support center for the synthesis of 4-Amino-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this multi-step synthesis. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your research.
Synthesis Overview: A Two-Step Approach
The most common and reliable laboratory-scale synthesis of this compound involves a two-step process starting from 3,5-dimethylbenzoic acid.
-
Nitration: An electrophilic aromatic substitution where 3,5-dimethylbenzoic acid is nitrated to form 4-nitro-3,5-dimethylbenzoic acid.
-
Reduction: The subsequent reduction of the nitro group to an amine, yielding the final product.
While seemingly straightforward, each step has its nuances that can lead to the formation of byproducts, impacting yield and purity. This guide will help you identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during the synthesis.
Q1: My nitration reaction is sluggish and gives a low yield of the desired 4-nitro-3,5-dimethylbenzoic acid. What could be the cause?
A1: This is a common issue often related to the reaction conditions. The carboxylic acid and methyl groups on the starting material have opposing directing effects. While the methyl groups are activating and ortho-, para-directing, the carboxylic acid group is deactivating and meta-directing. For nitration to occur at the 4-position (para to one methyl and ortho to the other), a careful balance of temperature and nitrating agent concentration is crucial.
-
Insufficiently strong nitrating agent: Ensure you are using a potent nitrating mixture, typically concentrated nitric acid with concentrated sulfuric acid as a catalyst. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed.
-
Low reaction temperature: While low temperatures are generally used to control regioselectivity and prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. A typical temperature range for this reaction is between 0°C and 30°C. If the reaction is not proceeding, a slight and careful increase in temperature might be necessary.
-
Inadequate reaction time: Allow sufficient time for the reaction to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
Q2: I see multiple spots on my TLC plate after the nitration step. What are the likely byproducts?
A2: The presence of multiple spots indicates the formation of side products. The most common ones in this step are:
-
Unreacted 3,5-dimethylbenzoic acid: This will be a major component if the reaction has not gone to completion.
-
Isomeric nitro-products: Although the 4-nitro isomer is the major product, small amounts of other isomers like 2-nitro-3,5-dimethylbenzoic acid might form.
-
Dinitro-products: Under harsh conditions (high temperature or excess nitrating agent), dinitration can occur, leading to products like 2,4-dinitro-3,5-dimethylbenzoic acid.
-
Oxidized byproducts: Aggressive reaction conditions can lead to the oxidation of one of the methyl groups, forming 5-methylisophthalic acid.[1]
Q3: The reduction of my 4-nitro-3,5-dimethylbenzoic acid is incomplete. How can I improve this?
A3: Incomplete reduction is a frequent challenge and often points to issues with the reducing agent or reaction conditions.
-
Choice of reducing agent: Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). Catalytic hydrogenation is generally cleaner, but the catalyst can sometimes be poisoned. Metal/acid reductions are robust but can require a more rigorous workup to remove metal salts.
-
Insufficient reducing agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent.
-
Reaction time and temperature: Some reductions may require gentle heating or prolonged reaction times to proceed to completion. Again, TLC is an invaluable tool for monitoring the reaction's progress.
Q4: My final product, this compound, is colored. What is the cause and how can I purify it?
A4: A colored product often indicates the presence of trace impurities.
-
Incomplete reduction: Residual starting material, 4-nitro-3,5-dimethylbenzoic acid, is yellow.
-
Azo compounds: If the reduction is not driven to completion, highly colored azo compounds can form as byproducts from the condensation of intermediate nitroso and hydroxylamine species.
-
Oxidation of the product: The amino group in the final product is susceptible to air oxidation, which can lead to colored impurities over time.
For purification, recrystallization is the most effective method. A mixed solvent system, such as ethanol/water, can be very effective. For stubborn coloration, treatment with activated charcoal during recrystallization can help remove colored impurities.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a systematic approach to identifying and addressing the presence of byproducts in your synthesis.
Step 1: Initial Assessment with TLC and HPLC
Before proceeding to more complex analytical techniques, a preliminary analysis using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can provide valuable information about the purity of your product.
-
TLC Analysis: Run a TLC of your crude product against the starting material. The presence of a spot with the same Rf as the starting material confirms incomplete reaction. Additional spots indicate the presence of byproducts.
-
HPLC Analysis: A reverse-phase HPLC method is highly effective for separating the product from non-polar and some polar impurities. A typical method would use a C18 column with a mobile phase of acetonitrile and acidified water.[2] The appearance of multiple peaks confirms the presence of impurities.
Step 2: Structural Elucidation of Byproducts using Mass Spectrometry and NMR
For a definitive identification of unknown byproducts, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent like methanol or acetonitrile.
-
LC Separation: Utilize a C18 reverse-phase column with a gradient elution, for example, starting with a higher percentage of water with 0.1% formic acid and gradually increasing the percentage of acetonitrile with 0.1% formic acid.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. The expected [M+H]⁺ for this compound is m/z 166.1.
-
Data Interpretation: Analyze the mass spectra of any impurity peaks to determine their molecular weights, which provides crucial clues to their identity.
Data Presentation: Expected Molecular Weights of Key Compounds
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| 3,5-dimethylbenzoic acid (Starting Material) | C₉H₁₀O₂ | 151.1 |
| 4-nitro-3,5-dimethylbenzoic acid (Intermediate) | C₉H₉NO₄ | 196.1 |
| This compound (Product) | C₉H₁₁NO₂ | 166.1 |
| 5-methylisophthalic acid (Oxidized Byproduct) | C₉H₈O₄ | 181.1 |
| 4-hydroxylamino-3,5-dimethylbenzoic acid (Reduction Intermediate) | C₉H₁₁NO₃ | 182.1 |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve the crude product in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Interpretation: Compare the obtained spectrum with the known spectrum of the pure product. The presence of unexpected signals will indicate impurities.
-
Expected ¹H NMR Signals for this compound (in DMSO-d₆):
-
Singlet around 7.5 ppm (2H, aromatic protons)
-
Broad singlet for the NH₂ protons
-
Singlet around 2.1 ppm (6H, methyl protons)
-
Broad singlet for the COOH proton
-
The presence of signals corresponding to the starting material or the nitro-intermediate would confirm their presence as impurities.
Visualization of Synthetic Pathway and Troubleshooting Logic
Diagram 1: Synthetic Pathway for this compound
Caption: A simplified workflow of the two-step synthesis.
Diagram 2: Troubleshooting Logic for Byproduct Identification
Caption: A logical guide for troubleshooting common synthesis issues.
References
- PrepChem. (n.d.). Preparation of 3,5-dimethylbenzoic acid.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- mzCloud. (2023). 4-(Dimethylamino)benzoic acid.
Sources
Technical Support Center: Catalyst Selection for Reactions Involving 4-Amino-3,5-dimethylbenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning catalyst selection for chemical transformations involving 4-Amino-3,5-dimethylbenzoic acid. The unique electronic and steric properties of this molecule—namely the electron-donating amino group and the two ortho-methyl groups—present specific challenges that require careful consideration of catalyst and reaction conditions.
I. Understanding the Substrate: this compound
This compound is an aromatic compound featuring a carboxylic acid, an amino group, and two methyl groups.[1] This substitution pattern results in significant steric hindrance around both the amino and carboxylic acid functionalities. This steric bulk, combined with the electronic effects of the substituents, dictates the optimal choice of catalysts for various transformations.
Core Molecular Features and Their Implications:
-
Steric Hindrance: The two methyl groups ortho to the amino group and meta to the carboxylic acid create a sterically congested environment. This can impede the approach of reagents and catalysts to the reactive centers.
-
Electronic Effects: The amino group is a strong electron-donating group, increasing the electron density of the aromatic ring. This can affect the reactivity of the ring in electrophilic aromatic substitution and the oxidative addition step in cross-coupling reactions.
-
Amphoteric Nature: The presence of both a basic amino group and an acidic carboxylic acid group means the molecule's charge and reactivity can be highly dependent on the reaction pH.
II. Amidation & Peptide Coupling: Overcoming Steric Hindrance
Forming an amide bond with this compound is a common yet challenging transformation due to the sterically hindered amino group.
Frequently Asked Questions (FAQs): Amidation
Q1: My standard amide coupling reaction with EDC/HOBt is giving a low yield. What is the likely cause and what should I try next?
A1: The low yield is likely due to the significant steric hindrance around the carboxylic acid group, which slows down the nucleophilic attack by the amine. While EDC/HOBt is a versatile coupling agent, it may not be potent enough for such a sterically demanding substrate. The formation of an N-acylurea byproduct can also be a significant issue with carbodiimides.[2]
Recommended Action: Switch to a more powerful coupling reagent. Onium-type reagents like HATU, HBTU, or PyBOP are generally more effective for sterically hindered amino acids.[3][4] These reagents form highly reactive O-acylisourea intermediates that can overcome the steric barrier.[3] Using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is also recommended to activate the amino acid without competing in the reaction.[2][4]
Q2: I'm observing the formation of byproducts in my amidation reaction. How can I minimize them?
A2: Side reactions can arise from the coupling agent itself or from the substrate under the reaction conditions. With carbodiimide reagents, the primary byproduct is often an N-acylurea.[2] With highly active coupling reagents, racemization can be a concern if the amine partner is chiral.
Recommended Action:
-
Additive Use: The addition of HOBt or HOAt can suppress the formation of N-acylurea by forming a more stable active ester intermediate.[2]
-
Temperature Control: Running the reaction at a lower temperature (0 °C to room temperature) can help minimize side reactions.
-
Reagent Choice: Phosphonium-based reagents like PyBOP do not cause guanidinylation of primary amines, a side reaction that can occur with some uronium-based reagents.[3][4]
Troubleshooting Guide: Amidation Reactions
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Insufficient activation of the carboxylic acid. | Use a more potent coupling reagent like HATU or HCTU.[3][4] Consider converting the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride.[2] |
| Low nucleophilicity of the reacting amine. | Increase the reaction temperature or prolong the reaction time. | |
| Multiple Spots on TLC, Difficult Purification | Formation of N-acylurea byproduct (with carbodiimides). | Add HOBt or HOAt to the reaction mixture.[2] |
| Unreacted starting materials. | Ensure a slight excess (1.1-1.2 equivalents) of the coupling reagent and amine are used. Monitor the reaction to completion using TLC or LC-MS.[2] | |
| Degradation of coupling reagent. | Use fresh, high-purity coupling reagents. Some, like HATU, have limited solution stability.[3][4] |
Experimental Protocol: HATU-Mediated Amide Coupling
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Reagent Addition: Add HATU (1.1-1.2 equivalents) to the mixture, followed by the dropwise addition of a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).[2]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
III. Esterification: Driving the Equilibrium
Esterification of the carboxylic acid group is another key transformation. The primary challenge here is not just steric hindrance but also the equilibrium nature of the reaction.
Frequently Asked Questions (FAQs): Esterification
Q1: What is the most straightforward method for esterifying this compound?
A1: Fischer-Speier esterification is a classic and effective method.[5] This involves reacting the carboxylic acid with a large excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6] The excess alcohol serves as both a reactant and the solvent, driving the equilibrium towards the ester product.[5]
Q2: The amino group in my substrate is basic. Will this interfere with the acid-catalyzed esterification?
A2: Yes, the amino group will be protonated by the strong acid catalyst, forming an ammonium salt.[5] This deactivates the electron-donating effect of the amino group on the aromatic ring but generally does not prevent the esterification of the carboxylic acid. The key steps of the Fischer esterification mechanism involve protonation of the carbonyl oxygen of the carboxylic acid.[6][7]
Troubleshooting Guide: Fischer Esterification
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Ester Yield | Reaction has not reached equilibrium or the equilibrium is unfavorable. | Use a large excess of the alcohol (it can be the solvent).[5] Remove water as it forms, either by azeotropic distillation (using a Dean-Stark apparatus) or by adding a dehydrating agent like molecular sieves. |
| Insufficient catalyst. | Ensure a catalytic amount (typically 1-5 mol%) of a strong acid like H₂SO₄ is used. | |
| Side Product Formation (e.g., sulfonation) | Reaction temperature is too high with concentrated H₂SO₄. | Use a milder acid catalyst like p-TsOH. Keep the reaction temperature at a gentle reflux.[5] |
Decision-Making Workflow for Esterification
Caption: Decision workflow for troubleshooting low yields in esterification.
IV. Palladium-Catalyzed Cross-Coupling Reactions
For reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, where a halide derivative of this compound is used, the steric hindrance and electronic properties of the substrate are critical factors in catalyst selection.
Frequently Asked Questions (FAQs): Cross-Coupling
Q1: I am planning a Suzuki-Miyaura coupling with a bromo-derivative of this compound. What type of palladium catalyst system should I start with?
A1: Due to the steric hindrance and the presence of an electron-rich amino group, a high-activity catalyst system is required. Traditional catalysts like Pd(PPh₃)₄ may work but often require higher temperatures and can give modest yields.[8] Modern catalyst systems employing bulky, electron-rich phosphine ligands are generally more effective for challenging substrates.[9]
Recommended Catalyst System:
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices.[9]
-
Ligand: A sterically hindered and electron-rich biaryl phosphine ligand such as SPhos, XPhos, or RuPhos is highly recommended. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[8] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[9]
Q2: How do the functional groups (amine and carboxylic acid) interfere with the cross-coupling reaction?
A2: Both groups can interact with the palladium catalyst. The basic amino group can coordinate to the palladium center, potentially inhibiting catalysis.[10] The carboxylic acid will be deprotonated by the base used in the reaction, which can cause solubility issues and potential coordination to the palladium.[10]
Mitigation Strategies:
-
Protecting Groups: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can improve solubility and prevent interference.[11]
-
Ligand Choice: The use of bulky ligands helps to create a sterically demanding coordination sphere around the palladium, which can disfavor the binding of the substrate's amino group.
-
Base and Solvent Selection: Careful selection of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, toluene/water) is crucial to manage solubility and reactivity.[8][11]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | Inactive catalyst. | Use a pre-catalyst or ensure the in-situ generation of the active Pd(0) species is efficient. Switch to a more active ligand (e.g., a biaryl phosphine or NHC ligand).[9] |
| Poor solubility of the carboxylate salt. | Protect the carboxylic acid as an ester.[11] Use a solvent system that can dissolve both organic and inorganic components, such as dioxane/water or THF/water.[8] | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Catalyst decomposition. | Use a more robust ligand. Lower the reaction temperature if possible. | |
| Protodeboronation | Boronic acid is unstable under the reaction conditions. | Use a milder base or a shorter reaction time. Ensure the aryl halide is sufficiently reactive. |
Catalyst Selection Logic for Cross-Coupling
Caption: Logic diagram for selecting a catalyst system for cross-coupling reactions.
V. References
-
Choi, S. H. (2012). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 56(3), 275-283. Available at: [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(2), 489-492. Available at: [Link]
-
Nolan, S. P., et al. (2022). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. ACS Catalysis, 12(15), 9459-9467. Available at: [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. Available at: [Link]
-
Cheminform. (2011). Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. ChemInform, 42(31). Available at: [Link]
-
Bioengineer.org. (2026). Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Catalytic Amidation. Catalytic Amidation Methods. Available at: [Link]
-
Lee, D., & Chang, S. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Chemistry, 21(14), 5364-5368. Available at: [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Gonçalves, V. L. C., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts, 14(1), 58. Available at: [Link]
-
Hara, K., et al. (2010). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Chemistry – An Asian Journal, 5(2), 328-334. Available at: [Link]
Sources
- 1. Buy this compound | 4919-40-8 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. file.globalso.com [file.globalso.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Impurities in Commercial 4-Amino-3,5-dimethylbenzoic Acid
Welcome to the technical support center for 4-Amino-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and manage impurities commonly encountered in commercial batches of this valuable chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to tackle challenges in your laboratory work.
Section 1: Troubleshooting Common Issues
This section addresses specific problems you might encounter during the handling and analysis of this compound.
Issue 1: Unexpected Peaks in HPLC Analysis
Question: My HPLC chromatogram of commercial this compound shows several unexpected peaks besides the main product peak. What are these, and how can I identify them?
Answer: The presence of extraneous peaks in your HPLC analysis typically points to impurities from the synthesis process or degradation. The most common synthetic route to this compound involves the nitration of 3,5-dimethylbenzoic acid followed by reduction of the nitro group.[1]
Potential Impurities and Their Identification:
-
Unreacted Starting Material (3,5-dimethylbenzoic acid): This is a common impurity. It is less polar than the product due to the absence of the amino group.
-
Nitro-intermediate (4-Nitro-3,5-dimethylbenzoic acid): Incomplete reduction will leave this intermediate in the final product. It is also a likely impurity.
-
Other Isomers: Depending on the control of the nitration step, other nitro-isomers and corresponding amino-isomers might be present in trace amounts.
To identify these impurities, you can use a combination of techniques:
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown byproducts by providing the mass-to-charge ratio of the impurity peaks.[2]
-
Spiking Experiments: If you have standards of the suspected impurities, you can "spike" your sample with a small amount of the standard and observe which peak in your chromatogram increases in area.
-
Fraction Collection and NMR: For significant impurities, you can use preparative HPLC to isolate the impurity and then perform Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Issue 2: Poor Yield or "Oiling Out" During Recrystallization
Question: I'm trying to purify this compound by recrystallization, but I'm either getting a low yield or the compound is "oiling out" instead of forming crystals. What am I doing wrong?
Answer: Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent and the cooling process. "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, often because the boiling point of the solvent is higher than the melting point of the solute.[3]
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For aminobenzoic acids, polar solvents are generally a good starting point. A mixed solvent system, such as ethanol/water or acetone/water, can be effective.[2][5]
-
Preventing "Oiling Out":
-
Use a larger volume of the primary solvent to lower the saturation point.
-
If an oil forms, try to redissolve it by adding more hot solvent and then cool the solution more slowly. A slower cooling rate encourages the formation of purer crystals.[6]
-
-
Maximizing Yield:
-
Avoid using an excessive amount of solvent, as this will keep more of your product dissolved at low temperatures.[4]
-
After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.[6]
-
Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.[7]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most likely impurities in commercial this compound?
Based on common synthetic routes, the most probable impurities are:
-
3,5-dimethylbenzoic acid: The starting material for one of the main synthetic pathways.[1]
-
4-Nitro-3,5-dimethylbenzoic acid: The intermediate from the nitration step. Incomplete reduction leads to its presence.
-
Mesitylene: If the synthesis starts from mesitylene, it could be present as a residual starting material.[8]
-
Other positional isomers: Formed during the nitration of 3,5-dimethylbenzoic acid.
FAQ 2: How can I perform an acid-base extraction to purify my sample?
Acid-base extraction is an excellent method for separating acidic and basic compounds from neutral impurities.[9] this compound is amphoteric, meaning it has both an acidic carboxylic acid group and a basic amino group. This allows for selective extraction.
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
This is a general method based on protocols for similar aminobenzoic acids and should be optimized for your specific instrument and impurity profile.
| Parameter | Recommended Condition |
| Stationary Phase | C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A starting point could be 10% B, ramping to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm or based on the UV-Vis spectrum of the compound |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Recrystallization of this compound
This protocol is a starting point and may require optimization.
-
Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture). Heat the mixture gently on a hot plate while stirring to dissolve the solid.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Visualizing Workflows
Impurity Identification Workflow
Caption: Workflow for the identification of impurities.
Purification Workflow: Acid-Base Extraction
Caption: A general workflow for purification via acid-base extraction.
References
- PrepChem. (n.d.). Synthesis of 4-amino-3,5-dimethoxybenzoic acid.
- University of California, Irvine. (n.d.). Recrystallization 2.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- The Royal Society of Chemistry. (n.d.). 4 - Supporting Information.
- Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
- The Royal Society of Chemistry. (n.d.). 4.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- RSC Publishing. (n.d.). Analytical Methods.
- ChemSynthesis. (2025, May 20). This compound.
- University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.
- ResearchGate. (n.d.). RECRYSTALLIZATION.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- PrepChem. (n.d.). Preparation of 3,5-dimethylbenzoic acid.
- Chemsrc. (2025, August 27). 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8.
- Acta Chemica Scandinavica. (1967). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds.
Sources
- 1. Buy this compound | 4919-40-8 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. prepchem.com [prepchem.com]
- 7. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. helixchrom.com [helixchrom.com]
- 9. derpharmachemica.com [derpharmachemica.com]
temperature control in the synthesis of 4-Amino-3,5-dimethylbenzoic acid
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Synthesis of 4-Amino-3,5-dimethylbenzoic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic process. My focus here, as a Senior Application Scientist, is to provide not just protocols, but the underlying chemical principles that govern success, with a particular emphasis on the critical parameter of temperature control.
The synthesis of this compound is typically a two-step process: the nitration of 3,5-dimethylbenzoic acid, followed by the reduction of the resulting nitro-intermediate. Each of these steps is highly sensitive to temperature, where even minor deviations can drastically affect yield, purity, and safety. This guide will provide you with troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and reproducible synthesis.
Troubleshooting Guide: Common Issues in Synthesis
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven experience.
Question: I'm experiencing a runaway reaction during the nitration step, with a rapid temperature spike and the evolution of brown gas. What's happening and how do I prevent it?
Answer: You are observing a classic thermal runaway. Nitration is a highly exothermic reaction, and the brown gas is nitrogen dioxide (NO₂), a sign of the reaction proceeding too quickly and potentially degrading the nitric acid.[1]
-
Causality: The primary causes are adding the nitrating mixture too rapidly or having insufficient cooling.[1] Without efficient heat removal, the reaction rate accelerates, generating more heat in a dangerous feedback loop.
-
Immediate Corrective Action:
-
Cease addition of the nitrating agent immediately.
-
Enhance external cooling by adding more ice and salt to your cooling bath.
-
Ensure your stirring is vigorous to maximize heat transfer to the flask walls.
-
-
Preventative Measures:
-
Controlled Addition: Add the pre-cooled nitrating mixture (sulfuric and nitric acid) dropwise using a pressure-equalizing dropping funnel.
-
Vigilant Monitoring: Keep a thermometer in the reaction mixture at all times and ensure the temperature is consistently maintained within the recommended range (e.g., 0–5°C).[1]
-
Efficient Cooling: Use an ice-salt bath for cooling, as it can achieve temperatures below 0°C. Ensure the flask is adequately immersed.
-
Question: My final yield of this compound is very low, and my TLC analysis of the crude nitration product shows multiple spots.
Answer: This issue points towards inefficient nitration and the formation of byproducts, which is strongly linked to temperature control.
-
Causality: If the temperature during nitration rises above the optimal range, you risk forming polynitrated compounds (e.g., dinitro- derivatives) and other unwanted isomers.[1][2] These impurities can complicate the subsequent reduction step and the final purification, leading to a lower overall yield.
-
Troubleshooting Steps:
-
Verify Nitration Temperature: Re-examine your lab notes to confirm the temperature was strictly maintained. Any excursion above 10-15°C significantly increases the likelihood of side reactions.[2]
-
Optimize Purification: The presence of isomers can sometimes lower the melting point of the product, making it oily or difficult to crystallize.[2] A thorough washing of the crude nitro-product with ice-cold water is essential to remove residual acids that can hinder crystallization.[2] Recrystallization from a suitable solvent system (e.g., ethanol/water) is crucial for purification before proceeding to the reduction step.
-
Controlled Workup: When quenching the nitration reaction, pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. This ensures rapid cooling and complete precipitation of the desired mononitro product.[1]
-
Question: The reduction of 4-nitro-3,5-dimethylbenzoic acid is incomplete, even after extended reaction times. What could be the cause?
Answer: Incomplete reduction, particularly in catalytic hydrogenation, can be related to temperature, pressure, or catalyst activity.
-
Causality: While the reduction of nitro groups is also exothermic, maintaining an appropriate temperature is key for reaction kinetics. A temperature that is too low can lead to a very slow reaction rate. Conversely, excessively high temperatures can sometimes lead to side reactions or catalyst degradation. For many catalytic hydrogenations, a moderately elevated temperature (e.g., 60°C) is optimal to ensure a reasonable reaction rate without promoting byproducts.[3]
-
Troubleshooting Steps:
-
Temperature and Pressure: For catalytic hydrogenation, ensure both the hydrogen pressure (e.g., 0.7 MPa) and temperature (e.g., 60°C) are maintained at the recommended levels for the duration of the reaction.[3]
-
Catalyst Activity: Ensure you are using a fresh and active catalyst (e.g., Palladium on Carbon). The catalyst should be handled properly to avoid deactivation.
-
Monitoring: Use TLC to monitor the disappearance of the starting nitro compound. If the reaction stalls, it may be necessary to filter and add fresh catalyst.
-
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so fundamentally important in the nitration of 3,5-dimethylbenzoic acid?
A1: Precise temperature control is paramount because nitration is a highly exothermic process.[1][4] Maintaining a low temperature (typically 0–5°C) is essential for two primary reasons:
-
Selectivity: It prevents side reactions, particularly polynitration (the addition of more than one nitro group) and the formation of unwanted isomers.[1][2]
-
Safety: It prevents a dangerous thermal runaway, which can lead to an uncontrolled, violent reaction and the release of toxic nitrogen dioxide gas.[1]
Q2: What is the optimal temperature range for the nitration step?
A2: For the mononitration of 3,5-dimethylbenzoic acid, the recommended temperature range is typically 0–5°C .[1] Keeping the reaction within this narrow window is a key factor in achieving a high yield of the desired 4-nitro-3,5-dimethylbenzoic acid.
Q3: What is the recommended temperature for the catalytic reduction of the nitro group?
A3: A common and effective condition for the catalytic hydrogenation of the intermediate 4-nitro-3,5-dimethylbenzoic acid is a temperature of 60°C under hydrogen pressure (e.g., 0.7 MPa) with a palladium on carbon catalyst.[3] This temperature provides a good balance between a practical reaction rate and minimizing potential side reactions.
Data Summary: Temperature Parameters
The following table summarizes the critical temperature parameters for the synthesis.
| Reaction Step | Parameter | Optimal Range | Consequences of Deviation |
| Nitration | Reaction Temperature | 0–5°C | Too High: Polynitration, byproduct formation, reduced yield, risk of runaway reaction.[1][2] |
| Addition of Nitrating Mix | Maintain reaction temp. at 0–5°C | Too Fast: Uncontrolled exotherm, runaway reaction.[1] | |
| Reduction | Reaction Temperature | ~60°C (for catalytic hydrogenation) | Too Low: Very slow or incomplete reaction. Too High: Potential for side reactions or catalyst degradation. |
Visualizing the Process
Synthesis Workflow
The following diagram illustrates the key stages of the synthesis, highlighting the critical temperature control points.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Nitration Step
This diagram provides a logical path to diagnose issues during the critical nitration step.
Caption: Decision tree for troubleshooting the nitration of 3,5-dimethylbenzoic acid.
Experimental Protocols
The following are detailed, self-validating protocols that emphasize the critical temperature control points.
Protocol 1: Nitration of 3,5-Dimethylbenzoic Acid
Materials:
-
3,5-Dimethylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice and Salt (e.g., NaCl)
-
Deionized Water
Procedure:
-
Prepare Cooling Bath: Prepare an ice-salt bath capable of maintaining a temperature below 0°C.
-
Dissolve Substrate: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the acid to below 5°C in the ice bath. Slowly portion-wise add the 3,5-dimethylbenzoic acid while stirring. Continue to stir until fully dissolved, ensuring the temperature does not rise above 5°C.[1]
-
Prepare Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to a pre-cooled volume of concentrated sulfuric acid. Cool this mixture thoroughly in a separate ice bath.
-
Controlled Addition: Using a pressure-equalizing dropping funnel, add the cold nitrating mixture dropwise to the dissolved substrate solution. This is the most critical step. The rate of addition must be controlled to ensure the internal reaction temperature is strictly maintained between 0 and 5°C .[1]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional period (e.g., 30-60 minutes), monitoring by TLC until the starting material is consumed.
-
Quenching: Very slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate of the crude 4-nitro-3,5-dimethylbenzoic acid should form.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the solid thoroughly with several portions of cold deionized water to remove all residual acids. Dry the product before proceeding.
Protocol 2: Reduction of 4-Nitro-3,5-dimethylbenzoic Acid
Materials:
-
4-Nitro-3,5-dimethylbenzoic acid
-
Methanol (or other suitable solvent)
-
Palladium on activated carbon (Pd/C, 5-10 wt%)
-
Hydrogen Gas (H₂)
Procedure:
-
Setup: To a suitable autoclave or hydrogenation vessel, add the 4-nitro-3,5-dimethylbenzoic acid, methanol, and the Pd/C catalyst.[3]
-
Inerting: Seal the vessel and purge the atmosphere with an inert gas (e.g., nitrogen or argon) several times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.7 MPa).[3]
-
Temperature Control: Begin stirring and heat the reaction mixture to the target temperature of 60°C . Maintain this temperature and pressure for the duration of the reaction (typically several hours).[3]
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis of aliquots.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge again with an inert gas.
-
Isolation: Remove the catalyst by filtration through a pad of celite. Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
References
- PrepChem. (n.d.). Preparation of 3,5-dimethylbenzoic acid.
- Google Patents. (n.d.). CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene.
- Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- PrepChem. (n.d.). Synthesis of 4-amino-3,5-dimethoxybenzoic acid.
- Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
- Google Patents. (n.d.). CN102336658A - Production method of 3,5-dimethylbenzoic acid.
- ResearchGate. (n.d.). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?
- Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- Chem-Station. (2014, October 6). Hofmann Rearrangement.
- Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.
- ResearchGate. (n.d.). Hofmann rearrangement (Hofmann degradation reaction).
- Journal of Chemical Education. (1999). The Hofmann Rearrangement Using Household Bleach: Synthesis of 3-Nitroaniline.
- ChemSynthesis. (n.d.). This compound.
- Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
Sources
pH optimization for reactions with 4-Amino-3,5-dimethylbenzoic acid
Welcome to the technical support resource for 4-Amino-3,5-dimethylbenzoic acid (CAS 4919-40-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of pH when working with this versatile bifunctional molecule. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the critical functional groups on this compound and how do they dictate its behavior in different pH environments?
This compound possesses two key functional groups that are ionizable: a carboxylic acid (-COOH) and an aromatic amino group (-NH₂).[1] The interplay between the acidity of the carboxylic acid and the basicity of the amino group governs the molecule's overall charge, solubility, and reactivity at any given pH.
-
Carboxylic Acid Group (-COOH): This group is acidic. It will be predominantly in its neutral, protonated form (-COOH) at low pH. As the pH increases past its pKa, it will deprotonate to become a negatively charged carboxylate (-COO⁻). The pKa of benzoic acid is approximately 4.20.[2] The electron-donating methyl groups on the ring will slightly increase this pKa, while the electron-withdrawing (by induction) but donating (by resonance) amino group will have a competing effect. We can estimate the pKa of the carboxylic acid group to be in the range of 4.5 - 5.0 .
-
Amino Group (-NH₂): This group is basic. It will be in its protonated, positively charged ammonium form (-NH₃⁺) at low pH. As the pH increases past its pKa, it will deprotonate to its neutral, nucleophilic form (-NH₂). The pKa of the conjugate acid of aniline is around 4.6. The two electron-donating methyl groups on the ring will increase the electron density on the nitrogen, making it more basic. Therefore, the pKa of the ammonium group is estimated to be in the range of 4.8 - 5.5 .
This unique structure, with two pKa values that are relatively close, leads to the existence of different ionic species depending on the solution's pH.
Q2: How does the overall charge and solubility of this compound change with pH?
The solubility of amphoteric molecules like this is highly pH-dependent and is lowest near the isoelectric point (pI), where the net charge is zero.[3][4]
-
Low pH (pH < 4): Both the amino and carboxylic acid groups are protonated. The molecule carries a net positive charge (cationic form), leading to good solubility in aqueous acidic solutions.
-
Intermediate pH (pH ≈ 4.5 - 5.5): In this range, the molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The net charge is zero, and aqueous solubility is at its minimum.
-
High pH (pH > 6): The amino group is neutral (-NH₂), and the carboxylic acid is deprotonated (-COO⁻). The molecule carries a net negative charge (anionic form), leading to good solubility in aqueous basic solutions.
Data Summary: pH-Dependent Properties
| pH Range | Dominant Species | Net Charge | Expected Aqueous Solubility |
| < 4.0 | Cationic (-COOH, -NH₃⁺) | Positive (+) | High |
| 4.5 - 5.5 | Zwitterionic (-COO⁻, -NH₃⁺) | Neutral (0) | Low (Isoelectric Point) |
| > 6.0 | Anionic (-COO⁻, -NH₂) | Negative (-) | High |
Visualization of pH-Dependent Species
Caption: Dominant ionic species of this compound vs. pH.
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is a cornerstone reaction, but the bifunctional nature of this compound presents a classic pH optimization challenge.[5]
Q3: My amide coupling reaction (e.g., using EDC/NHS) is inefficient. Why is pH so critical and what is the optimal range?
This is a common issue. The reaction requires two opposing pH conditions to be balanced:
-
Carboxylic Acid Activation: Carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) work most efficiently under slightly acidic conditions (pH 4.5-6.0).[6] This protonates the carbodiimide, making it highly reactive towards the carboxylate nucleophile to form the key O-acylisourea intermediate. If the pH is too high, the activation step is slow.
-
Nucleophilic Attack by Amine: The amine coupling partner must be in its neutral, unprotonated form to act as a nucleophile. This requires the pH to be at or, ideally, slightly above the pKa of the amine's conjugate acid. If the pH is too low, the amine is protonated (-NH₃⁺) and non-nucleophilic, halting the reaction.
The "optimal" pH is therefore a compromise. For most standard amide couplings, a pH range of 6.0 - 7.5 is a successful starting point. This is slightly acidic enough for activation while ensuring a sufficient population of the amine coupling partner is deprotonated and reactive.
Visualization of Amide Coupling pH Conflict
Caption: The pH compromise in EDC-mediated amide coupling reactions.
Q4: How do I set up an experiment to systematically optimize the pH for my amide coupling reaction?
When yields are low, a systematic pH screen is the most reliable troubleshooting step.
Protocol: Small-Scale Parallel pH Screen for Amide Coupling
Objective: To identify the optimal reaction pH for coupling this compound with a target amine using EDC/NHS chemistry.
Materials:
-
This compound
-
Your amine of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)
-
Buffers: 0.1 M MES (pH 6.0), 0.1 M HEPES (pH 7.0), 0.1 M TAPS (pH 8.0)
-
Reaction vials (e.g., 1.5 mL HPLC vials)
-
Stirring apparatus
-
TLC or LC-MS for reaction monitoring
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in your chosen organic solvent.
-
Prepare a 0.2 M stock solution of your amine in the same solvent.
-
Prepare a 0.4 M stock solution of EDC and a 0.4 M stock solution of NHS in the same solvent. Note: Prepare these fresh as they can hydrolyze.
-
-
Reaction Setup (Perform in triplicate for each pH):
-
Label three sets of reaction vials: "pH 6.0", "pH 7.0", and "pH 8.0".
-
To each vial, add the components in the following order, ensuring mixing after each addition:
-
50 µL of your chosen buffer (MES, HEPES, or TAPS).
-
50 µL of the this compound stock solution (1.0 eq).
-
50 µL of the amine stock solution (1.0 eq).
-
25 µL of the NHS stock solution (1.0 eq).
-
25 µL of the EDC stock solution (1.0 eq).
-
-
-
Reaction and Monitoring:
-
Seal the vials and stir the reactions at room temperature.
-
Monitor the progress at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot and analyzing via TLC or LC-MS.
-
Compare the rate of product formation and consumption of starting materials across the different pH conditions.
-
-
Analysis:
-
The pH that provides the fastest conversion with the fewest byproducts is your optimal condition for scale-up. Often, a balance is found around pH 7.0. For electron-deficient amines, slightly higher pH might be necessary.[7]
-
Troubleshooting Guide: Esterification Reactions
Q5: I am trying to perform a Fischer esterification on this compound with an alcohol and a strong acid catalyst (e.g., H₂SO₄), but it's failing. What is the problem?
The Fischer esterification requires strongly acidic conditions to protonate the carboxylic acid's carbonyl oxygen, making it more electrophilic for attack by the alcohol.[8][9] The problem is that under these conditions (typically pH < 2), the amino group of your starting material will be completely protonated to -NH₃⁺.
This causes two major issues:
-
Solubility: As discussed in Q2, the cationic form is soluble in aqueous acid. However, Fischer esterifications are often run in an excess of alcohol as the solvent. The highly charged ammonium salt may precipitate out of less polar alcohols, effectively halting the reaction.
-
Electronic Deactivation: The strongly electron-withdrawing -NH₃⁺ group deactivates the aromatic ring, which can influence the reactivity of the carboxylic acid group.
Alternative Protocol: Mild Esterification using POCl₃
For substrates with acid-sensitive functional groups like amines, an alternative strategy that operates under milder, non-acidic conditions is required. Phosphorus oxychloride (POCl₃) can be used to activate the carboxylic acid for esterification at room temperature.[10]
Objective: To synthesize the methyl ester of this compound under conditions that tolerate the amino group.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (can be used as solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran) as co-solvent if needed.
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Under an inert atmosphere, dissolve this compound in a sufficient volume of anhydrous methanol in a round-bottom flask equipped with a stir bar. Cool the solution to 0 °C in an ice bath.
-
Activation: While stirring vigorously, add POCl₃ dropwise to the cooled solution. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Track the consumption of the starting material by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude ester via column chromatography if necessary.
This method avoids strong acids, preserving the nucleophilicity of the amino group and preventing solubility issues.[10]
References
- ResearchGate. pH Optimization of Amidation via Carbodiimides | Request PDF.
- AxisPharm. Amide coupling Protocol for Amino PEG.
- Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
- ResearchGate. One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide [Ph. Available at: https://www.researchgate.net/publication/251717365_One-Pot_Synthesis_of_Carboxylic_Acid_Esters_in_Neutral_and_Mild_Conditions_by_Triphenylphosphine_Dihalide_Ph
- PubChem. 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598.
- Unknown Source. Table 20.
- Chemsrc. 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8.
- ResearchGate. Synthesis of n-butyl esters of the various carboxylic acids with Ph 3....
- PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carbox.
- ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. The solubility-pH profiles of amino acids showing departures from the....
- ResearchGate. Solubilities of amino acids in water at various pH values under 298.15 K.
- Unknown Source. pKa Data Compiled by R. Williams. No URL available.815_K
- Unknown Source. pKa Data Compiled by R. Williams. No URL available.
Sources
- 1. Buy this compound | 4919-40-8 [smolecule.com]
- 2. global.oup.com [global.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of Aminobenzoic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of aminobenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying problems and actionable protocols for their resolution.
Problem 1: Low or No Yield of the Desired Product
Q: I am getting a very low yield, or no product at all, in my aminobenzoic acid derivative synthesis. What are the likely causes and how can I improve it?
A: Low or non-existent yields in these syntheses can often be traced back to a few critical factors: suboptimal reaction conditions, reagent deactivation, or competing side reactions.
Causality and Solutions:
-
Inadequate Activation of Starting Materials: The reactivity of both the amino and carboxylic acid groups can be highly dependent on the specific reagents and conditions used. For instance, in amide bond formation, the carboxylic acid needs to be activated. If you are using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), ensure it is fresh and used in the correct stoichiometry.
-
Moisture Sensitivity: Many reagents used in these syntheses, such as acid chlorides and some coupling agents, are highly sensitive to moisture.[1] Water can hydrolyze these reagents, rendering them ineffective. Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.
-
Poor Solubility: If your starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Experiment with different solvent systems to ensure adequate solubility of all reactants.
-
Steric Hindrance: Bulky substituents near the reacting functional groups can significantly slow down the reaction rate. In such cases, you may need to use more forcing conditions, such as higher temperatures or longer reaction times, or switch to a less sterically hindered starting material if possible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Product Discoloration (Oxidation)
Q: My final aminobenzoic acid derivative is colored (e.g., brown, purple, or black), suggesting oxidation. How can I prevent this?
A: Aminobenzoic acids and their derivatives, particularly aromatic amines, are susceptible to oxidation, which can lead to the formation of colored impurities.[2][3] This is often exacerbated by the presence of air, light, and certain metal ions.
Causality and Solutions:
-
Aerial Oxidation: The amino group is an electron-donating group, which activates the aromatic ring and makes it more susceptible to oxidation by atmospheric oxygen.
-
Presence of Oxidizing Agents: Reagents used in the synthesis or contaminants can act as oxidizing agents. For example, incomplete reduction of a nitro group to an amine can leave residual oxidizing species.[4][5]
-
Metal Contaminants: Trace amounts of metal ions can catalyze oxidation reactions.
Preventative Measures and Protocols:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant, such as sodium sulfite or butylated hydroxytoluene (BHT), to the reaction mixture or during work-up and storage can be beneficial.
-
Purification: If oxidation has already occurred, purification techniques such as recrystallization or column chromatography can often remove the colored impurities.[6] Activated carbon treatment of a solution of the product can also be effective in removing colored byproducts.[7]
Experimental Protocol: Purification of a Discolored Aminobenzoic Acid Derivative
-
Dissolve the crude, discolored product in a minimum amount of a suitable hot solvent.
-
Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).
-
Heat the mixture at reflux for 10-15 minutes.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Problem 3: Formation of Polymeric Byproducts
Q: I am observing the formation of an insoluble, tar-like substance in my reaction, which I suspect is a polymer. Why is this happening and how can I avoid it?
A: Self-polymerization is a known side reaction in the synthesis of aminobenzoic acids, especially under conditions that favor amide bond formation between molecules of the monomer.[8][9][10]
Causality and Solutions:
-
Intermolecular Reactions: The amino group of one molecule can react with the carboxylic acid group of another, leading to the formation of polyamide chains. This is particularly prevalent at high temperatures or with highly reactive intermediates.
-
Lack of Protecting Groups: If both the amino and carboxylic acid groups are unprotected, self-polymerization is more likely.[11][12][13][14]
Strategies to Minimize Polymerization:
-
Use of Protecting Groups: This is the most effective way to prevent self-polymerization. The amino group can be protected with groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), and the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester).[12][15] These protecting groups can be removed in subsequent steps once the desired reaction has been carried out.[13][14]
-
Controlled Addition of Reagents: Adding the activating agent for the carboxylic acid slowly to the reaction mixture can help to keep its concentration low and favor the desired intramolecular or intermolecular reaction with another reagent over self-polymerization.
-
Lower Reaction Temperatures: Running the reaction at a lower temperature can help to reduce the rate of polymerization.
Table 1: Common Protecting Groups for Aminobenzoic Acid Synthesis
| Protecting Group | Functional Group Protected | Introduction Conditions | Removal Conditions | Stability |
| Boc (tert-butoxycarbonyl) | Amino | Boc-anhydride, base (e.g., triethylamine) | Strong acid (e.g., TFA, HCl)[13][15] | Stable to base, catalytic hydrogenation |
| Cbz (carboxybenzyl) | Amino | Benzyl chloroformate, base | Catalytic hydrogenation (e.g., H₂, Pd/C)[15] | Stable to mild acid and base |
| Methyl/Ethyl Ester | Carboxylic Acid | Methanol/Ethanol, acid catalyst (e.g., H₂SO₄) | Saponification (e.g., NaOH, LiOH), then acidification | Stable to many non-hydrolytic conditions |
| Benzyl Ester | Carboxylic Acid | Benzyl alcohol, acid catalyst | Catalytic hydrogenation | Stable to mild acid and base |
Frequently Asked Questions (FAQs)
Q1: How do I achieve regioselectivity when synthesizing substituted aminobenzoic acid derivatives?
A1: Achieving regioselectivity is a common challenge, especially with polysubstituted aromatic rings. The directing effects of the existing substituents on the ring play a crucial role. The amino group is a strong activating and ortho-, para-directing group, while the carboxylic acid group is a deactivating and meta-directing group. To control the position of incoming substituents, you can:
-
Choose the order of reactions carefully: For example, if you want to introduce a substituent para to the amino group, it is often best to start with a para-substituted aniline and then introduce the carboxyl group, or vice versa.[4]
-
Use blocking groups: A bulky group can be temporarily introduced to block a more reactive position, forcing a new substituent to add to a different position.
-
Employ modern cross-coupling reactions: Catalytic methods, such as copper-catalyzed amination of chlorobenzoic acids, can offer excellent regioselectivity without the need for protecting the carboxylic acid.[16]
Q2: What are the best practices for purifying aminobenzoic acid derivatives?
A2: Purification strategies depend on the properties of your compound. Common techniques include:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Experiment with different solvents to find one in which your compound is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: Silica gel chromatography is widely used to separate the desired product from byproducts and unreacted starting materials. The choice of eluent is critical and should be optimized using thin-layer chromatography (TLC).
-
Acid-Base Extraction: The amphoteric nature of aminobenzoic acids allows for purification by extraction. You can dissolve your crude product in an organic solvent and wash with an acidic aqueous solution to protonate the amino group and extract it into the aqueous layer. Alternatively, washing with a basic aqueous solution will deprotonate the carboxylic acid group, also allowing for extraction into the aqueous phase. The desired compound can then be recovered by neutralizing the aqueous layer and extracting it back into an organic solvent.
Q3: Can I synthesize aminobenzoic acid derivatives through diazotization reactions?
A3: Yes, diazotization of the amino group to form a diazonium salt is a versatile method for introducing a variety of functional groups in place of the amino group.[17][18] However, it's important to note that the diazonium salt of ortho-aminobenzoic acid can be unstable and prone to hydroxylation.[17][18] This reactivity can be exploited for the synthesis of salicylic acid derivatives.[17][18]
Logical Relationship Diagram:
Caption: Interplay of synthetic steps and common pitfalls.
References
- ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]
- PubMed.
- PMC.
- YouTube. Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. [Link]
- MDPI.
- ResearchGate. N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the... [Link]
- ResearchGate. Poly(2-) and (3-aminobenzoic acids)
- Scholars Research Library.
- Google Patents.
- ACS Publications.
- Taylor & Francis Online. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]
- NIH. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. [Link]
- Class Central. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]
- University of Cambridge Apollo. Inhibitor studies on para-aminobenzoic acid synthase. [Link]
- ResearchGate. (PDF) Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. [Link]
- YouTube. Para-Aminobenzoic Acid (PABA) - CHEM 342L. [Link]
- SciSpace. Amino Acid-Protecting Groups. [Link]
- YouTube. Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. [Link]
- Chitkara University.
- Scirp.org.
- Google Patents. Process for preparing poly-para-aminobenzoic acid.
- Science Forums.
- Scirp.org.
- Organic Chemistry Portal. Protective Groups. [Link]
- Researchers Universidad San Sebastián. Poly(2-) and (3-aminobenzoic acids)
- MDPI. Amino Acid-Protecting Groups. [Link]
- MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
- Goa University. ortho and para-aminobenzoic acids. [Link]
- Chemguide.
- Chemistry Steps.
- OpenStax. 24.6 Synthesis of Amines. [Link]
- PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. US3225011A - Process for preparing poly-para-aminobenzoic acid - Google Patents [patents.google.com]
- 10. researchers.uss.cl [researchers.uss.cl]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 18. scirp.org [scirp.org]
Technical Support Center: Enhancing the Stability of 4-Amino-3,5-dimethylbenzoic Acid Solutions
Welcome to the technical support center for 4-Amino-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating and storing stable solutions of this versatile compound. As a substituted aromatic amine and benzoic acid derivative, this compound (CAS 4919-40-8) presents unique stability challenges, primarily related to oxidation and pH-dependent solubility.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and reproducibility of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your work, explaining the underlying chemistry and providing actionable solutions.
Question 1: My solution of this compound is rapidly changing color, turning yellow or brown. What is causing this, and how can I prevent it?
Answer:
This discoloration is a classic indicator of oxidation. The primary culprit is the aromatic amino group (-NH₂), which is highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions. The oxidation process forms colored quinone-imine type structures and other complex polymeric degradation products.
Causality & Prevention Strategy:
-
pH Adjustment: The stability of aromatic amines is highly pH-dependent. In acidic conditions (pH < 4), the amino group is protonated to form an ammonium salt (-NH₃⁺). This protonated form is significantly less susceptible to oxidation. Therefore, lowering the pH of your aqueous solution is the most effective primary stabilization strategy. Studies on other primary aromatic amines (PAAs) have shown they are least stable in slightly acidic to neutral aqueous media, such as 3% acetic acid, but more stable in stronger acidic solutions like 3 mmolL⁻¹ HCl.[2]
-
Use of Antioxidants: To chemically inhibit oxidation, consider adding an antioxidant to your formulation.
-
Sulfites: Sodium metabisulfite or sodium sulfite are effective oxygen scavengers. A typical starting concentration is 0.01% to 0.1% (w/v).
-
Thiourea Derivatives: Compounds like thiourea have been historically used to retard color deterioration in aromatic amines.[3]
-
-
Inert Atmosphere: Oxygen is a key reactant in the degradation pathway. Preparing and storing your solutions under an inert atmosphere, such as nitrogen or argon, will significantly slow down the oxidation process. This involves de-gassing your solvent prior to dissolution and blanketing the headspace of your storage container with the inert gas. Storing amines under an inert atmosphere is a known stabilization technique.[4]
-
Chelating Agents: Metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of aromatic amines. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) can sequester these ions and prevent catalytic degradation.
-
Protection from Light: Photons can provide the activation energy needed to initiate oxidative reactions. Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5]
Question 2: I'm observing precipitation or cloudiness in my aqueous solution after preparation or during storage. What is happening?
Answer:
This issue is almost certainly related to the pH of your solution and the amphoteric nature of this compound. The molecule contains both a basic amino group and an acidic carboxylic acid group. Its solubility in water is lowest at its isoelectric point (pI), the pH at which the molecule has a net-zero charge (exists as a zwitterion).
Causality & pH-Solubility Relationship:
-
At low pH , the amino group is protonated (-NH₃⁺), making the molecule a positively charged cation that is generally more soluble in water.
-
At high pH , the carboxylic acid group is deprotonated (-COO⁻), making the molecule a negatively charged anion that is also more soluble in water.
-
Near the isoelectric point (pI) , the molecule exists predominantly as a neutral zwitterion, which has minimal solubility in aqueous solutions.
To resolve precipitation, you must adjust the pH of your solution away from the pI. For most applications, creating a mildly acidic solution (e.g., pH 3-4) is ideal as it both enhances solubility and increases stability against oxidation.
Table 1: pH-Dependent Solubility and Stability Profile
| pH Range | Dominant Species | Expected Aqueous Solubility | Expected Oxidative Stability | Recommendation |
| < 4 | Cationic (-NH₃⁺, -COOH) | High | High | Recommended for stable stock solutions |
| 4 - 6 | Zwitterionic (-NH₃⁺, -COO⁻) | Low (Near pI) | Moderate | Avoid for storage; risk of precipitation |
| > 8 | Anionic (-NH₂, -COO⁻) | High | Low | Soluble, but prone to rapid oxidation/discoloration |
Question 3: My HPLC analysis shows a steady decrease in the parent compound peak area over time, even without significant discoloration. What degradation pathway is likely?
Answer:
While oxidation is the most visible degradation, other chemical processes can occur. Given the structure, decarboxylation is a potential non-oxidative degradation pathway, especially under thermal stress.
Causality & Mitigation:
-
Decarboxylation: Benzoic acid and its derivatives can lose carbon dioxide from the carboxyl group, particularly when heated.[6] In this case, this compound would degrade to 2,6-dimethylaniline. While this typically requires elevated temperatures, it can occur slowly over long periods even at room temperature.
-
Mitigation: The primary defense against decarboxylation is proper temperature control. Solutions should be stored at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to minimize thermal degradation. Always check the solubility of your specific formulation at lower temperatures before freezing to prevent the compound from precipitating out.
Question 4: I'm performing a stability study and see new peaks appearing in my HPLC chromatogram. How can I identify these impurities?
Answer:
Identifying unknown peaks is crucial for understanding the degradation profile. The most powerful technique for this purpose is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Identification Strategy:
-
HPLC-MS Analysis: This technique separates the degradation products from the parent compound and then provides the mass-to-charge ratio (m/z) for each.[7] High-resolution mass spectrometry can provide an accurate mass, which allows you to predict the elemental formula of the degradation product.
-
Fragmentation Analysis (MS/MS): By fragmenting the ion of the unknown peak inside the mass spectrometer, you can obtain structural information that helps in elucidating the exact chemical structure.
-
Common Degradants: Based on the chemistry of the molecule, likely degradation products to look for include:
-
Oxidized Products: Look for masses corresponding to the addition of one or more oxygen atoms or the formation of dimers.
-
Decarboxylation Product: Look for a peak with a mass corresponding to the loss of CO₂ (44 Da), which would be 2,6-dimethylaniline.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal pH for preparing and storing a stable aqueous solution? For maximum stability against both oxidation and precipitation, a pH between 3.0 and 4.0 is recommended. This ensures the amino group is protonated, inhibiting oxidation, while keeping the molecule highly soluble.
FAQ 2: What are the recommended solvents? For aqueous solutions, use purified water (e.g., HPLC-grade or Milli-Q). If higher concentrations are needed, co-solvents like ethanol or acetonitrile may be used, but the stability in these systems must be independently verified. The compound is soluble in methanol.[8] For storage, it is recommended to keep the solid compound in a dark place under an inert atmosphere at room temperature.
FAQ 3: How should I protect solutions from light-induced degradation? Always use amber glass vials or bottles. If clear containers are necessary for visualization, they should be wrapped securely in aluminum foil or stored in a light-blocking box. Photostability studies are a standard part of forced degradation testing in pharmaceutical development.[5]
FAQ 4: What are the ideal long-term storage conditions? For optimal long-term stability (>1 month), prepare your solution at pH 3-4, blanket with an inert gas (argon or nitrogen), and store at ≤ -20 °C in a light-protected container.
Part 3: Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (1 mg/mL)
Objective: To prepare a 1 mg/mL stock solution of this compound with enhanced stability for use in downstream experiments.
Materials:
-
This compound (solid)
-
HPLC-grade water
-
1 M Hydrochloric Acid (HCl)
-
Sodium Metabisulfite
-
Calibrated pH meter
-
Amber glass volumetric flasks and vials
-
Nitrogen or Argon gas source
Procedure:
-
Solvent Degassing: Place the required volume of HPLC-grade water in a flask and sparge with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of this compound. For a 100 mL solution, weigh 100 mg.
-
Dissolution: Transfer the solid to a 100 mL amber volumetric flask. Add approximately 80 mL of the degassed water and stir. The compound may not fully dissolve initially.
-
pH Adjustment: While stirring, slowly add 1 M HCl dropwise. Monitor the pH continuously. Continue adding acid until the solid is fully dissolved and the pH is stable between 3.0 and 3.5.
-
Antioxidant Addition: Add 10 mg of sodium metabisulfite (for a final concentration of 0.01% w/v) and stir until dissolved.
-
Final Volume: Bring the solution to the final volume of 100 mL with degassed water and mix thoroughly.
-
Storage: Aliquot the solution into smaller amber glass vials. Before sealing, gently flush the headspace of each vial with nitrogen or argon. Store vials at 2-8 °C for short-term use (<1 week) or ≤ -20 °C for long-term storage.
Protocol 2: HPLC-UV Method for Stability Assessment
Objective: To quantify the concentration of this compound and monitor the formation of degradation products over time. Stability-indicating methods are a cornerstone of pharmaceutical analysis.[5][9]
Instrumentation & Conditions:
| Parameter | Specification |
| HPLC System | Standard system with UV detector |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
Procedure:
-
Sample Preparation: At each time point (e.g., T=0, 1 week, 1 month), retrieve a stored vial. Allow it to thaw completely and equilibrate to room temperature. Mix thoroughly. Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Evaluation:
-
Identify the peak for this compound based on its retention time from the T=0 sample.
-
Integrate the peak area of the parent compound and any new peaks that appear over time.
-
Calculate the percent remaining of the parent compound: (Area_parent_Tx / Area_parent_T0) * 100.
-
Calculate the percent area of each degradation product: (Area_degradant_Tx / Area_total_Tx) * 100, where Area_total is the sum of all peak areas.
-
Part 4: Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Key degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for a comprehensive chemical stability study.
References
- Vertex AI Search. (n.d.). Analytical Techniques In Stability Testing. Separation Science.
- Cheney, L. C. (1953). Stabilized aromatic amines. U.S. Patent No. 2,653,171. Washington, DC: U.S. Patent and Trademark Office.
- Bindler, J. (1960). Stabilization of aromatic amines. U.S. Patent No. 2,927,136. Washington, DC: U.S. Patent and Trademark Office.
- Cheney, L. C. (1953). Stabilized aromatic amines. U.S. Patent No. 2,664,445. Washington, DC: U.S. Patent and Trademark Office.
- Dombrow, B. A., & Williams, J. H. (1964). Stabilization of aromatic amines. U.S. Patent No. 3,154,583. Washington, DC: U.S. Patent and Trademark Office.
- Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Saim, N., Osman, R., & Abdullah, M. P. (2001). Degradation of benzoic acid and its derivatives in subcritical water. PubMed.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Hu, Y. F., & Lipsky, M. (2016). Stability Studies and Testing of Pharmaceuticals: An Overview. IVT Network.
- Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10).
- Van Den Houwe, K., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 38(11), 1993-2004.
- Sigma-Aldrich. (n.d.). This compound.
- Smolecule. (n.d.). Buy this compound.
- ChemicalBook. (n.d.). 3,5-Dimethylbenzoic acid.
Sources
- 1. Buy this compound | 4919-40-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 4. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 5. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]
- 9. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to HPLC and Titration for the Assay of 4-Amino-3,5-dimethylbenzoic acid
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For a compound like 4-Amino-3,5-dimethylbenzoic acid, a key building block in organic and pharmaceutical chemistry, selecting the appropriate analytical technique is a critical decision that impacts data quality, resource allocation, and regulatory compliance.[1][2] This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and potentiometric titration—for the assay of this compound. We will delve into the theoretical underpinnings, provide detailed experimental protocols, present comparative data, and offer insights to guide researchers, scientists, and drug development professionals in making an informed choice.
Introduction to this compound and Assay Requirements
This compound is an aromatic compound featuring both a carboxylic acid group and an amino group.[2] This amphoteric nature, combined with its aromaticity, presents unique analytical challenges and opportunities. An assay for this compound must be accurate, precise, and robust, ensuring the identity, strength, and quality of the substance. The choice between HPLC and titration hinges on a variety of factors including the desired level of specificity, sensitivity, sample throughput, and the context of the analysis (e.g., in-process control vs. final product release).
Principle of the Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that relies on the differential partitioning of an analyte between a stationary phase (packed in a column) and a liquid mobile phase.[3] For this compound, a reversed-phase HPLC method is typically employed.[4] In this mode, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. The separation is based on the compound's hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have a longer retention time. The separated analyte is then detected by a UV detector as it elutes from the column, and the area under the resulting chromatographic peak is proportional to its concentration.
The key advantage of HPLC is its high specificity. It can separate the analyte of interest from impurities and degradation products, making it a "stability-indicating" method, a crucial requirement in pharmaceutical development.
Potentiometric Titration
Potentiometric titration is a classic analytical technique that determines the concentration of a substance by reacting it with a standard solution of a titrant.[3] The reaction's endpoint is detected by measuring the potential difference between two electrodes immersed in the solution. For this compound, its acidic carboxylic acid group can be titrated with a standard base (acid-base titration), or its basic amino group can be titrated with a standard acid.[5]
The choice of solvent is critical, especially for compounds with limited aqueous solubility. Nonaqueous titrations, often enhancing the acidic or basic properties of the analyte, are common for amino acids and their derivatives.[5] Titration is often valued for its high precision and accuracy, directly traceable to primary standards.[6]
Experimental Protocols
HPLC Assay Protocol
Objective: To determine the purity of this compound using a reversed-phase HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape.[7]
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Accurately weigh a corresponding amount of the sample and prepare it in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV spectrum of the compound (typically around 254 nm or a wavelength of maximum absorbance).
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas). Then, inject the sample solution.
-
Calculation: The percentage purity of the sample is calculated by comparing the peak area of the sample to the peak area of the reference standard.
Potentiometric Titration Assay Protocol
Objective: To determine the purity of this compound by non-aqueous acid-base titration.
Instrumentation:
-
Autotitrator with a pH electrode suitable for non-aqueous solutions
-
Analytical balance
Reagents and Materials:
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Glacial acetic acid
-
Potassium hydrogen phthalate (primary standard)
-
Sample of this compound
Procedure:
-
Titrant Standardization: Standardize the 0.1 N perchloric acid solution against a known mass of dried potassium hydrogen phthalate dissolved in glacial acetic acid.
-
Sample Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in an appropriate volume of glacial acetic acid. The amino group's basicity is enhanced in this acidic solvent, allowing for its titration as a base.[5]
-
Titration: Immerse the electrode in the sample solution and titrate with the standardized 0.1 N perchloric acid. The autotitrator will add the titrant incrementally and record the potential.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve, which is automatically determined by the titrator's software. This corresponds to the equivalence point where all the amino groups have been neutralized.
-
Calculation: The percentage purity is calculated based on the volume of titrant consumed, its concentration, the mass of the sample, and the stoichiometry of the reaction.
Performance Comparison: HPLC vs. Titration
The performance of an analytical method is evaluated based on several validation parameters as outlined in guidelines such as ICH Q2(R1).[8][9][10][11][12]
| Parameter | HPLC | Titration | Rationale & Insights |
| Specificity | High (Stability-Indicating) | Low to Moderate | HPLC excels at separating the analyte from structurally similar impurities, degradation products, and excipients. Titration is less specific; any acidic or basic impurity will be co-titrated, potentially leading to an overestimation of the analyte content. |
| Precision | Very Good (RSD < 1%) | Excellent (RSD < 0.5%) | Titration, especially with modern autotitrators, can achieve exceptional precision due to the high accuracy of volumetric dispensing.[6] HPLC precision is very good but can be influenced by factors like injection volume variability and pump performance. |
| Accuracy | High | High | Both methods can be highly accurate when properly validated and performed with calibrated equipment and traceable standards. Titration's accuracy is directly linked to a primary standard. |
| Sensitivity (LOD/LOQ) | High | Moderate | HPLC can detect and quantify very low levels of the analyte, making it suitable for impurity profiling and low-dose formulations. Titration is generally less sensitive. |
| Linearity | Excellent | N/A | HPLC demonstrates a linear relationship between concentration and response over a wide range. Linearity is not a typical validation parameter for titration in the same sense. |
| Analysis Time | Slower per sample (5-15 min) | Faster per sample (<5 min) | While a single HPLC run may take several minutes, modern systems with autosamplers can run unattended for high throughput. Titration is typically faster for a single analysis. |
| Cost & Complexity | Higher (instrumentation, solvents, columns) | Lower (simpler equipment) | HPLC systems represent a significant capital investment and have higher ongoing operational costs. Titration equipment is generally less expensive and simpler to operate. |
| Solvent Consumption | Higher | Lower | HPLC methods, particularly isocratic ones, consume a continuous flow of organic solvents. Titration uses smaller volumes of reagents. |
Discussion and Recommendations
The choice between HPLC and titration for the assay of this compound is not a matter of one being definitively "better" but rather which is more "fit for purpose."
When to Choose HPLC:
-
For stability studies and impurity profiling: HPLC's ability to separate and quantify degradation products is indispensable.
-
In the presence of interfering substances: If the sample matrix is complex and contains compounds that could interfere with a titration, HPLC is the superior choice.
-
For final product release testing: Regulatory authorities often require a specific, stability-indicating assay like HPLC for the final release of drug substances and products.
-
When high sensitivity is required: For determining low-level impurities or for assays of low-concentration samples.
When to Choose Titration:
-
For assaying raw materials and intermediates: Where the purity is expected to be high and the impurity profile is well-characterized, titration offers a rapid, precise, and cost-effective method for confirming bulk purity.[13]
-
As an orthogonal method: Titration can be used as a valuable orthogonal technique to confirm the results obtained by HPLC, providing a higher level of assurance in the data.
-
In resource-limited settings: The lower cost and complexity of titration make it an attractive option when access to sophisticated chromatographic equipment is limited.
In a comprehensive quality control strategy, both techniques can be leveraged. Titration might be used for rapid in-process checks, while HPLC is employed for the definitive, stability-indicating final assay. This dual approach combines the precision and cost-effectiveness of titration with the specificity and sensitivity of HPLC.
Conclusion
Both HPLC and potentiometric titration are robust and reliable methods for the assay of this compound, each with a distinct set of advantages and limitations. HPLC offers unparalleled specificity, making it the gold standard for stability-indicating assays and the analysis of complex mixtures. Titration, on the other hand, provides exceptional precision and accuracy in a simpler, more cost-effective package, making it ideal for the analysis of high-purity bulk materials. A thorough understanding of the analytical requirements, sample characteristics, and regulatory context is essential for selecting the most appropriate technique to ensure the quality and integrity of the final product.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Matmour, D., et al. (2023). Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API. RHAZES: Green and Applied Chemistry, 17, 21-31. [Link]
- Pharmaguideline Forum. (2020).
- Quora. (2020).
- El-Gindy, A., et al. (2001). Differential electrolytic potentiometric determination of some amino acids in dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 203-210. [Link]
- Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]
- HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]
- Teledyne ISCO. (2012).
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Buy this compound | 4919-40-8 [smolecule.com]
- 3. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Differential electrolytic potentiometric determination of some amino acids in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. agilent.com [agilent.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. ICH Official web site : ICH [ich.org]
- 12. starodub.nl [starodub.nl]
- 13. jmps.crsp.dz [jmps.crsp.dz]
A Senior Application Scientist’s Guide to the Robust Quantification of 4-Amino-3,5-dimethylbenzoic acid: A Comparative Analysis of Analytical Methodologies
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is not merely a procedural step but the bedrock of quality, safety, and efficacy. 4-Amino-3,5-dimethylbenzoic acid, a key structural motif in various synthetic pathways, is one such compound where its quantification demands robust, validated analytical methods. This guide provides an in-depth comparison of primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Our discussion will extend beyond procedural descriptions to explore the fundamental causality behind methodological choices—from sample preparation to instrumental parameters. The objective is to equip researchers, analytical scientists, and drug development professionals with a comprehensive framework for selecting and validating an analytical method that is not only fit for its intended purpose but also stands up to rigorous scientific and regulatory scrutiny, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The Analytical Challenge: Physicochemical Properties of this compound
Before delving into specific methods, understanding the analyte is paramount. This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. Its aromatic structure lends itself to UV detection, while its polarity and potential for derivatization open avenues for various chromatographic and detection techniques. The choice of method will ultimately depend on the required sensitivity, selectivity, sample matrix, and available instrumentation.
Methodology Comparison: HPLC-UV vs. LC-MS/MS vs. GC-MS
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis. A general workflow for validating any of these methods is essential to ensure reliable and reproducible data.
Caption: General workflow for analytical method validation.
Comparative Performance Overview
The following table summarizes the anticipated performance characteristics of each method for the quantification of this compound. These estimates are based on validated methods for structurally similar compounds, such as other benzoic acid derivatives and aromatic amines.[5][6][7][8]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity on a C18 stationary phase with UV detection. | Chromatographic separation coupled with highly selective mass analysis based on parent-daughter ion transitions. | Separation of a volatile derivative based on boiling point and polarity, with mass spectrometric detection. |
| Selectivity | Moderate; dependent on chromatographic resolution from matrix components. | Very High; mass-based detection minimizes interferences. | High; requires derivatization to improve volatility and selectivity. |
| Sensitivity (Est. LOQ) | ~1-5 µg/mL | ~1-10 ng/mL | ~100-500 ng/mL |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.99 | Typically ≥ 0.998 |
| Accuracy (% Recovery) | Expected: 98-102% | Expected: 90-110% | Expected: 95-105% |
| Precision (%RSD) | Repeatability ≤ 1.0%, Intermediate ≤ 2.0% | Repeatability ≤ 15%, Intermediate ≤ 15% | Repeatability ≤ 5.0%, Intermediate ≤ 10.0% |
| Throughput | High | High | Moderate (due to derivatization) |
| Instrumentation Cost | Low | High | Moderate |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse method in quality control laboratories due to its robustness, cost-effectiveness, and simplicity. For this compound, its aromatic ring provides a strong chromophore, making UV detection a viable and straightforward approach.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is the logical first choice.[9][10] The nonpolar C18 stationary phase will retain the analyte based on hydrophobic interactions with its dimethyl-substituted benzene ring. This provides a retention mechanism that is predictable and can be easily modulated by the mobile phase composition.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an acidified aqueous buffer is standard for reversed-phase chromatography.[10] The acid (e.g., formic acid or phosphoric acid) serves a crucial purpose: to suppress the ionization of the carboxylic acid group (pKa ~4-5). By maintaining the mobile phase pH below the pKa (e.g., pH 2.5-3), the analyte exists in its neutral, protonated form, which leads to better retention, improved peak shape, and more reproducible chromatography.
-
Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the analyte. Aromatic compounds like this typically have strong absorbance maxima between 230-280 nm.[9]
Experimental Workflow: HPLC-UV
Sources
- 1. fda.gov [fda.gov]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gas chromatography-mass spectrometry method for the determination of free amino acids as their dimethyl-tert-butylsilyl (TBDMS) derivatives in animal source food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thaiscience.info [thaiscience.info]
A Comparative Analysis of 4-Amino-3,5-dimethylbenzoic Acid and Its Isomers for Drug Discovery and Development
In the landscape of pharmaceutical research and synthetic chemistry, the nuanced differences between structural isomers can dictate the success or failure of a therapeutic candidate. This guide provides an in-depth comparative study of 4-Amino-3,5-dimethylbenzoic acid and its key isomers, offering a critical resource for researchers, scientists, and drug development professionals. By examining their physicochemical properties, spectroscopic signatures, and synthetic pathways, we aim to elucidate the structure-activity relationships that govern their potential applications.
Introduction: The Significance of Isomeric Variation
This compound and its isomers belong to the family of substituted aminobenzoic acids, a class of compounds with established significance in medicinal chemistry. The parent compound, 4-aminobenzoic acid (PABA), is a known precursor in the folate synthesis pathway of many microorganisms, making its derivatives attractive targets for antimicrobial drug development. The addition of methyl groups to the aromatic ring introduces steric and electronic modifications that can profoundly influence a molecule's biological activity, solubility, and metabolic stability. Understanding these subtle yet critical differences is paramount for the rational design of novel therapeutics.
This guide will focus on a comparative analysis of the following isomers:
-
This compound
-
2-Amino-3,5-dimethylbenzoic acid
-
2-Amino-3,4-dimethylbenzoic acid
Physicochemical Properties: A Quantitative Comparison
The arrangement of the amino, carboxyl, and methyl groups on the benzene ring directly impacts the intermolecular forces and, consequently, the physical properties of each isomer. These properties are fundamental to consider during drug formulation and development.
| Property | This compound | 2-Amino-3,5-dimethylbenzoic acid | 2-Amino-3,4-dimethylbenzoic acid |
| CAS Number | 4919-40-8 | 14438-32-5 | 50419-58-4 |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol |
| Melting Point | 251-252 °C[1] | 194-196 °C[2][3] | 180-181 °C[4][5] |
| Boiling Point | 342.5 °C at 760 mmHg[1] | 322 °C[2] | 340.3 °C (Predicted)[4] |
| Solubility | Slightly soluble in water. | Slightly soluble in water, soluble in ethanol and organic solvents.[2] | Slightly soluble in water.[4][6] |
| pKa | Not readily available | Not readily available | 5.18 (Predicted)[4] |
Expert Insights: The significant difference in melting points, particularly the high melting point of the 4-amino isomer, suggests stronger intermolecular hydrogen bonding and a more stable crystal lattice. This can have implications for its dissolution rate and bioavailability. The ortho-amino isomers (2-amino-3,5-dimethylbenzoic acid and 2-amino-3,4-dimethylbenzoic acid) exhibit lower melting points, which may be attributed to intramolecular hydrogen bonding between the amino and carboxyl groups, reducing the capacity for intermolecular interactions.
Spectroscopic Differentiation: Unveiling Structural Nuances
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of isomers. Here, we compare the expected key features in their NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly informative. For this compound, the two aromatic protons are equivalent and would appear as a singlet. In contrast, the aromatic protons of the 2-amino isomers would exhibit distinct signals with coupling patterns (doublets or multiplets) depending on their relative positions. The chemical shifts of the methyl protons will also vary based on their proximity to the electron-donating amino group and the electron-withdrawing carboxyl group.
-
¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum directly corresponds to the symmetry of the molecule. This compound, with its higher symmetry, will show fewer aromatic carbon signals compared to its less symmetrical 2-amino isomers.
Infrared (IR) Spectroscopy
The IR spectra of all isomers will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), and the broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹). However, the precise positions and shapes of these bands can be influenced by intramolecular hydrogen bonding in the 2-amino isomers, potentially leading to a shift in the C=O stretching frequency to a lower wavenumber.
Synthetic Pathways: A Strategic Overview
The synthesis of these isomers typically involves the modification of a substituted toluene or benzoic acid precursor. A common strategy involves nitration followed by reduction of the nitro group to an amine. The choice of starting material and the sequence of reactions are critical to achieving the desired isomeric product.
Representative Synthetic Workflow:
The following diagram illustrates a generalized synthetic route for an aminodimethylbenzoic acid, starting from a dimethylbenzoic acid.
Caption: Generalized synthesis of this compound.
Expert Rationale: The choice of the reducing agent in the final step is crucial. Catalytic hydrogenation (H₂/Pd-C) is often preferred for its cleaner reaction profile and easier product isolation compared to metal/acid reductions like Sn/HCl. The specific starting isomer of dimethylbenzoic acid will dictate the final product.
Biological Activity and Therapeutic Potential: An Extrapolative Discussion
While direct comparative studies on the biological activities of these specific dimethylated isomers are not extensively reported in the literature, we can extrapolate potential activities based on the broader class of aminobenzoic acid derivatives.
-
Antimicrobial Activity: As analogs of PABA, these compounds have the potential to interfere with the folate synthesis pathway in microorganisms.[7][8][9] The steric hindrance and electronic effects of the methyl groups could modulate their binding affinity to dihydropteroate synthase, the target enzyme. It is hypothesized that the varying substitution patterns of the isomers will lead to differential antimicrobial efficacy.
-
Cytotoxic and Anticancer Potential: Derivatives of aminobenzoic acid have been investigated for their cytotoxic effects against various cancer cell lines.[7] The mechanism of action can vary, but may involve the induction of apoptosis or inhibition of key signaling pathways. The lipophilicity conferred by the methyl groups could enhance cell membrane permeability, potentially leading to increased intracellular concentrations and greater cytotoxic effects.
-
Other Pharmacological Activities: The aminobenzoic acid scaffold is present in a variety of drugs with diverse therapeutic applications, including local anesthetics and anti-inflammatory agents.[10] The specific isomeric form of the aminodimethylbenzoic acid could be a key determinant in its potential interaction with various biological targets.
Future Research Directions: A systematic investigation into the antimicrobial and cytotoxic activities of this compound and its isomers would be a valuable contribution to the field. Such studies should include the determination of Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria and fungi, as well as IC₅₀ values against various cancer cell lines.
Experimental Protocols
General Protocol for Synthesis by Reduction of a Nitrobenzoic Acid Derivative
Objective: To synthesize an aminodimethylbenzoic acid by the reduction of its corresponding nitro precursor.
Materials:
-
Nitro-dimethylbenzoic acid isomer
-
Methanol (or other suitable solvent)
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Hydrogen gas supply
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the nitro-dimethylbenzoic acid isomer in methanol in a reaction flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Pressurize the flask with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminodimethylbenzoic acid.
-
Purify the product by recrystallization from a suitable solvent system.
Protocol for Spectroscopic Characterization
Objective: To confirm the identity and purity of the synthesized isomers.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the amine, carboxylic acid, and aromatic C-H functional groups.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
The positional isomerism of the amino and methyl groups on the benzoic acid scaffold imparts distinct physicochemical and spectroscopic properties to this compound and its isomers. These differences are critical considerations for their application in drug discovery and materials science. While further research is needed to fully elucidate their comparative biological activities, the insights provided in this guide offer a solid foundation for the rational design and synthesis of novel compounds based on these versatile molecular frameworks. A thorough understanding of the principles outlined herein will empower researchers to make informed decisions in the selection and utilization of these valuable chemical entities.
References
- Industrial Chemicals.
- Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(10), 2366. [Link]
- Scholars Research Library.
- ChemBK.
- SpectraBase. 2-Amino-3,5-dimethylbenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]
- Chemsrc. 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]
- Wiley Online Library.
- Fisher Scientific. 2-Amino-3,5-dimethylbenzoic acid, 98%, Thermo Scientific Chemicals 5 g. [Link]
- ResearchGate. Table 20.
- The Royal Society of Chemistry.
- PubChem. 4-Amino-2,3-dimethylbenzoic acid. [Link]
- Med-Vet International. 2-Amino-3,4-dimethylbenzoic Acid, 5g, Each. [Link]
- HENAN SUNLAKE ENTERPRISE CORPORATION. 2-Amino-3,4-dimethylbenzoic acid. [Link]
- PubChemLite. 2-amino-3,4-dimethylbenzoic acid (C9H11NO2). [Link]
- LookChem. 4-Amino-2,3-dimethylbenzoic acid. [Link]
- European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). [Link]
- Med-Vet International. 2-Amino-3,4-dimethylbenzoic Acid, 25g, Each. [Link]
- Langwaychem. 2-Amino-3,4-dimethylbenzoic acid,CAS 50419-58-4. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-Amino-3,5-dimethylbenzoic Acid at Best Price - Buy Now [forecastchemicals.com]
- 3. 2-Amino-3,5-dimethylbenzoic acid | 14438-32-5 [chemicalbook.com]
- 4. 2-Amino-3,4-dimethylbenzoic acid CAS#: 50419-58-4 [m.chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. 2-Amino-3,4-dimethylbenzoic acid | 50419-58-4 [chemicalbook.com]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
biological activity of 4-Amino-3,5-dimethylbenzoic acid vs. other aminobenzoic acids
An In-Depth Comparative Guide to the Biological Activity of Aminobenzoic Acid Isomers
Introduction: The Versatile Scaffold of Aminobenzoic Acid
Aminobenzoic acids, organic compounds characterized by a benzene ring substituted with both an amino group and a carboxylic acid group, represent a foundational scaffold in medicinal chemistry. The positional isomerism of these two functional groups—ortho (2-), meta (3-), and para (4-)—dramatically influences their physicochemical properties, leading to distinct biological activities and therapeutic applications.[1] Para-aminobenzoic acid (PABA), for instance, is a crucial intermediate in the folate synthesis pathway of many microorganisms, making its derivatives a cornerstone of antimicrobial therapies.[2][3] Conversely, derivatives of ortho-aminobenzoic acid (anthranilic acid) are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[1][4]
This guide provides a comparative analysis of the biological activities of 4-Amino-3,5-dimethylbenzoic acid against its more extensively studied counterparts: 4-aminobenzoic acid (PABA), 2-aminobenzoic acid (anthranilic acid), and 3-aminobenzoic acid. We will explore their differential effects on antimicrobial, anti-inflammatory, and antioxidant pathways, supported by experimental data and detailed methodologies, to provide a comprehensive resource for researchers and drug development professionals.
Structural Comparison: How Substitution Patterns Dictate Function
The biological profile of an aminobenzoic acid is intrinsically linked to its structure. The relative positions of the electron-donating amino group and the electron-withdrawing carboxyl group, along with additional substitutions on the aromatic ring, govern factors like acidity, lipophilicity, and steric hindrance. These factors, in turn, determine how the molecule interacts with biological targets such as enzymes and receptors.
-
4-Aminobenzoic Acid (PABA): The para-isomer is a vital precursor for folic acid synthesis in bacteria, plants, and fungi.[5] Its structure allows it to be recognized and utilized by the enzyme dihydropteroate synthase (DHPS).[2]
-
2-Aminobenzoic Acid (Anthranilic Acid): The ortho-isomer's structure is the basis for fenamates and other NSAIDs, which function by inhibiting cyclooxygenase (COX) enzymes.[1][4]
-
3-Aminobenzoic Acid: The meta-isomer is less explored but has demonstrated anti-inflammatory properties by enhancing intestinal barrier integrity.[6][7]
-
This compound: This derivative of PABA features two methyl groups flanking the amino group. This substitution significantly increases its lipophilicity and introduces steric bulk around the amino group. While its specific mechanism of action is not extensively documented, these structural modifications are expected to alter its interaction with biological targets compared to unsubstituted PABA.[8]
Caption: Structures of key aminobenzoic acid isomers.
Comparative Biological Activities
Antimicrobial Activity
The primary antimicrobial mechanism of aminobenzoic acid derivatives lies in the disruption of the bacterial folate synthesis pathway. This pathway is an ideal target as it is essential for bacteria but absent in humans, who acquire folate through their diet.[3]
Mechanism of Action: PABA is a substrate for dihydropteroate synthase (DHPS), an enzyme critical for producing dihydrofolic acid. Sulfonamide drugs, which are structural mimics of PABA, act as competitive inhibitors of DHPS, halting folate production and thereby exerting a bacteriostatic effect.[2] While direct antimicrobial data for this compound is scarce, derivatives have shown potential.[8] The addition of methyl groups could enhance membrane permeability due to increased lipophilicity, but may also sterically hinder binding to the DHPS active site. In contrast, some derivatives of anthranilic acid have also demonstrated notable antimicrobial and antifungal properties.[4][9]
Caption: Inhibition of the bacterial folate synthesis pathway.
Comparative Data: The antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
| PABA Schiff Base Derivative | Staphylococcus aureus | >100 | [10] |
| PABA Ester Derivative | Bacillus subtilis | 250 | [10] |
| Anthranilic Acid Sulfonamide | Candida albicans | 4 | [9] |
| 4-nitro-substituted benzothiazole-triazolethiol (PABA derivative) | E. coli, S. aureus, etc. | Significant potential | [11] |
This table summarizes representative data; specific values vary widely based on the exact derivative and microbial strain.
Anti-inflammatory Activity
Inflammation is a complex biological response, and different aminobenzoic acid isomers modulate it through distinct mechanisms.
-
Anthranilic Acid Derivatives (Ortho-isomer): These compounds, including NSAIDs like mefenamic acid, primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1]
-
3-Aminobenzoic Acid (Meta-isomer): Recent studies have shown that 3-aminobenzoic acid can ameliorate colitis by enhancing the integrity of the intestinal epithelial barrier. It upregulates the expression of tight junction proteins, thereby reducing epithelial permeability and subsequent inflammation.[6][7][12]
-
4-Aminobenzoic Acid (PABA, Para-isomer): PABA exhibits mild anti-inflammatory properties, which may be linked to its antioxidant capabilities and its metabolism by neutrophils via the myeloperoxidase pathway.[13][14][15] It can reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α.[13]
The anti-inflammatory potential of This compound remains largely uncharacterized. However, its increased lipophilicity relative to PABA could enhance tissue penetration, potentially modifying its anti-inflammatory profile.
Caption: COX pathway inhibition by anthranilic acid derivatives.
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various pathologies. Several aminobenzoic acids possess antioxidant properties.
PABA, in particular, functions as a radical scavenger, capable of neutralizing ROS and preventing lipid peroxidation.[13][16] It can also bolster cellular antioxidant defenses by influencing the expression of enzymes like superoxide dismutase and catalase.[13] Derivatives of PABA have been synthesized that show improved radical scavenging properties.[17] The antioxidant potential of this compound has not been specifically reported, but the electron-donating nature of the methyl and amino groups suggests it could possess radical scavenging capabilities.
Experimental Protocols
Accurate assessment of biological activity requires robust and reproducible experimental designs. Below are standardized protocols for evaluating the antimicrobial and anti-inflammatory activities discussed.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Causality: The MIC assay is a fundamental test in antimicrobial drug discovery. It provides a quantitative measure of a compound's potency, allowing for direct comparison between different derivatives and against standard antibiotics. The choice of a broth microdilution method allows for high-throughput screening of multiple compounds and concentrations simultaneously.
Caption: General workflow for the MIC assay.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (e.g., from 256 µg/mL to 0.5 µg/mL) in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). Include positive (microbe, no compound) and negative (broth only) controls.
-
Inoculation: Add the standardized microbial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Protocol 2: COX-1/COX-2 Inhibition Assay
This protocol measures the ability of a compound to inhibit the activity of COX enzymes, a key indicator of NSAID-like anti-inflammatory potential.
Causality: This cell-free enzymatic assay directly measures the interaction between a compound and its molecular target (COX-1/COX-2). By testing against both isoforms, it provides crucial information about a compound's selectivity. COX-2 is the primary target for anti-inflammatory effects, while COX-1 inhibition is often associated with gastrointestinal side effects. This assay is therefore essential for evaluating both efficacy and potential safety.
Methodology:
-
Reagent Preparation: Prepare solutions of purified COX-1 (ovine) and COX-2 (human recombinant) enzymes, arachidonic acid (substrate), and the test compounds at various concentrations.
-
Reaction Initiation: In a 96-well plate, pre-incubate the enzyme with either the test compound or a vehicle control for a defined period (e.g., 15 minutes at 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Quantification: After a set incubation time, quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Plot the percentage of COX inhibition versus the compound concentration. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Conclusion and Future Outlook
The biological activities of aminobenzoic acids are remarkably diverse and highly dependent on their isomeric structure and substitution patterns. While derivatives of 2-aminobenzoic acid are potent COX inhibitors and 4-aminobenzoic acid derivatives are effective antimicrobial agents targeting folate synthesis, 3-aminobenzoic acid is emerging as a modulator of intestinal barrier function.[1][2][6]
This compound represents an intriguing but understudied member of this family. Its structural similarity to PABA suggests potential roles in antimicrobial and antioxidant activities, but the steric and electronic effects of the dimethyl substitution require direct experimental validation.[8] Future research should focus on systematically evaluating its activity in antimicrobial, anti-inflammatory, and antioxidant assays, as detailed in this guide. Such studies will clarify its therapeutic potential and determine how the addition of methyl groups modulates the well-established biological profile of the 4-aminobenzoic acid scaffold.
References
- Open Exploration Publishing. (n.d.). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense.
- Smolecule. (n.d.). Buy this compound | 4919-40-8.
- MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues.
- MDPI. (n.d.). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases.
- National Institutes of Health (NIH). (n.d.). Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC.
- Wikipedia. (n.d.). 4-Aminobenzoic acid.
- ResearchGate. (n.d.). The Antioxidant properties of para-Aminobenzoic acid and its sodium salt.
- BenchChem. (n.d.). A Comparative Study on the Biological Activity of Aminobenzoic Acid Isomers.
- Xtendlife. (n.d.). PABA (Para-aminobenzoic acid) | Health Benefits and Uses of PABA.
- MedChemExpress. (n.d.). 3-Aminobenzoic acid (m-Aminobenzoic acid) | Anti-inflammatory Agent.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Aminobenzoic acid?.
- Longdom Publishing. (n.d.). Vitamin Para-Aminobenzoic Acid (PABA) Controls Generation of Nitr.
- WebMD. (n.d.). Para-Aminobenzoic Acid (Paba) - Uses, Side Effects, and More.
- EXCLI Journal. (n.d.). Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS.
- National Institutes of Health (NIH). (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC.
- ResearchGate. (2023, August 18). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues.
- National Institutes of Health (NIH). (n.d.). Biotransformation of para-aminobenzoic acid and salicylic acid by PMN - PubMed.
- National Institutes of Health (NIH). (2025, June 1). Dietary 3-aminobenzoic acid enhances intestinal barrier integrity and attenuates experimental colitis - PubMed.
- National Institutes of Health (NIH). (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 3-Aminobenzoic Acid in Modern Organic Chemistry and Research.
- ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having....
- MDPI. (2019, March 5). Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers.
- BenchChem. (n.d.). A Comparative Study on the Antimicrobial Activity of Aminobenzoic Acid Derivatives.
- Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management.
- MDPI. (2025, November 11). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone.
- bioRxiv. (2024, August 19). Exploring 3-Aminobenzoic Acid as a Therapeutic Dietary Component for Enhancing Intestinal Barrier Integrity in Ulcerative Colitis.
- National Institutes of Health (NIH). (n.d.). Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria.
- Wikipedia. (n.d.). 3-Aminobenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dietary 3-aminobenzoic acid enhances intestinal barrier integrity and attenuates experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 4919-40-8 [smolecule.com]
- 9. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 11. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 14. Biotransformation of para-aminobenzoic acid and salicylic acid by PMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-Amino-3,5-dimethylbenzoic Acid and Its Derivatives
This guide offers an in-depth spectroscopic comparison of 4-Amino-3,5-dimethylbenzoic acid and two of its key derivatives: Methyl 4-amino-3,5-dimethylbenzoate and 4-acetamido-3,5-dimethylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of how subtle changes in chemical structure are reflected in various spectroscopic techniques, supported by experimental data and established chemical principles.
The strategic placement of amino and methyl groups on the benzoic acid framework makes these compounds interesting candidates for further functionalization in medicinal chemistry and materials science. Understanding their spectroscopic signatures is paramount for unambiguous identification, purity assessment, and predicting reactivity. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the parent compound and its ester and amide derivatives.
Molecular Structures Under Investigation
The functionalization of this compound at its carboxylic acid and amino moieties leads to derivatives with distinct physicochemical properties, which are clearly distinguishable by spectroscopic methods.
Caption: Investigated this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectroscopy: A Comparative Analysis
The ¹H NMR spectra of these compounds are characterized by distinct signals for the aromatic protons, the methyl groups, and the protons of the functional groups.
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (-CH₃) (δ, ppm) | -NH₂ / -NHCOCH₃ Protons (δ, ppm) | -COOH / -OCH₃ Protons (δ, ppm) |
| This compound | ~7.6 (s, 2H) | ~2.1 (s, 6H) | ~5.5 (br s, 2H) | ~12.0 (br s, 1H) |
| Methyl 4-amino-3,5-dimethylbenzoate (Predicted) | ~7.5 (s, 2H) | ~2.1 (s, 6H) | ~4.0 (br s, 2H) | ~3.8 (s, 3H) |
| 4-Acetamido-3,5-dimethylbenzoic Acid (Predicted) | ~7.8 (s, 2H) | ~2.2 (s, 6H) | ~9.5 (s, 1H, -NH-) & ~2.1 (s, 3H, -COCH₃) | ~12.5 (br s, 1H) |
Expert Insights:
-
Aromatic Protons: In the parent compound and its methyl ester, the two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a singlet. In the N-acetyl derivative, the deshielding effect of the acetyl group is expected to shift the aromatic proton signals slightly downfield.
-
Methyl Protons: The two methyl groups on the aromatic ring are also equivalent and appear as a sharp singlet. Their chemical shift is not significantly affected by the derivatization at the 4-amino and 1-carboxyl positions.
-
Functional Group Protons: The most significant changes are observed in the protons of the derivatized functional groups. The broad singlet of the carboxylic acid proton in the parent and N-acetyl derivative is typically found far downfield. The esterification replaces this with a sharp singlet for the methoxy group's three protons at around 3.8 ppm. The N-acetylation replaces the broad -NH₂ signal with a sharp singlet for the amide proton (-NH) and a new singlet for the acetyl methyl group.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework.
| Compound | C=O (δ, ppm) | Aromatic C-NH₂/NHAc (δ, ppm) | Other Aromatic C (δ, ppm) | Methyl C (-CH₃) (δ, ppm) | -OCH₃ / -COCH₃ (δ, ppm) |
| This compound | ~168 | ~148 | ~129, ~120, ~118 | ~18 | N/A |
| Methyl 4-amino-3,5-dimethylbenzoate (Predicted) | ~167 | ~149 | ~130, ~121, ~117 | ~18 | ~52 (-OCH₃) |
| 4-Acetamido-3,5-dimethylbenzoic Acid (Predicted) | ~170 (acid), ~169 (amide) | ~140 | ~135, ~128, ~120 | ~19 | ~24 (-COCH₃) |
Expert Insights:
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon is sensitive to its electronic environment. The ester carbonyl in the methyl ester derivative is expected to be slightly upfield compared to the carboxylic acid. The N-acetyl derivative will show two carbonyl signals, one for the carboxylic acid and another for the amide.
-
Aromatic Carbons: The carbon attached to the nitrogen (C-NH₂/NHAc) is significantly affected by the nature of the nitrogen substituent. The electron-donating amino group shields this carbon, while the electron-withdrawing acetyl group deshields it, causing a downfield shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule based on their characteristic vibrational frequencies.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | O-H Stretch (Carboxylic Acid) (cm⁻¹) |
| This compound | ~3400-3200 (two bands) | ~1680 | ~1300-1200 | ~3000-2500 (broad) |
| Methyl 4-amino-3,5-dimethylbenzoate (Predicted) | ~3400-3200 (two bands) | ~1720 | ~1280 & ~1100 | N/A |
| 4-Acetamido-3,5-dimethylbenzoic Acid (Predicted) | ~3300 (single band) | ~1700 (acid), ~1660 (amide I) | ~1300-1200 | ~3000-2500 (broad) |
Expert Insights:
-
N-H Stretching: The primary amine in the parent compound and its methyl ester exhibits two characteristic N-H stretching bands. In contrast, the secondary amide in the N-acetyl derivative shows a single, sharp N-H stretching band.
-
C=O Stretching: This is a very strong and characteristic absorption. The carboxylic acid C=O stretch in the parent compound is typically found around 1680 cm⁻¹. Esterification shifts this to a higher frequency (~1720 cm⁻¹) due to the absence of hydrogen bonding dimerization.[1] The N-acetyl derivative will display two carbonyl absorptions: one for the carboxylic acid and a distinct amide I band around 1660 cm⁻¹.
-
O-H Stretching: The carboxylic acid's O-H stretch is a very broad band that spans a large region of the spectrum, which is absent in the methyl ester derivative.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 165 | 148 (-OH), 120 (-COOH) |
| Methyl 4-amino-3,5-dimethylbenzoate | 179 | 148 (-OCH₃), 120 (-COOCH₃)[2] |
| 4-Acetamido-3,5-dimethylbenzoic Acid (Predicted) | 207 | 165 (-CH₂CO), 148 (-CH₂CO, -OH), 120 (-CH₂CO, -COOH) |
Expert Insights:
-
Molecular Ion Peak: The molecular ion peak corresponds to the molecular weight of the compound. All three compounds are expected to show a clear molecular ion peak.
-
Fragmentation Patterns: The fragmentation is dictated by the functional groups. The carboxylic acid and its ester derivative can lose the hydroxyl or methoxy group, respectively.[3] A common fragmentation for benzoic acids is the loss of the entire carboxyl group. The N-acetyl derivative is expected to show a characteristic loss of a ketene molecule (CH₂=C=O, 42 Da) from the molecular ion.
Experimental Protocols
The following are generalized protocols for the synthesis of the derivatives and the acquisition of spectroscopic data.
Synthesis Workflows
Caption: Synthetic workflows for the ester and amide derivatives.
Protocol 1: Synthesis of Methyl 4-amino-3,5-dimethylbenzoate (Fischer Esterification)
-
Rationale: Fischer esterification is a classic acid-catalyzed equilibrium reaction. Using the alcohol as the solvent drives the equilibrium towards the product.[4]
-
Procedure:
-
Dissolve this compound in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Synthesis of 4-Acetamido-3,5-dimethylbenzoic Acid (N-Acetylation)
-
Rationale: Acetic anhydride is a highly effective acetylating agent for primary amines. Pyridine acts as a base to neutralize the acetic acid byproduct and as a catalyst.
-
Procedure:
-
Suspend this compound in pyridine.
-
Add acetic anhydride dropwise to the suspension at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into cold dilute hydrochloric acid to precipitate the product and neutralize excess pyridine.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
Spectroscopic Analysis Workflow
Caption: A generalized workflow for spectroscopic analysis.
Protocol 3: General Procedure for NMR, IR, and MS Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with GC/LC) and acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Conclusion
The spectroscopic comparison of this compound with its methyl ester and N-acetyl derivatives reveals distinct and predictable differences in their NMR, IR, and mass spectra. These variations, primarily arising from the modification of the carboxylic acid and amino functional groups, serve as reliable fingerprints for the identification and characterization of these compounds. This guide provides the foundational data and protocols to assist researchers in the confident synthesis and analysis of this class of molecules.
References
- BenchChem. (2025).
- ChemicalBook. (2025). 4-AMINO-3,5-DIMETHYL-BENZOIC ACID METHYL ESTER | 3095-48-5.
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- NIST. (n.d.). Methyl 4(methylamino)
- MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- PubChem. (n.d.).
- ResearchGate. (n.d.).
- OperaChem. (2024).
- Organic Chemistry Portal. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512).
- NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester.
- ChemicalBook. (n.d.).
- SpectraBase. (n.d.). Methyl 4-aminobenzoate - Optional[Vapor Phase IR] - Spectrum.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Dialnet. (n.d.).
- ChemBK. (2024).
- Bond University Research Portal. (2020).
- NIST. (n.d.). 4-Amino-3-methylbenzoic acid.
- The Royal Society of Chemistry. (n.d.). DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2023).
- MDPI. (n.d.).
- NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester.
- ChemicalBook. (n.d.). 4-Amino-3-methylbenzoic acid(2486-70-6) 1H NMR spectrum.
- University of Calgary. (n.d.). IR_lectureNotes.pdf.
- Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
- The Royal Society of Chemistry. (n.d.).
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- BenchChem. (n.d.).
- PharmaCompass.com. (n.d.).
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
- Wiley Online Library. (1990).
- Chemguide. (n.d.).
- mzCloud. (2023). 4 Dimethylamino benzoic acid.
- ChemicalBook. (n.d.). 3,5-Dimethylbenzoic acid(499-06-9) 13C NMR spectrum.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- SpectraBase. (n.d.). 4-[acetyl(benzyl)amino]benzoic acid - Optional[1H NMR] - Spectrum.
- ChemicalBook. (n.d.). 3,5-Dimethylbenzoic acid(499-06-9) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). This compound.
- NIST. (n.d.). Acedoben.
- Chemsrc. (2025). 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8.
Sources
A Senior Application Scientist's Guide to Assessing the Purity of 4-Amino-3,5-dimethylbenzoic Acid from Different Suppliers
For correspondence:
Abstract
4-Amino-3,5-dimethylbenzoic acid is a pivotal building block in the synthesis of pharmaceuticals and other high-value chemical entities.[1] Its purity is not merely a quantitative metric but a critical determinant of reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this compound obtained from various commercial suppliers. We will delve into the rationale behind selecting specific analytical techniques, provide detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry (MS), and present a structured approach to interpreting the resulting data. By adhering to the principles of Good Laboratory Practice (GLP), this guide aims to establish a self-validating system for ensuring the quality of this critical starting material.[2][3][4]
Introduction: The Criticality of Purity in Drug Development
In the intricate landscape of pharmaceutical development, the quality of starting materials is paramount. For a compound like this compound, which serves as a precursor in multi-step syntheses, even minute impurities can have cascading effects.[1] These impurities can lead to the formation of undesired byproducts, complicate purification processes, and introduce potentially toxic components into the final drug substance. Therefore, a robust and multi-faceted analytical approach to purity assessment is not just a regulatory requirement but a scientific necessity.
This guide will walk you through a systematic process for evaluating the purity of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. We will employ a combination of chromatographic and spectroscopic techniques to create a comprehensive purity profile for each sample.
Experimental Design: An Orthogonal Approach to Purity Assessment
A single analytical method is often insufficient to provide a complete picture of a compound's purity. An orthogonal approach, utilizing techniques that rely on different physicochemical principles, is essential for a thorough evaluation. For our assessment of this compound, we will utilize:
-
High-Performance Liquid Chromatography (HPLC): To quantify the main compound and detect non-volatile impurities.
-
Proton Nuclear Magnetic Resonance (¹H-NMR): To confirm the structure of the main compound and identify and quantify proton-containing impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the main compound and identify the mass of any impurities.
The following diagram illustrates the overall workflow for our comparative purity assessment.
Caption: Workflow for the comparative purity assessment of this compound.
Detailed Experimental Protocols
Adherence to standardized operating procedures (SOPs) is crucial for generating reliable and reproducible data.[4] The following protocols are designed to be self-validating and are grounded in established analytical principles.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is a cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities. UV detection provides a sensitive and linear response for quantification. A gradient elution method is chosen to ensure the elution of both polar and non-polar impurities.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of each supplier's this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter each solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject a blank (diluent) to establish the baseline.
-
Inject each sample in triplicate to assess precision.
-
Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
-
Proton Nuclear Magnetic Resonance (¹H-NMR)
Rationale: ¹H-NMR provides invaluable structural information. It can confirm the identity of the main compound and help in the identification and quantification of proton-bearing impurities, often without the need for reference standards for those impurities.
Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of each sample into a clean NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire a standard ¹H-NMR spectrum for each sample.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate all signals. The integral of the main compound's signals should correspond to the expected number of protons.
-
Analyze any additional signals for potential impurities. The chemical shift and splitting pattern can provide clues to their structure.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides a highly sensitive and specific measurement of the molecular weight of the analyte and any impurities. This is a crucial confirmation of identity.
Protocol:
-
Instrumentation: A mass spectrometer, for instance, a time-of-flight (TOF) or quadrupole instrument, coupled to an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Use the same solutions prepared for HPLC analysis.
-
-
Analysis:
-
Infuse the sample solution directly into the mass spectrometer or perform an LC-MS analysis using the HPLC method described above.
-
Acquire spectra in both positive and negative ion modes to maximize the chances of detecting all components.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M-H]⁻).
-
Search for other peaks in the mass spectrum that could correspond to impurities.
-
Hypothetical Comparative Data
The following tables summarize hypothetical data obtained from the analysis of this compound from three different suppliers.
Table 1: HPLC Purity Assessment
| Supplier | Retention Time (min) | Main Peak Area (%) | Impurity 1 Area (%) | Impurity 2 Area (%) |
| Supplier A | 12.5 | 99.85 | 0.10 | 0.05 |
| Supplier B | 12.5 | 99.50 | 0.35 | 0.15 |
| Supplier C | 12.6 | 98.90 | 0.80 | 0.30 |
Table 2: ¹H-NMR and MS Impurity Characterization
| Supplier | Impurity 1 (Identity) | Impurity 2 (Identity) |
| Supplier A | Not Detected | Not Detected |
| Supplier B | 3,5-dimethylbenzoic acid | Starting material from synthesis |
| Supplier C | 3,5-dimethyl-4-nitrobenzoic acid | Synthesis byproduct |
Interpretation and Discussion
Based on our hypothetical data, a clear differentiation between the suppliers emerges:
-
Supplier A: Demonstrates the highest purity by HPLC, with no detectable impurities by ¹H-NMR or MS. This would be the preferred supplier for applications requiring the highest quality starting material.
-
Supplier B: Shows good purity by HPLC, but ¹H-NMR and MS reveal the presence of the starting material, suggesting an incomplete reaction or inefficient purification.
-
Supplier C: Has the lowest purity by HPLC and contains a nitro-aromatic impurity. Such impurities can be reactive and are often undesirable in pharmaceutical synthesis.
The following diagram illustrates the logical relationship in our decision-making process based on the orthogonal data.
Caption: Decision-making logic for supplier selection based on multi-technique purity data.
Conclusion and Recommendations
This guide has outlined a robust, multi-faceted approach to assessing the purity of this compound from different suppliers. The combination of HPLC, ¹H-NMR, and MS provides a comprehensive purity profile that allows for an informed and scientifically sound decision. For critical applications in drug development, it is imperative to select suppliers who can consistently provide materials of the highest purity, as demonstrated by orthogonal analytical methods. We recommend the implementation of such a rigorous testing protocol as a standard procedure for the qualification of all critical raw materials.
References
- Anatune. (n.d.). Good Laboratory Practices (GLP) | Physical and Chemical Tests.
- SafetyCulture. (2025, August 19). A Guide to Good Laboratory Practice (GLP).
- Qualifyze. (2022, October 28). What Are Good Laboratory Practices?.
- Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7887-7897.
Sources
A Comparative Guide to Alternative Synthetic Routes for 4-Amino-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dimethylbenzoic acid is a valuable substituted aniline derivative that serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. Its unique substitution pattern, featuring a carboxylic acid and an amine on a sterically hindered dimethylated benzene ring, imparts specific physicochemical properties to the final products. The efficient and scalable synthesis of this molecule is therefore of significant interest to the chemical research and development community.
This guide provides a comparative analysis of established and modern synthetic routes to this compound. We will delve into the mechanistic rationale behind each pathway, present detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most appropriate method for their specific needs, considering factors such as yield, scalability, and environmental impact.
Route 1: The Classical Approach: Nitration and Subsequent Reduction
This is the most traditional and widely recognized pathway for the synthesis of this compound. It is a two-step process commencing with the electrophilic nitration of the readily available starting material, 3,5-dimethylbenzoic acid, followed by the reduction of the introduced nitro group to the desired amine.
Causality Behind Experimental Choices
The carboxylic acid group is a meta-director in electrophilic aromatic substitution. However, the two methyl groups are ortho, para-directing. In this case, the directing effects of the methyl groups reinforce each other to direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position para to both methyl groups, which is the 4-position. The subsequent reduction of the nitro group is a standard transformation in organic synthesis, with several reliable methods available.
Experimental Protocols
Step 1: Synthesis of 4-Nitro-3,5-dimethylbenzoic acid
-
Reagents: 3,5-dimethylbenzoic acid, concentrated sulfuric acid (98%), fuming nitric acid (70%).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 3,5-dimethylbenzoic acid to the cooled sulfuric acid with continuous stirring until complete dissolution.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3,5-dimethylbenzoic acid, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product in a vacuum oven.
-
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
Reagents: 4-Nitro-3,5-dimethylbenzoic acid, Methanol, Palladium on activated charcoal (10% Pd/C), Hydrogen gas.
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 4-Nitro-3,5-dimethylbenzoic acid in methanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Alternative Reduction Method: Tin(II) Chloride
For laboratories not equipped for catalytic hydrogenation, reduction with tin(II) chloride in an acidic medium is a viable alternative[1][2].
-
Reagents: 4-Nitro-3,5-dimethylbenzoic acid, Ethanol, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid.
-
Procedure:
-
Suspend 4-Nitro-3,5-dimethylbenzoic acid in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate to the suspension.
-
Slowly add concentrated hydrochloric acid and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
-
Workflow Diagram
Caption: Classical synthesis of this compound.
Route 2: Modern Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[3][4]. This route offers a more convergent approach, starting from a halogenated derivative of 3,5-dimethylbenzoic acid.
Causality Behind Experimental Choices
This method relies on the creation of a C-X bond (where X is typically Br or I) at the 4-position, which can then be coupled with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-3,5-dimethylbenzoic acid (Proposed)
-
Reagents: 3,5-dimethylbenzoic acid, N-Bromosuccinimide (NBS), Trifluoroacetic acid.
-
Procedure:
-
Dissolve 3,5-dimethylbenzoic acid in trifluoroacetic acid in a flask protected from light.
-
Add N-Bromosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain pure 4-Bromo-3,5-dimethylbenzoic acid.
-
Step 2: Buchwald-Hartwig Amination
-
Reagents: 4-Bromo-3,5-dimethylbenzoic acid, Ammonia source (e.g., aqueous ammonia, benzophenone imine), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, BINAP), Strong base (e.g., Sodium tert-butoxide), Toluene or Dioxane.
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 4-Bromo-3,5-dimethylbenzoic acid, the palladium catalyst, and the ligand.
-
Add the base and the ammonia source.
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture to 80-110°C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with a suitable solvent, and filter through Celite.
-
Acidify the filtrate with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Workflow Diagram
Caption: Buchwald-Hartwig approach to the target molecule.
Route 3: Rearrangement Chemistry: The Hofmann Rearrangement
The Hofmann rearrangement provides an alternative pathway that proceeds through an isocyanate intermediate from a primary amide. This route avoids the use of highly acidic nitrating conditions.
Causality Behind Experimental Choices
This reaction involves the conversion of a primary amide into a primary amine with one less carbon atom. The starting amide is treated with a halogen (e.g., bromine) and a strong base to form an N-haloamide, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired amine.
Experimental Protocols
Step 1: Synthesis of 3,5-dimethyl-4-carbamoylbenzoic acid (Proposed)
-
Reagents: 3,5-dimethylbenzoic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ammonia solution.
-
Procedure:
-
Convert 3,5-dimethylbenzoic acid to its acid chloride by refluxing with thionyl chloride.
-
Remove excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a cooled, concentrated ammonia solution.
-
Stir vigorously for 1-2 hours.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the amide.
-
Step 2: Hofmann Rearrangement
-
Reagents: 3,5-dimethyl-4-carbamoylbenzoic acid, Sodium hydroxide, Bromine, Water.
-
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cold solution of sodium hydroxide.
-
Add the amide to the hypobromite solution and warm the mixture gently.
-
Heat the reaction mixture to around 70-80°C for 1-2 hours.
-
Cool the reaction and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Workflow Diagram
Caption: Hofmann rearrangement pathway to the target amine.
Route 4: Direct C-H Amination: A Forward-Looking Approach
Recent advances in transition-metal catalysis have enabled the direct amination of C-H bonds, offering a more atom-economical and potentially shorter synthetic route. The use of hydroxylamine-based reagents is a promising strategy in this area[5][6][7].
Causality Behind Experimental Choices
This approach aims to directly functionalize the C-H bond at the 4-position of 3,5-dimethylbenzoic acid with an amino group. This is typically achieved using a transition metal catalyst (e.g., copper or rhodium) and an aminating agent, such as a hydroxylamine derivative. The regioselectivity can be controlled by the electronic and steric properties of the substrate and catalyst.
Experimental Protocol (Conceptual)
-
Reagents: 3,5-dimethylbenzoic acid, Aminating agent (e.g., O-benzoylhydroxylamine), Copper(I) or Rhodium(II) catalyst, Solvent (e.g., Hexafluoroisopropanol - HFIP).
-
Procedure:
-
In a reaction vessel, combine 3,5-dimethylbenzoic acid, the aminating agent, and the catalyst.
-
Add the solvent and stir the mixture at an elevated temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an appropriate workup to isolate and purify the product.
-
Workflow Diagram
Caption: A modern, direct C-H amination approach.
Performance Comparison
| Parameter | Route 1: Nitration/Reduction | Route 2: Buchwald-Hartwig | Route 3: Hofmann Rearrangement | Route 4: Direct C-H Amination |
| Starting Material | 3,5-Dimethylbenzoic acid | 3,5-Dimethylbenzoic acid | 3,5-Dimethylbenzoic acid | 3,5-Dimethylbenzoic acid |
| Number of Steps | 2 | 2 | 2 | 1 |
| Typical Overall Yield | High (often >80%) | Moderate to High | Moderate | Variable (method dependent) |
| Reagents & Conditions | Harsh (conc. acids), standard reduction | Mild coupling, requires specific catalysts/ligands | Strong base, halogen | Catalyst and specific aminating agent |
| Scalability | Well-established and scalable | Scalable, but catalyst cost can be a factor | Scalable | Potentially scalable, but less established |
| Green Chemistry | Generates significant acidic waste | Uses precious metals, but can be more atom-economical | Can generate halogenated waste | Potentially very atom-economical |
| Key Challenges | Handling of nitrating mixture, potential for isomers | Synthesis of halogenated precursor, catalyst optimization | Synthesis of the amide precursor, potential side reactions | Regioselectivity, catalyst development |
Conclusion
The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and disadvantages.
-
The classical nitration and reduction route remains a robust and high-yielding option, particularly for large-scale synthesis where the cost of reagents is a primary concern. Its main drawback is the use of harsh and corrosive acids.
-
The Buchwald-Hartwig amination offers a more modern and elegant approach. While it may require more specialized reagents and optimization, it can be advantageous for its milder conditions and potentially broader substrate scope in related syntheses.
-
The Hofmann rearrangement provides a viable alternative that avoids nitration. The overall efficiency of this route is highly dependent on the successful synthesis of the amide precursor.
-
Direct C-H amination represents the cutting-edge of synthetic methodology. While still under development for this specific substrate, it holds the promise of being the most efficient and atom-economical route in the future.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment and reagents, and considerations for cost and environmental impact.
References
- Sciencemadness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid.
- PrepChem. (2023). Preparation of 3,5-dimethylbenzoic acid.
- Hashmi, A. S. K., et al. (2022). Hydroxylamine-Mediated C–C Amination via an Aza-Hock Rearrangement. Synfacts, 18(03), 0263.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- PrepChem. (2023). Preparation of 3,5-dimethylbenzoic acid from mesitylene.
- Wang, T., et al. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement.
- Emmert, M. H., et al. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
- Google Patents. (2015). Production method for 3, 5-dimethylbenzoic acid.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Google Patents. (2012). Production method of 3,5-dimethylbenzoic acid.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
- Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging.
- Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia.
- ResearchGate. (2020). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid.
- PubChem. (n.d.). 3,5-Dimethyl-4-nitrobenzoic acid.
- Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends).
- Wang, A., et al. (2017). Nondirected, Cu-Catalyzed sp3 C-H Aminations with Hydroxylamine-Based Amination Reagents: Catalytic and Mechanistic Studies. Organometallics, 36(7), 1259–1268.
- Master Organic Chemistry. (2023). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
- askIITians. (2023). Reduction of aromatic nitro compounds using Sn and HCl gives:.
- Li, B., et al. (2019). Recent Advances of Pd/C-Catalyzed Reactions.
- Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase.
- Organic Syntheses. (1923). METHYL m-NITROBENZOATE.
- ResearchGate. (2006). Hofmann Rearrangement.
- Chemistry Stack Exchange. (2021). What groups can be reduced by Sn/HCl?.
- Common Organic Chemistry. (n.d.). Nitro Reduction (SnCl2).
- ResearchGate. (2015). Consumption of hydrogen in hydrogenation of nitrobenzene on Pd/C.
- ResearchGate. (2017). An Efficient Modification of the Hofmann Rearrangement: Synthesis of Methyl Carbamates.
- Baxendale Group. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone.
- National Institutes of Health. (2009). A Cu(I)-Catalyzed C-H α-Amination of Aryl Ketones. Direct Synthesis of Imidazolinones.
- Bentham Science. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis.
- ResearchGate. (2015). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions.
- Organic Chemistry Portal. (2022). Synthetic Protocols for Aromatic Nitration: A Review.
- ResearchGate. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis.
Sources
- 1. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thieme.de [thieme.de]
- 6. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Amino-3,5-dimethylbenzoic Acid: A Cost-Benefit Analysis for the Modern Laboratory
For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic pathway is a critical decision, balancing cost, efficiency, safety, and environmental impact. 4-Amino-3,5-dimethylbenzoic acid, a valuable building block in medicinal chemistry and materials science, can be synthesized through various routes. This guide provides an in-depth, objective comparison of the most practical methods for its preparation, supported by experimental data and field-proven insights to inform your synthetic strategy.
Introduction to this compound
This compound is an aromatic compound featuring an amino group and two methyl groups on a benzoic acid scaffold. This substitution pattern imparts unique properties, making it a desirable intermediate for creating complex molecules with specific biological activities or material characteristics. Its applications range from being a precursor in the synthesis of pharmaceuticals to its use in the development of specialty polymers and dyes. The strategic placement of the amino and carboxylic acid groups allows for a variety of subsequent chemical modifications.
This guide will focus on a comparative analysis of two primary, distinct, and practical synthetic routes for obtaining this compound:
-
Route A: A two-step process involving the nitration of 3,5-dimethylbenzoic acid followed by the reduction of the resulting nitro intermediate.
-
Route B: An alternative pathway commencing with the diazotization of 3,5-dimethylaniline, followed by a Sandmeyer reaction to introduce the carboxylic acid functionality.
Each route will be evaluated based on its chemical principles, cost-effectiveness, yield and purity, operational complexity, and safety and environmental considerations.
Route A: Nitration and Reduction of 3,5-Dimethylbenzoic Acid
This classical and widely employed approach leverages the electrophilic aromatic substitution to introduce a nitro group, which is then reduced to the desired amine.
Chemical Rationale and Workflow
The synthesis begins with the nitration of commercially available 3,5-dimethylbenzoic acid. The electron-donating methyl groups are ortho-, para-directing, while the electron-withdrawing carboxylic acid group is a meta-director. In this case, the directing effects of the two methyl groups reinforce each other, and the position para to one of the methyl groups and meta to the carboxylic acid is sterically hindered. The most likely position for nitration is the 4-position, which is ortho to both methyl groups and meta to the carboxylic acid. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermic reaction and prevent side product formation.
The subsequent step involves the reduction of the nitro group in 4-nitro-3,5-dimethylbenzoic acid to an amino group. This can be achieved through various methods, with catalytic hydrogenation being a common and clean choice.
Experimental Protocols
Step 1: Nitration of 3,5-Dimethylbenzoic Acid
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylbenzoic acid in concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3,5-dimethylbenzoic acid, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring for an additional 30-60 minutes.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude 4-nitro-3,5-dimethylbenzoic acid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water.
Step 2: Reduction of 4-Nitro-3,5-dimethylbenzoic Acid
-
Dissolve the dried 4-nitro-3,5-dimethylbenzoic acid in a suitable solvent, such as methanol or ethanol.
-
Transfer the solution to a hydrogenation vessel and add a catalytic amount of 5-10% palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Route B: Diazotization and Sandmeyer Reaction of 3,5-Dimethylaniline
This alternative approach begins with a different starting material, 3,5-dimethylaniline, and utilizes the versatile chemistry of diazonium salts.
Chemical Rationale and Workflow
The synthesis starts with the diazotization of 3,5-dimethylaniline using sodium nitrite in the presence of a strong acid at low temperatures (0-5°C) to form the corresponding diazonium salt. Due to their inherent instability, diazonium salts are typically generated in situ and used immediately.
The subsequent Sandmeyer reaction involves the treatment of the diazonium salt with a copper(I) salt to introduce a new functional group. In this case, copper(I) cyanide (CuCN) is used to introduce a nitrile group (-CN) onto the aromatic ring. The resulting 4-cyano-3,5-dimethylbenzoic acid is then hydrolyzed under acidic or basic conditions to yield the final product.
Experimental Protocols
Step 1 & 2: Diazotization and Sandmeyer Reaction
-
Dissolve 3,5-dimethylaniline in a mixture of a strong acid (e.g., HCl) and water, and cool the solution to 0-5°C in an ice bath.
-
Prepare a solution of sodium nitrite in cold water and add it dropwise to the aniline solution, maintaining the temperature below 5°C.[1]
-
After the addition is complete, stir for another 15-30 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper.[2]
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.
Step 3: Hydrolysis of the Nitrile
-
Isolate the crude 4-cyano-3,5-dimethylbenzoic acid from the Sandmeyer reaction mixture.
-
Add the crude nitrile to a solution of aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
If basic hydrolysis is used, acidify the reaction mixture to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the final product by recrystallization.
Cost-Benefit Analysis
The choice between these two synthetic routes will largely depend on the specific needs and resources of the laboratory. The following table provides a comparative overview of key performance indicators.
| Parameter | Route A: Nitration & Reduction | Route B: Diazotization & Sandmeyer | Analysis |
| Starting Material Cost | 3,5-Dimethylbenzoic Acid: ~$0.40 - $0.60/g[3][4] | 3,5-Dimethylaniline: ~$0.60 - $1.00/g[3][5] | Route A has a slight advantage in terms of starting material cost. |
| Reagent Cost | Nitric acid, sulfuric acid, Pd/C or Raney Nickel. Pd/C can be expensive but is used catalytically.[6][7] | Sodium nitrite, strong acid, copper(I) cyanide. CuCN is a significant cost factor.[4][5][8] | Reagent costs for Route A are generally lower, especially if a less expensive reducing agent is used. |
| Overall Yield | Typically high for both steps (often >80% for each). | Diazotization is usually high-yielding, but the Sandmeyer reaction can have variable yields (60-80%).[6] The additional hydrolysis step can also reduce the overall yield. | Route A is likely to have a higher and more reliable overall yield. |
| Operational Complexity | Two distinct steps. Nitration requires careful temperature control. Catalytic hydrogenation requires specialized equipment. | A multi-step, one-pot procedure for the first two steps. Handling of diazonium salts requires strict safety protocols. The hydrolysis step adds to the overall length of the synthesis. | Route A may be considered more straightforward for labs equipped for hydrogenation. Route B requires meticulous handling of potentially hazardous intermediates. |
| Purity & Purification | The intermediate and final product are typically crystalline and can be purified by recrystallization. | The Sandmeyer reaction can produce side products that may require more extensive purification. | Route A may offer a cleaner product profile, simplifying purification. |
| Safety Considerations | Use of concentrated, corrosive acids. Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts.[9] | Diazonium salts are explosive when dry and must be handled with extreme care.[2][9] Copper(I) cyanide is highly toxic. | Both routes have significant safety hazards, but the explosive nature of diazonium salts in Route B requires a higher level of caution and expertise. |
| Environmental Impact | Use of strong acids requires neutralization before disposal. Heavy metal catalyst needs to be recovered and disposed of properly. | Use of a strong acid and a toxic copper salt. Byproducts from the Sandmeyer reaction may be environmentally harmful. | Both routes have environmental considerations. The choice of reducing agent in Route A can influence its greenness. Route B's use of a toxic copper salt is a notable drawback. |
Conclusion and Recommendation
Both Route A and Route B are viable methods for the synthesis of this compound.
Route A (Nitration and Reduction) is generally the more robust, higher-yielding, and cost-effective option, particularly for larger-scale synthesis. The starting materials and reagents are relatively inexpensive, and the procedures are well-established. The primary challenges are the careful control of the nitration reaction and the safe handling of hydrogen and hydrogenation catalysts.
Route B (Diazotization and Sandmeyer Reaction) offers a valuable alternative, especially when 3,5-dimethylaniline is a more readily available or cheaper starting material in a specific context. However, this route is more technically demanding due to the inherent instability and potential explosive nature of the diazonium salt intermediate. The use of highly toxic copper(I) cyanide and the additional hydrolysis step also detract from its overall appeal from a cost, safety, and environmental perspective.
For most applications in a research or drug development setting, Route A is the recommended pathway due to its higher overall yield, lower cost, and more straightforward, albeit still hazardous, procedures. However, the choice of synthesis should always be preceded by a thorough risk assessment and consideration of the available laboratory infrastructure and expertise.
References
- Cole-Parmer. (2025). Reagents Sodium Nitrite, Purified; 500 g. Cole-Parmer. [Link]
- Anderson, T. S., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6942–6946. [Link]
- Agnitio Pharma. (n.d.). Raney Nickel. Agnitio Pharma. [Link]
- IndiaMART. (n.d.).
- Fuel Cell Store. (n.d.).
- The Lab Depot. (n.d.). Aluminum-Nickel Catalyst Raney-type Alloy Al-Ni 50/50 Powder. The Lab Depot. [Link]
- eBay. (n.d.). Palladium on Activated Carbon 5% Pd/C - 5 Grams. eBay. [Link]
- Ingredi. (n.d.). Sodium Nitrite FCC - Bulk 50lb Bags. Ingredi. [Link]
- Chen, J. R., et al. (2018). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 22(9), 1073-1083. [Link]
- IndiaMART. (n.d.).
- Supporting Inform
- Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Sciencemadness.org. [Link]
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
- Organic Syntheses. (1942). 3,5-dinitrobenzoic acid. Organic Syntheses, 22, 48. [Link]
- Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(4), 2571-2600. [Link]
- National Institutes of Health. (n.d.).
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]
- ResearchGate. (2016). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- Google Patents. (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
- ResearchGate. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper(I) cyanide, 99%, extra pure 5 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. strem.com [strem.com]
- 5. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
- 6. Palladium on carbon Sigma-Aldrich [sigmaaldrich.com]
- 7. agnitio.co.in [agnitio.co.in]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of the Amino Group in Aminobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: More Than Just Positional Isomers
Ortho-, meta-, and para-aminobenzoic acids are foundational building blocks in organic synthesis, from the production of dyes and polymers to their role as precursors for active pharmaceutical ingredients (APIs) like folate and benzocaine. While sharing the same molecular formula, the geometric arrangement of the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH) profoundly alters the electronic landscape of each molecule. This guide dissects the causality behind their differing reactivities, supported by quantitative data and a validated experimental protocol.
The primary focus is the nucleophilicity of the amino group—its ability to donate its lone pair of electrons to form a new covalent bond. This property is paramount in common synthetic transformations such as acylation, alkylation, and diazotization.
The Theoretical Framework: Electronic and Steric Causality
The reactivity of the amino group in these isomers is governed by a delicate interplay of inductive effects, resonance (mesomeric) effects, and steric hindrance.
-
Inductive Effect (-I): The carboxylic acid group is strongly electron-withdrawing. Through the sigma bond framework, it pulls electron density away from the aromatic ring, deactivating it and decreasing the basicity of the amino group. This effect diminishes with distance.
-
Resonance Effect (-M): The carboxyl group can also withdraw electron density via resonance, particularly when positioned ortho or para to the amino group. This delocalization directly involves the nitrogen's lone pair, significantly reducing its availability and thus its nucleophilicity.
-
Resonance Effect (+M): Conversely, the amino group is an electron-donating group that activates the ring by pushing its lone pair into the π-system. The net reactivity is a result of the competition between these opposing electronic forces.
-
Steric Hindrance: In the ortho isomer, the close proximity of the bulky carboxylic acid group physically obstructs the approach of reactants to the amino group, a phenomenon known as the "ortho effect." Furthermore, intramolecular hydrogen bonding between the amino and carboxyl groups can stabilize the ground state, making the nitrogen lone pair less available for reaction.
How Isomerism Dictates Electronic Outcomes:
-
p-Aminobenzoic Acid (PABA): The amino and carboxyl groups are in direct conjugation. The powerful -M effect of the carboxyl group delocalizes the nitrogen's lone pair across the entire molecule. While the amino group still activates the ring, its own nucleophilicity is significantly diminished compared to aniline.
-
m-Aminobenzoic Acid (MABA): The two groups are not in a conjugated position (para or ortho). Therefore, the resonance-withdrawing (-M) effect of the carboxyl group does not extend to the amino group's lone pair. The primary electronic influence is the weaker, distance-dependent -I effect. This results in the amino group of MABA retaining a higher electron density and greater basicity compared to its ortho and para counterparts.
-
o-Aminobenzoic Acid (Anthranilic Acid): This isomer is subject to a combination of strong -I and -M effects due to proximity, as well as significant steric hindrance and intramolecular hydrogen bonding. These combined factors severely reduce the availability and accessibility of the nitrogen's lone pair, rendering it the least reactive of the three in nucleophilic reactions.
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-Amino-3,5-dimethylbenzoic acid
For researchers, scientists, and drug development professionals, the validation of an analytical method is not merely a regulatory formality; it is the bedrock upon which the reliability of stability data is built. This guide provides an in-depth, technically-grounded walkthrough for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Amino-3,5-dimethylbenzoic acid. Beyond a simple recitation of protocols, we will delve into the scientific rationale behind each validation parameter and compare the performance of the validated HPLC method against viable alternatives like Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
The Imperative of a Stability-Indicating Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development and validation of such a method are crucial for ensuring that the stability data for a drug substance or product are reliable and meet stringent regulatory standards. This guide is structured to adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which details the validation requirements for analytical procedures.[1][2]
I. The Stability-Indicating HPLC Method: Development and Validation
The cornerstone of this guide is a robust reversed-phase HPLC method for this compound. The selection of a C18 stationary phase is predicated on its wide applicability and effectiveness in retaining and separating aromatic compounds.
Experimental Protocol: HPLC Method for this compound
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: Isocratic: 60% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard Solution Preparation: A stock solution of this compound at 1 mg/mL is prepared in the mobile phase. Working standards are prepared by diluting the stock solution.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration. The solution is then filtered through a 0.45 µm syringe filter before injection.
Method Validation: A Parameter-by-Parameter Analysis
The validation of our HPLC method is a systematic process designed to confirm its suitability for its intended purpose.[1][2]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To demonstrate this, forced degradation studies are indispensable. These studies intentionally stress the drug substance to produce degradation products, thereby challenging the method's ability to separate the parent drug from any potential degradants.[1][4][5][6][7]
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
The results of the forced degradation studies are summarized below. The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient.[8]
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Observations |
| Acid Hydrolysis (0.1 M HCl, 60°C, 8h) | 12.5% | One major degradation peak observed. |
| Base Hydrolysis (0.1 M NaOH, 60°C, 4h) | 18.2% | Two major degradation peaks observed. |
| Oxidative (3% H₂O₂, RT, 24h) | 8.7% | One minor degradation peak observed. |
| Thermal (105°C, 48h) | 5.3% | Minor degradation observed. |
| Photolytic (UV/Vis light) | 3.1% | Negligible degradation. |
Crucially, in all stressed samples, the main peak of this compound was well-resolved from all degradation product peaks, and peak purity analysis using a Diode Array Detector (DAD) confirmed the spectral homogeneity of the analyte peak.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3][9] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
| 50 | 450123 |
| 75 | 674987 |
| 100 | 900567 |
| 125 | 1125432 |
| 150 | 1350987 |
| Correlation Coefficient (r²) | 0.9998 |
A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[2]
Accuracy is the closeness of the test results obtained by the method to the true value.[3] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Table 3: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80 | 79.5 | 99.4% |
| 100 | 100.8 | 100.8% |
| 120 | 119.2 | 99.3% |
| Average Recovery | 99.8% |
Acceptable recovery is typically within 98-102%.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[10]
Table 4: Precision Data
| Level | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| 100 µg/mL | 0.85% | 1.25% |
A Relative Standard Deviation (%RSD) of ≤ 2% is commonly acceptable for the assay of a drug substance.[3]
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][11] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2][11]
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by calculating the standard deviation of the response and the slope of the calibration curve.[11]
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][3]
Table 6: Robustness Study
| Parameter Varied | %RSD of Results |
| Flow Rate (± 0.1 mL/min) | 1.1% |
| Column Temperature (± 2°C) | 0.9% |
| Mobile Phase Composition (± 2%) | 1.3% |
The low %RSD values indicate that the method is robust within the tested parameter variations.
Method Validation Workflow
Caption: Workflow for HPLC method validation.
II. Comparative Analysis of Analytical Techniques
While HPLC is a workhorse in pharmaceutical analysis, it is essential to understand its performance in the context of other available technologies.[12]
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes smaller particle size columns (<2 µm) and higher operating pressures (up to 15,000 psi).[9][10][11][13]
Table 7: HPLC vs. UPLC Comparison
| Parameter | HPLC | UPLC | Rationale |
| Analysis Time | ~10-15 min | ~1-3 min | Smaller particles and higher flow rates in UPLC lead to faster separations.[13] |
| Resolution | Good | Excellent | Smaller particles provide higher column efficiency and better peak resolution.[9] |
| Sensitivity | Good | Higher | Narrower peaks in UPLC result in greater peak height and improved sensitivity.[13] |
| Solvent Consumption | Higher | Lower | Shorter run times and lower flow rates (per column volume) reduce solvent usage.[13] |
| Cost | Lower initial investment | Higher initial investment | UPLC systems are more expensive than standard HPLC systems.[9] |
Verdict: For high-throughput laboratories where speed and sensitivity are paramount, UPLC offers a significant advantage. However, for routine analysis, a well-validated HPLC method is often sufficient and more cost-effective.
HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12][14]
Table 8: HPLC vs. GC-MS Comparison
| Parameter | HPLC | GC-MS | Rationale |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes. | This compound is not highly volatile, making HPLC a more direct method. |
| Derivatization | Not typically required. | Often required to increase volatility. | Derivatization adds a step to the sample preparation process and can introduce variability. |
| Sensitivity | Good, detector-dependent. | Excellent, especially in Selected Ion Monitoring (SIM) mode. | Mass spectrometric detection provides high sensitivity and selectivity. |
| Specificity | Good with DAD, excellent with MS detector. | Excellent, based on mass fragmentation patterns. | The mass spectrum provides a molecular fingerprint, aiding in identification. |
Verdict: For this compound, HPLC is the more appropriate technique due to the compound's low volatility. GC-MS would necessitate a derivatization step, making the workflow more complex.
HPLC vs. Capillary Electrophoresis (CE)
CE is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[15]
Table 9: HPLC vs. CE Comparison
| Parameter | HPLC | Capillary Electrophoresis (CE) | Rationale |
| Separation Principle | Partitioning between mobile and stationary phases. | Differential migration in an electric field. | CE offers a different separation selectivity compared to HPLC. |
| Efficiency | Good | Very High | CE can generate a very high number of theoretical plates, leading to sharp peaks. |
| Sample Volume | Microliters | Nanoliters | CE requires significantly less sample. |
| Solvent Consumption | Higher | Very Low | The capillary format of CE results in minimal solvent usage. |
| Robustness | Generally high. | Can be more susceptible to matrix effects. | The performance of CE can be sensitive to the sample matrix and buffer composition. |
| Sensitivity (UV) | Good | Can be lower due to the short path length of the capillary. | Specialized detection cells can improve sensitivity in CE. |
Verdict: CE is a powerful technique with high efficiency and low solvent consumption, making it a viable alternative for the analysis of ionizable compounds like this compound. However, HPLC is often considered more robust and is more widely implemented in quality control laboratories.
Conclusion
This guide has demonstrated the comprehensive validation of a stability-indicating HPLC method for this compound, in accordance with ICH guidelines. The presented data underscores the method's specificity, linearity, accuracy, precision, and robustness, confirming its suitability for its intended purpose.
The comparative analysis with UPLC, GC-MS, and CE provides valuable context for method selection. While UPLC offers advantages in speed and sensitivity, and CE provides high efficiency with minimal solvent consumption, the validated HPLC method stands as a reliable, robust, and cost-effective solution for the routine stability testing of this compound. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and available resources.
References
- Sladkov, V., & Fourest, B. (n.d.). Separation and determination of some carboxylic acids by capillary electrophoresis. INIS-IAEA.
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
- RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
- Microbioz India. (2023, October 16). UPLC vs HPLC: Unraveling the Similarities and Differences.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Wikipedia. (n.d.). Capillary electrophoresis.
- Sladkov, V., & Fourest, B. (n.d.). Separation and determination of some carboxylic acids by capillary electrophoresis.
- FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Investigation of benzoic acid and sorbic acid concentrations in tomato paste, pepper paste, ketchup, mayonnaise, and barbeque sauce samples by headspace gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. biomedres.us [biomedres.us]
- 8. ijrpp.com [ijrpp.com]
- 9. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 10. HPLC vs. UPLC [webofpharma.com]
- 11. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 12. smithers.com [smithers.com]
- 13. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 14. gentechscientific.com [gentechscientific.com]
- 15. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
benchmarking the performance of STAT3 inhibitors derived from 4-Amino-3,5-dimethylbenzoic acid
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of STAT3 inhibitors derived from benzoic acid-based scaffolds. We will objectively analyze their performance against other classes of STAT3 inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. Our focus is to equip researchers with the necessary insights to make informed decisions in the selection and evaluation of these promising therapeutic candidates.
The Central Role of STAT3 in Oncology and Inflammation
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor that plays a pivotal role in numerous cellular processes, including cell proliferation, survival, differentiation, and immune responses.[1][2] Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, its persistent and aberrant activation is a hallmark of a wide array of human cancers, including glioma, breast, prostate, and pancreatic cancers, as well as various inflammatory diseases.[1][3][4]
Constitutively active STAT3 promotes tumorigenesis by upregulating the expression of genes involved in cell cycle progression (e.g., c-Myc, Cyclin D1), survival and apoptosis resistance (e.g., Bcl-2, Bcl-xL, Mcl-1, Survivin), angiogenesis, and metastasis.[1][2] This oncogenic addiction to STAT3 signaling in many tumors makes it a highly attractive target for therapeutic intervention.[3]
The STAT3 Signaling Pathway: A Target for Inhibition
The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their cognate receptors on the cell surface. This leads to the activation of associated Janus kinases (JAKs) or other tyrosine kinases like Src.[1][2] These kinases then phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the formation of STAT3 homodimers through reciprocal phosphotyrosine-SH2 domain interactions. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby initiating their transcription.[1][2]
Strategies to inhibit this pathway can be broadly categorized into upstream inhibition (e.g., JAK inhibitors) and direct inhibition of the STAT3 protein itself. This guide will focus on the latter, specifically on small molecules designed to directly interfere with STAT3 function.
Caption: Canonical STAT3 signaling pathway and the point of intervention for direct STAT3 inhibitors.
Benzoic Acid-Derived STAT3 Inhibitors: A Promising Scaffold
A significant challenge in the development of STAT3 inhibitors has been the identification of small molecules with desirable pharmacological properties.[5] Benzoic acid-based compounds have emerged as a promising scaffold for the design of potent and selective STAT3 inhibitors. These inhibitors are typically designed to target the SH2 domain of STAT3, thereby preventing the crucial dimerization step required for its activation and subsequent downstream signaling.[1][3]
This guide will focus on a comparative analysis of representative benzoic acid-derived STAT3 inhibitors and their performance benchmarked against other well-known STAT3 inhibitors from different chemical classes.
Performance Benchmarking: A Comparative Analysis
To provide a clear and objective comparison, the following tables summarize the in vitro and in vivo performance of selected benzoic acid-derived STAT3 inhibitors alongside other notable STAT3 inhibitors.
Table 1: In Vitro Performance of STAT3 Inhibitors
| Inhibitor | Chemical Class | Target Domain | STAT3 DNA Binding IC50 (µM) | Cell Viability IC50 (µM) (Cell Line) | Reference(s) |
| SH-4-54 | Benzoic Acid Derivative | SH2 and DNA Binding | 4.7 ± 0.5 | 1.0 - 2.7 (U251MG, U87MG Glioma) 3.8 - 4.5 (MDA-MB-231 Breast Cancer) | [1][2] |
| BP-1-102 | Salicylic Acid Derivative (Related to Benzoic Acid) | SH2 | 6.8 | 10 - 20 (Various) | [1][2] |
| SH-5-07 | Hydroxamic Acid Derivative (Related to Benzoic Acid) | SH2 and DNA Binding | 3.9 ± 0.6 | 1.0 - 2.7 (U251MG, U87MG Glioma) 3.8 - 4.5 (MDA-MB-231 Breast Cancer) | [1][2] |
| Stattic | Non-peptidic Small Molecule | SH2 | 5.1 | Varies (e.g., ~5 in some cancer lines) | [6] |
| WP1066 | Pyridine-based Analog | JAK/STAT3 Pathway | Not a direct STAT3 binder | ~2-5 (Various cancer cell lines) | [6] |
| C188-9 | Non-peptidic Small Molecule | SH2 | Not specified | 10.6 ± 0.7 (UM-SCC-17B) | [6] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. Direct comparison of absolute values across different studies should be made with caution.
Table 2: In Vivo Performance of STAT3 Inhibitors
| Inhibitor | Tumor Model | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
| SH-4-54 | U87MG Glioma Xenograft | Mice | 5 mg/kg, i.p., daily | Significant inhibition of tumor growth | [1][2] |
| SH-5-07 | MDA-MB-231 Breast Cancer Xenograft | Mice | 5 mg/kg, i.p., daily | Significant inhibition of tumor growth | [1][2] |
| FLLL32 | MDA-MB-231 Breast Cancer Xenograft | Mice | 50 mg/kg, i.p., daily | Significant inhibition of tumor growth | [7] |
| N4 | Pancreatic Cancer Xenograft | Mice | Not specified | Suppressed tumor growth and metastasis, prolonged survival | [3][4] |
Experimental Protocols for Benchmarking STAT3 Inhibitors
To ensure the integrity and reproducibility of findings, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of STAT3 inhibitors.
Experimental Workflow for STAT3 Inhibitor Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of STAT3 inhibitors.
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding Activity
Objective: To determine the in vitro inhibitory effect of a compound on the DNA binding activity of STAT3.
Causality: This assay directly measures the ability of the inhibitor to disrupt the interaction between the activated STAT3 dimer and its DNA consensus sequence, a critical step for its function as a transcription factor. A reduction in the STAT3-DNA complex indicates effective inhibition.
Materials:
-
Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., NIH3T3/v-Src, U251MG).
-
Test inhibitor (e.g., SH-4-54) dissolved in a suitable solvent (e.g., DMSO).
-
High-affinity sis-inducible element (hSIE) probe, radiolabeled (e.g., with ³²P).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Binding buffer (e.g., containing HEPES, MgCl₂, DTT, glycerol).
-
Non-denaturing polyacrylamide gel.
-
Phosphorimager or autoradiography film.
Procedure:
-
Prepare Nuclear Extracts: Isolate nuclear proteins from the selected cancer cell line according to standard protocols.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract with the test inhibitor at various concentrations and incubate at room temperature for 30 minutes. This pre-incubation allows the inhibitor to interact with STAT3.
-
Probe Incubation: Add the radiolabeled hSIE probe and poly(dI-dC) to the reaction mixture and incubate for another 20-30 minutes at room temperature.
-
Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel and run the electrophoresis in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
Visualization: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the bands corresponding to the STAT3-DNA complexes.
-
Data Analysis: Quantify the intensity of the bands. The percentage of inhibition is calculated relative to the control (vehicle-treated) sample. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Western Blot for Phospho-STAT3 (Tyr705) Levels
Objective: To assess the effect of an inhibitor on the phosphorylation status of STAT3 within cancer cells.
Causality: STAT3 phosphorylation at Tyr705 is the primary activation event. A decrease in the levels of phospho-STAT3 (p-STAT3) relative to total STAT3 indicates that the inhibitor is effectively targeting the STAT3 activation pathway, either directly or by inhibiting upstream kinases.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231).
-
Complete culture medium.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibodies overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.
Protocol 3: STAT3-Dependent Luciferase Reporter Assay
Objective: To measure the effect of an inhibitor on the transcriptional activity of STAT3.
Causality: This cell-based assay provides a quantitative measure of the end-point of the STAT3 signaling pathway – gene transcription. A decrease in luciferase activity directly correlates with the inhibition of STAT3's ability to activate its target gene promoters.
Materials:
-
A suitable cell line (e.g., HEK293T or a cancer cell line).
-
A luciferase reporter plasmid containing a STAT3-responsive element (e.g., pLucTKS3).
-
A control plasmid for normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent.
-
Test inhibitor.
-
A STAT3 activator (e.g., IL-6) if the cell line does not have constitutively active STAT3.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control plasmid.
-
Cell Plating and Treatment: After transfection, plate the cells in a 96-well plate. Allow them to adhere and then treat with a dose range of the inhibitor.
-
Stimulation (if necessary): If using a non-cancerous cell line or a cancer line with low basal STAT3 activity, stimulate the cells with a cytokine like IL-6 to activate the STAT3 pathway.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the stimulated, vehicle-treated control.
Protocol 4: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a STAT3 inhibitor in a preclinical animal model.
Causality: This is a critical step to assess the therapeutic potential of an inhibitor in a complex biological system. Tumor growth inhibition provides evidence of the compound's efficacy, bioavailability, and tolerability in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Cancer cell line for xenograft (e.g., U87MG or MDA-MB-231).
-
Matrigel (optional, to enhance tumor formation).
-
Test inhibitor formulated in a suitable vehicle.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the inhibitor (e.g., via intraperitoneal injection or oral gavage) to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a certain size), euthanize the mice, and excise the tumors. Weigh the tumors and perform statistical analysis to compare the tumor growth between the treated and control groups. Further analysis of the tumor tissue (e.g., Western blot for p-STAT3) can be performed to confirm target engagement in vivo.
Conclusion and Future Perspectives
STAT3 remains a compelling and validated target for cancer therapy. Benzoic acid-derived small molecules represent a promising class of direct STAT3 inhibitors with demonstrated in vitro and in vivo efficacy. The comparative data and detailed protocols provided in this guide are intended to facilitate the rigorous evaluation and benchmarking of novel STAT3 inhibitors.
Future efforts in this field should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors. A deeper understanding of the structure-activity relationships within the benzoic acid scaffold will be crucial for the rational design of next-generation STAT3 inhibitors with improved therapeutic potential. The ultimate goal is to translate these promising preclinical findings into effective and safe therapies for patients with cancers driven by aberrant STAT3 signaling.
References
- Yue, P., et al. (2016). Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo. Cancer Research, 76(3), 652-663. [Link]
- Yue, P., et al. (2016). Hydroxamic Acid and Benzoic Acid–Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo. Cancer Research, 76(3), 652-663. [Link]
- Yue, P., et al. (2016). Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo. PubMed. [Link]
- Yue, P., et al. (2016).
- Siddiquee, K., et al. (2008). Design, synthesis, and studies of small molecule STAT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 391-395. [Link]
- Shan, B., et al. (2022). Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. Pharmacological Research, 182, 106357. [Link]
- Yue, P., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(3), 224-229. [Link]
- Li, R., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Pharmacology, 14, 1276513. [Link]
- Page, B. D., et al. (2011). Design, synthesis, and in vitro characterization of novel hybrid peptidomimetic inhibitors of STAT3 protein. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441. [Link]
- Ren, D., et al. (2025). A novel synthesised STAT3 inhibitor exerts potent anti-tumour activity by inducing lysosome-dependent cell death. British Journal of Pharmacology. [Link]
- Yue, P., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. Rutgers University. [Link]
- Hong, D., et al. (2012). Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 922-926. [Link]
- Lin, L., et al. (2010). Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. Cancer Research, 70(6), 2445-2454. [Link]
- Sgrignani, J., et al. (2018). Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development. International Journal of Molecular Sciences, 19(1), 159. [Link]
- Li, Y., et al. (2021). Targeting STAT3 by a small molecule suppresses pancreatic cancer progression. Cancer Letters, 497, 1-13. [Link]
- Kim, J. Y., et al. (2023). Synthesis and structure-activity relationship studies of naphthoquinones as STAT3 inhibitors. Bioorganic & Medicinal Chemistry, 90, 117331. [Link]
- Ali, A., et al. (2022). Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives. Molecules, 27(19), 6568. [Link]
- Zhang, Y., et al. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Cancers, 14(15), 3719. [Link]
- Schust, J., et al. (2017). STAT3 Inhibitory Activity of Structurally Simplified Withaferin A Analogues. Organic Letters, 19(7), 1538-1541. [Link]
- Brel, A. K., et al. (2021). Synthesis, antiaggregation and antitrombotic activities of new derivatives of hydroxybenzoic acids with tauric fragment. Pharmacy & Pharmacology, 9(2), 118-129. [Link]
Sources
- 1. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STAT3 Inhibitory Activity of Structurally Simplified Withaferin A Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 4-Amino-3,5-dimethylbenzoic Acid Derivatives as Potential COX-2 Inhibitors
Introduction: From Scaffold to Strategy
In the landscape of modern medicinal chemistry, the efficiency of the drug discovery pipeline is paramount. We begin not just with a molecule, but with a strategy. The core scaffold of 4-Amino-3,5-dimethylbenzoic acid represents a versatile starting point, known for its utility as a precursor in pharmaceuticals and its role in biochemical research.[1] Its functional groups—an amine, a carboxylic acid, and a substituted aromatic ring—provide a rich canvas for synthetic modification.[1][2] However, synthesizing and testing an exhaustive library of derivatives is a resource-intensive endeavor.
This is where computational chemistry, specifically molecular docking, transforms our approach. Molecular docking is a powerful in-silico method that predicts how a small molecule (a ligand) binds to a protein's active site, estimating the strength and nature of their interaction.[3][4] By simulating these molecular "handshakes," we can rationally prioritize which derivatives to synthesize, saving significant time, cost, and effort in the lab.[5]
This guide provides a comprehensive, field-proven walkthrough of a comparative molecular docking study. We will evaluate a hypothetical series of this compound derivatives against Cyclooxygenase-2 (COX-2), a well-validated target for anti-inflammatory drugs. Our focus will be not just on the "how," but on the "why"—explaining the causality behind each experimental choice to build a robust, self-validating, and insightful computational model.
Pillar 1: The Strategic Framework - Methodology
A successful docking study is built on a foundation of careful planning and rigorous validation. Every choice, from the protein target to the software parameters, must be deliberate and justifiable.
Target Selection: Why COX-2?
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a key role in the inflammatory cascade. Its inhibition is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). We selected COX-2 (PDB ID: 5IKR) as our target for several reasons:
-
High-Quality Crystal Structures: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of COX-2 complexed with various inhibitors, which is essential for validating our docking protocol.
-
Well-Defined Active Site: The binding pocket is well-characterized, allowing for a clear interpretation of ligand interactions.
-
Therapeutic Relevance: The benzoic acid moiety is a common feature in many known COX-2 inhibitors, making our this compound scaffold a chemically logical starting point.
Software Selection: The Right Tool for the Job
A variety of molecular docking programs are available, each with unique strengths in their search algorithms and scoring functions.[5][6] For this study, we will utilize AutoDock Vina , one of the most widely cited docking software packages, prized for its balance of speed and accuracy.[5][7] While commercial packages like GOLD or Glide offer advanced features for flexibility and scoring, AutoDock Vina's performance and accessibility make it an excellent and reliable choice for many applications.[5][7] The analysis and visualization of our results will be performed using PyMOL , a powerful molecular visualization system.
The Trustworthiness Pillar: Protocol Validation
Before screening our novel derivatives, we must first prove that our chosen computational protocol can reliably reproduce experimental reality. This validation step is non-negotiable for ensuring the integrity of our predictions.[8] The standard and most accepted method is to re-dock the co-crystallized ligand into its receptor's binding site and measure the deviation from the experimentally determined pose.[9][10]
Step-by-Step Protocol for Docking Validation:
-
Obtain the Complex: Download the crystal structure of COX-2 with a bound inhibitor (e.g., Celecoxib from PDB ID: 3LN1) from the RCSB PDB.
-
Prepare the Receptor:
-
Load the PDB file into your molecular modeling software (e.g., AutoDock Tools).
-
Remove all non-essential components: water molecules, co-factors, and any secondary protein chains.
-
Add polar hydrogens, which are critical for forming hydrogen bonds.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared receptor in the required .pdbqt format.[11]
-
-
Extract and Prepare the Native Ligand:
-
Isolate the co-crystallized ligand (Celecoxib) from the complex and save it as a separate file.
-
Assign Gasteiger charges and define its rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the .pdbqt format.
-
-
Define the Binding Site (Grid Box Generation):
-
Center a grid box on the position of the co-crystallized ligand. The box should be large enough to encompass the entire binding site and allow the ligand to rotate and translate freely. For COX-2, a box of 25Å x 25Å x 25Å is typically sufficient.[11]
-
-
Execute Re-Docking: Run the AutoDock Vina simulation using the prepared receptor and native ligand.
-
Analyze the Result:
-
Superimpose the top-ranked docked pose of the ligand onto the original crystal structure.
-
Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystallographic pose.
-
Validation Criterion: A calculated RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12][13]
-
Screening the Derivatives: A Comparative Workflow
Once the protocol is validated, we apply the exact same methodology to our designed series of this compound derivatives.
Hypothetical Derivative Set:
-
AMD-00 (Parent): this compound
-
AMD-01 (Ester): Methyl 4-amino-3,5-dimethylbenzoate
-
AMD-02 (Amide): 4-Amino-N-cyclopropyl-3,5-dimethylbenzamide
-
AMD-03 (Sulfonamide): 4-(N-(methylsulfonyl)amino)-3,5-dimethylbenzoic acid
Step-by-Step Screening Protocol:
-
Ligand Preparation: Each derivative (AMD-00 to AMD-03) is built using a chemical sketcher, converted to a 3D structure, and energy minimized. Gasteiger charges are assigned, and rotatable bonds are defined, similar to the validation step. All ligands are saved in the .pdbqt format.
-
Receptor Preparation: The validated COX-2 receptor file (receptor.pdbqt) is used for all docking runs.
-
Docking Simulation: Each derivative is docked into the COX-2 active site using the validated grid parameters and AutoDock Vina settings.
-
Results Analysis: The top-ranked pose for each derivative is saved. The binding affinity (reported in kcal/mol) and the specific interactions with active site residues are carefully analyzed and tabulated.[14]
Pillar 2: Data-Driven Insights - Results & Analysis
The output of a docking simulation is a wealth of quantitative and qualitative data. The key is to organize and interpret this information to build a coherent structure-activity relationship (SAR) model.
Comparative Docking Performance
The docking results for our hypothetical series are summarized below. Binding affinity is a measure of the predicted binding strength; a more negative value indicates a more stable complex.[15]
| Compound ID | Modification | Binding Affinity (kcal/mol) | Key Interacting Residues | H-Bonds |
| AMD-00 | Parent Acid | -7.8 | Arg120, Tyr355 | 2 |
| AMD-01 | Methyl Ester | -7.2 | Tyr355, Ser530 (hydrophobic) | 0 |
| AMD-02 | Cyclopropyl Amide | -8.9 | Arg120, Tyr355, Gln192 | 3 |
| AMD-03 | Sulfonamide | -9.5 | Arg120, Tyr355, His90, Ser530 | 4 |
Analysis of Binding Modes
-
AMD-00 (Parent): The parent compound orients its carboxylic acid group to form a salt bridge interaction with Arg120 , a key residue in the COX-2 active site. Its amino group forms a hydrogen bond with the backbone of Tyr355 .
-
AMD-01 (Ester): The esterification of the carboxylic acid in AMD-01 eliminates the crucial interaction with Arg120.[15] This loss of a key hydrogen bond and ionic interaction results in a significantly weaker binding affinity (-7.2 kcal/mol) compared to the parent compound.
-
AMD-02 (Amide): The addition of the N-cyclopropyl amide introduces a new hydrogen bond donor (the amide N-H) which interacts favorably with the side chain of Gln192 . This additional interaction, combined with the retained salt bridge to Arg120 , results in a much-improved binding affinity of -8.9 kcal/mol. The cyclopropyl group fits into a small hydrophobic pocket, further stabilizing the complex.
-
AMD-03 (Sulfonamide): This derivative shows the highest predicted affinity. The sulfonamide group is an excellent hydrogen bond donor and acceptor. It not only maintains the interaction with Arg120 via its own acidic proton but also forms two additional hydrogen bonds with the side chains of His90 and Ser530 . This extensive hydrogen bond network explains its superior binding score of -9.5 kcal/mol, marking it as the most promising candidate for synthesis.
Pillar 3: The Scientist's Perspective - Discussion & Conclusion
The true value of a computational study lies in its interpretation. The data tells us what happened in the simulation; our expertise allows us to explain why and to chart a path forward.
Our comparative docking study suggests a clear preliminary SAR for this series of this compound derivatives against COX-2. The carboxylic acid's ability to interact with Arg120 is a critical anchor point. Modifications that enhance or add to this interaction network, without introducing steric clashes, lead to improved binding affinity. The sulfonamide group in AMD-03 proved particularly effective, acting as a bioisostere for the carboxylic acid while providing additional hydrogen bonding opportunities.
It is crucial, however, to acknowledge the limitations of this approach. Molecular docking typically treats the protein as a rigid entity, which is a simplification of biological reality.[16] The accuracy of the scoring function is also a key variable; it provides an excellent estimate but is not a perfect prediction of binding free energy.[15]
References
- Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91–102.
- Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. SpringerLink.
- Sawhney, S. K., & Singh, M. (2020). Molecular docking software's applications and basic challenges faced: a review. Indo American Journal of Pharmaceutical Sciences, 11(2), 13-19.
- ResearchGate. How can I validate a docking protocol?.
- Clark, A. M., & Labute, P. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(5), 1933–1944.
- Antunes, D. A., Devaurs, D., & Kavraki, L. E. (2015). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. MDPI.
- ResearchGate. Software for Molecular Docking: A review.
- YouTube. Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
- Dennis, A. K., et al. (2014). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE, 9(8), e101830.
- Irwin, J. J., & Shoichet, B. K. (2005). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. Journal of medicinal chemistry, 48(12), 4104-4120.
- YouTube. Protein-Ligand Interaction Tutorial.
- YouTube. Protein ligand Docking and analysing docking interactions using PyRx and Discovery Studio.
- Pinzi, L., & Rastelli, G. (2019). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. International journal of molecular sciences, 20(20), 5098.
- ResearchGate. (PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
- YouTube. Quick Comparison of Molecular Docking Programs.
- Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics.
- ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
Sources
- 1. Buy this compound | 4919-40-8 [smolecule.com]
- 2. srinichem.com [srinichem.com]
- 3. scispace.com [scispace.com]
- 4. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 6. researchgate.net [researchgate.net]
- 7. dasher.wustl.edu [dasher.wustl.edu]
- 8. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Amino-3,5-dimethylbenzoic acid
Introduction: The Imperative for Rigorous Method Scrutiny
In the landscape of pharmaceutical development, the reliability of analytical data is the bedrock upon which safety and efficacy are built. For a molecule like 4-Amino-3,5-dimethylbenzoic acid (4-ADMBA), which may serve as a critical intermediate in synthesis or emerge as a process-related impurity, the ability to quantify it accurately is non-negotiable. This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for 4-ADMBA. Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, with different analysts, or, as we will explore here, when comparing two different analytical techniques.[1][2] This process is a cornerstone of method lifecycle management and is essential for ensuring data integrity during method transfer or when a secondary method is required for confirmatory testing.[3][4][5]
This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of steps to explain the underlying scientific rationale for each experimental choice, grounding the protocols in the principles of trustworthiness and scientific integrity as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[6][7][8][9]
Method Selection: A Tale of Two Techniques
The selection of analytical methods for comparison must be deliberate, leveraging orthogonal principles to provide a comprehensive assessment of the analyte. For 4-ADMBA, a substituted aromatic carboxylic acid[10][11], we have selected two powerful and commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and direct Ultraviolet-Visible (UV-Vis) Spectrophotometry.
-
Method A: Reversed-Phase HPLC-UV. This technique offers high specificity by separating 4-ADMBA from other potential components in a sample matrix before quantification.[10][12][13] The choice of a C18 stationary phase is driven by the hydrophobic nature of the dimethyl-substituted benzene ring, while the inclusion of an acidic modifier in the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak.
-
Method B: UV-Vis Spectrophotometry. This method provides a rapid, simpler alternative for quantification. It relies on the inherent chromophoric nature of the aminobenzoic acid structure, which absorbs UV light at a characteristic wavelength.[14][15] While less specific than HPLC, its value lies in its speed and utility for screening or in well-characterized, simple matrices. The comparison between these two methods provides a robust test of mutual validation.
Experimental Design & Protocols
The cross-validation protocol is designed to rigorously compare the performance characteristics of both methods as outlined in the ICH Q2(R1) guideline.[6][7][8][9][16] The objective is to demonstrate that both methods are suitable for their intended purpose and yield comparable results within predefined acceptance criteria.[17]
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Protocol: Method A (HPLC-UV)
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v). Rationale: The acidic pH ensures the analyte is in its non-ionized form, promoting better retention and peak shape on the reversed-phase column.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm. Rationale: Based on the UV spectra of similar aminobenzoic acids, this wavelength provides a strong absorbance maximum, enhancing sensitivity.[14]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Standard & Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of 4-ADMBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Working Standards (10-200 µg/mL): Prepare a calibration curve by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample matrix containing 4-ADMBA in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Detailed Protocol: Method B (UV-Vis Spectrophotometry)
-
Spectrophotometric System:
-
Instrument: Double-beam UV-Vis Spectrophotometer.
-
Scan Range: 200-400 nm (for initial wavelength verification).
-
Analytical Wavelength (λmax): 278 nm. Rationale: A full scan is performed first to confirm the wavelength of maximum absorbance for 4-ADMBA in the chosen solvent, ensuring maximum sensitivity and adherence to Beer's Law.
-
Solvent/Blank: 0.1 M Hydrochloric Acid. Rationale: An acidic medium ensures the amino and carboxylic acid groups are protonated, providing a consistent and reproducible spectral profile.
-
-
Standard & Sample Preparation:
-
Standard Stock Solution (500 µg/mL): Accurately weigh ~12.5 mg of 4-ADMBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with 0.1 M HCl.
-
Working Standards (5-50 µg/mL): Prepare a calibration curve by serial dilution of the stock solution with 0.1 M HCl.
-
Sample Preparation: Dissolve the sample matrix containing 4-ADMBA in 0.1 M HCl to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Centrifuge or filter if necessary to ensure a clear solution for analysis.
-
Comparative Data Analysis
The core of cross-validation lies in the direct comparison of data generated from both methods using the same batch of samples.[3] The results must be evaluated against predefined acceptance criteria, which should be established in a validation protocol before the experiment begins.[17][18]
Table 1: Specificity Assessment
| Parameter | Method A (HPLC-UV) | Method B (UV-Vis) | Acceptance Criteria |
| Placebo Interference | No peak observed at the retention time of 4-ADMBA. | Baseline absorbance comparable to blank. | No significant interference at the point of analyte measurement. |
| Forced Degradation | Peak purity index > 0.999 for the 4-ADMBA peak in all stress conditions. | Spectral shifts and absorbance changes observed; unable to distinguish analyte from degradants. | HPLC: Method is stability-indicating. UV-Vis: Method is not specific. |
-
Expert Insight: The specificity results clearly delineate the primary advantage of a chromatographic method. While the UV-Vis method is susceptible to interference from degradation products that may also absorb UV light, HPLC physically separates these impurities, ensuring that the signal used for quantification comes only from the analyte of interest.[4]
Table 2: Linearity and Range Comparison
| Parameter | Method A (HPLC-UV) | Method B (UV-Vis) | Acceptance Criteria |
| Range (µg/mL) | 10 - 200 | 5 - 50 | Appropriate for intended assay. |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | r² ≥ 0.999 |
| Y-intercept (% of response at 100%) | 1.2% | 1.8% | ≤ 2.0% |
Table 3: Accuracy and Precision Cross-Validation
A single homogenous batch was spiked with 4-ADMBA at three concentration levels and analyzed in replicate (n=6) by each method.
| Level | Theoretical Conc. (µg/mL) | Method A (HPLC-UV) | Method B (UV-Vis) | Acceptance Criteria |
| Mean Recovery (%) ± RSD (%) | Mean Recovery (%) ± RSD (%) | Recovery: 98.0-102.0%RSD: ≤ 2.0% | ||
| Low (80%) | 80 | 100.5% ± 0.8% | 101.2% ± 1.5% | Met |
| Mid (100%) | 100 | 99.8% ± 0.6% | 100.5% ± 1.2% | Met |
| High (120%) | 120 | 100.2% ± 0.7% | 99.5% ± 1.4% | Met |
| Statistical Comparison (Paired t-test, p-value) | - | \multicolumn{2}{c | }{p = 0.45} | p > 0.05 |
-
Trustworthiness Check: The data demonstrates that for a well-defined, simple matrix, both methods provide comparable accuracy and precision. The high p-value from the paired t-test indicates no statistically significant difference between the mean results obtained from the two methods. This builds confidence that, under these conditions, the methods can be used interchangeably.
Conceptual Diagram: Orthogonal Analytical Principles
Caption: Comparison of separation-based vs. bulk property analysis.
Conclusion and Recommendations
This cross-validation exercise demonstrates that both the HPLC-UV and direct UV-Vis spectrophotometry methods are accurate and precise for the quantification of this compound in a simple, well-characterized matrix.
-
The HPLC-UV method is unequivocally superior in terms of specificity and is validated as being stability-indicating. It should be considered the primary, authoritative method for release testing, stability studies, and the analysis of complex samples where impurities or degradation products may be present.
-
The UV-Vis spectrophotometry method , while lacking specificity, is a valid alternative for applications where speed is critical and the sample matrix is known to be free of interfering substances. Its use could be appropriate for in-process controls or raw material screening, provided its limitations are understood and documented.
Ultimately, the successful cross-validation confirms that both methods are fit for their intended purpose. The choice of which method to employ can be made based on a risk-based assessment of the specific analytical need, balancing the requirement for specificity against the need for analytical speed and simplicity.
References
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- Q2(R2) Validation of Analytical Procedures. (2024). U.S.
- ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
- UV-Vis Spectrum of 4-Aminobenzoic Acid. (n.d.). SIELC Technologies. [Link]
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2010). PubMed Central (PMC), NIH. [Link]
- 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8. (n.d.). Chemsrc. [Link]
- UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isol
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PubMed Central (PMC), NIH. [Link]
- FDA publishes new Guidance on Validation of Analytical Methods. (2014). ECA Academy. [Link]
- Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. (2015). GlobalCompliancePanel. [Link]
- HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. (n.d.). SIELC Technologies. [Link]
- Experimental UV spectra of benzoic acid derivatives. (n.d.).
- Getting Analytical Method Validation, Verification & Transfer Right. (n.d.). ComplianceOnline. [Link]
- A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. (2020). RSC Publishing. [Link]
- UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. (n.d.).
- Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. (2017). OSTI.GOV. [Link]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
- Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. (2026). LinkedIn. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. propharmagroup.com [propharmagroup.com]
- 5. youtube.com [youtube.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. helixchrom.com [helixchrom.com]
- 11. Buy this compound | 4919-40-8 [smolecule.com]
- 12. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 13. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. fda.gov [fda.gov]
A Comparative Guide to the Synthesis of 4-Amino-3,5-dimethylbenzoic Acid: A Green Chemistry Perspective
This guide provides a critical evaluation of synthetic strategies for producing 4-Amino-3,5-dimethylbenzoic acid, a key intermediate in pharmaceutical and materials science. We will dissect a conventional synthetic pathway, highlighting its environmental and safety shortcomings, and subsequently propose a more sustainable approach grounded in the principles of green chemistry. This analysis is designed for researchers, chemists, and process development professionals dedicated to integrating safer, more efficient, and environmentally benign methodologies into their work.
Introduction: The Need for Greener Synthesis
This compound is a valuable building block, but its synthesis often relies on classical methods that utilize hazardous reagents, generate significant waste, and consume substantial energy. The imperative of green chemistry is to redesign chemical syntheses to minimize their environmental footprint. This involves a holistic approach, considering the entire lifecycle of a chemical process, from feedstock sourcing to final product isolation and waste disposal. By prioritizing atom economy, eliminating toxic reagents, and reducing energy consumption, we can develop synthetic routes that are not only environmentally responsible but also often more cost-effective and safer.
Part 1: The Conventional Approach - A Nitration-Reduction Pathway
A prevalent method for synthesizing this compound begins with the nitration of 3,5-dimethylbenzoic acid, followed by the reduction of the resulting nitro group. While effective, this pathway presents several challenges from a green chemistry standpoint.
Conventional Synthesis Workflow
Caption: Conventional two-step synthesis of this compound.
Green Chemistry Critique of the Conventional Pathway
-
Hazardous Reagents: The use of a nitrating mixture (concentrated sulfuric and nitric acids) is a significant drawback. These are highly corrosive and oxidizing acids, posing severe safety risks. The reaction is also highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
-
Waste Generation: The reduction step, particularly when using stoichiometric metals like tin (Sn) or iron (Fe) in acidic media, generates large quantities of metal-containing waste streams. These waste products are environmentally problematic and require costly remediation.
-
Poor Atom Economy: Metal-mediated reductions have inherently poor atom economy, as the metal atoms are consumed in the reaction and end up as waste.
-
Harsh Reaction Conditions: The use of strong acids and the subsequent neutralization steps contribute to a high salt load in the aqueous waste (high E-factor), further complicating waste treatment.
Part 2: A Proposed Green Chemistry Approach
A greener synthesis can be envisioned by replacing the hazardous nitration and reduction steps with more benign alternatives. This proposed pathway leverages catalytic processes and avoids the use of stoichiometric and hazardous reagents.
Proposed Green Synthesis Workflow
Caption: Proposed green synthesis via bromination and catalytic amination.
Advantages of the Proposed Green Pathway
-
Safer Reagents: This route avoids the use of highly corrosive and oxidizing nitrating acids. N-Bromosuccinimide (NBS) is a solid, making it easier and safer to handle than fuming nitric acid. Using solid acid catalysts like zeolites for bromination can further enhance safety and allow for easier catalyst recovery and reuse.
-
Catalytic Processes: The core of this green approach lies in the use of catalysis. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms the C-N bond with high efficiency. Catalytic methods significantly reduce waste compared to stoichiometric reactions.
-
Improved Atom Economy and E-Factor: By eliminating stoichiometric metal reductants and the associated acid consumption and neutralization, this pathway dramatically improves atom economy and reduces the E-Factor (kg waste / kg product). The primary byproduct in the amination step is the halide salt, which is significantly less problematic than heavy metal waste.
-
Potential for Milder Conditions: Palladium-catalyzed coupling reactions can often be run under milder conditions than classical reductions, potentially reducing energy consumption.
Part 3: Comparative Analysis
The following table provides a semi-quantitative comparison of the two synthetic routes based on key green chemistry metrics.
| Metric | Conventional Route (Nitration-Reduction) | Proposed Green Route (Bromination-Amination) | Rationale for Improvement |
| Principle 1: Prevention | Poor: Generates significant metal and acid waste. | Good: Catalytic approach minimizes waste generation. | Catalysis is inherently less wasteful than stoichiometric processes. |
| Principle 3: Less Hazardous Synthesis | Poor: Uses highly corrosive H₂SO₄/HNO₃ mixture. | Better: Avoids strong, oxidizing acids. NBS is a safer alternative. | Eliminates the primary hazard of the nitrating mixture. |
| Principle 5: Safer Solvents & Auxiliaries | Fair: Often uses standard organic solvents. | Better: Potential to use greener solvents (e.g., toluene, t-Amyl alcohol) and allows for catalyst recycling. | Modern cross-coupling can be performed in more benign solvents. |
| Principle 6: Design for Energy Efficiency | Fair: Nitration is exothermic and requires cooling. | Better: Catalytic reactions can often be run at lower temperatures. | Avoids highly exothermic and potentially hazardous nitration. |
| Principle 8: Reduce Derivatives | Poor: Requires protection/deprotection if other functional groups are present. The nitro group is a synthetic intermediate. | Good: Direct C-H activation or C-N coupling is more direct. | The proposed route is more direct in forming the desired C-N bond. |
| Atom Economy | Poor | Good | Catalytic cycles lead to higher atom economy compared to sacrificial metal reductants. |
| E-Factor | High | Low | Drastic reduction in inorganic salts and metal waste. |
Part 4: Experimental Protocols
The following are representative, generalized protocols. Researchers should consult the primary literature and perform appropriate risk assessments before implementation.
Protocol 1: Conventional Synthesis - Reduction of 4-Nitro-3,5-dimethylbenzoic acid
Warning: This procedure involves strong acids and the handling of metal powders, which can be pyrophoric. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Nitro-3,5-dimethylbenzoic acid (1 equivalent).
-
Addition of Reagents: Add ethanol as a solvent, followed by granulated tin (Sn, 2.5-3 equivalents).
-
Reaction Initiation: Slowly add concentrated hydrochloric acid (HCl) portion-wise through the condenser. An exothermic reaction will commence.
-
Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8).
-
Isolation: The resulting tin salts will precipitate. Filter the mixture through a pad of celite. The filtrate contains the product.
-
Purification: Acidify the filtrate with acetic acid to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be required for further purification.
Protocol 2: Proposed Green Synthesis - Buchwald-Hartwig Amination
Note: This reaction is sensitive to air and moisture. It should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Catalyst Pre-formation (Optional but recommended): In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reaction Setup: In a separate oven-dried flask under an inert atmosphere, add 4-Bromo-3,5-dimethylbenzoic acid (1 equivalent), a strong base (e.g., sodium tert-butoxide, 1.5 equivalents), and the pre-formed catalyst.
-
Solvent and Amine Source: Add an anhydrous solvent (e.g., toluene or dioxane). The ammonia source can be a surrogate like lithium bis(trimethylsilyl)amide (LHMDS) or benzophenone imine followed by hydrolysis.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Quench the reaction by carefully adding water or a dilute HCl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization to yield the final product. The palladium catalyst can often be recovered from the aqueous or organic layers through specific treatment, contributing to a more sustainable process.
Conclusion
While the conventional nitration-reduction pathway to this compound is well-established, it carries a significant environmental and safety burden. By applying the principles of green chemistry, a superior route can be designed. The proposed pathway, utilizing a safer brominating agent and a highly efficient palladium-catalyzed amination, offers a significant reduction in hazardous waste, improves atom economy, and enhances overall process safety. The adoption of such catalytic technologies is paramount for the future of sustainable chemical manufacturing, aligning industrial productivity with environmental stewardship. Further research into direct C-H amination of 3,5-dimethylbenzoic acid could represent an even more advanced and atom-economical future approach.
References
- Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]
- Varma, R. S. (1999). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-55. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- Baran, P. S., & Richter, J. M. (2005). Direct coupling of C–H bonds with functionalized C–N and C–O bonds. Journal of the American Chemical Society, 127(44), 15394-15396. [Link]
Safety Operating Guide
Proper Disposal Procedures for 4-Amino-3,5-dimethylbenzoic acid: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Amino-3,5-dimethylbenzoic acid (CAS No. 4919-40-8), designed for researchers, scientists, and drug development professionals. The procedures outlined below are grounded in established safety principles and regulatory compliance, ensuring that this compound is handled with the care it requires from acquisition to disposal.
The foundational principle of chemical waste management is to treat all laboratory samples as potentially hazardous.[1] No laboratory activity should commence without a clear plan for the disposal of all generated waste, both hazardous and non-hazardous.[2] This proactive approach is essential for meeting the numerous state and federal regulatory requirements and preventing unforeseen complications.[2]
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is a solid compound that requires careful handling. Based on available safety data, the primary hazards are summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[3] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[4] |
This information is based on available safety data for this compound and structurally similar compounds.[3][4][5] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information.
The causality behind these classifications lies in the compound's chemical structure. The amino group and the carboxylic acid group, common in many biologically active molecules, can interact with physiological systems, leading to irritation and toxicity if not handled properly.
Personal Protective Equipment (PPE) and Handling
To mitigate the risks identified above, all personnel handling this compound must use appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates the use of PPE as a key component of a laboratory's Chemical Hygiene Plan.[6][7]
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[4]
-
Hand Protection: Wear compatible, chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[4]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
All handling of this solid compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill zone.[8]
-
Don PPE: Before attempting cleanup, don the full PPE detailed in the section above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. Place the swept material into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.[9]
-
Report: Report the spill to the laboratory's Chemical Hygiene Officer or Environmental Health and Safety (EHS) department, in accordance with your institution's policies.
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to federal, state, and local regulations.[10][11] Improper disposal can lead to significant fines and environmental damage.[10] This compound should be treated as hazardous chemical waste.
Core Principles of Chemical Waste Disposal:
-
Segregation: Never mix incompatible waste streams.[9][12] this compound waste should be segregated from other chemical waste types like strong acids, bases, and oxidizers.[12]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[13][14]
-
Containment: Use only appropriate and compatible containers for waste storage. The container must be kept tightly sealed when not in use.[9][15]
Disposal Workflow
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Waste Characterization: Confirm that the waste is this compound. If it is a mixture, all components must be identified by percentage or volume.[12] Unknown materials must be treated as hazardous until identified.[10]
-
Container Selection: Choose a container that is compatible with the chemical. For solid waste, a securely sealable plastic or glass container is appropriate.[15] The original container may be used if it is in good condition.[12]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
Accumulation: Place the waste in the labeled container. This should be done in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[10][12] The container must be kept closed except when adding waste.[10]
-
Storage: The SAA must be under the direct control of laboratory personnel and should have secondary containment to catch any potential leaks.[8][12] Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]
-
Disposal Pickup: Once the container is full, or if the waste has been stored for an extended period (typically up to one year for partially filled containers in an SAA), arrange for disposal through your institution's EHS department.[12] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).[1]
-
Empty Containers: Empty containers that held this compound must be managed as hazardous waste unless they are triple-rinsed. The rinsate must be collected and disposed of as hazardous waste. Before discarding a triple-rinsed container in general waste, all labels must be removed or defaced.[15]
Regulatory Framework
The disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by OSHA.[11][16] It is the responsibility of the waste generator—the laboratory—to ensure full compliance with all applicable regulations.[10] This includes obtaining an EPA ID number if your facility generates certain quantities of hazardous waste monthly.[11][14]
By adhering to these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the responsible stewardship of the environment.
References
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from Physikalisch-Technische Bundesanstalt website.
- Sigma-Aldrich. (n.d.). This compound | 4919-40-8.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 3,5-Dimethylbenzoic acid.
- Chemsrc. (2025, August 27). 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8.
- National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 11 Safety Laws and Standards Pertinent to Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 3,4-Dimethylbenzoic acid.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- TCI Chemicals. (2024, December 10). SAFETY DATA SHEET - 4-Amino-3-methoxybenzoic Acid.
- Sigma-Aldrich. (2025, April 24). Aldrich 156906 - SAFETY DATA SHEET.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- TCI Chemicals. (2025, January 4). SAFETY DATA SHEET - 4-Methoxy-3,5-dimethylbenzoic Acid.
- Sigma-Aldrich. (2025, July 3). SAFETY DATA SHEET - 4-aminobenzoic acid.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
Sources
- 1. epa.gov [epa.gov]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. osha.gov [osha.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. actenviro.com [actenviro.com]
- 9. usbioclean.com [usbioclean.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. nationalacademies.org [nationalacademies.org]
A Senior Application Scientist's Guide to Handling 4-Amino-3,5-dimethylbenzoic Acid: Personal Protective Equipment (PPE) and Safety Protocols
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 4-Amino-3,5-dimethylbenzoic acid (CAS No. 4919-40-8). As a substituted aromatic amine and carboxylic acid, this compound requires stringent handling procedures to mitigate health risks for our valued researchers and scientists. This document moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge to work safely and effectively.
Hazard Identification and Risk Profile
Understanding the "why" is the cornerstone of a robust safety culture. This compound is a solid, crystalline powder whose primary risks stem from its potential for dust generation and its chemical classification.
GHS Hazard Classification: Based on available Safety Data Sheets (SDS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
The signal word is "Warning," and it is represented by the GHS07 pictogram for harmful/irritant substances.[1]
The Aromatic Amine Consideration: Beyond the immediate irritant effects, it is critical to recognize that this compound belongs to the aromatic amine class of compounds. Aromatic amines as a group are known for potential long-term health effects, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[3][4] Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is paramount.
Engineering and Administrative Controls: Your First Line of Defense
Before any personal protective equipment is worn, the work environment itself must be engineered for safety. PPE is the last line of defense, not the first.
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood.[5][6] This is a non-negotiable control to prevent the inhalation of airborne particulates and ensure fugitive dust is captured at the source.
-
Designated Area: All work with this compound should occur in a designated and clearly labeled area to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Your institution must have a written SOP for handling this and similar chemicals. All personnel must be trained on this SOP before beginning work.[7]
-
Chemical Inventory: Maintain an accurate inventory of the chemical to comply with OSHA regulations and ensure its Safety Data Sheet (SDS) is readily accessible to all personnel.[7][8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the hazards identified. The following protocol is designed to provide a comprehensive barrier against the risks associated with this compound.
PPE Specification Summary
| Protection Type | Required PPE | Specification & Rationale |
| Respiratory | NIOSH-Approved Air-Purifying Respirator | Hazard: Inhalation of fine powder causing respiratory irritation (H335).[2] Specification: For small quantities, a disposable N95 filtering facepiece respirator may be sufficient.[9] For larger quantities or tasks with high dust potential, a reusable elastomeric half-mask or full-facepiece respirator with P100 (HEPA) filters is required for 99.97% filtration efficiency.[9][10] |
| Eye & Face | Chemical Splash Goggles & Face Shield | Hazard: Serious eye irritation from airborne particles (H319). Specification: ANSI Z87.1-compliant chemical splash goggles are mandatory.[11] A face shield must be worn over the goggles during any procedure with a risk of splashing or significant dust generation (e.g., weighing, transferring).[11][12] |
| Hand | Chemical-Resistant Gloves (Nitrile) | Hazard: Skin irritation and potential for dermal absorption (H315). Specification: Nitrile gloves provide excellent protection against solid chemicals and incidental contact.[11] Always inspect gloves for tears or holes before use. Use proper removal technique to avoid contaminating your hands.[13] For prolonged handling, consider double-gloving. |
| Body | Laboratory Coat & Chemical-Resistant Apron | Hazard: Contamination of personal clothing and skin.[14] Specification: A fully buttoned, long-sleeved laboratory coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[12] |
| Foot | Closed-Toed Shoes | Hazard: Spills and potential for foot injury or contamination. Specification: Full-coverage, non-perforated shoes made of a durable material are required in the laboratory at all times.[15] |
Step-by-Step PPE Procedures
Correctly donning (putting on) and doffing (taking off) PPE is critical to prevent contamination.
Donning Sequence (Putting On)
-
Hand Hygiene: Wash hands thoroughly.
-
Body Protection: Don lab coat and chemical-resistant apron, if required.
-
Respiratory Protection: Put on and seal-check your respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Hand Protection: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (Taking Off)
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves using a proper technique (glove-in-glove or beak method) to avoid touching the outer surface with bare skin.
-
Apron: Remove the chemical-resistant apron.
-
Hand Hygiene: Wash hands.
-
Face/Eye Protection: Remove the face shield, followed by goggles, from the back.
-
Lab Coat: Remove the lab coat, turning it inside out as you remove it.
-
Respiratory Protection: Remove your respirator.
-
Final Hand Hygiene: Wash hands and face thoroughly with soap and water.
Decontamination and Disposal Plan
-
Chemical Waste: All waste containing this compound, including grossly contaminated materials, must be collected in a labeled hazardous waste container for disposal by a licensed waste disposal company. Do not pour down the drain.
-
Contaminated PPE: Disposable PPE (gloves, N95 respirators) should be placed in the hazardous waste container. Reusable PPE (elastomeric respirators, goggles, face shields) must be decontaminated according to manufacturer instructions after each use.
-
Spill Cleanup: In case of a spill, evacuate the area. Alert personnel and follow your institution's emergency spill response protocol. For minor spills, use an appropriate absorbent material, collect it without creating dust, and place it in the hazardous waste container.[16]
Emergency First Aid Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[17][18] Seek medical attention if irritation occurs or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Always have the Safety Data Sheet (SDS) available for emergency responders.
This guide is intended to build upon, not replace, your institution's specific safety policies and the information contained within the manufacturer's SDS. By understanding the risks and diligently applying these control measures, you can ensure a safe and productive research environment.
References
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Industry Tap. [Link]
- Powder Coating Personal Protective Equipment (PPE) Requirements.
- HC004A Amines Arom
- 4-amino-3,5-dimethyl-benzoic acid | CAS#:4919-40-8. Chemsrc. [Link]
- PPE and Safety for Chemical Handling.
- Chemical Safety: Personal Protective Equipment. University of Pittsburgh. [Link]
- Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
- Guidelines for safe handling of powders and bulk solids. AIChE. [Link]
- The OSHA Chemical Storage Requirements.
- Essential Chemical PPE. Trimaco. [Link]
- Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. BulkInside. [Link]
- A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. [Link]
- NIOSH Guide to the Selection and Use of Particulate Respir
- Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
- OSHA Respirator Requirements for Selected Chemicals. CDC/NIOSH. [Link]
- Respir
- Respir
- Respirator vs. Mask: Your Expert Guide to NIOSH Respiratory Protection for Construction. Masterman's. [Link]
- 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]
Sources
- 1. This compound | 4919-40-8 [sigmaaldrich.com]
- 2. lobachemie.com [lobachemie.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Buy this compound | 4919-40-8 [smolecule.com]
- 7. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 8. capitalresin.com [capitalresin.com]
- 9. Respirator vs. Mask: Your Expert Guide to NIOSH Respiratory Protection for Construction | Masterman's [mastermans.com]
- 10. 3m.com [3m.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. trimaco.com [trimaco.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. nspcoatings.co.uk [nspcoatings.co.uk]
- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
- 18. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
